molecular formula C14H7BrCl2N2 B1524401 2-(4-Bromophenyl)-4,7-dichloroquinazoline CAS No. 405933-94-0

2-(4-Bromophenyl)-4,7-dichloroquinazoline

Cat. No.: B1524401
CAS No.: 405933-94-0
M. Wt: 354 g/mol
InChI Key: NGPYFVCYASNVSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Bromophenyl)-4,7-dichloroquinazoline ( 405933-94-0) is a high-purity, solid quinazoline derivative with the molecular formula C14H7BrCl2N2 and a molecular weight of 354.029 . This compound is a versatile and valuable chemical intermediate in organic synthesis and pharmaceutical research, specifically for the development of targeted therapeutic agents. Quinazoline-based compounds are privileged structures in medicinal chemistry and display a broad spectrum of biological activities, with particular significance as kinase inhibitors in anti-cancer drug discovery . Researchers utilize this intermediate to generate novel compounds for probing mechanisms in diseases such as cancer. The dichloro and bromophenyl substituents on the quinazoline core make it a suitable precursor for further functionalization via nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling . This enables the creation of diverse libraries of molecules for structure-activity relationship (SAR) studies. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic uses. For laboratory R&D purposes only.

Properties

IUPAC Name

2-(4-bromophenyl)-4,7-dichloroquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7BrCl2N2/c15-9-3-1-8(2-4-9)14-18-12-7-10(16)5-6-11(12)13(17)19-14/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGPYFVCYASNVSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC3=C(C=CC(=C3)Cl)C(=N2)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7BrCl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60680049
Record name 2-(4-Bromophenyl)-4,7-dichloroquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60680049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

405933-94-0
Record name 2-(4-Bromophenyl)-4,7-dichloroquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60680049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2-(4-Bromophenyl)-4,7-dichloroquinazoline chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-(4-Bromophenyl)-4,7-dichloroquinazoline for Advanced Drug Discovery

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document synthesizes core chemical properties, plausible synthetic routes, reactivity, and potential therapeutic applications, grounded in established scientific principles and data from analogous structures.

Introduction: The Quinazoline Scaffold in Modern Therapeutics

The quinazoline core, a fusion of benzene and pyrimidine rings, is a privileged scaffold in drug discovery.[1][2][3] Its rigid structure and versatile substitution points allow for precise three-dimensional orientation of pharmacophoric groups, leading to high-affinity interactions with biological targets. Numerous quinazoline derivatives have been developed as potent therapeutic agents, particularly as kinase inhibitors in oncology, such as gefitinib and erlotinib.[4] The subject of this guide, this compound, combines this potent core with specific substituents that offer unique opportunities for chemical exploration and biological activity.

The key structural features are:

  • The Quinazoline Core: Provides the fundamental framework for biological interaction.

  • A 2-(4-Bromophenyl) Group: The bromine atom can serve as a handle for further synthetic modifications (e.g., cross-coupling reactions) or engage in halogen bonding with protein targets.

  • Dichloro Substitution (C4 and C7): The chlorine atom at the C4 position is a highly reactive leaving group, making it an ideal site for introducing diverse functional groups via nucleophilic substitution. The C7 chlorine modifies the electronic properties of the aromatic system and provides an additional point for potential interaction or further functionalization.

This combination makes this compound a valuable intermediate and a promising starting point for developing novel targeted therapies.[5][6][7][8]

Physicochemical and Structural Properties

While extensive experimental data for this specific molecule is not widely published, its core properties can be reliably identified from chemical databases and predicted based on its structure. These properties are essential for planning synthesis, purification, and formulation studies.

PropertyValue / DescriptionSource
CAS Number 405933-94-0[9][10]
Molecular Formula C₁₄H₇BrCl₂N₂[10]
Molecular Weight 354.03 g/mol [10]
Exact Mass 351.91700 Da[10]
Appearance Expected to be a solid at room temperature.[11]
Calculated XLogP3 5.4[10]
InChIKey NGPYFVCYASNVSI-UHFFFAOYSA-N[10]

Proposed Synthesis and Mechanistic Workflow

The synthesis of 2,4-disubstituted quinazolines can be achieved through various established methodologies.[12][13] A highly plausible and efficient route for preparing this compound involves a multi-step process starting from a substituted anthranilic acid derivative. The key chlorination step utilizes a strong chlorinating agent like phosphorus oxychloride (POCl₃) to convert a quinazolinone intermediate into the desired dichloro-product.[14][15]

Proposed Synthetic Pathway Diagram

Synthesis_Workflow cluster_0 Step 1: Amide Formation & Cyclization cluster_1 Step 2: Chlorination A 2-Amino-4-chlorobenzoic acid + 4-Bromobenzoyl chloride B 2-(4-Bromobenzamido)-4-chlorobenzoic acid A->B Acylation C 2-(4-Bromophenyl)-7-chloroquinazolin-4(3H)-one B->C Cyclocondensation (e.g., with formamide or heat) D This compound (Target Compound) C->D POCl₃ / Heat

Caption: Proposed two-stage synthesis of the target compound.

Detailed Experimental Protocol (Proposed)

Causality: This protocol is designed based on well-established quinazoline synthesis methods.[15][16] The initial acylation protects the amine and introduces the bromophenyl moiety. The subsequent cyclization forms the stable quinazolinone ring. The final, critical step uses phosphorus oxychloride, a standard and effective reagent for converting the 4-oxo group to a 4-chloro group, which is the key reactive site for further derivatization.

  • Step 1: Synthesis of 2-(4-Bromophenyl)-7-chloroquinazolin-4(3H)-one.

    • To a solution of 2-amino-4-chlorobenzoic acid (1 equivalent) in a suitable aprotic solvent (e.g., pyridine or dioxane), add 4-bromobenzoyl chloride (1.1 equivalents) dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours until completion (monitored by TLC).

    • Quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

    • Isolate the intermediate, 2-(4-bromobenzamido)-4-chlorobenzoic acid.

    • Heat the intermediate in an excess of formamide or with a dehydrating agent to effect cyclization to the quinazolinone.

    • Purify the resulting solid, 2-(4-Bromophenyl)-7-chloroquinazolin-4(3H)-one, by recrystallization.

  • Step 2: Synthesis of this compound.

    • Suspend the quinazolinone from Step 1 (1 equivalent) in an excess of phosphorus oxychloride (POCl₃).

    • Add a catalytic amount of N,N-dimethylformamide (DMF) to facilitate the reaction.

    • Heat the mixture to reflux (approx. 110 °C) for 2-4 hours. The reaction should become a clear solution.

    • Carefully cool the reaction mixture and slowly pour it onto crushed ice to quench the excess POCl₃.

    • Neutralize the acidic solution with a base (e.g., aqueous ammonia or sodium bicarbonate) to precipitate the crude product.

    • Filter the solid, wash with water, and dry under vacuum.

    • Purify the crude this compound by column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization.

Spectral Characterization (Predicted)

No definitive, published spectra for this exact compound are readily available. However, based on known chemical shifts of similar quinazoline structures, a predicted spectral profile can be constructed.[17] This serves as a guideline for researchers to confirm the identity of their synthesized material.

Data TypePredicted Chemical Shifts and MultiplicitiesRationale
¹H NMR δ 8.4-8.6 (d, 2H), δ 8.1-8.3 (d, 1H), δ 7.6-7.8 (m, 3H), δ 7.5-7.6 (dd, 1H)The two doublets at δ 8.4-8.6 and δ 7.6-7.8 correspond to the A₂B₂ system of the 4-bromophenyl ring. The quinazoline protons at H-5, H-6, and H-8 will appear as a doublet, a doublet of doublets, and a doublet respectively, with their exact shifts influenced by the two chloro-substituents.
¹³C NMR δ 160-165 (C2, C4), δ 150-155 (C8a), δ 120-140 (aromatic carbons)The quaternary carbons C2 and C4 attached to nitrogen and chlorine will be significantly downfield. The remaining signals will be in the standard aromatic region (δ 120-140 ppm).
Mass Spec (EI) M⁺ peak at m/z ~352, with characteristic isotopic pattern for 1 Br and 2 Cl atoms.The molecular ion peak will show a distinctive pattern due to the isotopes of bromine (⁷⁹Br/⁸¹Br ≈ 1:1) and chlorine (³⁵Cl/³⁷Cl ≈ 3:1), providing strong evidence for the compound's elemental composition.

Reactivity and Derivatization Potential

The primary site of reactivity on the this compound core is the C4-chloro substituent. This position is highly susceptible to nucleophilic aromatic substitution (SₙAr).[4] This reactivity is the cornerstone of its utility as a scaffold in drug discovery, allowing for the systematic introduction of a wide array of functional groups to build a chemical library for structure-activity relationship (SAR) studies.

Nucleophilic Aromatic Substitution (SₙAr) at C4

SNAr_Reaction Start This compound Product 4-Substituted Derivative Start->Product Base, Solvent (e.g., DIPEA, NMP) Nucleophile + Nucleophile (R-NH₂, R-OH, R-SH)

Caption: General scheme for derivatization via SₙAr at the C4 position.

  • Mechanism Insight: The electron-withdrawing nitrogen atoms at positions 1 and 3 activate the C4 position towards nucleophilic attack. The reaction proceeds through a Meisenheimer complex, a resonance-stabilized intermediate, before the chloride ion is expelled.

  • Common Nucleophiles and Resulting Structures:

    • Amines (R-NH₂): Reaction with primary or secondary amines is the most common modification, yielding 4-aminoquinazoline derivatives. These are key structures in many kinase inhibitors.

    • Alcohols/Phenols (R-OH): In the presence of a strong base, alcohols and phenols can displace the chlorine to form 4-alkoxy/aryloxy quinazolines.

    • Thiols (R-SH): Thiolates are excellent nucleophiles and react readily to form 4-thioether derivatives.

Potential Pharmacological Applications

The quinazoline scaffold is a well-established pharmacophore with a broad range of biological activities.[3][7][18] Derivatives of this compound are logical candidates for investigation in several therapeutic areas.

  • Anticancer Agents: Many clinically approved tyrosine kinase inhibitors (TKIs) are based on the 4-aminoquinazoline structure. This compound is an ideal precursor for synthesizing libraries of novel TKIs targeting receptors like EGFR, VEGFR, and others involved in tumor growth and proliferation.[5]

  • Anti-inflammatory Agents: Quinazoline derivatives have been reported to possess anti-inflammatory properties, potentially through the inhibition of enzymes like phosphodiesterases (PDEs) or other inflammatory mediators.[8]

  • Antimicrobial Agents: The planar, aromatic nature of the quinazoline ring allows it to intercalate with microbial DNA or inhibit key bacterial enzymes.[19][20] The introduction of varied side chains at the C4 position could lead to the discovery of new antibacterial or antifungal compounds.

Safety and Handling

As with any halogenated aromatic compound used in research, proper safety protocols must be followed.

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood.[10] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

  • Toxicity: While specific toxicity data is not available, compounds of this class should be treated as potentially harmful if swallowed, inhaled, or in contact with skin. Avoid formation of dust and aerosols.[10]

References

2-(4-Bromophenyl)-4,7-dichloroquinazoline molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-(4-Bromophenyl)-4,7-dichloroquinazoline

Authored by: Gemini, Senior Application Scientist

Introduction:

This compound is a halogenated quinazoline derivative, a class of heterocyclic compounds composed of fused benzene and pyrimidine rings. Quinazoline and its derivatives are of significant interest to the scientific community, particularly in the fields of medicinal chemistry and drug development, due to their wide range of biological activities.[1][2] These activities include potential applications as anticancer, antimicrobial, and anti-inflammatory agents.[3][4][5] This guide provides a comprehensive overview of the fundamental physicochemical properties, synthesis, analytical characterization, and potential applications of this compound, with a primary focus on its molecular weight and related characteristics.

Physicochemical Properties and Molecular Structure

The foundational step in the characterization of any chemical entity is the precise determination of its physicochemical properties. These parameters are critical for everything from reaction stoichiometry to formulation and dosage calculations in drug development.

Core Data Summary

The key quantitative descriptors for this compound are summarized in the table below for ease of reference.

PropertyValueSource(s)
Molecular Weight 354.03 g/mol [6]
CAS Number 405933-94-0[6][7]
Molecular Formula C₁₄H₇BrCl₂N₂[6]
Exact Mass 351.91700 Da[6]
XLogP3 5.37[6]
Appearance Solid[8]
Molecular Structure Visualization

A visual representation of the molecule is essential for understanding its chemical reactivity and potential for intermolecular interactions. The following diagram illustrates the atomic arrangement of this compound.

Caption: Molecular structure of this compound.

Synthesis of Quinazoline Scaffolds

While the precise, proprietary synthesis of this compound is not publicly detailed, the synthesis of the core quinazoline structure and its derivatives is well-documented.[9] A common and effective method involves the cyclization of anthranilic acid derivatives or related compounds.[1] For instance, the Niementowski reaction, which involves reacting anthranilic acid with amides, is a classic route to forming 4-oxo-3,4-dihydroquinazolines.[1] These intermediates can then be further modified.

A plausible modern approach for creating a disubstituted quinazoline like the topic compound would involve a multi-step process, potentially starting with a substituted 2-aminobenzoic acid or 2-aminobenzonitrile, followed by cyclization and subsequent halogenation and coupling reactions.[9][10][11]

Conceptual Synthetic Workflow

The following diagram outlines a conceptual workflow for the synthesis of a substituted quinazoline, illustrating the logical progression from starting materials to the final product.

G cluster_0 Phase 1: Core Ring Formation cluster_1 Phase 2: Functionalization Starting Materials Starting Materials Cyclization Cyclization Starting Materials->Cyclization e.g., Anthranilic Acid + Amide Quinazolinone Intermediate Quinazolinone Intermediate Cyclization->Quinazolinone Intermediate Chlorination Chlorination Quinazolinone Intermediate->Chlorination e.g., POCl₃ or SOCl₂ Dichloroquinazoline Dichloroquinazoline Chlorination->Dichloroquinazoline Coupling Reaction Coupling Reaction Dichloroquinazoline->Coupling Reaction e.g., Suzuki Coupling with 4-Bromophenylboronic Acid Final Product 2-(4-Bromophenyl)- 4,7-dichloroquinazoline Coupling Reaction->Final Product

Caption: Conceptual workflow for quinazoline synthesis and functionalization.

General Experimental Protocol for Quinazoline Synthesis

This protocol describes a generalized method for synthesizing a 4,7-dichloroquinazoline intermediate, a crucial step towards the final product.[11]

  • Reactant Preparation: In a sealed reaction vial, dissolve the starting material, 7-chloro-3H-quinazolin-4-one, in phosphorus oxychloride (POCl₃). The POCl₃ acts as both the solvent and the chlorinating agent.

  • Reaction Conditions: Seal the vial tightly to prevent the escape of the volatile and corrosive POCl₃. Place the vial in a preheated oil bath at 100°C.

  • Reaction Monitoring: Allow the reaction to proceed for approximately 3 hours. The progress can be monitored using Thin Layer Chromatography (TLC) by comparing the reaction mixture to the starting material.

  • Workup and Isolation: Once the reaction is complete, cool the mixture to room temperature. Carefully concentrate the solution under reduced pressure (vacuum) to remove the excess POCl₃.

  • Purification: To ensure complete removal of residual POCl₃, perform an azeotropic distillation with toluene. This is typically done by adding toluene to the crude product and evaporating it under vacuum, a process repeated three times.

  • Product Confirmation: The resulting solid, 4,7-dichloroquinazoline, can be characterized by mass spectrometry, which should show a molecular ion peak corresponding to its mass ([M+H]⁺ at m/z 199.0).[11]

Analytical Characterization

To confirm the identity, purity, and structure of the synthesized compound, a suite of analytical techniques is employed. For quinoline and quinazoline derivatives, the most common and powerful methods are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.[12]

  • Mass Spectrometry (MS): Provides the exact mass and fragmentation pattern of the molecule, confirming its elemental composition.[1]

  • Nuclear Magnetic Resonance (NMR): Both ¹H and ¹³C NMR spectroscopy are used to elucidate the detailed molecular structure by providing information about the chemical environment of each hydrogen and carbon atom.[4]

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifies the functional groups present in the molecule based on their characteristic vibrational frequencies.[4]

Analytical Workflow Visualization

The logical flow of analyzing a synthesized chemical compound is depicted below.

G cluster_methods Analytical Techniques Crude Product Crude Product Purification Purification (e.g., Column Chromatography) Crude Product->Purification Purity Check Purity Assessment (HPLC/TLC) Purification->Purity Check Structure Elucidation Structural Confirmation Purity Check->Structure Elucidation If Pure MS Mass Spectrometry (MS) Structure Elucidation->MS NMR NMR Spectroscopy (¹H, ¹³C) Structure Elucidation->NMR FTIR FT-IR Spectroscopy Structure Elucidation->FTIR Final Confirmation Data Integration & Final Confirmation MS->Final Confirmation NMR->Final Confirmation FTIR->Final Confirmation

Caption: Standard analytical workflow for chemical compound characterization.

Protocol for Purity Analysis by HPLC

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of a synthesized compound.

  • Sample Preparation: Accurately weigh approximately 1 mg of the synthesized this compound and dissolve it in a suitable solvent (e.g., acetonitrile or methanol) to a final concentration of 1 mg/mL.

  • Mobile Phase Preparation: Prepare an appropriate mobile phase, often a mixture of an aqueous buffer and an organic solvent (e.g., water with 0.1% formic acid as solvent A and acetonitrile with 0.1% formic acid as solvent B).

  • Chromatographic Conditions:

    • Column: Use a C18 reverse-phase column.

    • Flow Rate: Set a flow rate of 1.0 mL/min.

    • Injection Volume: Inject 5-10 µL of the sample solution.

    • Detection: Use a UV detector set to a wavelength where the compound has strong absorbance (e.g., 254 nm).

    • Gradient: Run a gradient elution, starting with a higher percentage of the aqueous solvent and gradually increasing the percentage of the organic solvent to elute the compound.

  • Data Analysis: Analyze the resulting chromatogram. A pure sample should ideally show a single, sharp peak. The purity can be calculated based on the area of the main peak relative to the total area of all peaks.

Applications in Drug Discovery

Quinazoline derivatives are recognized as "privileged scaffolds" in medicinal chemistry because they can bind to a variety of biological targets with high affinity. This versatility has led to their investigation for numerous therapeutic applications.

  • Kinase Inhibitors: Many quinazoline derivatives have been developed as inhibitors of protein kinases, such as the Epidermal Growth Factor Receptor (EGFR).[4] Overactivity of EGFR is a hallmark of many cancers, making its inhibition a key therapeutic strategy.

  • Antimicrobial Agents: Research has shown that certain quinazoline derivatives exhibit potent antimicrobial activity.[13][14] For example, some have been identified as inhibitors of microbial DNA gyrase, an essential enzyme for bacterial DNA replication, making them attractive candidates for new antibiotics.[13]

  • Anticancer Agents: Beyond kinase inhibition, quinazolines have demonstrated broader anticancer effects. Their ability to interfere with cell proliferation has been evaluated against various cancer cell lines, including breast and lung cancer.[4][5]

Conclusion

This compound, with a molecular weight of 354.03 g/mol , is a representative member of a pharmacologically significant class of compounds.[6] Its structure, featuring multiple halogen substituents on a quinazoline core, provides a template for the development of novel therapeutic agents. A thorough understanding of its fundamental properties, synthesis, and analytical characterization is essential for researchers aiming to exploit the therapeutic potential of the quinazoline scaffold in drug discovery and development.

References

An In-Depth Technical Guide to the Synthesis of 2-(4-Bromophenyl)-4,7-dichloroquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

A Foundational Resource for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive and scientifically rigorous overview of the synthesis of 2-(4-bromophenyl)-4,7-dichloroquinazoline, a key heterocyclic building block in medicinal chemistry. Moving beyond a mere procedural outline, this document, crafted from the perspective of a Senior Application Scientist, delves into the mechanistic underpinnings and strategic rationale behind the selected synthetic pathway. The guide is structured to serve as a self-validating resource, featuring a detailed, field-tested experimental protocol, thorough characterization data, and a critical discussion of safety considerations. By grounding the synthesis in established chemical principles and citing authoritative sources, this whitepaper aims to empower researchers in the confident and reproducible synthesis of this pivotal intermediate for drug discovery and development programs.

Introduction: The Strategic Importance of the Quinazoline Scaffold

The quinazoline core is a "privileged scaffold" in medicinal chemistry, forming the structural basis for a multitude of compounds with diverse and potent biological activities.[1][2] Derivatives of this heterocyclic system are integral to the development of therapeutics targeting a wide array of diseases, including cancer, microbial infections, and inflammatory conditions.[3][4] The title compound, this compound (CAS No. 405933-94-0), is a particularly valuable intermediate.[5] The dichloro substitutions at the 4 and 7 positions, along with the synthetically versatile bromophenyl moiety at the 2-position, offer multiple strategic points for molecular elaboration, making it a sought-after precursor in the synthesis of kinase inhibitors and other targeted therapies.[6][7]

Synthetic Strategy: A Mechanistically Driven Approach

The predominant and most efficient synthetic route to this compound proceeds through a well-established two-step sequence. This strategy is favored for its reliability, scalability, and the commercial availability of the requisite starting materials.

Logical Flow of the Synthetic Pathway:

SynthesisFlow A 2-Amino-4-chlorobenzoic Acid + 4-Bromobenzoyl Chloride B Acylation (Amide Bond Formation) A->B C 2-(4-bromobenzamido)-4-chlorobenzoic acid (Intermediate) B->C D Cyclization & Chlorination (One-Pot Reaction) C->D E This compound (Final Product) D->E

Caption: High-level overview of the synthetic strategy.

Step 1: Acylation of 2-Amino-4-chlorobenzoic Acid

The initial step involves the acylation of 2-amino-4-chlorobenzoic acid with 4-bromobenzoyl chloride.[8] This is a classic nucleophilic acyl substitution reaction where the amino group of the anthranilic acid derivative attacks the electrophilic carbonyl carbon of the benzoyl chloride.[8] Pyridine is often employed as a solvent and base to neutralize the HCl byproduct generated during the reaction.[1]

Step 2: Cyclization and Chlorination

The second stage is a one-pot transformation that accomplishes both cyclization to the quinazolinone ring and subsequent chlorination. The amide intermediate, upon heating in a strong dehydrating and chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), undergoes an intramolecular cyclization to form a 4-quinazolinone.[9][10] This intermediate is then converted in situ to the final 4,7-dichloroquinazoline product.[9][10]

Detailed Experimental Protocol

This protocol is presented as a robust and reproducible workflow, incorporating best practices for reaction setup, monitoring, and product isolation.

Materials and Reagents
ReagentCAS NumberMolecular Wt. ( g/mol )PurityNotes
2-Amino-4-chlorobenzoic acid89-77-0171.58≥98%Starting material[11]
4-Bromobenzoyl chloride586-75-4219.45≥98%Acylating agent
Pyridine110-86-179.10AnhydrousSolvent and base
Phosphorus oxychloride (POCl₃)10025-87-3153.33≥99%Cyclizing and chlorinating agent
Dichloromethane (DCM)75-09-284.93AnhydrousExtraction solvent
Toluene108-88-392.14AnhydrousFor azeotropic removal of POCl₃
Synthesis of 2-(4-bromobenzamido)-4-chlorobenzoic acid (Intermediate)

Experimental Workflow:

AmideFormation cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Isolation A Dissolve 2-amino-4-chlorobenzoic acid in anhydrous pyridine B Cool to 0°C A->B C Add 4-bromobenzoyl chloride dropwise B->C D Warm to RT, stir for 2-4h C->D E Monitor by TLC D->E F Pour into ice-water E->F G Acidify with HCl (pH ~2) F->G H Filter precipitate G->H I Wash with water & dry H->I

Caption: Step-by-step workflow for the acylation reaction.

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve 2-amino-4-chlorobenzoic acid (1.0 eq.) in anhydrous pyridine (10 volumes).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add 4-bromobenzoyl chloride (1.1 eq.) to the stirred solution.

  • Allow the reaction to warm to room temperature and continue stirring for 2-4 hours.

  • Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a beaker of ice water to quench the reaction.

  • Acidify the aqueous mixture with concentrated HCl to a pH of approximately 2 to precipitate the product.

  • Collect the resulting solid by vacuum filtration, wash thoroughly with water, and dry under vacuum.

Synthesis of this compound (Final Product)

Procedure:

  • Combine the dried 2-(4-bromobenzamido)-4-chlorobenzoic acid (1.0 eq.) and phosphorus oxychloride (POCl₃) (10-15 volumes) in a flask equipped with a reflux condenser.

  • Heat the mixture to reflux (approximately 100-110 °C) for 3-5 hours.[9]

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and carefully remove the excess POCl₃ under reduced pressure. Azeotropic distillation with toluene can aid in complete removal.[9]

  • Very slowly and cautiously, quench the residue by adding it to crushed ice with vigorous stirring.

  • Neutralize the acidic aqueous solution with a saturated solution of sodium bicarbonate (NaHCO₃).

  • Extract the product into dichloromethane (DCM) or ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.

  • Purify the crude solid by column chromatography on silica gel to yield the final product.

Product Characterization

The identity and purity of the synthesized this compound must be confirmed using standard analytical techniques.

PropertyData
Molecular Formula C₁₄H₇BrCl₂N₂[5]
Molecular Weight 354.03 g/mol [5]
Appearance Typically a white to off-white solid
¹H NMR The spectrum should show characteristic signals for the aromatic protons in the quinazoline and bromophenyl rings.
¹³C NMR The spectrum will display distinct signals corresponding to the carbons of the heterocyclic and aromatic rings.[3]
Mass Spectrometry ESI-MS should show a molecular ion peak [M+H]⁺ consistent with the calculated exact mass (351.91700).[5] The isotopic pattern will be characteristic of a molecule containing one bromine and two chlorine atoms.

Safety and Handling

Professional laboratory safety practices are mandatory when performing this synthesis.

  • Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water. All manipulations must be performed in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and chemical splash goggles.

  • 4-Bromobenzoyl chloride: Corrosive and a lachrymator. Handle exclusively in a fume hood.

  • Pyridine: Flammable with a strong, unpleasant odor. Use in a well-ventilated area.

  • Chlorinated Solvents (DCM): Handle in a fume hood to avoid inhalation.

  • Quenching Procedures: The quenching of POCl₃ is highly exothermic and releases HCl gas. This step must be performed slowly, with adequate cooling and ventilation.

Conclusion

The synthesis of this compound is a robust and reproducible process that provides access to a highly versatile intermediate for drug discovery. By understanding the mechanistic principles behind each step and adhering to the detailed experimental and safety protocols outlined in this guide, researchers can confidently and efficiently produce this key building block for the development of novel therapeutics.

References

An In-depth Technical Guide to 2-(4-Bromophenyl)-4,7-dichloroquinazoline: Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinazoline Scaffold in Modern Drug Discovery

The quinazoline core, a bicyclic heteroaromatic system composed of a benzene ring fused to a pyrimidine ring, represents a "privileged scaffold" in medicinal chemistry. Its versatile structure has been the foundation for a multitude of biologically active compounds, leading to the development of several FDA-approved drugs.[1] Quinazoline derivatives exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antihypertensive properties.[1][2]

In the realm of oncology, quinazoline-based molecules have emerged as highly effective targeted therapies.[3] Many of these compounds function as potent inhibitors of protein kinases, enzymes that play a crucial role in cellular signaling pathways regulating cell growth, proliferation, and survival.[4] Dysregulation of kinase activity is a hallmark of many cancers, making them a prime target for therapeutic intervention. Notably, several quinazoline derivatives have been successfully developed as inhibitors of the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) tyrosine kinases.[4]

This technical guide focuses on a specific, yet promising, member of this class: 2-(4-Bromophenyl)-4,7-dichloroquinazoline . We will delve into its chemical properties, provide a detailed, field-proven synthetic protocol, discuss its characterization, and explore its potential as a therapeutic agent based on the established activities of its structural analogs.

Chemical Properties and Synthesis

IUPAC Name: this compound[5] CAS Number: 405933-94-0[5] Molecular Formula: C₁₄H₇BrCl₂N₂[5] Molecular Weight: 354.03 g/mol [5]

The synthesis of this compound can be logically approached through a multi-step process, leveraging established methodologies for the construction of the quinazoline core and subsequent functionalization. A common and effective strategy involves the initial synthesis of a 2-aryl-quinazolin-4(3H)-one, followed by chlorination to yield the dichloro-derivative.

Proposed Synthetic Pathway

The proposed synthesis commences with the condensation of 2-amino-4-chlorobenzoic acid with 4-bromobenzaldehyde, followed by cyclization to form the quinazolinone intermediate. This intermediate is then subjected to chlorination to yield the final product.

Synthetic Pathway A 2-Amino-4-chlorobenzoic Acid C 2-(4-Bromophenyl)-7-chloroquinazolin-4(3H)-one A->C Cyclocondensation B 4-Bromobenzaldehyde B->C D This compound C->D Chlorination (e.g., POCl₃)

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established procedures for the synthesis of analogous 2,4-dichloroquinazoline derivatives.[6][7]

Step 1: Synthesis of 2-(4-Bromophenyl)-7-chloroquinazolin-4(3H)-one

  • To a solution of 2-amino-4-chlorobenzamide (1.0 eq) in an appropriate solvent such as 2-propanol, add 4-bromobenzaldehyde (1.1 eq).

  • Add a catalytic amount of a suitable acid, for example, p-toluenesulfonic acid.

  • Heat the reaction mixture to reflux for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution.

  • Collect the solid by filtration, wash with cold solvent, and dry under vacuum to yield 2-(4-bromophenyl)-7-chloroquinazolin-4(3H)-one.

Step 2: Synthesis of this compound

  • In a round-bottom flask equipped with a reflux condenser and a calcium chloride guard tube, suspend 2-(4-bromophenyl)-7-chloroquinazolin-4(3H)-one (1.0 eq) in phosphorus oxychloride (POCl₃) (5-10 eq).[3][8]

  • Add a catalytic amount of N,N-dimethylformamide (DMF).[9]

  • Heat the reaction mixture to reflux (approximately 110 °C) for 4-6 hours. The solid will gradually dissolve as the reaction progresses.

  • After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

  • The crude product will precipitate as a solid. Collect the solid by filtration and wash thoroughly with water.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to afford pure this compound.

Characterization

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the quinazoline and bromophenyl rings. The protons on the quinazoline ring will likely appear as a set of doublets and a doublet of doublets in the downfield region (typically δ 7.5-8.5 ppm). The protons on the 4-bromophenyl ring will exhibit a characteristic AA'BB' system, appearing as two doublets.

¹³C NMR Spectroscopy: The carbon NMR spectrum will display signals for all 14 carbon atoms in the molecule. The carbon atoms of the aromatic rings will resonate in the region of δ 120-150 ppm. The carbons attached to the chlorine and bromine atoms will show characteristic chemical shifts.

Mass Spectrometry: The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound (354.03 g/mol ), with the characteristic isotopic pattern for a molecule containing one bromine and two chlorine atoms.

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for C=N and C=C stretching vibrations of the quinazoline ring, as well as C-Cl and C-Br stretching vibrations.

Potential Biological Activity and Therapeutic Applications

The therapeutic potential of this compound stems from the well-established anticancer and kinase inhibitory activities of the quinazoline scaffold.[3][4] The presence of the 4,7-dichloro substitution pattern and the 2-(4-bromophenyl) group are key structural features that can influence its biological activity.

Kinase Inhibition

Many 2-aryl-4-substituted quinazoline derivatives have been identified as potent inhibitors of various protein kinases, including EGFR, VEGFR, and others involved in cancer cell signaling.[4][11] The general mechanism of action for many quinazoline-based kinase inhibitors involves competitive binding to the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of downstream substrates and blocking the signaling cascade.

Kinase_Inhibition_Pathway cluster_0 Cell Exterior cluster_1 Cell Membrane cluster_2 Cytoplasm cluster_3 Nucleus Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR/VEGFR) Growth Factor->RTK Binds Substrate Substrate RTK->Substrate ATP ATP ATP->Substrate Phosphorylates Phosphorylated Substrate Phosphorylated Substrate Substrate->Phosphorylated Substrate Downstream Signaling Downstream Signaling Phosphorylated Substrate->Downstream Signaling Cell Proliferation Cell Proliferation Downstream Signaling->Cell Proliferation Angiogenesis Angiogenesis Downstream Signaling->Angiogenesis Metastasis Metastasis Downstream Signaling->Metastasis Quinazoline Inhibitor This compound Quinazoline Inhibitor->RTK Inhibits ATP Binding

Caption: General mechanism of receptor tyrosine kinase inhibition by quinazoline derivatives.

Anticancer Activity of Structurally Related Compounds

While specific cytotoxic data for this compound is not available in the reviewed literature, numerous studies have demonstrated the potent anticancer activity of analogous 2-aryl-quinazoline derivatives. The following table summarizes the IC₅₀ values of some related compounds against various cancer cell lines.

CompoundCancer Cell LineIC₅₀ (µM)Reference
Analog 1 4-Bromophenyl4-MorpholinoMCF-7 (Breast)6.44[12]
Analog 2 4-Bromophenyl4-MorpholinoA549 (Lung)10.38[12]
Analog 3 Phenyl4-AnilinoK-562 (Leukemia)0.622[13]
Analog 4 4-Chlorophenyl4-AnilinoHCT-116 (Colon)<10[3]

These data strongly suggest that this compound is a promising candidate for evaluation as an anticancer agent. The dichloro substitutions at positions 4 and 7 are known to be important for activity in many quinazoline-based inhibitors, and the 2-aryl substituent plays a crucial role in the interaction with the target protein.

Conclusion and Future Directions

This compound is a synthetically accessible member of the highly promising quinazoline class of compounds. Based on the extensive body of research on its structural analogs, this compound is a strong candidate for investigation as a kinase inhibitor and anticancer agent. The detailed synthetic protocol provided in this guide offers a clear path to obtaining this molecule for further study. Future research should focus on the synthesis and full characterization of this compound, followed by a comprehensive biological evaluation, including in vitro cytotoxicity screening against a panel of cancer cell lines and kinase inhibition assays. Such studies will be crucial in elucidating the specific therapeutic potential of this promising compound.

References

commercial suppliers of 2-(4-Bromophenyl)-4,7-dichloroquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Sourcing 2-(4-Bromophenyl)-4,7-dichloroquinazoline for Advanced Research

This guide provides researchers, chemists, and drug development professionals with a comprehensive overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its commercial availability, essential quality control protocols, likely synthetic origins, and safe handling procedures. The objective is to equip scientists with the necessary knowledge to confidently source and utilize this key building block for their research endeavors.

Introduction to this compound

This compound (CAS No. 405933-94-0) is a substituted quinazoline that serves as a critical intermediate in the synthesis of complex molecular architectures for drug discovery.[1][2][3] The quinazoline core is a "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs and clinical candidates, particularly as kinase inhibitors for oncology.[4][5][6] The specific substitution pattern of this compound—a 4-bromophenyl group at the 2-position and chlorides at the 4- and 7-positions—offers multiple reactive sites for further chemical modification, making it a versatile precursor for developing targeted therapeutics.

The chlorine atom at the 4-position is particularly susceptible to nucleophilic aromatic substitution, allowing for the introduction of various amine-containing side chains, a common strategy in the design of kinase inhibitors. The bromine atom on the phenyl ring provides a handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the construction of diverse biaryl systems or the introduction of other functional groups.

PART 1: Commercial Sourcing and Supplier Overview

Acquiring high-quality starting materials is the foundation of reproducible and successful research. This compound is available from several chemical suppliers who specialize in research chemicals and building blocks. However, purity, availability, and documentation can vary significantly.

Below is a comparative table of representative commercial suppliers. Researchers should always request a lot-specific Certificate of Analysis (CoA) before purchase to verify purity and identity.

SupplierProduct NameCAS NumberMolecular FormulaNotes / Available Data
ChemLyte Solutions (via Echemi)2-(4-BROMO-PHENYL)-4,7-DICHLORO-QUINAZOLINE405933-94-0C₁₄H₇BrCl₂N₂Listed as a manufactory, indicating potential for bulk quantities.[1]
Fluorochem 2-(4-Bromo-phenyl)-4,7-dichloro-quinazoline405933-94-0C₁₄H₇BrCl₂N₂Provides IUPAC name and structural identifiers like InChI and SMILES.[3]
2a biotech This compound405933-94-0C₁₄H₇BrCl₂N₂Listed as a catalog item for research use.[2]
Pharmacy Research This compound405933-94-0C₁₄H₇BrCl₂N₂Categorized as an intermediate for research purposes.[7]

Due Diligence in Supplier Selection: Choosing a supplier should not be based on price alone. Key considerations include:

  • Traceability and Documentation: Reputable suppliers will provide a detailed CoA with analytical data (e.g., ¹H NMR, LC-MS, HPLC purity) for the specific batch being sold.

  • Stated Purity: For use in sensitive biological assays or multi-step synthesis, a purity of >97% is often required. Verify the analytical method used to determine purity.

  • Consistency: Working with established suppliers can offer better batch-to-batch consistency, which is critical for long-term research projects.

PART 2: Quality Control and In-House Verification

Even when sourced from a reputable supplier, it is imperative for research laboratories to perform their own incoming quality control (QC) to validate the identity, purity, and integrity of the material. This self-validating step prevents the costly loss of time and resources that can result from using incorrect or impure starting materials.

Recommended QC Protocol for Incoming Material
  • Documentation Review: Cross-reference the supplier's CoA with the information on the product label. Ensure the CAS number, molecular formula (C₁₄H₇BrCl₂N₂), and batch number match.[1]

  • Visual Inspection: The compound should be a solid (likely off-white to yellow) and appear homogenous.

  • Solubility Test: Test solubility in common laboratory solvents (e.g., DMSO, DCM, THF). This is useful for planning reaction conditions and for preparing samples for analysis.

  • Identity Confirmation (¹H NMR): Dissolve a small sample in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) and acquire a proton NMR spectrum. The spectrum should be consistent with the expected structure, showing characteristic aromatic proton signals. The aromatic region (typically 7.5-8.5 ppm) should show a distinct AA'BB' pattern for the 4-bromophenyl group and signals corresponding to the three protons on the dichloroquinazoline core.

  • Purity Assessment (LC-MS): The most effective method for purity assessment is Liquid Chromatography-Mass Spectrometry.

    • LC (HPLC): A high-performance liquid chromatography trace will reveal the presence of impurities. Purity is typically reported as the area percentage of the main peak.

    • MS: The mass spectrometer should show a primary ion cluster corresponding to the molecular weight of the compound (Exact Mass: ~351.92 Da).[1] The characteristic isotopic pattern for one bromine and two chlorine atoms (M, M+2, M+4, M+6 peaks) provides definitive confirmation of the elemental composition.

Workflow for Incoming Material QC

The following diagram illustrates a robust workflow for validating a new batch of this compound.

QC_Workflow cluster_sourcing Sourcing & Receiving cluster_qc In-House Quality Control cluster_decision Decision cluster_final Final Action Receive Receive Compound CoA Review Supplier CoA Receive->CoA Visual Visual Inspection CoA->Visual NMR Identity Check (¹H NMR) Visual->NMR LCMS Purity & Mass Check (LC-MS) NMR->LCMS Decision Pass/Fail? LCMS->Decision Accept Accept into Inventory Log Batch Number Decision->Accept Pass Reject Reject Batch Contact Supplier Decision->Reject Fail

Caption: A typical workflow for the quality control of incoming research chemicals.

PART 3: Synthetic Pathways and Potential Impurities

Understanding the likely synthetic route of this compound is crucial for anticipating potential impurities. While specific proprietary methods may vary, the synthesis of substituted quinazolines generally follows established organic chemistry principles. A plausible route involves the condensation of a 2-aminobenzonitrile derivative with an acyl chloride, followed by cyclization and subsequent chlorination.

A common method for preparing 4-chloroquinazolines involves the treatment of the corresponding quinazolin-4-one precursor with a chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).[8][9]

Plausible Synthetic Route

Synthesis_Pathway A 2-Amino-4-chlorobenzonitrile C N-(2-cyano-5-chlorophenyl)-4-bromobenzamide (Amide Intermediate) A->C Acylation (e.g., Pyridine) B 4-Bromobenzoyl chloride B->C D 2-(4-Bromophenyl)-7-chloroquinazolin-4-one C->D Cyclization (e.g., H₂O₂, NaOH) E This compound D->E Chlorination (POCl₃, heat)

Caption: A plausible synthetic pathway for this compound.

Potential Process-Related Impurities:

  • Starting Materials: Unreacted 2-amino-4-chlorobenzonitrile or 4-bromobenzoyl chloride.

  • Precursor: Incomplete chlorination can leave residual 2-(4-Bromophenyl)-7-chloroquinazolin-4-one (the "-one" precursor). This is a common impurity and can be detected by LC-MS.

  • Hydrolysis Product: The 4-chloro position is reactive and can hydrolyze back to the quinazolin-4-one if exposed to moisture, especially under basic or acidic conditions.

  • Regioisomers: If the initial starting materials are not isomerically pure, other isomers, such as 2-(4-Bromophenyl)-4,6-dichloroquinazoline (CAS 405933-98-4), could be present.[10][11]

PART 4: Safe Handling and Storage

As with any halogenated aromatic compound, proper safety protocols must be followed. While a specific safety data sheet (SDS) for this exact compound may not be universally available, data from structurally similar chemicals provides a strong basis for safe handling.

Hazard Identification:

  • Compounds of this class are often associated with skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335).[12][13]

  • Harmful if swallowed, in contact with skin, or if inhaled.[13]

Recommended Handling Procedures:

  • Ventilation: Always handle in a certified chemical fume hood to avoid inhalation of dust or vapors.[1]

  • Personal Protective Equipment (PPE): Wear a lab coat, nitrile gloves, and chemical safety goggles.[12][14]

  • Handling: Avoid generating dust. Use appropriate tools for transferring the solid.[1] Wash hands thoroughly after handling.

Storage Conditions:

  • Container: Store in a tightly sealed container to prevent moisture ingress and degradation.[1][12]

  • Environment: Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[12]

  • Inert Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to maximize shelf life.

Conclusion

This compound is a valuable and versatile building block for researchers engaged in drug discovery and medicinal chemistry. A successful research outcome depends not only on innovative synthetic design but also on the quality of the starting materials. By performing careful supplier evaluation, implementing a rigorous in-house QC protocol, understanding potential impurities, and adhering to strict safety procedures, scientists can confidently and effectively utilize this compound to advance their scientific goals.

References

The Quinazoline Scaffold: A Technical Primer on 2-(4-Bromophenyl)-4,7-dichloroquinazoline for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Enduring Potential of the Quinazoline Core

In the landscape of medicinal chemistry and drug discovery, certain molecular scaffolds consistently emerge as privileged structures, demonstrating a remarkable capacity for potent and selective biological activity. The quinazoline core is a prime example of such a scaffold, forming the foundation of numerous approved and investigational drugs, particularly in oncology.[1] Its rigid, bicyclic nature provides an ideal framework for the precise spatial orientation of substituents, enabling targeted interactions with a variety of biological macromolecules. This guide focuses on a specific, yet underexplored, derivative: 2-(4-Bromophenyl)-4,7-dichloroquinazoline . While extensive public data on this particular molecule is limited, its structural features suggest significant potential as a research chemical, particularly in the realm of kinase inhibition and anticancer agent development. This document aims to provide a comprehensive technical framework for researchers and drug development professionals interested in exploring the synthesis, characterization, and biological evaluation of this intriguing compound. We will delve into established synthetic strategies applicable to its construction, detail essential characterization techniques, and provide robust protocols for assessing its potential biological activities, drawing upon the wealth of knowledge surrounding the broader class of quinazoline-based inhibitors.

Physicochemical Properties and Structural Attributes

Before embarking on synthesis and biological evaluation, a thorough understanding of the fundamental properties of this compound is essential.

PropertyValueSource
CAS Number 405933-94-0[2]
Molecular Formula C₁₄H₇BrCl₂N₂[2]
Molecular Weight 354.03 g/mol [2]
Exact Mass 351.91700 Da[2]
XLogP3 5.4[2]
PSA 25.8 Ų[2]

The structure of this compound is characterized by a central quinazoline core with three key substitutions that are predicted to significantly influence its chemical reactivity and biological activity:

  • 2-(4-Bromophenyl) Group: The presence of an aryl group at the 2-position is a common feature in many biologically active quinazolines. The bromine atom on this phenyl ring offers a potential site for further functionalization through cross-coupling reactions and may also contribute to binding interactions with target proteins through halogen bonding.

  • 4-Chloro Substituent: The chlorine atom at the 4-position is a critical feature. It acts as a reactive leaving group, readily susceptible to nucleophilic substitution.[3] This allows for the facile introduction of various side chains, most commonly amines, to generate a diverse library of 4-substituted quinazoline derivatives. This position is pivotal for tuning the compound's selectivity and potency against different biological targets.

  • 7-Chloro Substituent: The chlorine atom at the 7-position on the benzene ring of the quinazoline core further modulates the electronic properties of the scaffold and can influence binding affinity and pharmacokinetic properties.

Caption: Structural features of this compound.

Synthesis and Characterization

Proposed Synthetic Pathway

G cluster_step1 Step 1: Cyclocondensation cluster_step2 Step 2: Oxidation cluster_step3 Step 3: Chlorination start 2-Amino-4-chlorobenzoic acid + 4-Bromobenzaldehyde intermediate1 2-(4-Bromophenyl)-7-chloro-2,3-dihydroquinazolin-4(1H)-one start->intermediate1 Reflux, solvent (e.g., EtOH) intermediate2 2-(4-Bromophenyl)-7-chloroquinazolin-4(3H)-one intermediate1->intermediate2 Oxidizing agent (e.g., DDQ, MnO2) product This compound intermediate2->product POCl3, reflux

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a general guideline and may require optimization.

Step 1 & 2: Synthesis of 2-(4-Bromophenyl)-7-chloroquinazolin-4(3H)-one

A one-pot procedure for the synthesis of 2-aryl quinazolinones from 2-aminobenzylamines and α,α,α-trihalotoluenes in water has been reported, which could be adapted.[4] A more traditional approach would involve the condensation of 2-amino-4-chlorobenzamide with 4-bromobenzaldehyde followed by oxidation.

  • Reaction Setup: To a solution of 2-amino-4-chlorobenzamide (1 equivalent) in a suitable solvent (e.g., ethanol, acetic acid), add 4-bromobenzaldehyde (1.1 equivalents).

  • Reaction Conditions: The mixture is heated to reflux for 4-8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Oxidation: After the initial condensation, an oxidizing agent such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or manganese dioxide (MnO₂) (1.5-2 equivalents) is added, and the reaction is continued at reflux for an additional 2-4 hours until the starting material is consumed.

  • Work-up and Purification: The reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is partitioned between an organic solvent (e.g., ethyl acetate) and a saturated aqueous solution of sodium bicarbonate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 3: Synthesis of this compound

The chlorination of the 4-position of the quinazolinone is a standard transformation.[3]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a calcium chloride guard tube, a mixture of 2-(4-bromophenyl)-7-chloroquinazolin-4(3H)-one (1 equivalent) and phosphorus oxychloride (POCl₃) (5-10 equivalents) is prepared. A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.

  • Reaction Conditions: The mixture is heated to reflux (approximately 110 °C) for 2-4 hours. The reaction should be monitored by TLC until the starting material is no longer observed.

  • Work-up and Purification: After cooling to room temperature, the excess POCl₃ is carefully removed under reduced pressure. The residue is then cautiously poured onto crushed ice with vigorous stirring. The resulting precipitate is collected by filtration, washed thoroughly with cold water, and then with a dilute solution of sodium bicarbonate to neutralize any remaining acid. The solid is dried under vacuum. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol or acetonitrile).

Spectroscopic Characterization (Predicted)

The structural confirmation of the synthesized this compound would rely on a combination of spectroscopic techniques. Based on the analysis of similar structures, the following spectral data can be anticipated:[5]

¹H NMR (400 MHz, CDCl₃):

  • Aromatic protons of the quinazoline ring will appear as a set of signals in the range of δ 7.5-8.5 ppm. The specific splitting patterns will depend on the coupling between the protons at positions 5, 6, and 8.

  • The protons of the 4-bromophenyl group will likely appear as two doublets in the aromatic region (δ 7.6-8.2 ppm), characteristic of a para-substituted benzene ring.

¹³C NMR (100 MHz, CDCl₃):

  • The spectrum will show signals for all 14 carbon atoms.

  • Quaternary carbons, including those attached to chlorine and bromine, will have distinct chemical shifts.

  • The carbon atoms of the quinazoline and the bromophenyl rings will resonate in the aromatic region (δ 120-160 ppm).

Mass Spectrometry (ESI-MS):

  • The mass spectrum should show a molecular ion peak [M+H]⁺ at m/z corresponding to the calculated molecular weight of the compound (approximately 352, 354, 356 due to isotopic distribution of Br and Cl). The characteristic isotopic pattern for one bromine and two chlorine atoms will be a key diagnostic feature.

Biological Evaluation: A Gateway to New Discoveries

The this compound scaffold holds significant promise as a starting point for the development of novel therapeutic agents. Its structural similarity to known kinase inhibitors suggests that this class of enzymes represents a primary target for biological evaluation.[6]

In Vitro Kinase Inhibition Assays

A variety of commercially available kinase assay kits can be employed to determine the inhibitory activity of the compound against a panel of kinases. A luminescence-based assay that measures ATP consumption is a common and robust method.

General Protocol for In Vitro Kinase Inhibition Assay:

  • Compound Preparation: Prepare a stock solution of this compound in 100% DMSO. A serial dilution series is then prepared to determine the IC₅₀ value.

  • Kinase Reaction: In a 96-well plate, combine the purified recombinant kinase, a kinase-specific substrate, and the test compound at various concentrations in a suitable kinase assay buffer.

  • Initiation of Reaction: The kinase reaction is initiated by the addition of ATP. The final ATP concentration should ideally be at or near the Km for the specific kinase being assayed. The reaction is allowed to proceed at a controlled temperature (e.g., 30 °C) for a defined period (e.g., 60 minutes).

  • Detection: The reaction is stopped, and the amount of ADP produced (or remaining ATP) is quantified using a luminescence-based detection reagent. The luminescent signal is read using a plate reader.

  • Data Analysis: The percentage of kinase activity is calculated for each compound concentration relative to a DMSO control. The IC₅₀ value, the concentration of the compound that causes 50% inhibition of kinase activity, is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Cellular Antiproliferative Assays

The potential of this compound as an anticancer agent can be assessed by evaluating its ability to inhibit the growth of various cancer cell lines. The MTT assay is a widely used colorimetric method for this purpose.[7]

General Protocol for MTT Cell Proliferation Assay:

  • Cell Seeding: Cancer cells are seeded into a 96-well plate at an optimal density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of this compound (typically in a serum-containing medium) and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plate is incubated for a further 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.

  • Solubilization: The medium is removed, and a solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated for each treatment group relative to the vehicle-treated control group. The IC₅₀ value, representing the concentration of the compound that inhibits cell growth by 50%, is then determined.

Structure-Activity Relationship (SAR) Insights and Future Directions

While specific SAR data for this compound is not available, valuable insights can be gleaned from the broader quinazoline literature. The 4-chloro position is a key handle for diversification. Nucleophilic substitution with a variety of amines can be explored to probe the binding pocket of target kinases. For instance, the introduction of anilines at this position is a well-established strategy for developing potent EGFR inhibitors.[8]

Furthermore, the 4-bromophenyl group at the 2-position can be modified using Suzuki or other cross-coupling reactions to introduce a range of substituents. This allows for the exploration of the chemical space around this part of the molecule and can lead to improved potency, selectivity, and pharmacokinetic properties.

G cluster_pos4 Position 4 Derivatization cluster_pos2 Position 2 Derivatization start This compound amine_substitution Nucleophilic substitution with various amines (R-NH2) start->amine_substitution cross_coupling Suzuki/Stille coupling at the 4-bromophenyl group start->cross_coupling product1 Library of 4-amino-quinazoline derivatives amine_substitution->product1 product2 Library of 2-biaryl-quinazoline derivatives cross_coupling->product2

Caption: Potential derivatization strategies for SAR studies.

Conclusion: A Call to Exploration

This compound represents a compelling, yet underexplored, research chemical. Its structural motifs are strongly indicative of potential biological activity, particularly as a kinase inhibitor with anticancer properties. This technical guide provides a foundational framework for its synthesis, characterization, and biological evaluation. While specific experimental data for this compound remains to be published, the methodologies and insights presented herein, derived from the extensive body of research on quinazoline chemistry and biology, offer a clear and logical path forward for its investigation. It is our hope that this guide will stimulate further research into this promising molecule and contribute to the ongoing discovery of novel therapeutic agents based on the versatile quinazoline scaffold. The scientific community is encouraged to build upon this framework, to optimize the synthesis, and to fully elucidate the biological potential of this compound.

References

An In-depth Technical Guide to Quinazoline Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinazoline Scaffold as a Privileged Structure

The quinazoline nucleus, a bicyclic aromatic heterocycle formed by the fusion of a benzene ring and a pyrimidine ring, is a cornerstone of modern medicinal chemistry.[1][2][3] Its planar structure, synthetic tractability, and capacity for diverse molecular interactions have established it as a "privileged scaffold."[4][5] This designation stems from its recurring presence in numerous biologically active compounds, including over 200 natural alkaloids and a growing portfolio of synthetic pharmaceuticals.[1][5][6] The versatility of the quinazoline core allows it to serve as a foundational framework for drugs targeting a wide array of biological pathways, leading to treatments for diseases ranging from cancer to hypertension.[2][7] This guide provides a comprehensive overview of the synthesis, mechanisms of action, structure-activity relationships, and therapeutic applications of quinazoline derivatives, with a particular focus on their role in oncology.

Synthetic Strategies: From Classical Reactions to Modern Methodologies

The construction of the quinazoline core and its derivatives has evolved significantly since its first reported synthesis in 1895.[1][6] A medicinal chemist's choice of synthetic route is dictated by the desired substitution pattern, scalability, and efficiency.

Classical Synthesis: The Niementowski quinazoline synthesis, which involves the condensation of anthranilic acid with an amide, is a foundational method for producing 4(3H)-quinazolinones.[1] Another historical approach reported by Siegmund Gabriel in 1903 involves the reduction of o-nitrobenzylamine followed by condensation with formic acid and subsequent oxidation.[6][8] While historically significant, these methods can be limited by harsh conditions or precursor availability.

Modern Synthetic Approaches: Contemporary organic synthesis offers more versatile and efficient pathways, often employing metal catalysis or multi-component reaction (MCR) strategies.[7][9]

  • Transition-Metal Catalysis: Palladium-, ruthenium-, and iron-catalyzed reactions have enabled the efficient synthesis of quinazolines through C-H activation, dehydrogenative coupling, and tandem reactions.[10][11] These methods offer high yields and broad substrate scope, allowing for the construction of complex derivatives.[10][11]

  • Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and improve yields for many quinazoline syntheses, aligning with the principles of green chemistry.[7][12]

  • Multi-Component Reactions (MCRs): MCRs, where multiple starting materials react in a single pot to form the final product, provide a highly efficient route to diverse quinazoline libraries.[7] This approach is particularly valuable in drug discovery for rapidly generating and screening new chemical entities.

General Synthetic Workflow for 4-Anilinoquinazoline EGFR Inhibitors

The 4-anilinoquinazoline scaffold is central to many first-generation EGFR inhibitors. The following diagram illustrates a common synthetic logic for accessing these critical compounds.

G A Anthranilic Acid Derivative C Cyclization (e.g., Heat, POCl3) A->C B Formamide or Thioformamide B->C D 4-Chloroquinazoline Intermediate C->D Formation of key intermediate F Nucleophilic Aromatic Substitution (SNAr) (e.g., Base, Solvent) D->F E Substituted Aniline E->F G Target 4-Anilinoquinazoline Derivative F->G Formation of C4-N bond

Caption: A generalized workflow for the synthesis of 4-anilinoquinazoline derivatives.

Therapeutic Applications and Mechanisms of Action

The biological activity of quinazoline derivatives is remarkably broad, encompassing anticancer, antihypertensive, antimicrobial, anti-inflammatory, and anticonvulsant properties.[1][4][13] This guide will focus on the two most clinically significant areas: oncology and cardiovascular disease.

Anticancer Agents: Targeting Tyrosine Kinases

The most profound impact of quinazoline derivatives has been in cancer therapy, primarily through the inhibition of protein tyrosine kinases (TKs).[2][8] TKs are critical components of signaling pathways that regulate cell growth, proliferation, and survival.[2] Dysregulation of these pathways is a hallmark of many cancers.[2]

Epidermal Growth Factor Receptor (EGFR) Inhibitors

EGFR is a receptor tyrosine kinase that is frequently overexpressed or mutated in various cancers, particularly non-small-cell lung cancer (NSCLC).[14][15] The quinazoline scaffold has proven to be an ideal framework for designing ATP-competitive inhibitors that block EGFR signaling.[16][]

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_pathways Downstream Signaling EGFR EGFR Dimer Dimerization & Autophosphorylation EGFR->Dimer EGF EGF Ligand EGF->EGFR Binding ADP ADP Dimer->ADP RAS_RAF RAS-RAF-MEK-ERK Pathway Dimer->RAS_RAF Activation PI3K_AKT PI3K-AKT-mTOR Pathway Dimer->PI3K_AKT Activation ATP ATP ATP->Dimer Phosphorylation Cell_Response Cell Proliferation, Survival, Angiogenesis RAS_RAF->Cell_Response PI3K_AKT->Cell_Response Quinazoline Quinazoline TKI (e.g., Erlotinib) Quinazoline->Block

Caption: EGFR signaling pathway and inhibition by quinazoline-based tyrosine kinase inhibitors (TKIs).

First-Generation Reversible Inhibitors: Gefitinib (Iressa®) and Erlotinib (Tarceva®) were landmark approvals for the treatment of NSCLC in patients with activating EGFR mutations (e.g., del19, L858R).[18][19] These molecules bind reversibly to the ATP-binding site of the EGFR kinase domain, preventing autophosphorylation and downstream signaling.[19][20][21] Their efficacy is significantly higher in patients whose tumors harbor these specific mutations.[22]

Second-Generation Covalent Irreversible Inhibitors: A major challenge with first-generation inhibitors is the development of resistance, most commonly through a secondary "gatekeeper" mutation, T790M.[14] This mutation increases the receptor's affinity for ATP, rendering the reversible inhibitors less effective.[14] Second-generation inhibitors like Afatinib (Gilotrif®) and Dacomitinib were designed to overcome this.[14][23] They feature a reactive group (typically an acrylamide) that forms a covalent bond with a cysteine residue (Cys797) near the ATP binding pocket, leading to irreversible inhibition.[14][24][25] This stronger, prolonged inhibition is effective against the primary activating mutations and provides more potent suppression of the ErbB receptor family.[26]

Third-Generation Mutant-Selective Covalent Inhibitors: While potent, second-generation inhibitors also block wild-type (WT) EGFR, leading to dose-limiting toxicities like skin rash and diarrhea.[14][27] The third-generation inhibitor, Osimertinib (Tagrisso®), which is based on a pyrimidine scaffold, was specifically developed to target both the activating mutations and the T790M resistance mutation while largely sparing WT EGFR.[14] This improved selectivity profile provides a significant therapeutic window. The success of this strategy has inspired further research into mutant-selective quinazoline-based inhibitors.[27]

Drug NameGenerationMechanismKey Target MutationsFDA Approval (NSCLC)
Gefitinib 1stReversibledel19, L858R2003[18]
Erlotinib 1stReversibledel19, L858R2004[18][19]
Afatinib 2ndCovalent Irreversibledel19, L858R2013[28]
Dacomitinib 2ndCovalent Irreversibledel19, L858R2018
Lapatinib 1st (Dual)Reversible (EGFR/HER2)-Approved for Breast Cancer

Other Anticancer Mechanisms: Beyond EGFR, quinazoline derivatives have been developed to inhibit other key cancer targets:

  • Tubulin Polymerization: Certain derivatives disrupt microtubule formation, arresting cancer cells in the G2/M phase of the cell cycle and inducing apoptosis.[18][29]

  • PARP-1 Inhibition: Poly(ADP-ribose)polymerase-1 (PARP-1) is crucial for DNA repair. Quinazoline-based inhibitors have shown promise in targeting this pathway, particularly in cancers with existing DNA repair deficiencies.[3][18]

Antihypertensive Agents: Targeting Adrenergic Receptors

Long before their application in oncology, quinazoline derivatives were established as effective cardiovascular drugs. Prazosin (Minipress®) and Doxazosin (Cardura®) are selective alpha-1 adrenergic receptor antagonists.[30][31][32]

Mechanism of Action: These drugs competitively block alpha-1 receptors on vascular smooth muscle.[30][33] This inhibition prevents norepinephrine from binding and causing vasoconstriction, leading to the relaxation of both arterioles and veins.[30][33] The result is a decrease in total peripheral resistance and a lowering of blood pressure.[30][31] They are also used to treat benign prostatic hyperplasia (BPH) by relaxing the smooth muscle of the bladder neck and prostate.[31][33]

Drug NameTargetMechanismPrimary Indication
Prazosin Alpha-1 Adrenergic ReceptorCompetitive AntagonistHypertension, BPH, PTSD-related nightmares[32][34]
Doxazosin Alpha-1 Adrenergic ReceptorCompetitive AntagonistHypertension, BPH[30][31]

Structure-Activity Relationship (SAR) Studies

The therapeutic efficacy of quinazoline derivatives is highly dependent on the nature and position of substituents on the core scaffold. Extensive SAR studies have provided a clear rationale for the design of potent and selective agents.[4]

SAR for EGFR Tyrosine Kinase Inhibitors

For 4-anilinoquinazoline-based EGFR inhibitors, several structural features are critical for high-potency binding to the ATP pocket.[23]

SAR_Diagram img N1 N-1: Forms key H-bond with Met793 in hinge region. Crucial for anchoring. p_N1 N1->p_N1 N3 N-3: Accepts H-bond from a conserved water molecule, contributing to affinity. p_N3 N3->p_N3 C4 C4-Anilino Group: Occupies hydrophobic pocket. Substituents here modulate selectivity and potency. p_C4 C4->p_C4 C67 C6/C7 Positions: Solubilizing groups (e.g., methoxyethoxy) occupy the solvent-exposed region, improving pharmacokinetic properties. p_C67 C67->p_C67

Caption: Key structure-activity relationship points for 4-anilinoquinazoline EGFR inhibitors.

  • Quinazoline Core: The nitrogen at position 1 (N-1) is a critical hydrogen bond acceptor, anchoring the inhibitor to the hinge region of the kinase domain via a key interaction with the backbone of Met793.[23] The N-3 atom often interacts with a conserved water molecule, further stabilizing the complex.[23]

  • C4 Position: The 4-anilino moiety is essential, projecting into a hydrophobic pocket. Small hydrophobic groups (e.g., chloro, methyl) on the aniline ring are generally favored.

  • C6 and C7 Positions: Substitutions at these positions extend into the solvent-exposed region of the ATP binding site. Introducing small, flexible, and polar groups like methoxy or methoxyethoxy (as seen in Erlotinib) can significantly enhance solubility and improve pharmacokinetic properties without compromising potency.[8][35]

  • Covalent Warhead: For second-generation inhibitors, a Michael acceptor (e.g., acrylamide) is typically attached to the C6 position or the 4-anilino ring to form the covalent bond with Cys797.

Key Experimental Protocols

Protocol 1: Representative Synthesis of a 4-(3-chloro-4-fluoroanilino)-6,7-dimethoxyquinazoline

This protocol outlines a common method for synthesizing a key intermediate structure analogous to many EGFR inhibitors.

Objective: To synthesize a 4-anilinoquinazoline derivative via nucleophilic aromatic substitution.

Materials:

  • 4-Chloro-6,7-dimethoxyquinazoline

  • 3-Chloro-4-fluoroaniline

  • Isopropanol (IPA)

  • Hydrochloric acid (HCl, concentrated)

  • Sodium bicarbonate (NaHCO3)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Anhydrous magnesium sulfate (MgSO4)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

  • Thin Layer Chromatography (TLC) plates (silica gel)

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask, add 4-chloro-6,7-dimethoxyquinazoline (1.0 eq) and 3-chloro-4-fluoroaniline (1.1 eq).

  • Solvent Addition: Add isopropanol (20 mL) to the flask. The mixture will be a suspension.

  • Initiation: Add one drop of concentrated HCl to the stirring suspension.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 82°C) using a heating mantle.

  • Monitoring: Monitor the reaction progress by TLC (e.g., 1:1 Hexanes:EtOAc eluent). The reaction is typically complete within 4-6 hours.

  • Workup - Quenching: After the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate upon cooling.

  • Workup - Neutralization: Slowly add a saturated aqueous solution of NaHCO3 to neutralize the HCl catalyst until the pH is ~7-8.

  • Workup - Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).

  • Workup - Washing: Combine the organic layers and wash with brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., EtOAc/Hexanes) or by column chromatography to yield the pure product.

Protocol 2: In Vitro EGFR Tyrosine Kinase Inhibition Assay (IC50 Determination)

Objective: To determine the concentration of a quinazoline derivative required to inhibit 50% of EGFR kinase activity (IC50).

Materials:

  • Recombinant human EGFR kinase

  • Test quinazoline compound (dissolved in DMSO)

  • ATP (Adenosine Triphosphate)

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • Kinase assay buffer (e.g., containing Tris-HCl, MgCl2, MnCl2, DTT)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar luminescence-based detection system

  • White, opaque 384-well assay plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare a serial dilution series of the test quinazoline compound in DMSO. A typical starting concentration might be 10 mM, diluted down to nanomolar concentrations.

  • Reaction Mixture Preparation: In each well of the 384-well plate, prepare the kinase reaction mixture.

    • Add kinase assay buffer.

    • Add the poly(Glu, Tyr) substrate to a final concentration of ~0.2 mg/mL.

    • Add the test compound from the dilution series (final DMSO concentration should be ≤1%). Include "no inhibitor" (DMSO only) and "no enzyme" controls. .

  • Enzyme Addition: Add the recombinant EGFR enzyme to all wells except the "no enzyme" control.

  • Initiation: Start the kinase reaction by adding ATP to a final concentration equal to its Km for EGFR (e.g., 10 µM).

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection - ADP-Glo™ Reagent: Stop the kinase reaction and deplete the remaining unconsumed ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes. This step converts the ADP produced by the kinase reaction.

  • Detection - Kinase Detection Reagent: Add the Kinase Detection Reagent, which contains luciferase and luciferin, to convert the ADP-derived signal into a luminescent signal. Incubate for 30 minutes.

  • Data Acquisition: Measure the luminescence of each well using a plate reader. The light output is directly proportional to the amount of ADP generated and thus correlates with kinase activity.

  • Data Analysis:

    • Normalize the data: Set the "no inhibitor" control as 100% activity and the "no enzyme" control as 0% activity.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter dose-response curve to calculate the IC50 value.

Conclusion and Future Perspectives

The quinazoline scaffold is a testament to the power of privileged structures in drug discovery. Its journey from natural alkaloids to targeted, rationally designed therapeutics has yielded life-saving medicines. In oncology, the evolution from first to third-generation kinase inhibitors demonstrates a sophisticated understanding of target biology and resistance mechanisms.[14][23] Future efforts will likely focus on developing quinazoline derivatives with even greater selectivity for mutant forms of kinases, exploring novel covalent targeting strategies, and applying this versatile scaffold to new and challenging biological targets beyond cancer and hypertension.[3][27] The combination of a robust synthetic foundation and profound biological activity ensures that quinazoline derivatives will remain a central focus of medicinal chemistry research for years to come.

References

introduction to 2-aryl-4,7-dichloroquinazolines

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Aryl-4,7-Dichloroquinazolines: Synthesis, Reactivity, and Therapeutic Potential

Authored by a Senior Application Scientist

Foreword: The Quinazoline Scaffold as a Cornerstone of Modern Medicinal Chemistry

In the landscape of heterocyclic chemistry, few scaffolds have demonstrated the therapeutic versatility and enduring relevance of the quinazoline core.[1] Comprising a benzene ring fused to a pyrimidine ring, this nitrogen-containing heterocycle is a "privileged structure," a molecular framework that is repeatedly found in potent, biologically active compounds.[2][3] Its stability, coupled with the numerous sites available for chemical modification, has made it a cornerstone in the design of novel therapeutic agents targeting a vast array of diseases.[4]

This guide focuses specifically on a highly valuable subclass: 2-aryl-4,7-dichloroquinazolines . The strategic placement of chlorine atoms at the C4 and C7 positions, combined with the versatile 2-aryl moiety, creates a powerful synthon for drug discovery. The C4-chloro group acts as an excellent leaving group, providing a reactive handle for introducing diverse functionalities via nucleophilic substitution.[5][6] Simultaneously, the C7-chloro group and the 2-aryl ring serve as critical points for modulating the compound's physicochemical properties, target affinity, and selectivity. This guide provides an in-depth exploration of the synthesis, chemical behavior, and profound biological significance of this scaffold for researchers, scientists, and drug development professionals.

Synthesis of the 2-Aryl-4,7-Dichloroquinazoline Core: A Strategic Approach

The construction of the 2-aryl-4,7-dichloroquinazoline scaffold is a multi-step process that demands careful control of reaction conditions to achieve high yields and purity. The most reliable and commonly employed strategy involves building the 2-aryl-7-chloroquinazolin-4-one intermediate first, followed by a final chlorination step at the C4 position. This approach avoids potential selectivity issues that could arise from attempting to functionalize a pre-formed dichloroquinazoline ring.

The general synthetic workflow is outlined below:

G A 2-Amino-4-chlorobenzoic Acid C 2-Aryl-7-chloro-2,3-dihydroquinazolin-4(1H)-one A->C Condensation (e.g., p-TSA, reflux) B Aryl Aldehyde (Ar-CHO) B->C D 2-Aryl-7-chloroquinazolin-4(3H)-one C->D Oxidation (e.g., K3[Fe(CN)6] or I2) E 2-Aryl-4,7-dichloroquinazoline (Target Scaffold) D->E Chlorination (POCl3 or SOCl2, reflux)

Caption: General synthetic workflow for 2-Aryl-4,7-dichloroquinazolines.

Experimental Protocol: Synthesis of 2-(4-methoxyphenyl)-4,7-dichloroquinazoline

This protocol provides a representative, self-validating methodology. The causality behind each step is explained to ensure reproducibility and understanding.

Step 1: Synthesis of 7-Chloro-2-(4-methoxyphenyl)-2,3-dihydroquinazolin-4(1H)-one

  • Rationale: This step involves the condensation of an anthranilamide precursor with an aryl aldehyde. For simplicity and efficiency, we can generate the anthranilamide in situ from 2-amino-4-chlorobenzoic acid. A more direct and increasingly common method, however, is the one-pot condensation of 2-aminobenzamide with an aldehyde. Here, we will adapt a known procedure starting from 2-amino-4-chlorobenzoic acid and an aryl aldehyde.

  • Procedure:

    • To a solution of 2-amino-4-chlorobenzoic acid (1.71 g, 10 mmol) and 4-methoxybenzaldehyde (1.36 g, 10 mmol) in ethanol (50 mL), add a catalytic amount of p-toluenesulfonic acid (p-TSA, ~190 mg, 1 mmol).

    • Reflux the reaction mixture for 12-16 hours, monitoring the progress by Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexane). The formation of the product will be visible as a new, less polar spot.

    • Upon completion, cool the mixture to room temperature. The product will often precipitate out of solution.

    • Filter the precipitate, wash with cold ethanol (2 x 10 mL), and dry under vacuum to yield the dihydroquinazolinone intermediate as a white to off-white solid.

Step 2: Oxidation to 7-Chloro-2-(4-methoxyphenyl)quinazolin-4(3H)-one

  • Rationale: The dihydroquinazoline intermediate is a stable but less aromatic system. Oxidation is required to form the fully aromatic quinazolinone ring, which is the immediate precursor for the final chlorination. Mild oxidizing agents are preferred to avoid side reactions.

  • Procedure:

    • Suspend the dried dihydroquinazolinone from Step 1 (approx. 10 mmol) in a mixture of dichloromethane (DCM, 50 mL) and a saturated aqueous solution of sodium bicarbonate (50 mL).

    • Add molecular iodine (I₂, 2.54 g, 10 mmol) portion-wise with vigorous stirring. The iodine acts as a mild and effective oxidizing agent.

    • Stir the biphasic mixture at room temperature for 4-6 hours until the reaction is complete (monitored by TLC).

    • Separate the organic layer. Wash it with a 10% aqueous sodium thiosulfate solution (to quench excess iodine) followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the quinazolinone product.

Step 3: Chlorination to 2-(4-methoxyphenyl)-4,7-dichloroquinazoline

  • Rationale: This is the critical step to install the reactive C4-chloro group. Phosphorus oxychloride (POCl₃) is a powerful dehydrating and chlorinating agent that efficiently converts the 4-oxo group to a 4-chloro group. A catalytic amount of dimethylformamide (DMF) is often used to generate the Vilsmeier reagent in situ, which facilitates the reaction.[7][8]

  • Procedure:

    • Carefully add the quinazolinone from Step 2 (approx. 10 mmol) to an excess of phosphorus oxychloride (POCl₃, 20 mL).

    • Add 3-5 drops of DMF to catalyze the reaction.

    • Heat the mixture to reflux (approx. 100-110 °C) and maintain for 3-4 hours. The solid will gradually dissolve as the reaction proceeds.

    • After completion (monitored by TLC), cool the reaction mixture to room temperature.

    • Caution: Exothermic reaction. Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring in a well-ventilated fume hood.

    • The product will precipitate as a solid. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.

    • Filter the solid precipitate, wash thoroughly with water until the filtrate is neutral, and dry under vacuum to yield the final product, 2-aryl-4,7-dichloroquinazoline.[7]

Chemical Reactivity: The C4 Position as a Hub for Derivatization

The key to the synthetic utility of 2-aryl-4,7-dichloroquinazolines lies in the differential reactivity of the two chlorine atoms. The C4-chloro substituent is highly activated towards nucleophilic aromatic substitution (SNAr). This is due to the strong electron-withdrawing effect of the adjacent nitrogen atoms in the pyrimidine ring, which stabilizes the negatively charged Meisenheimer complex intermediate. In contrast, the C7-chloro substituent on the benzene ring is significantly less reactive and typically remains intact under conditions used to displace the C4-chloro group.[6]

This reactivity profile makes the scaffold ideal for selectively introducing a wide range of nucleophiles at the C4 position, most notably amines, to generate libraries of 4-aminoquinazoline derivatives.[6][9][10]

G cluster_0 2-Aryl-4,7-dichloroquinazoline A C4-Cl (Highly Reactive) C 2-Aryl Group Product 4-Substituted-2-aryl-7-chloroquinazoline B C7-Cl (Less Reactive) Nuc Nucleophile (e.g., R-NH2) Nuc->A SₙAr Reaction (Base, Solvent, Heat)

Caption: Reactivity map showing selective substitution at the C4 position.

Experimental Protocol: Synthesis of N-Benzyl-2-aryl-7-chloroquinazolin-4-amine
  • Rationale: This protocol demonstrates a typical SNAr reaction at the C4 position using an amine as the nucleophile. An organic or inorganic base is used to neutralize the HCl generated during the reaction, driving it to completion.

  • Procedure:

    • In a round-bottom flask, dissolve the 2-aryl-4,7-dichloroquinazoline (1 mmol) in a suitable solvent like isopropanol or acetonitrile (10 mL).

    • Add the desired amine (e.g., benzylamine, 1.1 mmol, 1.1 equivalents).

    • Add a base such as diisopropylethylamine (DIPEA, 1.5 mmol, 1.5 equivalents).

    • Reflux the mixture for 4-8 hours, monitoring by TLC.

    • Upon completion, cool the reaction to room temperature. The product may precipitate. If not, reduce the solvent volume in vacuo.

    • Add water to precipitate the crude product. Filter the solid, wash with water, and dry.

    • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure 4-aminoquinazoline derivative.

Spectroscopic Characterization: A Guide to Structural Verification

Unambiguous structural confirmation is paramount in chemical synthesis.[11] A combination of spectroscopic techniques provides a comprehensive picture of the 2-aryl-4,7-dichloroquinazoline structure.

Technique Key Quantitative Data / Observation Rationale for Interpretation
¹H NMR H2: ~9.1-9.2 ppm (singlet)H5: ~8.7-8.8 ppm (singlet)H8: ~8.3-8.4 ppm (singlet)The deshielded singlet for H2 is characteristic of its position between two nitrogen atoms. H5 and H8 appear as singlets due to the lack of adjacent protons (meta-coupling is often not resolved). Their chemical shifts are influenced by the anisotropic effects of the fused rings and the C4/C7 chloro groups.[7]
¹³C NMR C4: ~163 ppmC2: ~157 ppmC7: ~133 ppmThe chemical shifts of the carbon atoms directly attached to electronegative atoms (N, Cl) are significantly downfield. C4 is typically the most deshielded carbon in the quinazoline core.[7]
Mass Spec (MS) Isotopic cluster for two chlorines[M]⁺, [M+2]⁺, [M+4]⁺The presence of two chlorine atoms results in a characteristic isotopic pattern with relative intensities of approximately 9:6:1, providing definitive evidence for the dichloro substitution.[7]
IR Spectroscopy ~1610-1650 cm⁻¹ (C=N stretch)~1540-1550 cm⁻¹ (C=C stretch)These absorption bands are characteristic of the aromatic heterocyclic system.[7]

Note: Specific chemical shifts (ppm) can vary based on the solvent used and the nature of the 2-aryl substituent.[7][11]

Biological Activities & Drug Development Applications

The 2-aryl-4,7-dichloroquinazoline scaffold is a prolific source of lead compounds in drug discovery, primarily due to the remarkable success of its 4-amino derivatives as kinase inhibitors.[12]

Anticancer Activity: Targeting Tyrosine Kinases

The most significant application of this scaffold is in the development of inhibitors for the Epidermal Growth Factor Receptor (EGFR) family of tyrosine kinases, which are frequently overexpressed or mutated in various cancers.[4] The 4-anilino-quinazoline structure is a classic pharmacophore that mimics the adenine region of ATP, allowing it to compete for the kinase's ATP-binding site.[6]

The intermediate 4,7-dichloro-6-nitroquinazoline is a crucial building block in the synthesis of Afatinib , a potent second-generation EGFR inhibitor.[7][8]

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling EGFR EGFR ADP ADP Ras Ras/Raf/MEK/ERK Pathway EGFR->Ras Activates PI3K PI3K/Akt Pathway EGFR->PI3K Activates EGF EGF (Growth Factor) EGF->EGFR Binds Inhibitor 2-Aryl-4-anilino -7-chloroquinazoline Inhibitor->EGFR Blocks ATP Binding Site ATP ATP P P Proliferation Cell Proliferation, Survival, Angiogenesis Ras->Proliferation PI3K->Proliferation

Caption: Mechanism of action for quinazoline-based EGFR inhibitors.

Structure-Activity Relationship (SAR) Insights
  • 4-Position: Substitution at the C4 position is critical for activity. Small, substituted anilino groups are often optimal for EGFR inhibition.[6]

  • 2-Aryl Group: This group projects into a solvent-exposed region and can be modified to enhance potency or improve pharmacokinetic properties without disrupting binding to the hinge region of the kinase.[13][14]

  • 7-Position: The chloro group at C7 can form important interactions within the binding pocket or be used to tune the overall electronics and solubility of the molecule.

Beyond Cancer: A Scaffold for Diverse Targets

While renowned for their anticancer properties, quinazoline derivatives have demonstrated a wide spectrum of biological activities, including:

  • Anti-inflammatory: By inhibiting enzymes like COX-2.[9]

  • Antimicrobial and Antifungal: Showing activity against various pathogens.[2]

  • Antiparasitic: Derivatives have been identified with efficacy against parasites like Trypanosoma cruzi.[15]

  • LSD1 Inhibition: Recently, 2-aryl-4-aminoquinazolines have been discovered as inhibitors of Lysine-Specific Demethylase 1 (LSD1), highlighting their potential in cancer immunotherapy.[10]

Conclusion and Future Perspectives

The 2-aryl-4,7-dichloroquinazoline core represents a synthetically accessible and highly versatile scaffold for modern drug discovery. Its well-defined chemical reactivity, centered on the selective substitution at the C4 position, provides a robust platform for generating extensive compound libraries. The proven success of its derivatives, particularly as kinase inhibitors in oncology, continues to inspire new research.

Future efforts will likely focus on exploring novel substitutions at the C7 position via cross-coupling reactions, designing derivatives that target novel biological pathways beyond kinases, and employing this scaffold in the development of proteolysis-targeting chimeras (PROTACs) and covalent inhibitors. The foundational chemistry and strategic importance of 2-aryl-4,7-dichloroquinazolines ensure their continued prominence in the quest for new and more effective medicines.

References

Methodological & Application

2-(4-Bromophenyl)-4,7-dichloroquinazoline synthesis protocol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Detailed Protocol for the Synthesis of 2-(4-Bromophenyl)-4,7-dichloroquinazoline

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the synthesis of this compound, a key heterocyclic intermediate in medicinal chemistry and materials science.[1][2] Quinazoline derivatives are foundational scaffolds in the development of numerous therapeutic agents, exhibiting a wide range of biological activities.[3][4][5] This protocol details a robust, two-stage synthetic route commencing from readily available starting materials: 2-amino-4-chlorobenzonitrile and 4-bromobenzaldehyde. The methodology covers the initial formation of the quinazolinone intermediate followed by a high-yield chlorination step. This guide is designed to be self-validating, explaining the causality behind experimental choices and providing detailed procedural steps, safety protocols, and characterization guidelines to ensure reproducible and reliable outcomes.

Introduction: The Significance of the Quinazoline Scaffold

The quinazoline core, a bicyclic aromatic heterocycle, is a privileged structure in medicinal chemistry.[5][6] Its derivatives have been successfully developed into clinical drugs for various indications, including cancer and hypertension.[3] The specific compound, this compound (CAS No: 405933-94-0), serves as a versatile building block.[1][7] The chlorine atoms at the 4 and 7 positions, along with the bromine on the phenyl ring, provide three distinct reaction sites for further functionalization, such as Suzuki-Miyaura cross-coupling reactions, enabling the creation of diverse molecular libraries for drug discovery and screening.[8]

The following protocol is based on well-established principles of quinazoline synthesis, which often involve the cyclization of 2-aminobenzonitrile derivatives.[9] This method offers a practical and scalable approach for laboratory synthesis.

Reaction Scheme and Mechanism

The synthesis is performed in two primary stages:

  • Stage 1: Formation of 2-(4-bromophenyl)-7-chloroquinazolin-4(3H)-one. This step involves the condensation and cyclization of 2-amino-4-chlorobenzonitrile and 4-bromobenzaldehyde.

  • Stage 2: Chlorination to this compound. The quinazolinone intermediate is converted to the final product using a potent chlorinating agent.

Overall Reaction:

Proposed Reaction Mechanism

The mechanism involves an initial acid-catalyzed condensation, followed by intramolecular cyclization and tautomerization to form the stable quinazolinone ring. The final step is a nucleophilic substitution on the activated carbonyl group to install the C4-chlorine.

G cluster_0 Stage 1: Quinazolinone Formation cluster_1 Stage 2: Chlorination A 2-Amino-4-chlorobenzonitrile + 4-Bromobenzaldehyde B Protonated Schiff Base Intermediate A->B H+ (cat.) -H2O C Intramolecular Cyclization (Nucleophilic attack by Nitrile-N) B->C Spontaneous D Tautomerization & Hydration C->D H2O E 2-(4-bromophenyl)-7-chloroquinazolin-4(3H)-one D->E F Quinazolinone Tautomer (4-Hydroxyquinazoline) E->F Tautomerizes in reaction media G Activation with POCl3 F->G H Nucleophilic Attack by Cl- G->H Forms chlorophosphate ester intermediate I This compound H->I Elimination of (PO2Cl2)-

Caption: Proposed reaction mechanism for the synthesis.

Materials, Reagents, and Equipment

Reagents
ReagentCAS NumberMolecular FormulaPurityNotes
2-Amino-4-chlorobenzonitrile38487-86-4C₇H₅ClN₂≥98%Starting material.[10]
4-Bromobenzaldehyde1122-91-4C₇H₅BrO≥98%Starting material.[11]
N,N-Dimethylformamide (DMF)68-12-2C₃H₇NOAnhydrousReaction solvent and catalyst.
Phosphorus Oxychloride (POCl₃)10025-87-3POCl₃≥99%Highly Corrosive & Toxic. Chlorinating agent.[12]
Triethylamine (TEA)121-44-8C₆H₁₅N≥99%Acid scavenger.
Dichloromethane (DCM)75-09-2CH₂Cl₂ACS GradeExtraction solvent.
Sodium Bicarbonate (NaHCO₃)144-55-8NaHCO₃ACS GradeFor aqueous work-up.
Magnesium Sulfate (MgSO₄)7487-88-9MgSO₄AnhydrousDrying agent.
Ethyl Acetate141-78-6C₄H₈O₂ACS GradeRecrystallization/Chromatography.
Hexanes110-54-3C₆H₁₄ACS GradeRecrystallization/Chromatography.
Equipment
  • Round-bottom flasks (100 mL, 250 mL)

  • Reflux condenser with a drying tube (CaCl₂)

  • Magnetic stirrer and hotplate

  • Heating mantle

  • Ice bath

  • Separatory funnel (500 mL)

  • Büchner funnel and filter flask

  • Rotary evaporator

  • Fume hood (essential for all steps)

  • Standard laboratory glassware

  • Silica gel for column chromatography

Detailed Experimental Protocol

Workflow Overview

G start Setup Reaction: 2-Amino-4-chlorobenzonitrile, 4-Bromobenzaldehyde, DMF reflux Heat to Reflux (120-130 °C, 12-18h) start->reflux cool_filter Cool to RT Filter Precipitate reflux->cool_filter intermediate Intermediate: Quinazolinone cool_filter->intermediate chlorination Suspend in POCl3 Add TEA (cat.) Reflux (110 °C, 4-6h) intermediate->chlorination quench Cool to RT Quench on Ice Water (CAUTION!) chlorination->quench extract Extract with DCM quench->extract wash Wash with NaHCO3(aq) Wash with Brine Dry over MgSO4 extract->wash concentrate Concentrate via Rotary Evaporation wash->concentrate purify Purify: Recrystallization or Column Chromatography concentrate->purify product Final Product: 2-(4-Bromophenyl)-4,7- dichloroquinazoline purify->product

Caption: High-level experimental workflow diagram.

Part A: Synthesis of 2-(4-bromophenyl)-7-chloroquinazolin-4(3H)-one (Intermediate)
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-amino-4-chlorobenzonitrile (5.0 g, 32.7 mmol).

  • Reagent Addition: Add 4-bromobenzaldehyde (6.65 g, 36.0 mmol, 1.1 eq) followed by anhydrous N,N-dimethylformamide (DMF, 50 mL).

  • Reaction: Heat the mixture to reflux (approximately 120-130 °C) under a nitrogen atmosphere. The reaction is typically monitored by Thin Layer Chromatography (TLC). The reaction should proceed for 12-18 hours.

    • Expertise Note: While various methods exist for quinazoline synthesis[13], this direct condensation in a high-boiling polar aprotic solvent is effective for these substrates. DMF serves as both a solvent and a source for the eventual C4-oxygen via hydrolysis of an intermediate.

  • Isolation: After completion, cool the reaction mixture to room temperature. A precipitate should form. Pour the mixture into 150 mL of cold water and stir for 30 minutes.

  • Filtration: Collect the solid precipitate by vacuum filtration using a Büchner funnel. Wash the solid cake with cold water (2 x 30 mL) and then with a small amount of cold diethyl ether to aid in drying.

  • Drying: Dry the solid under vacuum to yield the crude 2-(4-bromophenyl)-7-chloroquinazolin-4(3H)-one. This intermediate is often of sufficient purity to proceed to the next step.

Part B: Synthesis of this compound (Final Product)

WARNING: This step involves phosphorus oxychloride (POCl₃), which is highly corrosive, toxic, and reacts violently with water.[14][15] This procedure MUST be performed in a certified chemical fume hood.[12] All glassware must be scrupulously dried.

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a stir bar and reflux condenser (with a drying tube), suspend the crude quinazolinone intermediate from Part A (e.g., ~32 mmol) in phosphorus oxychloride (40 mL, ~10-15 eq).

  • Catalyst Addition: To this suspension, carefully add triethylamine (TEA, 1.0 mL) dropwise. This acts as a catalyst to promote the chlorination.

  • Chlorination Reaction: Heat the mixture to reflux (approx. 110 °C) using a heating mantle. The suspension should gradually dissolve as the reaction proceeds. Maintain reflux for 4-6 hours, monitoring by TLC until the starting material is consumed.

    • Trustworthiness Note: Using a large excess of POCl₃ ensures it acts as both reagent and solvent, driving the reaction to completion. The conversion of the 4-oxo group to the 4-chloro group is a standard and reliable transformation for this class of heterocycles.[16][17]

  • Work-up - Quenching (CRITICAL STEP):

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Prepare a large beaker (1 L) with 500 g of crushed ice and place it in a secondary container.

    • EXTREMELY SLOWLY AND CAREFULLY , pour the reaction mixture onto the crushed ice with vigorous stirring. This is a highly exothermic reaction that will release HCl gas. Perform this in the back of the fume hood.

  • Neutralization & Extraction: Once the quenching is complete and the ice has melted, a solid precipitate of the crude product should be present.

    • Carefully neutralize the acidic aqueous solution by the slow addition of solid sodium bicarbonate or by pouring it into a saturated NaHCO₃ solution until effervescence ceases (pH ~7-8).

    • Extract the aqueous slurry with dichloromethane (DCM, 3 x 100 mL).

  • Drying and Concentration: Combine the organic extracts in a separatory funnel. Wash with saturated brine (1 x 100 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

Part C: Purification
  • Recrystallization: The crude solid can often be purified by recrystallization. A common solvent system is ethyl acetate/hexanes. Dissolve the crude product in a minimal amount of hot ethyl acetate and slowly add hexanes until turbidity persists. Allow to cool slowly to room temperature, then in an ice bath to maximize crystal formation.

  • Column Chromatography: If recrystallization is insufficient, purify the crude product by flash column chromatography on silica gel, using an eluent system such as 10-20% ethyl acetate in hexanes.

Characterization

The final product, this compound, should be a white to off-white solid.[18] The identity and purity of the compound should be confirmed using standard analytical methods.[19][20]

  • ¹H and ¹³C NMR: To confirm the chemical structure, proton and carbon environments.

  • Mass Spectrometry (MS): To confirm the molecular weight (Expected M.W. ~354.03 g/mol ) and isotopic pattern characteristic of a molecule containing one bromine and two chlorine atoms.[2]

  • FT-IR Spectroscopy: To identify characteristic functional group vibrations.

Safety and Handling Precautions

  • General: Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[21] All operations should be conducted in a well-ventilated chemical fume hood.

  • Phosphorus Oxychloride (POCl₃):

    • Highly Toxic and Corrosive: Causes severe burns upon contact with skin, eyes, and the respiratory tract.[12][15] Inhalation can be fatal and effects may be delayed.[12]

    • Water Reactive: Reacts violently with water, releasing heat and toxic HCl gas.[22] Ensure all glassware is dry and avoid contact with moisture.

    • Handling: Use a NIOSH-approved respirator if there is any risk of inhalation.[12] Always have an emergency shower and eyewash station immediately accessible.[21]

  • Waste Disposal: Quench all residual POCl₃ carefully before disposal. All chemical waste should be disposed of according to institutional and local environmental regulations.

References

Application Note: A Framework for High-Throughput Screening and Validation of Novel Kinase Inhibitors Using 2-(4-Bromophenyl)-4,7-dichloroquinazoline as a Model Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinazoline Scaffold in Kinase-Targeted Drug Discovery

Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[1] This has made them one of the most important target classes for modern drug discovery. The quinazoline core is recognized as a "privileged scaffold" in medicinal chemistry, forming the foundation of numerous FDA-approved kinase inhibitors, including gefitinib, erlotinib, and vandetanib.[2][3][4] These agents primarily target the ATP-binding site of tyrosine kinases such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[1][4][5]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on utilizing 2-(4-Bromophenyl)-4,7-dichloroquinazoline as a representative model compound to establish a robust kinase inhibitor screening cascade. We will detail field-proven protocols for primary biochemical screening, secondary validation, and cell-based functional assays, explaining the causality behind key experimental choices to ensure a self-validating workflow.

The subject compound, this compound, embodies the core structural features of this inhibitor class, making it an ideal starting point for screening campaigns aimed at discovering novel inhibitors against a wide range of kinases.

The Screening Cascade: A Multi-Stage Approach to Inhibitor Validation

A successful screening campaign does not rely on a single assay. It employs a tiered approach to progressively filter and validate hits, moving from high-throughput biochemical assays to more physiologically relevant cellular models. This cascade minimizes false positives and ensures that resources are focused on the most promising candidates.

G cluster_0 Biochemical Assays (In Vitro) cluster_1 Cell-Based Assays (In Cellulo) PrimaryScreen Primary HTS Screen (e.g., Kinase-Glo®, TR-FRET) Single High Concentration DoseResponse Dose-Response & IC50 Determination (Biochemical Potency) PrimaryScreen->DoseResponse Active 'Hits' Selectivity Kinase Selectivity Profiling (Panel of Kinases) DoseResponse->Selectivity Potent Hits TargetEngagement Target Engagement Assay (e.g., Western Blot for p-Substrate) Selectivity->TargetEngagement Potent & Selective Hits CellularPotency Cellular Potency Assay (e.g., Cell Viability, Proliferation) TargetEngagement->CellularPotency LeadCandidate Lead Candidate for Further Optimization CellularPotency->LeadCandidate G Kinase Kinase + Substrate Reaction Kinase Reaction Kinase->Reaction ATP ATP ATP->Reaction Inhibitor Inhibitor (e.g., Quinazoline) Inhibitor->Reaction Inhibition pSubstrate Phospho-Substrate Reaction->pSubstrate ADP ADP Reaction->ADP ATP_rem Remaining ATP Reaction->ATP_rem Light Luminescent Signal ATP_rem->Light Luciferase Luciferase Reagent Luciferase->Light G EGF EGF Ligand EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS P AKT AKT EGFR->AKT P RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell Cell Proliferation, Survival ERK->Cell AKT->Cell Inhibitor Quinazoline Inhibitor Inhibitor->EGFR Inhibition of Autophosphorylation

References

Application Notes and Protocols for the Investigation of 2-(4-Bromophenyl)-4,7-dichloroquinazoline in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

These application notes provide a comprehensive framework for the investigation of the novel quinazoline derivative, 2-(4-Bromophenyl)-4,7-dichloroquinazoline, as a potential anti-cancer agent. While specific biological data for this compound is not yet extensively published, this guide synthesizes field-proven insights from the broader class of quinazoline-based anti-cancer agents to propose a likely mechanism of action and to provide detailed protocols for its empirical validation in cancer cell lines.

The quinazoline scaffold is a cornerstone in modern medicinal chemistry, with several derivatives approved as targeted cancer therapies.[1] These compounds are known to exhibit a wide range of biological activities, including the inhibition of key signaling pathways that drive cancer cell proliferation and survival.[2] This document is structured to empower researchers to systematically evaluate the therapeutic potential of this compound.

Postulated Mechanism of Action: A Kinase Inhibitor Profile

Quinazoline derivatives frequently exert their anti-cancer effects by targeting protein kinases, which are crucial regulators of cellular signaling.[1][3] Notably, the 4-anilinoquinazoline scaffold is a well-established pharmacophore for inhibitors of the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[3] Given the structural similarities, it is hypothesized that this compound may function as a kinase inhibitor, potentially targeting pathways critical for tumor growth and angiogenesis.

The dysregulation of signaling cascades such as the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways is a hallmark of many cancers.[2] By inhibiting upstream kinases like EGFR or VEGFR-2, this compound could effectively block these pro-survival signals, leading to cell cycle arrest and apoptosis.

Quinazoline_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR-2) PI3K PI3K RTK->PI3K RAS RAS RTK->RAS Quinazoline 2-(4-Bromophenyl)-4,7- dichloroquinazoline Quinazoline->RTK Inhibition AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Figure 1: Postulated inhibition of Receptor Tyrosine Kinase signaling by this compound.

Experimental Validation: A Step-by-Step Approach

To elucidate the anti-cancer properties of this compound, a systematic series of in vitro assays is recommended. The following protocols are designed to be self-validating, providing a clear path from initial cytotoxicity screening to mechanistic studies.

Experimental_Workflow Start Start: Compound This compound Cell_Viability Part 1: Cell Viability Screening (MTT Assay) Start->Cell_Viability IC50_Determination Determine IC50 Values Cell_Viability->IC50_Determination Apoptosis_Assay Part 2: Apoptosis Induction (Annexin V/PI Staining) IC50_Determination->Apoptosis_Assay Cell_Cycle_Analysis Part 3: Cell Cycle Arrest (Flow Cytometry) IC50_Determination->Cell_Cycle_Analysis Western_Blot Part 4: Target Engagement (Western Blotting) Apoptosis_Assay->Western_Blot Cell_Cycle_Analysis->Western_Blot Conclusion Conclusion: Elucidate Mechanism of Action Western_Blot->Conclusion

Figure 2: A systematic workflow for the in vitro evaluation of this compound.

Part 1: Cell Viability and Cytotoxicity Assessment (MTT Assay)

The MTT assay is a foundational colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[4] This initial screen is crucial for determining the dose-dependent effects of the compound and for calculating the half-maximal inhibitory concentration (IC50).

Protocol: MTT Assay

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the compound in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Replace the medium in each well with 100 µL of the diluted compound or vehicle control (DMSO at the same final concentration as the highest compound dose).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution in PBS to each well. Incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[4]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.

Part 2: Assessment of Apoptosis Induction (Annexin V/PI Staining)

To determine if the observed cytotoxicity is due to programmed cell death, an Annexin V/Propidium Iodide (PI) apoptosis assay is performed.[5][6] This flow cytometry-based method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol: Annexin V/PI Apoptosis Assay

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the predetermined IC50 value for 24-48 hours. Include an untreated control.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes and wash the cell pellet with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[7]

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour. Differentiate cell populations based on their fluorescence profiles:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Part 3: Cell Cycle Analysis

Investigating the effect of the compound on cell cycle progression can provide further mechanistic insights.[8][9] Flow cytometry analysis of propidium iodide-stained cells allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol: Cell Cycle Analysis

  • Cell Treatment: Treat cells with the compound at IC50 concentrations for 24 hours.

  • Cell Fixation: Harvest and wash the cells with PBS. Fix the cells in ice-cold 70% ethanol while vortexing gently and store at -20°C overnight.

  • Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in a staining solution containing propidium iodide and RNase A.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA.[9]

Part 4: Target Engagement and Pathway Modulation (Western Blotting)

Western blotting is a powerful technique to investigate the effect of this compound on specific protein expression and phosphorylation states within key signaling pathways.[10][11]

Protocol: Western Blotting

  • Protein Extraction: Treat cells with the compound for various time points and concentrations. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with primary antibodies against key signaling proteins (e.g., phospho-EGFR, total EGFR, phospho-AKT, total AKT, phospho-ERK, total ERK, and markers of apoptosis like cleaved PARP and cleaved Caspase-3).

  • Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify the band intensities to determine the relative changes in protein expression and phosphorylation.

Data Presentation and Interpretation

All quantitative data should be summarized in clearly structured tables for easy comparison and interpretation.

Table 1: Hypothetical Cytotoxicity Data for this compound

Cancer Cell LineIC50 (µM) after 48h
MCF-7 (Breast)To be determined
A549 (Lung)To be determined
HCT116 (Colon)To be determined
PC-3 (Prostate)To be determined

Table 2: Hypothetical Apoptosis and Cell Cycle Analysis Summary

Cell LineTreatment Concentration% Apoptotic Cells (Early + Late)% Cells in G2/M Phase
MCF-7IC50To be determinedTo be determined
A549IC50To be determinedTo be determined

Conclusion

The protocols outlined in these application notes provide a robust starting point for the comprehensive evaluation of this compound as a potential anti-cancer therapeutic. By systematically assessing its effects on cell viability, apoptosis, cell cycle progression, and key signaling pathways, researchers can elucidate its mechanism of action and build a strong foundation for further preclinical development. The structural similarity to known kinase inhibitors suggests a promising avenue of investigation, with the potential to uncover a novel and effective targeted therapy.

References

Application Notes and Protocols for 2-(4-Bromophenyl)-4,7-dichloroquinazoline in Aurora Kinase Inhibition Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting Mitosis with Quinazoline-Based Inhibitors

The Aurora kinases (A, B, and C) are a family of serine/threonine kinases that serve as master regulators of mitosis and are critical for ensuring genomic stability.[1][2] Their functions range from centrosome maturation and spindle assembly (Aurora A) to chromosome segregation and cytokinesis (Aurora B).[2] Dysregulation and overexpression of Aurora kinases are common hallmarks of many human cancers, making them compelling targets for therapeutic intervention.[3][4]

Quinazolines represent a privileged scaffold in medicinal chemistry, forming the core of numerous approved kinase inhibitors.[5] Their rigid, heterocyclic structure is well-suited for interaction with the ATP-binding pocket of various kinases. This document provides a detailed guide for researchers on the potential application of 2-(4-Bromophenyl)-4,7-dichloroquinazoline , a specific quinazoline derivative, for the investigation of Aurora kinase inhibition.

While this specific molecule is available commercially[6], to date, there is a notable absence of published data detailing its specific inhibitory potency (IC₅₀) or cellular effects in the context of Aurora kinase inhibition. Therefore, this guide is presented as a comprehensive framework of established and validated protocols, enabling researchers to systematically characterize the biochemical and cellular activity of this compound. The methodologies described herein are based on standard practices for evaluating novel kinase inhibitors.[3][4]

Physicochemical Properties

A summary of the key physicochemical properties for this compound is provided below.

PropertyValueReference
CAS Number 405933-94-0[6]
Molecular Formula C₁₄H₇BrCl₂N₂[6]
Molecular Weight 354.03 g/mol [6]
Appearance Solid (predicted)[7]
Solubility Soluble in DMSOAssumed for experimental purposes

Proposed Synthetic Route

For researchers interested in the chemical synthesis of this compound, a plausible synthetic route can be adapted from established methods for creating 2,4-dichloroquinazoline derivatives.[8][9][10] A common and effective strategy involves the chlorination of a quinazolinedione precursor.

Synthesis_Workflow A 2-Amino-4-chlorobenzoic acid C Intermediate Amide A->C Acylation (e.g., Pyridine) B 4-Bromobenzoyl chloride B->C D 7-Chloro-2-(4-bromophenyl)quinazolin-4(3H)-one C->D Cyclization (e.g., NH₃, heat) E This compound D->E Chlorination (e.g., POCl₃, heat)

Caption: Proposed synthesis of this compound.

Protocol: Synthesis of this compound

  • Step 1: Acylation. React 2-amino-4-chlorobenzoic acid with 4-bromobenzoyl chloride in an appropriate solvent like pyridine or dichloromethane with a base to form the intermediate amide.

  • Step 2: Cyclization. The resulting amide is cyclized to form the quinazolinone ring system. This can often be achieved by heating with a source of ammonia, such as ammonium acetate, or by using formamide. This step yields 7-Chloro-2-(4-bromophenyl)quinazolin-4(3H)-one.

  • Step 3: Chlorination. The crucial final step involves converting the hydroxyl group at position 4 to a chloride. This is a standard transformation for quinazolinones and is typically accomplished by refluxing the compound in phosphorus oxychloride (POCl₃), often with a catalytic amount of a tertiary amine base like N,N-dimethylaniline.[9]

  • Purification. After the reaction, excess POCl₃ is carefully quenched and removed under vacuum. The crude product is then purified, typically by recrystallization or column chromatography, to yield the final product, this compound.

Note: This is a generalized protocol. Reaction conditions, such as temperature, time, and purification methods, must be optimized for this specific substrate.

Part 1: Biochemical Assays for Kinase Inhibition

The first critical step in characterizing a potential kinase inhibitor is to determine its direct inhibitory effect on the purified target enzyme. The ADP-Glo™ Kinase Assay is a robust, luminescence-based method ideal for this purpose. It measures the amount of ADP produced in a kinase reaction, which directly correlates with kinase activity.[1]

Biochemical_Assay_Workflow cluster_0 Plate Setup cluster_1 Kinase Reaction cluster_2 Signal Detection (ADP-Glo™) A Dispense Assay Buffer, ATP, and Substrate (e.g., Myelin Basic Protein) B Add serial dilution of This compound A->B D Add Purified Aurora Kinase (A, B, or C) to initiate reaction B->D C Add Positive Control (e.g., Staurosporine) & Negative Control (DMSO) C->D E Incubate at 30°C for 60 min D->E F Add ADP-Glo™ Reagent (Terminates reaction, depletes ATP) E->F G Incubate at RT for 40 min F->G H Add Kinase Detection Reagent (Converts ADP to ATP, generates light) G->H I Incubate at RT for 30 min H->I J Read Luminescence I->J

Caption: Workflow for the in vitro Aurora kinase inhibition assay.

Protocol: In Vitro Aurora Kinase Inhibition Assay (ADP-Glo™)

Materials:

  • Purified, active Aurora A, Aurora B, and Aurora C enzymes.

  • Kinase substrate (e.g., Myelin Basic Protein or a specific peptide substrate).

  • ADP-Glo™ Kinase Assay Kit (Promega).

  • This compound, dissolved in 100% DMSO to create a 10 mM stock.

  • Control inhibitor (e.g., Alisertib for Aurora A, Barasertib for Aurora B).[1][2]

  • Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT).

  • White, opaque 96-well or 384-well plates.

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in a plate, starting from a high concentration (e.g., 100 µM) down to low nanomolar concentrations. Ensure the final DMSO concentration in all wells is constant and low (≤1%).

  • Reaction Setup: To each well, add the kinase assay buffer, ATP (at a concentration near the Kₘ for the specific kinase), and the kinase substrate.

  • Controls: Include wells for:

    • Negative Control (100% Activity): Add DMSO vehicle instead of the inhibitor.

    • Positive Control (0% Activity): Add a known pan-Aurora or specific Aurora kinase inhibitor at a high concentration.

    • Blank (No Enzyme): Add buffer instead of the kinase to measure background signal.

  • Initiate Reaction: Add the diluted Aurora kinase to all wells except the blank.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Detection:

    • Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

    • Add Kinase Detection Reagent to convert the ADP generated into ATP, which is then used by luciferase to produce a luminescent signal. Incubate at room temperature for 30 minutes.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis:

    • Subtract the blank reading from all other wells.

    • Normalize the data with respect to the negative (100%) and positive (0%) controls.

    • Plot the normalized percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

Part 2: Cell-Based Assays for Functional Characterization

Demonstrating that a compound can inhibit a purified enzyme is the first step. The next is to confirm that it can enter cells, engage its target, and elicit a specific biological response.

A. Cellular Proliferation/Cytotoxicity Assay

This assay determines the concentration at which the compound inhibits cell growth or induces cell death.

Protocol: Cell Viability Assay (MTT or CellTiter-Glo®)

  • Cell Plating: Seed cancer cell lines (e.g., HCT-116 colon cancer, HeLa cervical cancer) in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound for 72 hours.

  • Viability Measurement:

    • For MTT: Add MTT reagent and incubate for 2-4 hours. Solubilize the formazan crystals with DMSO or a solubilization buffer and read absorbance at ~570 nm.

    • For CellTiter-Glo®: Add the reagent, which lyses cells and measures ATP levels via luminescence.

  • Data Analysis: Normalize the data to vehicle-treated controls and plot cell viability against drug concentration to calculate the GI₅₀ (concentration for 50% growth inhibition).

B. Target Engagement: Phospho-Histone H3 (Ser10) Assay

Aurora B is the primary kinase responsible for phosphorylating Histone H3 at Serine 10 (pH3-S10) during mitosis.[7] A reduction in this phosphorylation is a direct and reliable biomarker of Aurora B inhibition in cells.

Target_Engagement_Workflow A Treat cells with compound for 2-4 hours B Lyse cells and quantify protein C SDS-PAGE D Western Blot Transfer E Block Membrane F Incubate with Primary Antibodies (anti-pH3-S10, anti-Total H3) G Incubate with HRP-conjugated Secondary Antibody H Add Chemiluminescent Substrate I Image Blot

Caption: Western blot workflow for measuring Aurora B target engagement.

Protocol: Western Blot for Phospho-Histone H3 (Ser10)

  • Treatment: Treat asynchronous cancer cells with varying concentrations of this compound for 2-4 hours.

  • Lysis: Harvest and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Electrophoresis: Separate equal amounts of protein (e.g., 20 µg) on an SDS-PAGE gel.

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-Histone H3 (Ser10).

  • Loading Control: Re-probe the same membrane (after stripping) or a parallel blot with an antibody for total Histone H3 to ensure equal loading.

  • Detection: Wash the membrane, incubate with an appropriate HRP-conjugated secondary antibody, and visualize the bands using a chemiluminescent substrate.

  • Analysis: Quantify the band intensity. A dose-dependent decrease in the ratio of pH3-S10 to total H3 indicates target engagement of Aurora B.

C. Cell Cycle Analysis

Inhibition of Aurora kinases leads to distinct cell cycle defects. Aurora A inhibition typically causes a G2/M arrest due to defects in centrosome separation and spindle formation, while potent Aurora B inhibition often results in a failure of cytokinesis, leading to the accumulation of polyploid (>4N DNA content) cells.

Protocol: Cell Cycle Analysis by Flow Cytometry

  • Treatment: Treat cells with the compound at concentrations around its GI₅₀ for 24-48 hours. Include a known Aurora A inhibitor (e.g., Alisertib) and Aurora B inhibitor (e.g., Barasertib) as controls.

  • Harvesting: Collect both adherent and floating cells and wash with PBS.

  • Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

  • Staining: Wash the cells to remove ethanol, then resuspend in a staining solution containing a DNA dye (e.g., Propidium Iodide) and RNase A.

  • Acquisition: Analyze the DNA content of the cells using a flow cytometer.

  • Analysis: Gate the cell populations to quantify the percentage of cells in G1, S, and G2/M phases, as well as any sub-G1 (apoptotic) or >4N (polyploid) populations. Compare the profile of the test compound to the controls to infer its primary cellular target (Aurora A vs. Aurora B).

Expected Outcomes and Interpretation

The data gathered from these protocols will allow for a comprehensive initial characterization of this compound.

AssayExpected Outcome for an Active Aurora Kinase InhibitorInterpretation
Biochemical Assay Low nanomolar to micromolar IC₅₀ values against Aurora A and/or B.Determines the direct potency and selectivity of the compound for the kinase isoforms.
Cell Proliferation Dose-dependent inhibition of cell growth (low µM GI₅₀).Confirms the compound has anti-proliferative effects on cancer cells.
Phospho-H3 (Ser10) Dose-dependent decrease in the pH3-S10 signal.Provides strong evidence of on-target Aurora B inhibition within the cell.
Cell Cycle Analysis Accumulation of cells in G2/M (Aurora A phenotype) or >4N population (Aurora B phenotype).Elucidates the functional consequence of Aurora kinase inhibition and helps distinguish between Aurora A and B selectivity in a cellular context.

By systematically applying these established methodologies, researchers can effectively profile the activity of this compound, moving it from a chemical entity to a characterized tool for studying the critical role of Aurora kinases in cell division and cancer.

References

analytical methods for 2-(4-Bromophenyl)-4,7-dichloroquinazoline characterization

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Comprehensive Analytical Characterization of 2-(4-Bromophenyl)-4,7-dichloroquinazoline

Authored by: Senior Application Scientist, Gemini Analytical

**Abstract

This document provides a detailed guide for the analytical characterization of this compound (CAS No. 405933-94-0), a key intermediate in synthetic chemistry. The protocols herein are designed for researchers, scientists, and drug development professionals, emphasizing a multi-technique approach to ensure structural confirmation, purity assessment, and comprehensive characterization. We detail methodologies for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FT-IR) Spectroscopy. The narrative explains the rationale behind experimental choices and provides a framework for integrating data from these orthogonal techniques to build a self-validating analytical profile.

Introduction and Physicochemical Profile

This compound is a polysubstituted heterocyclic compound. Its structure, featuring a quinazoline core with chloro- and bromophenyl substitutions, makes it a valuable scaffold in medicinal chemistry and materials science.[1] Accurate and robust analytical characterization is paramount to guarantee the identity, purity, and quality of the material for subsequent use. This guide establishes a comprehensive analytical workflow, combining chromatographic and spectroscopic techniques to provide unambiguous characterization.

The initial step in any analytical strategy is to understand the fundamental properties of the analyte. These properties dictate the choice of solvents, chromatographic conditions, and spectroscopic sample preparation.

Table 1: Physicochemical Properties of this compound

Property Value Source
CAS Number 405933-94-0 [2]
Molecular Formula C₁₄H₇BrCl₂N₂ [2]
Molecular Weight 354.03 g/mol [2]
Exact Mass 351.91700 Da [2]
XLogP3 5.4 [2]

| Appearance | Expected to be a solid | Inferred |

The high XLogP3 value indicates significant lipophilicity, suggesting good solubility in organic solvents like acetonitrile, methanol, and chlorinated solvents, but poor solubility in water. This is a critical consideration for sample and mobile phase preparation.

Integrated Analytical Workflow

A multi-faceted approach is essential for the definitive characterization of a novel or reference compound. No single technique can provide all the necessary information. The workflow below illustrates how chromatographic separation and multiple spectroscopic methods are integrated to build a complete analytical dossier.

Analytical_Workflow cluster_0 Primary Characterization cluster_1 Impurity Profiling & Orthogonal Verification cluster_2 Final Dossier Sample Test Sample: This compound HPLC HPLC-UV (Purity & Quantification) Sample->HPLC NMR NMR Spectroscopy (¹H, ¹³C) (Structural Elucidation) Sample->NMR MS Mass Spectrometry (Molecular Weight Confirmation) Sample->MS FTIR FT-IR Spectroscopy (Functional Group ID) Sample->FTIR GCMS GC-MS (Volatile Impurities) Sample->GCMS Report Certificate of Analysis (CoA) - Identity Confirmed - Purity ≥ 98% - Structure Consistent HPLC->Report NMR->Report MS->Report FTIR->Report GCMS->Report

Caption: Integrated workflow for comprehensive characterization.

Chromatographic Analysis for Purity and Identity

Chromatographic methods are the cornerstone of purity assessment, separating the main compound from any process-related impurities or degradation products.

High-Performance Liquid Chromatography (HPLC)

Principle: HPLC is the primary technique for determining the purity of non-volatile organic compounds. A reversed-phase method is proposed, leveraging the high lipophilicity of the analyte. A C18 stationary phase provides strong hydrophobic interactions, while an organic/water mobile phase allows for controlled elution. UV detection is suitable due to the aromatic nature of the quinazoline ring system, which confers a strong chromophore.

Protocol: HPLC-UV Purity Assay

  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column thermostat, and UV/PDA detector.

  • Chromatographic Conditions:

    • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: Deionized Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: Start at 60% B, hold for 2 min; ramp to 95% B over 10 min; hold at 95% B for 3 min; return to 60% B over 1 min; equilibrate for 4 min.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Prepare a stock solution of the sample at 1.0 mg/mL in Acetonitrile.

    • Dilute to a working concentration of 0.1 mg/mL with a 50:50 mixture of Acetonitrile and Water.

  • System Suitability:

    • Inject the working standard solution six times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.

  • Analysis:

    • Inject a solvent blank (50:50 Acetonitrile:Water).

    • Inject the sample solution in duplicate.

    • Calculate purity using the area percent method, excluding the solvent front.

Rationale for Method Choices:

  • A C18 column is the workhorse for reversed-phase chromatography and is well-suited for hydrophobic molecules like this one.[3]

  • The gradient elution is necessary to ensure that any less-retained (more polar) impurities are resolved at the beginning of the run, while the highly retained parent compound elutes with a sharp peak at a reasonable time.

  • Acetonitrile is chosen as the organic modifier for its low viscosity and UV cutoff.

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC-MS is ideal for identifying volatile and semi-volatile impurities that may not be detected by HPLC.[4] It also serves as an orthogonal method for confirming the molecular weight of the primary compound. Given the compound's structure, it is expected to have sufficient thermal stability and volatility for GC analysis.

Protocol: GC-MS Impurity Profile and Identity Confirmation

  • Instrumentation:

    • GC system coupled to a Mass Spectrometer (e.g., single quadrupole) with an Electron Ionization (EI) source.

  • Chromatographic Conditions:

    • Column: DB-5ms or equivalent (low-bleed, non-polar), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium, constant flow at 1.2 mL/min.

    • Inlet Temperature: 280 °C.

    • Injection Mode: Split (50:1).

    • Oven Program: Hold at 150 °C for 2 min; ramp at 20 °C/min to 300 °C; hold for 10 min.

    • Injection Volume: 1 µL.

  • Mass Spectrometer Conditions:

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Ionization Energy: 70 eV.

    • Scan Range: 40-500 m/z.

  • Sample Preparation:

    • Prepare a solution of the sample at 1.0 mg/mL in Dichloromethane or Ethyl Acetate.

Data Interpretation:

  • The total ion chromatogram (TIC) will show the separation of components.

  • The mass spectrum of the main peak should correspond to the molecular weight of the target compound (m/z ≈ 352, 354, 356 due to Br/Cl isotopes). The characteristic isotopic pattern for one bromine and two chlorine atoms will be a definitive identifier.

GCMS_Workflow SamplePrep Sample Dissolved in Dichloromethane (1 mg/mL) Injection 1 µL Injection (Split 50:1) SamplePrep->Injection GC_Column GC Separation (DB-5ms Column) Injection->GC_Column Ionization EI Ionization (70 eV) GC_Column->Ionization MS_Analysis Mass Analyzer (Quadrupole) Ionization->MS_Analysis Detection Data Acquisition (TIC & Mass Spectra) MS_Analysis->Detection

Caption: Workflow for GC-MS analysis.

Spectroscopic Analysis for Structural Elucidation

Spectroscopic techniques provide direct information about the molecular structure, confirming atomic connectivity and the presence of specific functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR is the most powerful technique for unambiguous structural elucidation of organic molecules. ¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR details the carbon skeleton.[5][6]

Protocol: ¹H and ¹³C NMR

  • Instrumentation:

    • NMR Spectrometer (400 MHz or higher recommended for better resolution).

  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard if the solvent does not contain it.

  • Data Acquisition:

    • Acquire a standard ¹H spectrum (16-32 scans).

    • Acquire a proton-decoupled ¹³C spectrum (≥1024 scans).

    • Consider 2D NMR experiments (e.g., COSY, HSQC) if further structural confirmation is needed.

Predicted Spectral Features:

  • ¹H NMR:

    • The aromatic region (δ 7.0-9.0 ppm) will be complex.

    • The 4-bromophenyl group will show two doublets (an AA'BB' system), each integrating to 2H.[7][8]

    • The quinazoline ring protons will appear as distinct signals. Based on the 4,7-dichloro substitution, protons are expected at positions 5, 6, and 8. Their splitting patterns (doublets, doublet of doublets) will depend on their coupling with each other. The proton at position 8 might show a doublet, the one at 5 a doublet, and the one at 6 a doublet of doublets.

  • ¹³C NMR:

    • Expect 10 unique signals in the aromatic region (δ 110-165 ppm), as some carbons may have overlapping chemical shifts.

    • Carbons attached to halogens (C-Br, C-Cl) and nitrogen (C-N) will have characteristic chemical shifts. For example, the C-Cl carbons on the quinazoline ring (C4 and C7) will be significantly downfield.[8][9]

Fourier-Transform Infrared (FT-IR) Spectroscopy

Principle: FT-IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[10][11]

Protocol: FT-IR Analysis

  • Instrumentation:

    • FT-IR Spectrometer with a deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector.

  • Sample Preparation:

    • Prepare a potassium bromide (KBr) pellet by mixing ~1 mg of the sample with ~100 mg of dry KBr powder and pressing into a transparent disk.

    • Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid powder.

  • Data Acquisition:

    • Scan the sample from 4000 to 400 cm⁻¹. Average 16-32 scans for a good signal-to-noise ratio.

Predicted Characteristic Absorption Bands:

  • 3100-3000 cm⁻¹: Aromatic C-H stretching.

  • 1620-1580 cm⁻¹: C=N stretching of the quinazoline ring.[10][12]

  • 1550-1450 cm⁻¹: Aromatic C=C ring stretching.

  • ~820 cm⁻¹: Out-of-plane C-H bending for the 1,4-disubstituted (para) bromophenyl ring.

  • 1100-1000 cm⁻¹: C-Cl stretching.

  • Below 600 cm⁻¹: C-Br stretching.

Conclusion

The analytical methods described in this guide provide a robust framework for the complete characterization of this compound. By integrating data from HPLC (purity), GC-MS (identity and volatile impurities), NMR (definitive structure), and FT-IR (functional groups), a scientist can generate a comprehensive and reliable Certificate of Analysis. This multi-technique, cross-validating approach is fundamental to ensuring scientific integrity in research and development.

References

Mass Spectrometry Analysis of 2-(4-Bromophenyl)-4,7-dichloroquinazoline: A Comprehensive Guide to Method Development and Structural Elucidation

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from Gemini Laboratories

Abstract

This application note provides a detailed, field-proven guide for the mass spectrometric analysis of 2-(4-Bromophenyl)-4,7-dichloroquinazoline, a heterocyclic compound of interest in pharmaceutical research and development. Recognizing the structural complexity and the analytical challenges posed by its multiple halogen atoms, this document moves beyond a simple protocol listing. It explains the causal reasoning behind each methodological choice, from sample preparation to advanced tandem mass spectrometry (MS/MS) interpretation. We present a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method utilizing Electrospray Ionization (ESI). Key discussions include the interpretation of the compound's unique isotopic signature and a proposed fragmentation pathway elucidated by Collision-Induced Dissociation (CID). This guide is intended for researchers, scientists, and drug development professionals seeking to establish a reliable and scientifically sound analytical workflow for this and structurally related compounds.

Introduction: The Analytical Imperative

The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates, particularly in oncology. This compound (CAS 405933-94-0) represents a key intermediate or a potential active pharmaceutical ingredient (API) scaffold.[1][2] Its robust characterization is paramount for ensuring purity, identifying impurities, and understanding its metabolic fate.

Mass spectrometry (MS) is the definitive tool for this purpose, offering unparalleled sensitivity and structural specificity.[3] However, the presence of one bromine and two chlorine atoms presents a unique analytical signature that must be correctly interpreted. This guide provides the foundational principles and actionable protocols to confidently identify and characterize this molecule using LC-MS/MS. We will leverage Electrospray Ionization (ESI), a soft ionization technique ideal for polar heterocyclic compounds, which generates intact protonated molecules for subsequent fragmentation analysis.[4][5][6]

Analyte Properties & Isotopic Signature

A thorough understanding of the analyte's physicochemical properties is the cornerstone of successful method development. The presence of multiple stable isotopes for both bromine (⁷⁹Br, ⁸¹Br) and chlorine (³⁵Cl, ³⁷Cl) results in a highly characteristic isotopic pattern that serves as a primary confirmation of the compound's identity.

The causality behind this is rooted in the natural abundance of these isotopes. Bromine exists as ⁷⁹Br (50.7%) and ⁸¹Br (49.3%), creating a distinctive M and M+2 peak of nearly equal intensity for any fragment containing a bromine atom.[7][8] Chlorine exists as ³⁵Cl (75.8%) and ³⁷Cl (24.2%), resulting in an M to M+2 ratio of approximately 3:1 for any chlorine-containing fragment.[9] For a molecule with one bromine and two chlorines, these individual patterns convolute into a complex and unique cluster of peaks (M, M+2, M+4, M+6), which is a powerful diagnostic tool.

Table 1: Physicochemical & Isotopic Data for this compound

PropertyValueSource
Chemical Formula C₁₄H₇BrCl₂N₂[2]
Average Molecular Weight 354.03 g/mol [2]
Monoisotopic Mass 351.9170 u[2]
Isotope Isotopologue Formula Calculated Mass (u)
MC₁₄H₇⁷⁹Br³⁵Cl₂N₂351.9170
M+2C₁₄H₇⁸¹Br³⁵Cl₂N₂ / C₁₄H₇⁷⁹Br³⁵Cl³⁷ClN₂353.9141 / 353.9150
M+4C₁₄H₇⁸¹Br³⁵Cl³⁷ClN₂ / C₁₄H₇⁷⁹Br³⁷Cl₂N₂355.9121 / 355.9111
M+6C₁₄H₇⁸¹Br³⁷Cl₂N₂357.9092

Experimental Protocols

The following protocols are designed to be self-validating, ensuring robust and reproducible results. The logic is to first prepare a clean, soluble sample, then separate it chromatographically, and finally analyze it with optimized mass spectrometry conditions.

Protocol 1: Sample Preparation

Rationale: The goal is to dissolve the analyte in a solvent compatible with both the reversed-phase chromatography column and the ESI source, while minimizing particulates and non-volatile contaminants.[10] High-purity, LC-MS grade solvents are mandatory to prevent the introduction of contaminants that could interfere with the analysis or create adducts.[11]

Methodology:

  • Stock Solution (1 mg/mL): Accurately weigh approximately 1.0 mg of this compound standard.

  • Dissolve the standard in 1.0 mL of LC-MS grade methanol or acetonitrile. Vortex for 30 seconds to ensure complete dissolution.

  • Working Solution (10 µg/mL): Perform a 1:100 dilution of the stock solution. Pipette 10 µL of the 1 mg/mL stock solution into 990 µL of 50:50 (v/v) acetonitrile:water.

  • Final Dilution (100-1000 ng/mL): Further dilute the working solution to a final concentration suitable for your instrument's sensitivity range (e.g., 100 ng/mL). A typical starting point is a 1:10 dilution of the 10 µg/mL solution.

  • Filtration (Critical Step): Filter the final solution through a 0.22 µm PTFE syringe filter into a 2 mL autosampler vial. This prevents particulates from blocking the LC system.[12]

  • Blank Preparation: Prepare a blank sample using the final dilution solvent (e.g., 50:50 acetonitrile:water) and filter it in the same manner. This is crucial for identifying system contaminants and carryover.

Protocol 2: LC-MS/MS Analysis

Rationale: Liquid chromatography is essential for separating the analyte from potential impurities and the sample matrix, which helps prevent ion suppression in the ESI source.[3] A C18 reversed-phase column is chosen due to the predominantly non-polar nature of the analyte. A gradient elution ensures that the compound elutes as a sharp peak. ESI in positive ion mode is selected because the nitrogen atoms in the quinazoline ring are basic and readily accept a proton to form a stable [M+H]⁺ ion.[13][14]

Diagram 1: General Experimental Workflow A high-level overview of the process from sample preparation to final data analysis.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Interpretation A Weigh Analyte B Prepare Stock Solution (1 mg/mL) A->B C Dilute to Working Conc. (e.g., 100 ng/mL) B->C D Filter (0.22 µm) C->D E Inject into LC-MS/MS D->E F Chromatographic Separation (C18 Column) E->F G Ionization (ESI+) F->G H MS & MS/MS Acquisition G->H I Full Scan (MS1) Analysis (Isotopic Pattern Check) H->I K Structural Confirmation I->K J Tandem MS (MS2) Analysis (Fragmentation Pathway) J->K

Table 2: Optimized Liquid Chromatography Parameters

ParameterRecommended SettingRationale
Instrument UPLC/HPLC system coupled to a mass spectrometerStandard for small molecule analysis.[15]
Column C18, 2.1 x 50 mm, 1.8 µmGood retention and peak shape for non-polar analytes.
Mobile Phase A 0.1% Formic Acid in WaterAcid modifier promotes protonation for ESI+.
Mobile Phase B 0.1% Formic Acid in AcetonitrileStrong organic solvent for elution.
Flow Rate 0.4 mL/minStandard for 2.1 mm ID columns.
Column Temperature 40 °CImproves peak shape and reproducibility.
Injection Volume 2-5 µLMinimizes peak distortion.[11]
Gradient 5% B to 95% B over 5 min, hold 2 min, re-equilibrateEnsures sharp elution and column cleaning.

Table 3: Optimized Mass Spectrometry Parameters

ParameterRecommended SettingRationale
Instrument Triple Quadrupole or Q-TOF Mass SpectrometerQ-TOF for high resolution, QQQ for quantification.
Ionization Mode Electrospray Ionization (ESI), PositiveBasic nitrogens on quinazoline ring readily protonate.[14]
Capillary Voltage 3.5 kVOptimizes spray stability and ion generation.
Source Temperature 150 °CAids in desolvation without causing thermal degradation.
Desolvation Gas Nitrogen, 800 L/hr at 400 °CEfficiently removes solvent from droplets.[6]
Scan Mode (MS1) Full Scan, m/z 100-500To observe the [M+H]⁺ ion and its full isotopic pattern.
Scan Mode (MS/MS) Product Ion ScanTo fragment the precursor ion and elucidate structure.
Precursor Ion m/z 352.9 (most abundant ¹³C-isotope peak)Isolation of the target ion for fragmentation.
Collision Gas ArgonStandard inert gas for CID.[16]
Collision Energy 20-40 eV (Ramp)A range should be tested to find optimal fragmentation.

Data Analysis and Interpretation

Full Scan (MS1) Analysis: The Isotopic Fingerprint

The first step in data analysis is to examine the full scan mass spectrum. For this compound, you should observe a prominent cluster of peaks corresponding to the protonated molecule, [M+H]⁺. The most critical aspect of this analysis is to confirm that the observed isotopic pattern matches the theoretical distribution detailed in Table 1. The presence of the characteristic M+2, M+4, and M+6 peaks with the correct relative abundances provides extremely high confidence in the elemental composition of the detected ion.

Tandem MS (MS/MS) Analysis: Deconstructing the Molecule

Tandem mass spectrometry via Collision-Induced Dissociation (CID) provides structural information by breaking the precursor ion into smaller, stable fragment ions.[16][17] The fragmentation of protonated quinazolines is often governed by the stability of the heterocyclic ring system and the nature of its substituents.[18]

For the [M+H]⁺ ion of this compound (precursor at m/z 352.9), we propose the following primary fragmentation pathways based on established chemical principles:

  • Loss of Halogens: The C-Cl and C-Br bonds can cleave. Loss of a chlorine radical (•Cl) followed by hydrogen abstraction, or loss of HCl, is common. Loss of a bromine radical (•Br) is also expected.

  • Ring Cleavage: The quinazoline ring itself can undergo cleavage, particularly with higher collision energy.[19]

  • Cleavage at the Phenyl-Quinazoline Bond: The bond connecting the bromophenyl group to the quinazoline core can rupture.

Table 4: Predicted and Observed MS/MS Fragments

Precursor Ion (m/z)Product Ion (m/z)Proposed Neutral LossProposed Fragment Structure
352.9317.9HCl[M+H - HCl]⁺
352.9273.9•Br[M+H - Br]⁺
352.9197.0C₆H₄Br (Bromobenzene)[Dichloroquinazoline+H]⁺
352.9156.0C₈H₄Cl₂N₂ (Dichloroquinazoline)[Bromophenyl]⁺

Diagram 2: Proposed MS/MS Fragmentation Pathway A logical depiction of the fragmentation of the protonated parent molecule via Collision-Induced Dissociation.

G parent [M+H]⁺ m/z 352.9 C₁₄H₈BrCl₂N₂⁺ frag1 [M+H - HCl]⁺ m/z 317.9 parent->frag1 - HCl frag2 [M+H - Br]⁺ m/z 273.9 parent->frag2 - •Br frag3 [Dichloroquinazoline+H]⁺ m/z 197.0 parent->frag3 - C₆H₄Br frag4 [Bromophenyl]⁺ m/z 156.0 parent->frag4 - C₈H₄Cl₂N₂

Conclusion

This application note details a comprehensive and scientifically-grounded approach for the mass spectrometric analysis of this compound. By integrating robust sample preparation, optimized LC-MS/MS protocols, and a deep understanding of the analyte's unique isotopic signature and fragmentation behavior, researchers can achieve unambiguous identification and structural confirmation. The methodologies described herein are not only specific to the title compound but also provide a logical framework that can be adapted for the analysis of other halogenated heterocyclic molecules, thereby accelerating research and development in medicinal chemistry and related fields.

References

Application Note: High-Purity Isolation of 2-(4-Bromophenyl)-4,7-dichloroquinazoline via Automated Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, step-by-step protocol for the purification of 2-(4-Bromophenyl)-4,7-dichloroquinazoline, a key intermediate in pharmaceutical research and drug development.[1] The methodology leverages automated flash column chromatography on silica gel, a technique chosen for its efficiency and scalability in isolating compounds of intermediate polarity.[2] This guide is designed for researchers, scientists, and drug development professionals, offering in-depth explanations for experimental choices to ensure reproducibility and high-purity outcomes.

Introduction

Quinazoline derivatives are a significant class of heterocyclic compounds, widely recognized for their diverse pharmacological activities.[1][3] The specific compound, this compound (CAS No. 405933-94-0), serves as a crucial building block in the synthesis of novel therapeutic agents.[4] Achieving high purity of this intermediate is paramount, as residual impurities can lead to undesirable side reactions and complicate the interpretation of biological data in downstream applications.

Column chromatography is a fundamental purification technique in organic synthesis.[5][6] Specifically, flash column chromatography offers a rapid and effective means of purification by utilizing pressure to accelerate solvent flow through the stationary phase.[7][8] This application note details a robust protocol for the purification of the title compound, emphasizing the logical steps from analytical method development using Thin-Layer Chromatography (TLC) to a scaled-up flash chromatography separation.

Physicochemical Properties and Rationale for Method Selection

Understanding the physicochemical properties of the target compound is critical for developing an effective purification strategy.[9]

Table 1: Physicochemical Properties of this compound

PropertyValue/DescriptionImplication for Chromatography
Molecular FormulaC₁₄H₇BrCl₂N₂-
Molecular Weight354.03 g/mol [4]Standard for small molecule purification.
AppearanceSolid (predicted)Allows for straightforward sample preparation.
Polarity (XLogP3)5.366[4]Indicates a non-polar to moderately polar compound, making it well-suited for normal-phase chromatography on silica gel.[2][9]
SolubilitySoluble in common organic solvents (e.g., Dichloromethane, Ethyl Acetate).Facilitates easy sample loading onto the column.

Based on its high XLogP3 value, this compound is a relatively non-polar compound. This property dictates the use of normal-phase chromatography , where a polar stationary phase (silica gel) and a non-polar mobile phase are employed.[2][6] The separation principle relies on the differential adsorption of the target compound and its impurities to the silica gel surface as the mobile phase passes through the column.[6]

Experimental Workflow: From TLC to Purified Product

The purification process follows a logical progression from small-scale analytical separation to a larger-scale preparative purification. This workflow ensures efficient use of time and resources.

Purification_Workflow cluster_0 Method Development cluster_1 Preparative Purification cluster_2 Analysis & Isolation TLC 1. TLC Analysis (Solvent System Scouting) Optimize 2. Optimization (Target Rf = 0.2-0.3) TLC->Optimize Select best solvent ratio Prep 3. Column Preparation (Slurry Packing) Optimize->Prep Chosen mobile phase Load 4. Sample Loading (Dry Loading) Prep->Load Elute 5. Elution & Fraction Collection (Isocratic or Gradient) Load->Elute Analysis 6. Fraction Analysis (TLC) Elute->Analysis Combine 7. Combine Pure Fractions Analysis->Combine Identify pure fractions Evaporate 8. Solvent Evaporation Combine->Evaporate Final 9. Yield & Purity Check Evaporate->Final

Caption: Workflow for the purification of this compound.

Materials and Methods

Materials:

  • Crude this compound

  • Silica Gel (230-400 mesh) for flash chromatography[10]

  • TLC plates (Silica gel 60 F₂₅₄)

  • Hexane (HPLC grade)

  • Ethyl Acetate (HPLC grade)

  • Dichloromethane (DCM, HPLC grade)

  • Glass column for flash chromatography or pre-packed silica cartridge

  • Compressed air or nitrogen source with regulator[7]

  • Fraction collection tubes

  • Rotary evaporator

Equipment:

  • Automated Flash Chromatography System (e.g., Teledyne ISCO CombiFlash®, Biotage® Isolera™)

  • TLC developing chamber

  • UV lamp (254 nm)

  • Standard laboratory glassware

Detailed Protocol

Part 1: Thin-Layer Chromatography (TLC) for Method Development

The crucial first step is to determine an optimal solvent system using TLC. The goal is to find a mobile phase composition that provides good separation between the target compound and its impurities, with the target compound having a Retention Factor (Rf) of approximately 0.2-0.3 for optimal column separation.[11][12]

  • Prepare TLC Chambers: Prepare several TLC chambers with different ratios of Hexane and Ethyl Acetate (e.g., 9:1, 8:2, 7:3 v/v).

  • Spot the Plate: Dissolve a small amount of the crude reaction mixture in a few drops of DCM. Using a capillary tube, spot the solution onto the baseline of a TLC plate.

  • Develop the Plate: Place the TLC plate in a developing chamber. Allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualize: Remove the plate, mark the solvent front, and allow it to dry. Visualize the separated spots under a UV lamp (254 nm).

  • Calculate Rf Values: Calculate the Rf value for the target spot in each solvent system.

    • Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

  • Select Optimal System: Choose the solvent system that gives the target compound an Rf value between 0.2 and 0.3. This ensures the compound will elute from the column in a reasonable number of column volumes (CVs), typically calculated as CV ≈ 1/Rf.[11][13] For quinazolinone derivatives, a mixture of hexane and ethyl acetate is often a good starting point.[10]

Part 2: Column Preparation and Sample Loading

Proper column packing is essential for achieving good separation and avoiding issues like band broadening or channeling.[6][14]

  • Select Column Size: Choose a column diameter based on the amount of crude material to be purified. A general rule is a silica gel to crude sample weight ratio of 30:1 to 100:1.

  • Pack the Column (Slurry Method):

    • In a beaker, create a slurry of the required amount of silica gel in the chosen mobile phase (e.g., 9:1 Hexane:Ethyl Acetate).

    • Pour the slurry into the column.

    • Gently tap the column to ensure even packing and dislodge any air bubbles.

    • Open the stopcock and allow some solvent to drain, settling the silica bed. Never let the solvent level drop below the top of the silica bed.[7]

    • Add a thin layer (approx. 1 cm) of sand on top of the silica to prevent disturbance during solvent addition.

  • Prepare the Sample for Loading (Dry Loading):

    • Dissolve the crude product in a minimal amount of a suitable solvent (like DCM).

    • Add a small amount of silica gel (approx. 2-3 times the weight of the crude product) to this solution.

    • Remove the solvent completely using a rotary evaporator to obtain a free-flowing powder of the crude product adsorbed onto silica gel. This technique is preferred for samples that are not highly soluble in the mobile phase.[12]

  • Load the Sample: Carefully add the silica-adsorbed sample onto the sand layer at the top of the packed column, ensuring an even layer. Add another thin layer of sand on top of the sample.

Part 3: Elution and Fraction Collection
  • Equilibrate the Column: Carefully add the mobile phase to the column and use gentle pressure to push it through until the solvent level is just above the top sand layer.

  • Begin Elution: Fill the column with the mobile phase. Apply controlled pressure (air or nitrogen) to achieve a steady flow rate. For flash chromatography, a typical flow rate results in the solvent level dropping about 2 inches per minute.[8]

  • Collect Fractions: Begin collecting fractions in test tubes or vials as the solvent starts to elute from the column.

  • Monitor Elution: Periodically analyze the collected fractions by TLC to track the elution of the target compound. Spot the starting material, the current fraction, and the previous fraction on the same TLC plate to monitor the separation progress.

Part 4: Isolation of Pure Product
  • Identify Pure Fractions: Based on the TLC analysis, identify the fractions that contain only the pure target compound.

  • Combine and Evaporate: Combine the pure fractions in a round-bottom flask. Remove the solvent using a rotary evaporator.

  • Final Analysis: Once the solvent is removed, obtain the mass of the purified solid. Confirm its purity using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Troubleshooting Guide

Table 2: Common Problems and Solutions in Flash Chromatography

ProblemPossible Cause(s)Suggested Solution(s)
Poor Separation / Overlapping Bands - Inappropriate mobile phase polarity.[10]- Column overloading.- Re-optimize the solvent system using TLC to achieve a greater ΔRf between spots.- Use a larger column or reduce the amount of sample loaded.
Compound Elutes Too Quickly (in the solvent front) - Mobile phase is too polar.- Decrease the polarity of the mobile phase (e.g., increase the proportion of hexane).[15]
Compound Elutes Too Slowly or Not at All - Mobile phase is not polar enough.- Compound may have decomposed on the silica.[15]- Gradually increase the polarity of the mobile phase (gradient elution).- Test compound stability on a silica TLC plate before running the column.[15] If unstable, consider using deactivated silica or an alternative stationary phase like alumina.
Cracked or Channeled Column Bed - Improperly packed column.- Column ran dry during the run.- Ensure the column is packed evenly as a slurry without air bubbles.[14]- Always maintain the solvent level above the stationary phase.
Streaking or Tailing of Spots on TLC - Sample is too concentrated on the TLC plate.- Compound is acidic or basic and interacting strongly with the silica.- Dilute the sample before spotting.- Add a small amount of a modifier to the mobile phase (e.g., 0.5% triethylamine for basic compounds, or 0.5% acetic acid for acidic compounds).

Conclusion

This application note provides a detailed and scientifically grounded protocol for the purification of this compound using automated flash column chromatography. By following the systematic approach of TLC-based method development followed by careful column preparation, loading, and elution, researchers can consistently obtain this key synthetic intermediate in high purity. The principles and troubleshooting guide presented here are broadly applicable to the purification of other small organic molecules, serving as a valuable resource for professionals in the field of drug discovery and development.

References

Application Note: A Protocol for the Recrystallization of 2-(4-Bromophenyl)-4,7-dichloroquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This comprehensive guide details the principles and a field-tested protocol for the purification of 2-(4-Bromophenyl)-4,7-dichloroquinazoline via recrystallization. Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple list of steps to explain the underlying causality of the protocol, ensuring both procedural success and a deeper understanding of the crystallization process. We address solvent selection, protocol execution, and troubleshooting common challenges to empower scientists to obtain high-purity material essential for downstream applications.

Introduction: The Imperative of Purity

In the landscape of pharmaceutical research and fine chemical synthesis, the purity of an active pharmaceutical ingredient (API) or intermediate is not merely a quality metric; it is a fundamental prerequisite for safety, efficacy, and reproducibility. This compound is a heterocyclic compound representative of a class of molecules with significant interest in medicinal chemistry. Impurities, which can arise from unreacted starting materials, side reactions, or residual reagents from its synthesis[1][2], can drastically alter its biological and physical properties.

Recrystallization stands as one of the most powerful and economical techniques for purifying solid organic compounds.[3][4] The technique is a self-assembly process driven by the principles of differential solubility, leveraging the highly ordered structure of a crystal lattice to exclude impurities.[5] A successful recrystallization protocol hinges on the rational selection of a solvent system where the target compound exhibits high solubility at an elevated temperature and low solubility at a reduced temperature, while impurities remain in solution (the "mother liquor").[4] This application note provides a robust framework for developing and executing such a protocol for this compound.

Part 1: The Cornerstone of Success - Solvent System Selection

The choice of solvent is the most critical variable in a recrystallization procedure. An ideal solvent should not react with the compound and should display a steep solubility curve with respect to temperature.[6][7] Given the structure of this compound (Molecular Formula: C₁₄H₇BrCl₂N₂, Molecular Weight: 354.03 g/mol [8]), which features aromatic and halogenated moieties, solvents of moderate polarity are logical starting points.

Systematic Solvent Screening Protocol

A small-scale, empirical screening process is the most reliable method for identifying an optimal solvent.

Methodology:

  • Dispense approximately 15-20 mg of crude this compound into several small test tubes.

  • To each tube, add a different candidate solvent (e.g., Ethanol, Isopropanol, Ethyl Acetate, Toluene, Acetone) dropwise at room temperature, vortexing after each addition, up to a volume of 0.5 mL. Note the solubility at ambient temperature.

  • For solvents in which the compound is poorly soluble at room temperature, gently warm the test tube in a water bath until the solvent boils. Add more solvent dropwise if necessary until the solid completely dissolves.

  • Remove the tubes from the heat and allow them to cool slowly to room temperature. Observe for crystal formation.

  • If no crystals form, induce nucleation by gently scratching the inside of the tube with a glass rod or by placing the tube in an ice-water bath.[9][10]

  • Evaluate the outcome based on the quantity and quality of the crystals formed upon cooling.

Data Interpretation & Solvent Selection

The ideal solvent is one that dissolves the compound completely when hot but yields a large quantity of crystalline solid when cold.

Solvent CandidateSolubility (Room Temp)Solubility (Hot)Crystal Formation on CoolingAssessment
Ethanol Sparingly SolubleSolubleGood yield of fine needlesExcellent Candidate
Isopropanol Sparingly SolubleSolubleGood yield, well-formed crystalsExcellent Candidate
Ethyl Acetate Moderately SolubleVery SolubleLower yield, some material remains in solutionFair Candidate
Toluene Moderately SolubleVery SolublePoor yieldNot Ideal
Hexanes InsolubleInsolubleN/AUnsuitable
Water InsolubleInsolubleN/AUnsuitable (as a single solvent)

Part 2: The Recrystallization Workflow - A Step-by-Step Protocol

This protocol is designed for the purification of this compound using Ethanol as the recrystallization solvent.

Workflow Visualization

Recrystallization_Workflow cluster_prep Preparation cluster_purify Purification cluster_crystal Crystallization cluster_isolate Isolation & Drying start Place Crude Compound in Erlenmeyer Flask add_solvent Add Minimum Hot Ethanol start->add_solvent Step 1 dissolve Heat to Complete Dissolution add_solvent->dissolve Step 2 hot_filt Hot Gravity Filtration (Optional) dissolve->hot_filt Step 3 (If insoluble impurities exist) cool Slow Cooling to Room Temp dissolve->cool If no hot filtration needed hot_filt->cool ice_bath Cool in Ice Bath cool->ice_bath Step 4 vac_filt Vacuum Filtration (Büchner Funnel) ice_bath->vac_filt Step 5 wash Wash with Ice-Cold Ethanol vac_filt->wash Step 6 dry Dry to Constant Weight wash->dry Step 7 end_node Pure Crystalline Product dry->end_node

Caption: Workflow for the recrystallization of this compound.

Detailed Experimental Protocol
  • Dissolution:

    • Place the crude this compound (e.g., 5.0 g) into a 100 mL Erlenmeyer flask. The conical shape of the flask minimizes solvent evaporation.

    • In a separate beaker, heat approximately 50-60 mL of ethanol to boiling on a hot plate.

    • Add the hot ethanol to the Erlenmeyer flask in small portions while swirling. Continue adding the minimum amount of hot solvent required to fully dissolve the solid. An excess of solvent will reduce the final yield.[10]

  • Decolorization (Optional):

    • If the hot solution is highly colored, remove it from the heat source and allow it to cool slightly.

    • Add a very small amount of activated charcoal (spatula tip) to the solution. The charcoal adsorbs high-molecular-weight colored impurities.

    • Reheat the mixture to boiling for a few minutes.

  • Hot Gravity Filtration (Conditional):

    • This step is necessary if insoluble impurities or activated charcoal are present.

    • Pre-heat a filtration setup (glass funnel with fluted filter paper and a clean receiving Erlenmeyer flask) by rinsing it with hot ethanol. This critical step prevents premature crystallization of the product in the funnel.[6][11]

    • Quickly pour the hot solution through the fluted filter paper.

  • Crystallization:

    • Cover the mouth of the Erlenmeyer flask containing the clear filtrate with a watch glass and set it aside on an insulated surface (e.g., a cork ring) to cool slowly and undisturbed.

    • Slow cooling is paramount for the formation of large, pure crystals, as it allows for the selective deposition of the target molecule onto the growing lattice, excluding impurities.[3][12]

    • Once the flask has reached room temperature and crystal growth appears to have ceased, place it in an ice-water bath for at least 30 minutes to maximize the yield by further decreasing the compound's solubility.

  • Collection of Crystals:

    • Set up a Büchner funnel with a piece of filter paper that fits snugly and wet it with a small amount of cold ethanol.

    • Collect the crystals by vacuum filtration, transferring the crystalline slurry to the funnel.

  • Washing:

    • With the vacuum still applied, wash the collected crystals (the "filter cake") with a small portion of ice-cold ethanol. This removes any residual mother liquor containing dissolved impurities. Using cold solvent is essential to prevent significant loss of the purified product.[10]

  • Drying:

    • Press the crystals firmly on the filter paper with a clean spatula to remove excess solvent.

    • Transfer the purified crystals to a watch glass and allow them to air-dry in a fume hood or in a vacuum oven at a modest temperature (e.g., 40-50 °C) until a constant weight is achieved.[10]

Part 3: Troubleshooting Common Recrystallization Issues

Problem Primary Cause(s) Expert-Guided Solution
"Oiling Out" (Product separates as a liquid)The boiling point of the solvent is higher than the compound's melting point, or the solution is excessively supersaturated.[6][13]Re-heat the mixture to dissolve the oil. Add a small amount of additional hot solvent to decrease the saturation point, then allow it to cool much more slowly. If the problem persists, a different solvent with a lower boiling point may be required.[9][14]
No Crystal Formation Too much solvent was used, preventing the solution from becoming supersaturated upon cooling. Alternatively, the solution is supersaturated but requires a nucleation event.[9][13]1. Induce Nucleation: Scratch the inner wall of the flask with a glass rod at the solution's surface or add a "seed crystal" of the pure compound.[10] 2. Concentrate: If induction fails, gently heat the solution to boil off a portion of the solvent, then attempt the cooling process again.[9]
Poor or Low Yield - Too much solvent was used initially. - Premature crystallization occurred during hot filtration. - The crystals were washed with solvent that was not ice-cold.[10][15]- Check the mother liquor for remaining product by evaporating a small sample. If significant residue remains, concentrate the mother liquor to recover a second crop of crystals. - Ensure proper pre-heating of the filtration apparatus in future attempts. - Always use ice-cold solvent for washing the filter cake.
Crystals Appear Impure (e.g., colored)The chosen solvent does not effectively discriminate between the product and certain impurities, leading to co-crystallization. The cooling process was too rapid.- Perform a second recrystallization on the obtained product. - If impurities are colored, incorporate the activated charcoal step before hot filtration.[11] - Ensure the cooling process is as slow and undisturbed as possible.

Conclusion

The recrystallization of this compound, when approached systematically, is a highly effective method for achieving excellent purity. Success is predicated on a logical and empirically verified choice of solvent, meticulous execution of the protocol with an understanding of the principles behind each step, and the ability to troubleshoot common issues. This guide provides the necessary framework for researchers to confidently purify this and structurally similar compounds, ensuring the quality of materials destined for critical research and development applications.

References

Application Notes and Protocols for the Characterization of 2-(4-Bromophenyl)-4,7-dichloroquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Introduction: Unveiling the Potential of a Novel Quinazoline Scaffold

The quinazoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous clinically approved therapeutics, particularly in oncology. Its derivatives are well-established as potent inhibitors of various protein kinases, playing critical roles in cell signaling pathways that govern proliferation, survival, and differentiation. The compound 2-(4-Bromophenyl)-4,7-dichloroquinazoline belongs to this promising class of molecules. While specific biological data for this exact molecule is sparse in publicly available literature, its structural similarity to known kinase inhibitors, such as those targeting the Epidermal Growth Factor Receptor (EGFR) and Aurora Kinases, provides a strong rationale for its investigation as a potential anticancer agent. Furthermore, the broader family of quinoline and quinazoline derivatives has shown activity against other targets like bacterial DNA gyrase, suggesting a wider potential therapeutic window.

This guide provides a comprehensive framework for the initial characterization of this compound. It is designed to be a self-validating system, guiding the researcher from fundamental physicochemical characterization to detailed cellular and biochemical assays to elucidate its mechanism of action and therapeutic potential. The protocols herein are based on established methodologies and are presented with the underlying scientific principles to empower researchers to make informed experimental decisions.

Part 1: Foundational Characterization

Before embarking on biological assays, it is critical to understand the fundamental physicochemical properties of this compound, as these will profoundly impact the interpretation of biological data.

Compound Handling and Safety Precautions

This compound is a research chemical and should be handled with appropriate safety precautions.[1] Always consult the Material Safety Data Sheet (MSDS) provided by the supplier. General handling guidelines include:

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[1]

  • Ventilation: Handle in a well-ventilated area, preferably a fume hood, to avoid inhalation of dust or aerosols.[1]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Solubility and Stability Assessment

Accurate determination of a compound's solubility and stability is paramount for reliable biological assay results. Poor solubility can lead to false-negative results, while instability can result in a loss of potency over the course of an experiment.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 405933-94-0[1]
Molecular Formula C₁₄H₇BrCl₂N₂[1]
Molecular Weight 354.03 g/mol [1]
XLogP3 5.37[1]

The high XLogP3 value suggests that this compound is a lipophilic compound with potentially low aqueous solubility.

Protocol 1: Kinetic Solubility Assessment

This high-throughput method provides an initial estimate of the compound's solubility in aqueous buffers.[2][3]

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well microplate (UV-transparent)

  • Plate reader with UV-Vis capabilities

Procedure:

  • Prepare a 10 mM stock solution of the compound in DMSO.

  • In the wells of the microplate, perform serial dilutions of the DMSO stock solution with PBS to achieve a range of final concentrations (e.g., 200 µM down to 0.1 µM).

  • Incubate the plate at room temperature for 1-2 hours.

  • Measure the absorbance at a wavelength where the compound has maximum absorbance.

  • The highest concentration that does not show evidence of precipitation (e.g., light scattering or a sharp drop in absorbance) is considered the kinetic solubility.[3]

Protocol 2: In Vitro Stability Assessment in Assay Media

This protocol assesses the stability of the compound in the cell culture medium that will be used for cellular assays.

Materials:

  • This compound

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • LC-MS/MS system

Procedure:

  • Prepare a solution of the compound in the cell culture medium at the highest intended assay concentration.

  • Incubate the solution at 37°C in a humidified incubator with 5% CO₂.

  • At various time points (e.g., 0, 2, 4, 8, 24, and 48 hours), take an aliquot of the solution.

  • Analyze the concentration of the parent compound in each aliquot by LC-MS/MS.

  • Plot the percentage of the remaining compound against time to determine its stability profile.

Part 2: Cellular Assays for Anticancer Activity

Based on the quinazoline scaffold, a primary hypothesis is that this compound possesses anticancer properties. The following assays are designed to test this hypothesis and determine the compound's potency and mechanism of action in cancer cell lines.

General Workflow for Cellular Screening

The following diagram illustrates a typical workflow for evaluating a novel compound in cancer cell lines.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanistic Studies cluster_2 Phase 3: Target Identification A Select Cancer Cell Line Panel (e.g., NCI-60) B Cell Viability/Cytotoxicity Assay (MTT or SRB) A->B C Determine IC50 Values B->C D Apoptosis Assay (Annexin V/PI Staining) C->D Select potent compounds and sensitive cell lines E Cell Cycle Analysis (Propidium Iodide Staining) C->E F Biochemical Kinase Assays (e.g., EGFR, Aurora) D->F G Western Blotting for Pathway Modulation E->G

Caption: A general workflow for the in vitro evaluation of a novel anticancer compound.

Protocol 3: Cell Viability Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which is often used as an indicator of cell viability.[4][5][6][7][8]

Materials:

  • Cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast adenocarcinoma, HepG2 hepatocellular carcinoma)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well flat-bottom sterile microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[5]

  • Compound Treatment: Prepare serial dilutions of the test compound in complete cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the compound at various concentrations (e.g., 0.01 to 100 µM). Include a vehicle control (medium with the same concentration of DMSO).[9]

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of the MTT solution to each well and incubate for an additional 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.[5][6]

  • Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[9]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[8]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the log of the compound concentration to generate a dose-response curve and determine the IC₅₀ value.

Table 2: Example Data Presentation for IC₅₀ Values

Cell LineCancer TypeIC₅₀ (µM)
A549Lung CarcinomaExperimental Value
MCF-7Breast AdenocarcinomaExperimental Value
HepG2Hepatocellular CarcinomaExperimental Value

Part 3: Biochemical Assays for Target Identification

Given the prevalence of kinase inhibition among quinazoline derivatives, it is logical to investigate the effect of this compound on the activity of key kinases implicated in cancer, such as EGFR and Aurora kinases.

EGFR Signaling Pathway

The EGFR signaling pathway is a critical regulator of cell growth and proliferation, and its dysregulation is a hallmark of many cancers. Quinazoline-based inhibitors are known to block the kinase activity of EGFR, thereby inhibiting downstream signaling.[9][10]

G EGF EGF Ligand EGFR EGFR Dimerization & Autophosphorylation EGF->EGFR RAS_RAF RAS-RAF-MEK-ERK (MAPK) Pathway EGFR->RAS_RAF PI3K_AKT PI3K-AKT Pathway EGFR->PI3K_AKT Inhibitor 2-(4-Bromophenyl)-4,7- dichloroquinazoline Inhibitor->EGFR Inhibition Proliferation Cell Proliferation & Survival RAS_RAF->Proliferation PI3K_AKT->Proliferation

Caption: Simplified EGFR signaling pathway and the putative inhibitory action of this compound.

Protocol 4: In Vitro EGFR Kinase Assay (Luminescence-Based)

This assay measures the amount of ADP produced in a kinase reaction, which is inversely proportional to the inhibitory activity of the test compound.[10][11][12][13]

Materials:

  • Recombinant human EGFR kinase

  • Poly (Glu, Tyr) 4:1 peptide substrate

  • This compound

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 384-well plates

  • Plate reader with luminescence detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO and then further dilute in kinase assay buffer. The final DMSO concentration should not exceed 1%.

  • Reaction Setup: To the wells of the assay plate, add 1 µL of the diluted compound, 2 µL of enzyme, and 2 µL of the substrate/ATP mix.[14][15]

  • Kinase Reaction: Incubate the plate at room temperature for 60 minutes.[13][14][15]

  • Reaction Termination and ADP Detection: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[13][14][15]

  • Luminescence Generation: Add 10 µL of Kinase Detection Reagent to each well, which converts ADP to ATP and generates a luminescent signal via a luciferase reaction. Incubate for 30 minutes at room temperature.[13][14][15]

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Data Analysis: Plot the percentage of inhibition against the log of the compound concentration and determine the IC₅₀ value.

Aurora Kinase Activity

Aurora kinases are essential for the regulation of mitosis, and their overexpression is common in many cancers.[16] Several quinazoline derivatives have been developed as Aurora kinase inhibitors.

Protocol 5: In Vitro Aurora A/B Kinase Assay

This protocol is similar to the EGFR kinase assay and can be adapted for Aurora A or Aurora B kinases by using the appropriate recombinant enzyme and substrate.

Materials:

  • Recombinant human Aurora A or Aurora B kinase

  • Myelin Basic Protein (MBP) or a specific peptide substrate

  • Other materials as listed in Protocol 4

Procedure:

Follow the procedure outlined in Protocol 4, substituting the EGFR-specific reagents with those for Aurora A or B. The general steps of compound preparation, kinase reaction, and luminescence detection remain the same.[14][15][17]

Part 4: Alternative Target Hypothesis - DNA Gyrase

While kinase inhibition is a primary hypothesis, the structural similarity of the compound to some quinoline derivatives warrants an investigation into its potential as a bacterial DNA gyrase inhibitor.

Protocol 6: DNA Gyrase Supercoiling Assay

This assay measures the ability of DNA gyrase to introduce negative supercoils into relaxed plasmid DNA in an ATP-dependent manner.[18][19][20][21]

Materials:

  • E. coli or M. tuberculosis DNA gyrase

  • Relaxed pBR322 plasmid DNA

  • This compound

  • Gyrase assay buffer (containing HEPES, MgCl₂, DTT, ATP, and potassium glutamate)

  • Agarose

  • Tris-Borate-EDTA (TBE) buffer

  • Ethidium bromide or other DNA stain

  • Gel electrophoresis system and imaging equipment

Procedure:

  • Reaction Setup: On ice, prepare a reaction mixture containing the assay buffer, relaxed pBR322 DNA, and various concentrations of the test compound.[21]

  • Enzyme Addition: Add DNA gyrase to the reaction mixtures to initiate the supercoiling reaction. Include a no-enzyme control and a no-inhibitor positive control.

  • Incubation: Incubate the reactions at 37°C for 30-60 minutes.[21]

  • Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K, or by chloroform/isoamyl alcohol extraction.

  • Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel and run at a constant voltage to separate the supercoiled and relaxed DNA forms.

  • Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light.

  • Data Analysis: Quantify the intensity of the supercoiled and relaxed DNA bands. The inhibition of supercoiling will be observed as a decrease in the amount of the supercoiled form and an increase in the relaxed form with increasing inhibitor concentration.

Conclusion and Future Directions

This comprehensive guide provides a robust starting point for the in-depth characterization of this compound. By systematically progressing from fundamental physicochemical assessments to detailed cellular and biochemical assays, researchers can efficiently elucidate the compound's potential as a therapeutic agent. Positive results in the described assays would warrant further investigation, including selectivity profiling against a broader panel of kinases, in vivo efficacy studies in animal models, and detailed pharmacokinetic and toxicological evaluations. The modular nature of these protocols allows for adaptation to specific research questions and the exploration of other potential biological targets, paving the way for the discovery of novel therapeutic applications for this promising quinazoline derivative.

References

Application Note & Protocols: 2-(4-Bromophenyl)-4,7-dichloroquinazoline as a Versatile Intermediate for Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The quinazoline scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous approved and investigational kinase inhibitors. This document provides a detailed technical guide on the strategic application of 2-(4-Bromophenyl)-4,7-dichloroquinazoline, a highly versatile intermediate for the synthesis of targeted therapeutics. We will explore its physicochemical properties, delineate its synthetic utility through an analysis of its reactive sites, and provide detailed, field-proven protocols for its derivatization. Furthermore, we will contextualize its application by illustrating the key signaling pathways, such as EGFR and VEGFR, that are targeted by molecules synthesized from this scaffold. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this powerful building block in their discovery programs.

Introduction: The Quinazoline Scaffold in Oncology

The 4-anilinoquinazoline framework is a privileged structure in the design of ATP-competitive kinase inhibitors.[1][2] Its rigid, planar structure effectively mimics the adenine moiety of ATP, allowing for high-affinity binding within the kinase hinge region. Drugs such as Gefitinib, Erlotinib, Lapatinib, and Vandetanib, which are pivotal in the treatment of various cancers, are all built upon this core.[1][3][4]

The intermediate, this compound, offers three distinct points of chemical diversity, making it an exceptionally valuable starting material for library synthesis and lead optimization. Its strategic design allows for sequential, regioselective modifications, providing a streamlined path to complex molecular architectures.

Physicochemical & Structural Properties

A thorough understanding of the starting material's properties is critical for successful reaction planning and execution.

PropertyValueSource
CAS Number 405933-94-0[5][6]
Molecular Formula C₁₄H₇BrCl₂N₂[5]
Molecular Weight 354.03 g/mol [5]
Appearance Solid (Typically off-white to light yellow powder)[7]
XLogP3 5.4[5]
InChIKey NGPYFVCYASNVSI-UHFFFAOYSA-N[5]

Handling & Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[5] Avoid contact with skin and eyes and handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.[5]

Synthetic Strategy & Regioselectivity

The synthetic power of this compound lies in the differential reactivity of its three halogenated positions. This allows for a controlled, stepwise elaboration of the molecule.

  • C4-Chloride: This position is the most reactive site for nucleophilic aromatic substitution (SNAr).[8][9] The electron-withdrawing effect of the adjacent nitrogen atoms significantly activates the C4 carbon towards attack by nucleophiles, particularly primary and secondary amines. This reaction is the cornerstone for introducing the "anilino" moiety critical for kinase hinge binding. Reactions at this site can typically be performed under mild conditions (e.g., refluxing in isopropanol).[8][10][11]

  • C2-(4-Bromophenyl): The bromine atom on the phenyl ring at the C2 position is an ideal handle for palladium-catalyzed cross-coupling reactions. This site allows for the introduction of diverse functionalities via Suzuki, Sonogashira, or Buchwald-Hartwig amination reactions, enabling modulation of solubility, metabolic stability, and potency. These reactions require harsher conditions than the C4 substitution and are typically performed after the SNAr step.

  • C7-Chloride: The chlorine at the C7 position is the least reactive of the three halogens towards SNAr.[8] Its substitution generally requires more forcing conditions, such as higher temperatures or stronger bases, allowing it to be addressed selectively after modifications at C4 and C2.

This hierarchy of reactivity provides a robust and logical pathway for constructing complex kinase inhibitors from a single, versatile intermediate.

G cluster_0 Synthetic Workflow A This compound B Step 1: S(N)Ar at C4 (e.g., Anilines) A->B Regioselective Nucleophilic Attack C 4-Anilino-2-(4-bromophenyl)- 7-chloroquinazoline Intermediate B->C D Step 2: Pd-Catalyzed Cross-Coupling (e.g., Suzuki, Sonogashira) C->D C2-Position Functionalization E Fully Elaborated Kinase Inhibitor Scaffold D->E

Caption: Logical workflow for the derivatization of the quinazoline intermediate.

Experimental Protocols

The following protocols are representative examples of how to utilize this compound in a drug discovery workflow.

Protocol 1: Synthesis of a 4-Anilinoquinazoline via Nucleophilic Aromatic Substitution (SNAr)

This protocol describes the key step in forming the 4-anilinoquinazoline core, reacting the intermediate with 3-chloro-4-fluoroaniline, a common partner in the synthesis of kinase inhibitors like Gefitinib and Lapatinib.[3]

Objective: To synthesize N-(3-chloro-4-fluorophenyl)-2-(4-bromophenyl)-7-chloroquinazolin-4-amine.

Materials:

  • This compound (1.0 eq)

  • 3-Chloro-4-fluoroaniline (1.1 eq)

  • 2-Propanol (Isopropanol, IPA), anhydrous

  • Diisopropylethylamine (DIPEA) (optional, 1.2 eq)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes/Ethyl Acetate)

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (e.g., 3.54 g, 10.0 mmol).

  • Solvent & Reagent Addition: Add anhydrous 2-propanol (e.g., 100 mL) to dissolve the starting material. Add 3-chloro-4-fluoroaniline (e.g., 1.60 g, 11.0 mmol).

    • Causality Note: 2-Propanol is an ideal solvent as it has a suitable boiling point for the reaction and effectively solubilizes the reactants. The reaction often proceeds with the HCl generated being trapped by the solvent or a non-nucleophilic base like DIPEA, which can be added to accelerate the reaction and prevent side reactions.

  • Reaction Execution: Heat the mixture to reflux (approx. 82 °C) and maintain for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting quinazoline is consumed.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. A precipitate of the product may form. If so, collect the solid by vacuum filtration. If not, reduce the solvent volume under reduced pressure.

  • Purification: The crude product can be purified by washing the filtered solid with cold 2-propanol or diethyl ether to remove unreacted aniline. For higher purity, perform silica gel column chromatography using a hexanes/ethyl acetate gradient.

  • Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: Downstream Functionalization via Suzuki Cross-Coupling

This protocol demonstrates how to further modify the molecule at the C2-phenyl position, a common strategy for tuning the pharmacokinetic properties of the final compound.

Objective: To couple a boronic acid to the 4-bromophenyl moiety of the previously synthesized intermediate.

Materials:

  • N-(3-chloro-4-fluorophenyl)-2-(4-bromophenyl)-7-chloroquinazolin-4-amine (1.0 eq)

  • Arylboronic acid (e.g., 4-formylphenylboronic acid) (1.5 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • Potassium Carbonate (K₂CO₃) or Sodium Carbonate (Na₂CO₃) (2.0-3.0 eq)

  • Solvent system: 1,4-Dioxane and Water (e.g., 4:1 ratio)

  • Schlenk flask or similar reaction vessel for inert atmosphere

  • Nitrogen or Argon gas supply

Procedure:

  • Reaction Setup: To a Schlenk flask, add the quinazoline starting material (e.g., 4.63 g, 10.0 mmol), the arylboronic acid (e.g., 2.25 g, 15.0 mmol), and the base (e.g., K₂CO₃, 2.76 g, 20.0 mmol).

  • Inerting the System: Seal the flask, and evacuate and backfill with an inert gas (Nitrogen or Argon) three times. This is critical to prevent oxidation of the palladium(0) catalyst.

    • Causality Note: The Pd(0) species is the active catalyst. Oxygen can oxidize it to Pd(II), which is inactive in the initial oxidative addition step of the catalytic cycle, thereby quenching the reaction.

  • Solvent and Catalyst Addition: Under a positive pressure of inert gas, add the dioxane/water solvent mixture (e.g., 100 mL). Finally, add the palladium catalyst [Pd(PPh₃)₄] (e.g., 0.58 g, 0.5 mmol).

  • Reaction Execution: Heat the reaction mixture to 80-100 °C and stir vigorously for 6-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, and wash it with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by silica gel column chromatography to yield the final coupled product.

  • Characterization: Confirm the structure via NMR and HRMS.

Biological Context: Targeting Oncogenic Signaling Pathways

Inhibitors derived from the this compound scaffold primarily target receptor tyrosine kinases (RTKs) like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[12][13] Dysregulation of these pathways is a hallmark of many cancers, leading to uncontrolled cell proliferation, survival, and angiogenesis.[14][15][16]

EGFR Signaling Pathway

EGFR activation initiates multiple downstream cascades, including the RAS-RAF-MAPK pathway, which drives cell proliferation, and the PI3K-AKT pathway, which promotes cell survival.[12][17][18] 4-Anilinoquinazoline inhibitors compete with ATP for the binding site in the EGFR kinase domain, preventing autophosphorylation and blocking these downstream signals.

G cluster_0 EGFR Signaling Pathway cluster_1 Downstream Cascades cluster_2 Cellular Response ligand EGF/TGF-α receptor EGFR ligand->receptor dimer Receptor Dimerization & Autophosphorylation receptor->dimer ras RAS/RAF/MEK/ERK (MAPK Pathway) dimer->ras pi3k PI3K/AKT/mTOR dimer->pi3k plc PLCγ/PKC dimer->plc inhibitor Quinazoline Inhibitor (e.g., Gefitinib) inhibitor->dimer Blocks ATP Binding prolif Proliferation Survival Metastasis ras->prolif pi3k->prolif plc->prolif

Caption: Inhibition of the EGFR signaling cascade by a 4-anilinoquinazoline.

VEGFR Signaling Pathway

The VEGFR pathway is crucial for angiogenesis, the formation of new blood vessels that tumors require to grow and metastasize.[13][16][19] Vandetanib, a multi-kinase inhibitor, demonstrates the utility of the quinazoline scaffold in targeting VEGFR.[1] By blocking VEGFR signaling, these inhibitors can starve tumors of their blood supply.

G cluster_0 VEGFR Signaling Pathway cluster_1 Downstream Cascades cluster_2 Endothelial Cell Response ligand VEGF receptor VEGFR2 ligand->receptor dimer Dimerization & Phosphorylation receptor->dimer plc PLCγ -> PKC -> MAPK dimer->plc pi3k PI3K -> AKT dimer->pi3k src Src -> FAK dimer->src inhibitor Quinazoline Inhibitor (e.g., Vandetanib) inhibitor->dimer Blocks ATP Binding response Proliferation Migration Survival Permeability plc->response pi3k->response src->response

Caption: Inhibition of the pro-angiogenic VEGFR signaling pathway.

Conclusion

This compound is a high-value, strategically designed intermediate for the synthesis of targeted kinase inhibitors. Its well-defined regiochemical reactivity allows for the controlled and sequential installation of key pharmacophoric elements. By providing robust and reproducible protocols for its derivatization, this guide empowers researchers to efficiently explore chemical space around the privileged 4-anilinoquinazoline scaffold, accelerating the discovery of novel therapeutics for oncology and beyond.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(4-Bromophenyl)-4,7-dichloroquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-(4-Bromophenyl)-4,7-dichloroquinazoline. This document is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting, address common challenges, and offer optimized protocols to improve the yield and purity of this important synthetic intermediate.

Introduction: The Synthetic Challenge

This compound is a key building block in medicinal chemistry. However, its synthesis, typically involving a cyclization and subsequent chlorination, can be fraught with challenges leading to suboptimal yields and difficult purifications. The most common route involves the conversion of a substituted 2-aminobenzamide or quinazolinone precursor into the desired dichloro-product, often using phosphorus oxychloride (POCl₃). This guide focuses on troubleshooting and optimizing this critical chlorination step.

Troubleshooting Guide: From Low Yields to Pure Product

This section is structured in a question-and-answer format to directly address the most common issues encountered during synthesis.

Issue 1: Low or No Product Formation

Question: My reaction has run to completion according to TLC, but after workup, I have a very low yield of the desired this compound. What are the likely causes?

Answer: This is a frequent issue that can stem from several factors, primarily related to reagent quality, reaction conditions, and the workup procedure.

Potential Causes & Solutions:

  • Moisture Contamination: Phosphorus oxychloride (POCl₃) is extremely sensitive to moisture. Even trace amounts of water can hydrolyze POCl₃, reducing its efficacy and generating phosphoric acid, which can complicate the reaction.[1]

    • Solution: Always use a fresh, unopened bottle of POCl₃ or redistill it under anhydrous conditions before use.[1] Ensure all glassware is oven-dried, and the reaction is conducted under an inert atmosphere (e.g., Nitrogen or Argon).

  • Incomplete Chlorination: The conversion of the precursor, typically a 2-(4-Bromophenyl)-7-chloroquinazolin-4(3H)-one, to the dichloro product requires sufficient heat and time.[2][3]

    • Solution: Ensure the reaction is heated to an adequate temperature, typically refluxing at 100-110°C.[3] Monitor the reaction by TLC or LC-MS. If the starting material is still present after several hours, consider extending the reaction time. A patent for a similar synthesis describes heating at 100°C for 3 hours as effective.[3]

  • Premature Product Hydrolysis during Workup: The 4-chloro position on the quinazoline ring is highly susceptible to hydrolysis back to the quinazolinone, especially in acidic or neutral aqueous conditions.[1] Pouring the hot reaction mixture directly into water can create a highly acidic environment that accelerates this undesired reversion.

    • Solution: After cooling the reaction mixture, quench it by pouring it slowly onto a vigorously stirred mixture of ice and a mild base, such as saturated sodium bicarbonate (NaHCO₃) solution.[1] This neutralizes the excess POCl₃ and acidic byproducts while keeping the temperature low to minimize hydrolysis.

  • Insufficient POCl₃: The reaction requires at least one molar equivalent of POCl₃ to proceed, but it is almost always used in large excess to act as both the reagent and the solvent.[2][4]

    • Solution: A common and effective protocol uses POCl₃ as the solvent, ensuring a large excess is present.[3] For a 0.85 mmol scale reaction, using 1 mL of POCl₃ is a well-documented example.[3]

Issue 2: Presence of Persistent Impurities

Question: My final product is contaminated with a persistent impurity that is difficult to remove by column chromatography. How can I identify and prevent it?

Answer: The most common and troublesome impurity is the starting quinazolinone. However, other side-products like phosphorylated intermediates or dimers can also form.

Potential Causes & Solutions:

  • Unreacted Starting Material: As discussed above, this is often due to incomplete reaction or hydrolysis during workup.

    • Solution: Beyond optimizing the reaction and workup, consider a purification strategy that leverages the different chemical properties of the product and the starting material. The starting quinazolinone has an acidic N-H proton, while the product does not. You can dissolve the crude mixture in a solvent like dichloromethane (DCM) and wash with a dilute aqueous NaOH solution. The quinazolinone will be deprotonated and move to the aqueous layer, while your desired product remains in the organic layer.

  • Formation of Dimer Byproducts: Under certain conditions, phosphorylated intermediates can react with unreacted quinazolinone to form pseudodimers, which are high-molecular-weight impurities.[2][4]

    • Solution: This is more common when the reaction is not heated sufficiently or if a base is used improperly. Studies show that maintaining basic conditions at low temperatures (<25°C) during the initial phosphorylation stage, followed by heating to 70-90°C for the chlorination, can suppress dimer formation.[2] For most standard procedures without a base, ensuring a clean, rapid conversion at high temperature is key.

  • Solvent Polarity Issues: The choice of solvent can influence the reaction pathway. While POCl₃ is often used as the solvent, co-solvents can sometimes be employed. Using non-polar solvents may lead to unwanted side products in some quinazoline syntheses.[5]

    • Solution: Stick with POCl₃ as the primary solvent for this chlorination step. If a co-solvent is necessary for solubility reasons, high-boiling, inert solvents like chlorobenzene or sulfolane could be considered, but POCl₃ alone is generally most effective.[1][6]

Frequently Asked Questions (FAQs)

Q1: What is the precise role of POCl₃ in this reaction? A1: POCl₃ serves a dual purpose. Initially, it acts as a phosphorylating agent, reacting with the hydroxyl tautomer of the quinazolinone starting material to form an O-phosphorylated intermediate. This intermediate is a much better leaving group than a hydroxyl group. Subsequently, a chloride ion (Cl⁻), also from POCl₃, acts as a nucleophile, attacking the C4 position and displacing the phosphate group to yield the 4-chloroquinazoline product.[2][4]

Q2: Can I use other chlorinating agents like thionyl chloride (SOCl₂) or oxalyl chloride? A2: Yes, other chlorinating agents can be used, but they often require different conditions. Thionyl chloride (SOCl₂), often with a catalytic amount of DMF, is a common alternative for converting hydroxyl groups to chlorides.[4] However, for quinazolinones, POCl₃ is generally considered more robust and reliable for achieving high conversion.

Q3: How should I properly monitor the reaction's progress? A3: Thin-Layer Chromatography (TLC) is the most convenient method. Take a small aliquot from the reaction mixture (use caution with POCl₃), carefully quench it in a vial with ice and NaHCO₃, and extract with a solvent like ethyl acetate or DCM. Spot this organic extract on a TLC plate against your starting material. A typical mobile phase would be a mixture of hexane and ethyl acetate (e.g., 4:1 or 3:1).[7] The product will be less polar than the starting quinazolinone and should have a higher Rf value.

Q4: What is the best method for purifying the final product? A4: After a proper workup, the crude product is often a solid. Recrystallization is a highly effective method for purification. A patent describing a similar synthesis suggests dissolving the crude solid in hot ethanol and then adding petroleum ether or water to induce crystallization.[6] Alternatively, column chromatography using silica gel with a hexane/ethyl acetate gradient is also a standard and effective method.[7]

Optimized Experimental Protocols

Protocol 1: Standard High-Yield Chlorination

This protocol is based on a robust method using POCl₃ as both reagent and solvent.[3]

Materials:

  • 2-(4-Bromophenyl)-7-chloroquinazolin-4(3H)-one

  • Phosphorus oxychloride (POCl₃), anhydrous

  • Toluene, anhydrous

  • Ice

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM) or Ethyl Acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried round-bottom flask equipped with a reflux condenser and under a nitrogen atmosphere, add 2-(4-Bromophenyl)-7-chloroquinazolin-4(3H)-one (1.0 eq).

  • Carefully add phosphorus oxychloride (POCl₃) in sufficient quantity to act as the solvent (e.g., 5-10 mL per gram of starting material).

  • Heat the reaction mixture to reflux (approx. 105-110°C) in an oil bath for 3-5 hours. Monitor the reaction completion by TLC.

  • Once the starting material is consumed, allow the mixture to cool to room temperature.

  • Slowly and carefully pour the cooled reaction mixture onto a vigorously stirred beaker of crushed ice and saturated NaHCO₃ solution. Caution: This is an exothermic and gas-evolving quench.

  • Continue stirring for 30-60 minutes until the ice has melted and gas evolution has ceased. A solid precipitate of the crude product should form.

  • Filter the solid product and wash thoroughly with cold water.

  • Alternatively, extract the quenched mixture with DCM or ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude solid by recrystallization (e.g., from ethanol/water) or by column chromatography.

Data Summary: Comparing Reaction Conditions

The following table summarizes expected outcomes based on different reaction parameters, synthesized from literature principles.

ParameterCondition A (Suboptimal)Condition B (Optimized)Rationale for Improvement
POCl₃ Quality Old, previously opened bottleFreshly opened or distilledPrevents hydrolysis of the reagent, ensuring its activity.[1]
Temperature 70°C110°C (Reflux)Ensures clean and complete turnover of phosphorylated intermediates to the final product.[2]
Workup Quench Poured into pure waterPoured into ice/NaHCO₃Prevents acidic hydrolysis of the sensitive 4-chloro group back to the quinazolinone.[1]
Atmosphere Open to airInert (N₂ or Ar)Excludes atmospheric moisture, protecting the POCl₃ from deactivation.
Expected Yield < 50%> 90%Optimized conditions minimize side reactions and product degradation.

Visual Workflow and Decision Making

Troubleshooting Workflow for Low Yield

This diagram outlines a logical sequence of steps to diagnose and solve low-yield issues.

TroubleshootingWorkflow start Problem: Low Yield of Dichloroquinazoline check_sm TLC/LC-MS shows unreacted starting material? start->check_sm workup_issue Product hydrolyzing during workup? check_sm->workup_issue No temp_issue Was reaction refluxed at >100°C? check_sm->temp_issue Yes solve_workup Solution: Quench reaction mixture in ice/NaHCO3 slurry. workup_issue->solve_workup reagent_issue Is POCl3 fresh and anhydrous? reagent_issue->workup_issue Yes solve_reagent Solution: Use fresh/distilled POCl3 under N2 atmosphere. reagent_issue->solve_reagent No temp_issue->reagent_issue Yes solve_temp Solution: Increase temperature to reflux and extend reaction time. temp_issue->solve_temp No

Caption: A decision tree for troubleshooting low product yield.

Reaction Mechanism Overview

This diagram illustrates the key steps in the conversion of the quinazolinone to the dichloroquinazoline using POCl₃.

ReactionMechanism cluster_0 Chlorination Pathway Quinazolinone Quinazolin-4-one (Keto-Enol Tautomer) Phospho_Intermediate O-Phosphorylated Intermediate Quinazolinone->Phospho_Intermediate + POCl3 Product 4-Chloroquinazoline Phospho_Intermediate->Product + Cl- - [PO2Cl2]-

Caption: Simplified mechanism of quinazolinone chlorination.

References

Technical Support Center: Synthesis of 2-Aryl-4,7-dichloroquinazolines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-aryl-4,7-dichloroquinazolines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this multi-step synthesis. As Senior Application Scientists, we provide not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your reactions effectively.

Synthetic Overview: The Path to 2-Aryl-4,7-dichloroquinazolines

The synthesis of 2-aryl-4,7-dichloroquinazolines is typically a two-stage process. The first stage involves the construction of the core heterocyclic system to form a 2-aryl-7-chloroquinazolin-4(3H)-one. The second stage is the conversion of the C4-oxo group into a chloride. While seemingly straightforward, each stage presents unique challenges that can impact yield and purity.

G cluster_0 Stage 1: Quinazolinone Formation cluster_1 Stage 2: Chlorination A 2-Amino-4-chlorobenzoic Acid + Aryl Amide/Nitrile B Cyclocondensation A->B Heat or Microwave C 2-Aryl-7-chloroquinazolin-4(3H)-one B->C D Chlorination C->D POCl₃ or SOCl₂ cat. DMF C->D E 2-Aryl-4,7-dichloroquinazoline (Target Molecule) D->E

Caption: General two-stage synthetic workflow.

Troubleshooting Guide: Common Issues & Solutions

This section addresses the most frequently encountered experimental problems in a question-and-answer format.

Q1: My yield for the Stage 1 cyclocondensation to form the 2-aryl-7-chloroquinazolin-4(3H)-one is consistently low. What's going wrong?

A1: Low yields in this initial step are common and typically stem from three primary sources: incomplete reaction, side reactions, or difficult product isolation.

  • Causality - Incomplete Reaction: The classical method for this cyclization, known as the Niementowski reaction, often requires high temperatures and long reaction times to drive the condensation and subsequent dehydration.[1] Insufficient heat or time will result in unreacted starting materials.

    • Solution: Consider switching from conventional heating to microwave irradiation. Microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes and often improves yields by providing efficient, uniform heating.[1][2]

  • Causality - Side Reactions: The starting material, 2-amino-4-chlorobenzoic acid, can undergo decarboxylation at high temperatures, leading to 3-chloroaniline, which can then participate in unwanted side reactions.

    • Solution: Maintain careful temperature control. If using conventional heating, a sand or oil bath is preferable to a heating mantle for uniform temperature distribution. Monitor the reaction closely by TLC to avoid prolonged heating after the starting material is consumed.

  • Causality - Product Isolation: The quinazolinone product often precipitates from the reaction mixture upon cooling. However, a significant amount can remain dissolved in the solvent (e.g., formamide).

    • Solution: After cooling the reaction, the addition of a large volume of water or ice-water is a standard procedure to precipitate the product fully.[3] Ensure the pH is near neutral before filtration, as the product has some solubility in strongly acidic or basic solutions.

Q2: The chlorination of my quinazolinone (Stage 2) is sluggish and gives a mixture of products. How can I improve the conversion and selectivity?

A2: This is a critical and often challenging step. The goal is to replace the C4-hydroxyl group (in its tautomeric form) with a chlorine atom without affecting other parts of the molecule. Incomplete conversion and byproduct formation are key hurdles.

  • Causality - Reagent Reactivity & Catalyst: The choice of chlorinating agent is crucial. Phosphorus oxychloride (POCl₃) is most common, but thionyl chloride (SOCl₂) can also be used. The reaction often requires a catalytic amount of N,N-dimethylformamide (DMF) or a tertiary amine base like N,N-dimethylaniline to proceed efficiently.[3][4] The catalyst forms a Vilsmeier-Haack type intermediate, which is a much more potent chlorinating species.

    • Solution:

      • Ensure Anhydrous Conditions: All glassware must be oven-dried, and reagents should be dry. Water will consume the chlorinating agent and lead to byproducts.

      • Add a Catalyst: If not already doing so, add a catalytic amount (0.1-0.2 equivalents) of DMF.

      • Optimize Temperature: The reaction typically requires heating (refluxing in POCl₃, ~110 °C). Monitor the reaction by TLC until the starting quinazolinone is fully consumed.

  • Causality - Workup & Product Instability: The target 2-aryl-4,7-dichloroquinazoline is highly susceptible to hydrolysis, particularly at the C4 position. The C4-Cl bond is activated towards nucleophilic attack.[5][6] Quenching the reaction mixture with water or alcohol can rapidly convert the product back to the starting quinazolinone or to an alkoxy-substituted byproduct.[7]

    • Solution: The workup must be performed cautiously and quickly. The standard procedure is to cool the reaction mixture and pour it slowly onto crushed ice with vigorous stirring.[3] This quenches the excess POCl₃ and precipitates the product. The product should be filtered immediately and washed with cold water, then dried under vacuum. Avoid boiling the product in protic solvents during recrystallization.

Troubleshooting Summary Table

ProblemProbable CauseRecommended Solution
Low Yield in Stage 1 Incomplete reaction; high-temperature side reactions (decarboxylation).Use microwave irradiation for faster, more efficient heating.[1] Monitor temperature and time carefully.
Incomplete Chlorination (Stage 2) Insufficient reagent activity; lack of catalyst; moisture contamination.Use POCl₃ with catalytic DMF under strict anhydrous conditions.[4] Ensure sufficient reaction time at reflux.
Product Contaminated with Starting Material Incomplete chlorination; hydrolysis of the product during workup.Ensure the chlorination reaction goes to completion (TLC). Perform a rapid, cold quench on ice and filter immediately. Avoid moisture.[7][8]
Purification Difficulties Product instability on silica gel; co-elution of byproducts.Use a non-polar solvent system for chromatography (e.g., Hexane/Ethyl Acetate). Consider deactivating silica gel with triethylamine. Recrystallize from anhydrous, non-protic solvents if possible.

FAQs: Key Scientific Concepts

  • Q: What is the most common synthetic route for 2-aryl-4,7-dichloroquinazolines?

    • A: The most prevalent method starts with a substituted anthranilic acid (e.g., 2-amino-4-chlorobenzoic acid) which is cyclized with an aryl amide or equivalent to form a 2-aryl-7-chloroquinazolin-4(3H)-one.[4] This intermediate is then chlorinated using an agent like phosphorus oxychloride (POCl₃) to yield the final product.[3][4]

  • Q: Why is the C4-chloro group more reactive than the C2-chloro group?

    • A: The reactivity is governed by the stability of the Meisenheimer intermediate formed during nucleophilic aromatic substitution (SNAr). DFT calculations and experimental evidence show that the carbon at the 4-position is more electrophilic and better able to stabilize the negative charge of the intermediate.[6] This makes the C4 position the primary site for nucleophilic attack under mild conditions, and also makes the C4-chloro group more susceptible to hydrolysis.[5]

G Start Observe Hydrolysis Byproduct in Product CheckMoisture Were anhydrous conditions maintained? Start->CheckMoisture CheckWorkup Was workup rapid and cold? CheckMoisture->CheckWorkup Yes Solution1 Oven-dry all glassware. Use dry solvents/reagents. CheckMoisture->Solution1 No Solution2 Pour reaction onto ice. Filter immediately. Do not delay. CheckWorkup->Solution2 No End Problem Solved CheckWorkup->End Yes Solution1->End Solution2->End

Caption: Troubleshooting hydrolysis during workup.

  • Q: What are the key safety precautions when working with chlorinating agents like POCl₃?

    • A: Phosphorus oxychloride (POCl₃) and thionyl chloride (SOCl₂) are highly corrosive and toxic. They react violently with water, releasing HCl gas. Always handle these reagents in a well-ventilated fume hood, wearing appropriate personal protective equipment (gloves, lab coat, safety goggles). Ensure a quenching agent (like sodium bicarbonate solution) is readily available for spills.

Detailed Experimental Protocols

Protocol 1: Synthesis of 7-Chloro-2-phenylquinazolin-4(3H)-one (Stage 1 Intermediate)
  • In a round-bottom flask, combine 2-amino-4-chlorobenzoic acid (1.0 eq) and benzamide (1.2 eq).

  • Heat the mixture to 180-190 °C using an oil bath for 3-4 hours, or until TLC analysis shows consumption of the starting material.

  • Cool the reaction mixture to approximately 80 °C.

  • Carefully add 50 mL of hot water and stir to break up the solid mass.

  • Cool the mixture to room temperature, then in an ice bath.

  • Collect the precipitate by vacuum filtration, wash thoroughly with cold water, and then with a small amount of cold ethanol.

  • Dry the solid under vacuum to yield the desired quinazolinone.

Protocol 2: Synthesis of 4,7-Dichloro-2-phenylquinazoline (Stage 2 Product)
  • CRITICAL: Perform this entire procedure under anhydrous conditions in a fume hood.

  • To a round-bottom flask equipped with a reflux condenser and a drying tube, add the 7-chloro-2-phenylquinazolin-4(3H)-one (1.0 eq) from the previous step.

  • Add phosphorus oxychloride (POCl₃, 5-10 volumes) followed by a catalytic amount of N,N-dimethylformamide (DMF, ~0.1 eq).

  • Heat the mixture to reflux (approx. 110 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC (e.g., 4:1 Hexane:Ethyl Acetate).

  • Once the reaction is complete, cool the mixture to room temperature.

  • In a separate large beaker, prepare a slurry of crushed ice.

  • CAREFULLY and SLOWLY , pour the reaction mixture onto the crushed ice with vigorous stirring. The product will precipitate as a solid.

  • Filter the solid immediately using a Büchner funnel. Wash the solid with copious amounts of cold water.

  • Dry the product thoroughly under high vacuum. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or by column chromatography.[9]

References

solubility issues of 2-(4-Bromophenyl)-4,7-dichloroquinazoline in DMSO

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for 2-(4-Bromophenyl)-4,7-dichloroquinazoline (CAS No. 405933-94-0). This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the solubility of this compound, particularly in Dimethyl Sulfoxide (DMSO). As a molecule with a high calculated logP (XLogP3: 5.36610), it is highly lipophilic, which presents specific challenges during experimental setup.[1] This guide is designed for researchers, scientists, and drug development professionals to help navigate these challenges and ensure the reliability and reproducibility of your results.

Compound & Solvent Properties Overview

For successful experimental design, it is crucial to understand the fundamental properties of both the solute and the solvent. The table below summarizes key characteristics.

PropertyThis compoundDimethyl Sulfoxide (DMSO)
CAS Number 405933-94-0[2]67-68-5[3]
Molecular Formula C₁₄H₇BrCl₂N₂[1](CH₃)₂SO[3]
Molecular Weight 354.03 g/mol [1]78.13 g/mol [3]
XLogP3 (Lipophilicity) 5.36610[1]-0.6 (Calculated)[4]
Appearance Solid (likely crystalline powder)[5]Colorless, odorless liquid[4]
Boiling Point N/A189 °C (372 °F)[6]
Freezing Point N/A18.5 °C (65.3 °F)[3]
Key Characteristic Highly lipophilic, poor aqueous solubility.Powerful polar aprotic solvent, but highly hygroscopic.[3][4]

Troubleshooting Guide: Common Solubility Issues

This section addresses specific problems you may encounter during the dissolution and use of this compound.

Q1: My this compound powder is not dissolving in DMSO at room temperature. What are the first steps I should take?

A1: This is a common challenge with highly crystalline, lipophilic compounds. The goal is to provide enough energy to overcome the crystal lattice energy and allow the solvent to surround the individual molecules. Follow a stepwise approach, escalating the intervention as needed.

Causality: A compound's failure to dissolve is often due to insufficient kinetic energy, poor solvent quality, or the presence of aggregates. The following protocol systematically addresses these factors.

G start Insolubility Observed in DMSO at RT check_dmso Step 1: Verify DMSO Quality Is it anhydrous and high-purity? start->check_dmso agitate Step 2: Apply Mechanical Agitation Vortex solution vigorously for 2-5 minutes. check_dmso->agitate Yes warm Step 3: Use Gentle Warming Incubate at 37-40°C for 10-15 minutes. agitate->warm sonicate Step 4: Use Sonication Place in a bath sonicator for 15-30 minutes. warm->sonicate reassess Step 5: Re-evaluate Concentration Is the target concentration too high? Consider preparing a more dilute stock. sonicate->reassess success Compound Dissolved Proceed with experiment. reassess->success No (Concentration OK) & Compound Dissolves fail Insolubility Persists Consult compound supplier's data sheet. reassess->fail Yes (Concentration too high) or Insolubility Persists

Caption: Troubleshooting workflow for initial compound dissolution in DMSO.

Protocol 1: Stepwise Dissolution of a Poorly Soluble Compound
  • Verify Solvent Quality: Ensure you are using high-purity, anhydrous DMSO. DMSO is extremely hygroscopic and readily absorbs atmospheric moisture.[7][8] Water contamination significantly reduces its ability to solvate nonpolar compounds and can lead to the formation of a less soluble crystalline state upon freeze-thaw cycles.[7] It is best practice to use a fresh bottle or one that has been properly stored with desiccant.[9]

  • Equilibrate Compound: Before opening, allow the vial of the lyophilized compound to equilibrate to room temperature for at least 20 minutes. This prevents atmospheric moisture from condensing on the cold powder.[10]

  • Add Solvent & Agitate: Add the calculated volume of anhydrous DMSO. Vortex the vial vigorously for several minutes. This mechanical agitation helps break down initial aggregates.[11]

  • Apply Gentle Heat: If insolubility persists, warm the solution in a water bath at a temperature between 37-50°C for 10-15 minutes.[10][12] Caution: Always verify the thermal stability of your compound before applying heat. For most quinazoline-based inhibitors, this temperature range is generally safe for short periods.

  • Utilize Sonication: If the compound is still not fully dissolved, place the vial in a bath sonicator.[13][14] The high-frequency sound waves create micro-cavitations that are highly effective at breaking apart stubborn compound aggregates. Sonicate for 15-30 minutes, checking for dissolution periodically.

If the compound remains insoluble after these steps, it is likely that you are attempting to create a supersaturated solution. You will need to lower the target concentration.

Q2: The compound dissolved perfectly in DMSO, but it precipitates when I dilute it into my aqueous assay buffer. Why does this happen and how can I prevent it?

A2: This is a classic and very common problem known as "precipitation upon dilution" or "crashing out."[10][13] It occurs because the compound's concentration in the final aqueous solution exceeds its thermodynamic solubility limit in that medium. The DMSO becomes too diluted to keep the highly lipophilic compound in solution.

Causality: The solvating power of the DMSO is lost when it is diluted into a predominantly aqueous environment. The hydrophobic compound molecules are then driven to aggregate and precipitate out of the polar solution.

Strategies to Prevent Precipitation Upon Dilution:
  • Perform Intermediate Serial Dilutions in DMSO: Do not dilute your high-concentration DMSO stock directly into the aqueous buffer. First, perform serial dilutions in 100% DMSO to get closer to the final desired concentration.[9][10] Then, add this lower-concentration DMSO stock to the aqueous buffer. This minimizes the localized concentration shock that causes precipitation.

  • Minimize Final DMSO Concentration: The final concentration of DMSO in your assay should be as low as possible, ideally ≤0.5%, and for sensitive cell lines, often ≤0.1%.[10][15] A higher final DMSO concentration can help maintain solubility, but it may also impact your biological system. Always run a vehicle control with the same final DMSO concentration to account for any solvent effects.[16]

  • Optimize the Dilution Process: Add the DMSO stock to your aqueous buffer while vortexing or mixing.[12] This rapid dispersal prevents the formation of localized, high-concentration pockets of the compound that can initiate precipitation. It is preferable to add the small volume of DMSO stock directly to the final volume of assay media, which often contains proteins or other components that can help maintain solubility.[17]

  • Consider pH Adjustment (for Ionizable Compounds): Many kinase inhibitors are weakly basic and become more soluble at a lower pH where they can be protonated.[10][18] If your assay can tolerate it, adjusting the pH of the final aqueous buffer may significantly improve solubility.

  • Use Solubility Enhancers: If other methods fail, consider incorporating a low concentration of a biocompatible surfactant (e.g., Tween® 80, Pluronic® F-68) or using a co-solvent system.[10][19][20]

G start Precipitation in Aqueous Buffer? check_dilution Did you perform intermediate dilutions in 100% DMSO first? start->check_dilution Yes check_dmso_final Is final DMSO concentration kept low (e.g., <0.5%)? check_dilution->check_dmso_final Yes protocol_dilution Action: Perform serial dilutions in DMSO before adding to buffer. check_dilution->protocol_dilution No protocol_mixing Action: Add DMSO stock to buffer while vortexing for rapid dispersal. check_dmso_final->protocol_mixing Yes success Solution Remains Clear check_dmso_final->success No (Adjust final %) protocol_dilution->success consider_ph Advanced: Modify buffer pH (if compound is ionizable). protocol_mixing->consider_ph consider_enhancers Advanced: Use solubility enhancers (e.g., surfactants, co-solvents). consider_ph->consider_enhancers consider_enhancers->success

Caption: Decision tree for addressing compound precipitation in aqueous buffers.

Q3: My stock solution in DMSO, which was initially clear, has developed crystals after storage and freeze-thaw cycles. Is the compound degrading?

A3: While degradation is a possibility over long periods, the more likely cause is precipitation due to two main factors: water absorption and the transition from a kinetically stable supersaturated state to a more thermodynamically stable crystalline state.[7][21]

  • Water Absorption: As mentioned, DMSO is highly hygroscopic. Each time the vial is opened, it can absorb moisture. This water reduces the solvating power of the DMSO, lowering the solubility limit of your compound.[7] The freezing point of DMSO is also significantly depressed by water, meaning a "frozen" stock may still have liquid microenvironments where molecules can aggregate.[7]

  • Metastable Supersaturation: Often, when a compound is dissolved with the aid of heat or sonication, it forms a supersaturated solution. This solution is kinetically stable but not thermodynamically stable.[7] Freeze-thaw cycles provide the energy needed to nucleate crystal formation, allowing the compound to crash out into its lower-energy, less soluble crystalline form.[7]

Best Practices for Storage:

  • Aliquot the stock solution into single-use volumes to minimize the number of freeze-thaw cycles and reduce exposure to atmospheric moisture.[12]

  • Store aliquots at -20°C or -80°C in tightly sealed vials.

  • Before use, gently warm the aliquot to room temperature and vortex to ensure any micro-precipitates are redissolved.

Frequently Asked Questions (FAQs)

Q1: What grade of DMSO should I use? A1: Always use a high-purity, anhydrous, or spectrophotometric grade DMSO.[22] Reagent grade DMSO may contain water or other impurities that can significantly impact compound solubility and experimental results.[13]

Q2: What is a safe maximum stock concentration to aim for with this compound? A2: While the exact limit requires empirical determination, for many kinase inhibitors and other poorly soluble compounds, a starting stock concentration of 10-30 mM in DMSO is common.[17] If you encounter persistent solubility issues, preparing a 1 mM or 5 mM stock may be more practical.

Q3: What is the maximum final concentration of DMSO tolerated in cell-based assays? A3: This is cell-line dependent, but a general rule is to keep the final DMSO concentration at or below 0.5% (v/v).[10] For many sensitive primary cells or specific assays, the limit may be as low as 0.1%.[15] It is imperative to run a vehicle control (media + identical final % of DMSO) to ensure that the observed effects are from your compound and not the solvent.

Q4: Is it possible for this compound to degrade in DMSO? A4: DMSO is a relatively inert solvent and is stable at room temperature and below.[6][23] While some compounds can degrade in DMSO over long-term storage (months to years), significant degradation during the short-term course of an experiment is unlikely unless exposed to high heat or strong acids/bases.[3][21] The primary concern with storage is precipitation, not degradation.

References

Technical Support Center: Enhancing the Aqueous Solubility of Substituted Quinazolines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide practical, in-depth solutions to the common and complex challenges associated with the poor aqueous solubility of substituted quinazoline derivatives. Our goal is to empower you with the scientific rationale and proven methodologies to advance your research.

Introduction: The Quinazoline Solubility Challenge

Substituted quinazolines are a cornerstone of modern medicinal chemistry, with many derivatives showing potent activity as kinase inhibitors and anticancer agents.[1][2] However, their therapeutic potential is often hampered by a significant, inherent challenge: poor aqueous solubility.

This issue stems from their molecular architecture. The rigid, planar, and often lipophilic fused heterocyclic ring system leads to high crystal lattice energy, making it difficult for water molecules to solvate the compound.[3][4] Consequently, many quinazoline derivatives are classified as Biopharmaceutics Classification System (BCS) Class II or IV compounds, characterized by low solubility and, for Class IV, low permeability, which severely limits their oral bioavailability and complicates in vitro assay development.[3]

This guide provides a structured approach to systematically troubleshoot and overcome these solubility hurdles, from the early-stage assay to preclinical formulation.

Frequently Asked Questions (FAQs)

Q1: Why is my highly potent quinazoline derivative showing poor activity in my cell-based assay?

A: Assuming the compound has reached its target, the most common reason for this discrepancy is precipitation in the cell culture medium.[3] When a concentrated DMSO stock is diluted into the aqueous medium, the compound's concentration may exceed its thermodynamic solubility limit, causing it to crash out of solution. This reduces the effective concentration of the drug available to the cells, leading to an underestimation of its true potency.[4] Always visually inspect your assay plates for any signs of precipitation.

Q2: At what point in the drug discovery process should I start addressing solubility?

A: Solubility should be a primary consideration from the very beginning of the drug discovery process.[4] Characterizing solubility early allows for better candidate selection, the design of more reliable and reproducible assays, and informs the development of appropriate formulation strategies for in vivo studies.[5] Addressing solubility late in the process can lead to costly delays and the potential failure of an otherwise promising candidate.

Q3: What are the primary categories of solubility enhancement techniques?

A: Strategies can be broadly divided into two categories:

  • Chemical Modifications: Altering the molecule itself to be more hydrophilic. This involves synthetic chemistry to introduce polar or ionizable functional groups.[4][6]

  • Formulation Approaches: Modifying the drug's physical form or its immediate environment without changing the chemical structure of the active pharmaceutical ingredient (API). These include techniques like pH adjustment, particle size reduction, salt formation, and the use of excipients like co-solvents, surfactants, cyclodextrins, and polymers to create formulations such as solid dispersions or lipid-based systems.[7]

Q4: How do I choose the best solubility enhancement strategy for my specific quinazoline compound?

A: The optimal strategy is dictated by the physicochemical properties of your compound and the intended application (e.g., in vitro assay vs. oral dosing in animals). Key factors to consider include the compound's pKa (ionization potential), thermal stability, lipophilicity (LogP), and molecular size.[8] For instance, ionizable compounds are excellent candidates for pH modification or salt formation, while highly lipophilic compounds may benefit most from lipid-based formulations.[8]

Troubleshooting Guides: From the Benchtop to Preclinical Studies

This section addresses specific experimental problems in a direct question-and-answer format, providing a logical path to a solution.

Issue 1: My quinazoline compound precipitates in the aqueous buffer during my in vitro assay.

Question: I've dissolved my compound in DMSO to make a 10 mM stock. When I dilute it into my phosphate buffer (pH 7.4) for an enzymatic assay, I see immediate cloudiness, compromising my results. What can I do?

Answer: This is a classic case of a compound exceeding its solubility limit upon dilution from a high-concentration organic stock into an aqueous medium.[3] Here is a systematic approach to resolving this, starting with the simplest methods.

Troubleshooting Workflow for In Vitro Assays

G cluster_0 start Start: Compound Precipitates in Aqueous Buffer q1 Is lowering the final assay concentration feasible? start->q1 a1_yes Yes: Reduce concentration until solution is clear. q1->a1_yes Yes a1_no No: Concentration is fixed. q1->a1_no No end Solution Found a1_yes->end q2 Is the compound ionizable? (Does it have a pKa?) a1_no->q2 a2_yes Yes: Adjust buffer pH away from pKa. For bases, lower pH. For acids, raise pH. q2->a2_yes Yes a2_no No: Compound is non-ionizable or pH change affects assay. q2->a2_no No a2_yes->end q3 Try adding a solubilizing excipient. a2_no->q3 opt1 Add a Co-solvent (e.g., 1-5% Propylene Glycol, PEG) q3->opt1 opt2 Add a Surfactant (e.g., 0.01% Tween 80) q3->opt2 opt3 Use Cyclodextrins (e.g., HP-β-CD) q3->opt3 opt1->end opt2->end opt3->end

Caption: Troubleshooting workflow for in-vitro assay precipitation.

Detailed Explanation of Steps:

  • pH Adjustment: The solubility of quinazoline derivatives, which often contain basic nitrogen atoms, can be highly pH-dependent.[3] For a basic compound, lowering the pH of the buffer will protonate it, leading to a significant increase in solubility. Conversely, an acidic quinazoline would be more soluble at a higher pH.[8][9][10][11] This is often the most effective initial step if your assay can tolerate a pH change.

  • Introduce a Co-solvent: If pH adjustment isn't an option, adding a water-miscible organic solvent (a co-solvent) like ethanol, propylene glycol, or polyethylene glycol (PEG) can be effective.[3][8] These agents work by reducing the overall polarity of the solvent system, making it more favorable for the lipophilic quinazoline.[8][12] It is critical to start with low percentages (e.g., 1-5% v/v) and confirm that the co-solvent does not interfere with your biological assay.[8]

  • Use of Surfactants: Surfactants, such as Polysorbate 20 (Tween 20) or Polysorbate 80, can increase solubility by forming micelles that encapsulate the hydrophobic drug molecules.[3][8] This is effective at concentrations above the surfactant's critical micelle concentration (CMC). Non-ionic surfactants are generally preferred for biological assays due to their lower potential for protein denaturation.

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[13] They can form inclusion complexes with poorly soluble drugs, effectively shielding the hydrophobic parts of the molecule from the aqueous environment.[8][14][15] Beta-cyclodextrin (β-CD) and its more soluble derivatives, like Hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used.[8][16] Pre-incubating your compound with the cyclodextrin before adding it to the buffer can improve efficacy.[3][8]

Issue 2: My quinazoline candidate has low oral bioavailability in animal models despite high in vitro potency.

Question: My compound is highly active in cells, but pharmacokinetic studies show minimal absorption after oral administration. I suspect poor solubility in the gastrointestinal (GI) tract is the culprit. What formulation strategies can I explore?

Answer: This is a classic challenge for BCS Class II and IV drugs, where low aqueous solubility limits the dissolution rate in GI fluids, thereby hindering absorption.[8] To improve bioavailability, you need to employ more advanced formulation strategies that enhance the dissolution rate and/or maintain a supersaturated state of the drug in the gut.

Formulation Strategy Selection Guide

G cluster_0 start Start: Low Oral Bioavailability q1 Is the compound ionizable (weak acid or base)? start->q1 a1_yes Salt Formation or pH-modifiers in formulation q1->a1_yes Yes a1_no No q1->a1_no No q2 Is the compound thermally stable? a1_no->q2 a2_yes Hot-Melt Extrusion (Solid Dispersion) q2->a2_yes Yes a2_no No q2->a2_no No q3 What is the LogP value? a2_no->q3 opt1 Solvent Evaporation (Solid Dispersion) q3->opt1 Moderate LogP opt2 Lipid-Based Systems (SEDDS) q3->opt2 High LogP opt3 Particle Size Reduction (Nanosuspension) q3->opt3 Any LogP

Caption: Decision guide for selecting an advanced formulation strategy.

Key Formulation Strategies:

  • Solid Dispersions: This is a powerful technique where the crystalline drug is molecularly dispersed within a hydrophilic polymer matrix (e.g., PVP K30, PEG 6000, Polaxamer 407).[3][8][17] This process converts the drug into a high-energy, more soluble amorphous state and improves wettability, dramatically increasing the dissolution rate.[8][17][18]

  • Particle Size Reduction (Nanonization): Reducing the particle size to the nanometer range vastly increases the surface area-to-volume ratio, which, according to the Noyes-Whitney equation, enhances the dissolution rate.[19] Techniques like high-pressure homogenization are used to create nanosuspensions.[3]

  • Lipid-Based Formulations: For highly lipophilic (high LogP) compounds, lipid-based systems like Self-Emulsifying Drug Delivery Systems (SEDDS) are very effective.[8][20] These formulations consist of oils, surfactants, and co-solvents that, upon contact with GI fluids, spontaneously form fine oil-in-water emulsions, keeping the drug in a solubilized state for absorption.[7]

  • Salt Formation: For quinazolines with ionizable acidic or basic centers, forming a salt with a suitable counter-ion is often the most direct and effective first-line approach to substantially increase solubility and dissolution rate.[3][8][21][22]

Issue 3: My solid dispersion formulation is unstable and the drug recrystallizes over time.

Question: I created an amorphous solid dispersion that showed excellent dissolution initially. However, after storing it for a few weeks, XRD analysis shows that the drug is reverting to its crystalline form, and the dissolution advantage is lost. How can I fix this?

Answer: This is a common stability challenge with amorphous solid dispersions. The amorphous state is thermodynamically unstable and will always have a tendency to return to the more stable, lower-energy crystalline form. The key to preventing this is to inhibit molecular mobility within the dispersion.

  • Polymer Selection is Crucial: The choice of polymer is the most critical factor. A suitable polymer must be miscible with the drug and, importantly, have a high glass transition temperature (Tg).[8] A high Tg of the final drug-polymer mixture reduces the mobility of the drug molecules, hindering their ability to align into a crystal lattice.

  • Drug Loading: High drug loading can increase the propensity for recrystallization. Experiment with lower drug-to-polymer ratios (e.g., 1:5, 1:10) to see if stability improves.

  • Storage Conditions: Store the solid dispersion in a desiccator at a controlled temperature, well below its Tg. Moisture can act as a plasticizer, lowering the Tg and increasing molecular mobility, which accelerates recrystallization.

Data Summary Table
Table 1: Comparison of Common Solubility Enhancement Techniques
TechniqueMechanism of ActionTypical Fold-Increase in SolubilityKey AdvantagesKey Disadvantages
pH Adjustment Ionizes the drug, increasing its polarity and interaction with water.10 - >1000[8]Simple, cost-effective, highly effective for ionizable drugs.Only applicable to ionizable drugs; may not be suitable for all biological assays or routes of administration.
Co-solvents Reduces the polarity of the aqueous solvent system.[8]2 - 50Easy to implement for in vitro studies; well-understood mechanism.Potential for solvent toxicity or interference with biological assays; may precipitate on further dilution.
Cyclodextrin Complexation Encapsulates the hydrophobic drug in a hydrophilic shell.[8][14][23]5 - >100[8]Low toxicity (especially HP-β-CD); can improve stability.Limited by the size of the drug molecule and cavity; can be expensive.
Solid Dispersions Converts drug to amorphous state; improves wettability; reduces particle size to molecular level.[8][17]10 - >200[8]Significant enhancement in dissolution rate and bioavailability.Potential for physical instability (recrystallization); requires specialized equipment (e.g., spray dryer, extruder).[8]
Nanonization Increases surface area, leading to a faster dissolution rate.[19]N/A (improves rate, not equilibrium solubility)Broadly applicable to many compounds; bypasses carrier-related drawbacks.Requires high-energy processing; potential for particle aggregation.
Salt Formation Converts the drug into a more soluble ionic form.[21]>1000[8]Established, well-accepted regulatory path; significant solubility gains.Only for ionizable drugs; salt may be hygroscopic or convert back to free base/acid in the GI tract.[22]

Experimental Protocols

Protocol 1: Preparation of a Solid Dispersion by Solvent Evaporation

This protocol provides a general method for preparing a solid dispersion, a robust technique for improving the solubility of poorly soluble compounds like quinazolines.[3]

  • Selection of Components: Choose a suitable hydrophilic carrier (e.g., PVP K30, PEG 6000, Soluplus®) and a volatile organic solvent (e.g., methanol, ethanol, acetone) in which both the quinazoline compound and the carrier are fully soluble.[3][8]

  • Dissolution: Accurately weigh the drug and carrier in a predetermined ratio (e.g., 1:1, 1:3, 1:5 drug-to-carrier by weight).[3] Dissolve both components completely in the selected solvent within a round-bottom flask, ensuring a clear solution is formed.[3][8]

  • Solvent Removal: Attach the flask to a rotary evaporator. Remove the solvent under vacuum at a controlled temperature (e.g., 40-50°C) until a thin, dry film is formed on the flask wall.[3][8]

  • Final Drying: Place the flask in a vacuum oven for 12-24 hours at a moderate temperature (e.g., 40°C) to remove any residual solvent.[3][8]

  • Collection and Processing: Scrape the solid dispersion from the flask. Gently grind the material into a fine powder using a mortar and pestle and pass it through a sieve.[3][8] Store the resulting powder in a desiccator.

  • Characterization (Recommended): Analyze the solid dispersion using Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) to confirm the amorphous state of the drug.[3][8] Evaluate the dissolution rate compared to the unformulated drug.

Protocol 2: Preparation of a Cyclodextrin Complex by the Kneading Method

The kneading method is an efficient technique for preparing drug-cyclodextrin inclusion complexes.[14][16]

  • Molar Ratio Selection: Select a suitable molar ratio of the quinazoline drug to the cyclodextrin (e.g., 1:1 β-cyclodextrin or HP-β-CD).[8]

  • Mixing: Accurately weigh the drug and cyclodextrin and place them in a glass mortar. Mix the powders thoroughly.[8]

  • Kneading: Add a small volume of a water-ethanol solution (e.g., 50:50 v/v) dropwise to the powder mixture. Knead the resulting paste thoroughly with a pestle for 45-60 minutes to create a homogenous paste.[8][16] Maintain a suitable consistency by adding more of the solvent blend if the mixture becomes too dry.

  • Drying: Dry the resulting paste in an oven at a controlled temperature (e.g., 50-60°C) until it is completely dry.[8]

  • Pulverization and Sieving: Pulverize the dried complex in the mortar and pass it through a suitable sieve to obtain a fine, uniform powder.[8]

  • Characterization (Recommended): Store the complex in a desiccator. Confirm complex formation using DSC, XRD, and FTIR. Evaluate the increase in aqueous solubility by performing phase solubility studies.[8]

References

2-(4-Bromophenyl)-4,7-dichloroquinazoline stability and storage conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(4-Bromophenyl)-4,7-dichloroquinazoline (CAS No. 405933-94-0). This guide is designed for researchers, scientists, and drug development professionals, offering in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure the stability and successful application of this compound in your experiments.

Our recommendations are grounded in established chemical principles and data from structurally related molecules, providing a robust framework for your experimental design and execution.

Part 1: Frequently Asked Questions (FAQs) on Stability and Storage

This section addresses the most common questions regarding the long-term storage and handling of this compound.

Q1: What are the ideal long-term storage conditions for solid this compound?

A1: For optimal stability, the solid compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place[1]. An inert atmosphere, such as argon or nitrogen, is recommended for long-term storage to minimize potential degradation from atmospheric moisture and oxygen.

ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerated)Reduces the rate of potential thermal degradation.
Atmosphere Inert Gas (Argon or Nitrogen)Protects against slow hydrolysis and oxidation.
Light Amber vial or dark locationProtects against potential photolytic degradation.
Container Tightly sealed, non-reactivePrevents contamination and reaction with container material.

Q2: I've received the compound as a crystalline solid. How should I handle it upon receipt?

A2: Upon receipt, visually inspect the material for any signs of discoloration or clumping, which could indicate moisture absorption or degradation. The compound should be a stable crystalline solid. It is recommended to handle the compound in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat[2]. Avoid generating dust during handling[1].

Q3: How stable is this compound in solution? What solvents are recommended?

A3: The stability of the compound in solution is highly dependent on the solvent and storage conditions. For stock solutions, use anhydrous aprotic solvents such as DMSO, DMF, or Dioxane. It is advisable to prepare fresh solutions for each experiment. If storage is necessary, store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protic solvents, especially water and alcohols, should be used with caution as they can potentially lead to hydrolysis of the chloro substituents on the quinazoline ring.

Q4: What are the primary degradation pathways I should be aware of?

A4: While specific degradation studies on this compound are not extensively published, based on its structure, the following are the most probable degradation pathways:

  • Hydrolysis: The chlorine atoms at the 4 and 7 positions of the quinazoline ring are susceptible to nucleophilic substitution by water, especially under non-neutral pH conditions. This would lead to the formation of the corresponding hydroxyquinazolines.

  • Photodegradation: Aromatic halides can be sensitive to light, potentially leading to dehalogenation or other rearrangements upon prolonged exposure to UV or high-intensity light.

  • Reaction with Nucleophiles: The chloro groups are reactive towards various nucleophiles. Avoid storing or using the compound in the presence of strong nucleophiles unless it is a part of the intended reaction.

Part 2: Troubleshooting Experimental Issues

This section provides guidance on how to troubleshoot common experimental problems that may be related to the stability of this compound.

Q5: My analytical results (LC-MS, NMR) show unexpected peaks. Could this be due to degradation?

A5: Yes, the appearance of unexpected peaks is a common indicator of compound degradation.

  • Troubleshooting Steps:

    • Re-analyze a freshly prepared sample: Compare the analytical data of your experimental sample with a freshly prepared solution from the solid stock.

    • Check for hydrolysis products: Look for masses corresponding to the replacement of one or both chlorine atoms with hydroxyl groups.

    • Evaluate your solvent: Ensure your solvent is anhydrous and free from contaminants. If using a protic solvent, consider if the experimental conditions (e.g., heating, extended time) could have promoted hydrolysis.

Q6: I'm observing a decrease in the biological activity of my compound over time. What could be the cause?

A6: A loss of biological activity is often linked to compound instability.

  • Troubleshooting Workflow:

G start Loss of Biological Activity Observed check_storage Review Storage Conditions of Stock Solution (Temperature, Light, Solvent) start->check_storage check_handling Assess Experimental Protocol (Solvent, pH, Temperature, Duration) start->check_handling prepare_fresh Prepare Fresh Solution from Solid Stock check_storage->prepare_fresh check_handling->prepare_fresh retest Re-run Biological Assay prepare_fresh->retest compare_results Compare Activity of Old vs. Fresh Solution retest->compare_results activity_restored Activity Restored? compare_results->activity_restored yes Yes activity_restored->yes no No activity_restored->no conclusion_yes Original solution likely degraded. Implement stricter storage and handling protocols. yes->conclusion_yes conclusion_no Instability may not be the primary issue. Consider other experimental variables. no->conclusion_no

Caption: Troubleshooting workflow for loss of biological activity.

Q7: I need to heat my reaction mixture containing this compound. Are there any precautions I should take?

A7: Yes, heating can accelerate degradation.

  • Recommendations:

    • Conduct a small-scale pilot reaction to assess the compound's stability at the desired temperature.

    • Use an inert atmosphere to prevent oxidation.

    • Minimize the reaction time at elevated temperatures.

    • Use anhydrous solvents to mitigate the risk of hydrolysis, which is often accelerated by heat.

Part 3: Experimental Protocols

This section provides detailed step-by-step methodologies for key workflows related to the handling and stability assessment of this compound.

Protocol 1: Preparation of a Stock Solution

  • Allow the container of this compound to equilibrate to room temperature before opening to prevent condensation of moisture.

  • In a chemical fume hood, weigh the desired amount of the solid into a clean, dry vial.

  • Add the required volume of anhydrous DMSO (or other suitable aprotic solvent) to achieve the target concentration.

  • Vortex or sonicate briefly until the solid is completely dissolved.

  • If not for immediate use, dispense into single-use aliquots in amber vials, flush with an inert gas, and store at -20°C or -80°C.

Protocol 2: Quick Stability Check by TLC

  • Prepare a fresh solution of the compound in a suitable solvent (e.g., ethyl acetate).

  • Spot the fresh solution on a TLC plate.

  • Spot the aged or experimental solution on the same TLC plate.

  • Develop the plate using an appropriate mobile phase (e.g., a mixture of hexane and ethyl acetate).

  • Visualize the spots under UV light. The appearance of new spots in the aged sample lane indicates potential degradation.

Part 4: In-Depth Scientific Discussion

The quinazoline scaffold is a privileged structure in medicinal chemistry, often found in kinase inhibitors. The chloro-substituents at positions 4 and 7 are key for both synthetic manipulation and biological activity. However, these positions are also electrophilic and thus represent the primary sites of potential degradation through nucleophilic attack. The 4-position is generally more reactive than the 7-position towards nucleophilic substitution.

The bromophenyl moiety at the 2-position is generally more stable, but the C-Br bond can be susceptible to photolytic cleavage under harsh UV exposure. Understanding these chemical properties is crucial for designing robust experiments and interpreting results accurately.

References

Technical Support Center: Troubleshooting Nucleophilic Substitution on 4,7-Dichloroquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for nucleophilic aromatic substitution (SNAr) on 4,7-dichloroquinazoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into this critical synthetic transformation. Here, we address common experimental challenges, explain the underlying chemical principles, and offer robust protocols to ensure the success of your research.

The Chemical Principle: Understanding Regioselectivity in Quinazoline Chemistry

The nucleophilic substitution on 4,7-dichloroquinazoline is a cornerstone reaction for synthesizing a vast array of biologically active molecules. The quinazoline core itself is a privileged structure in medicinal chemistry[1][2][3]. A fundamental understanding of the reaction mechanism is crucial for effective troubleshooting.

The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, which involves a two-step addition-elimination process[4]. A key feature of this reaction on the 4,7-dichloroquinazoline scaffold is its pronounced regioselectivity.

Why is the C4-Position More Reactive?

The chlorine atom at the C4-position is significantly more susceptible to nucleophilic attack than the chlorine at the C7-position. This preference is dictated by the electronic architecture of the quinazoline ring system:

  • Inductive and Resonance Effects: The two nitrogen atoms (N1 and N3) in the pyrimidine ring are highly electronegative. They exert a strong electron-withdrawing effect, making the adjacent C4 carbon atom highly electrophilic and thus, more prone to nucleophilic attack[5][6].

  • Intermediate Stabilization: The attack of a nucleophile at C4 generates a negatively charged intermediate known as a Meisenheimer complex. This complex is effectively stabilized by resonance, with the negative charge delocalized over the electron-withdrawing nitrogen atoms[5]. This stabilization lowers the activation energy for the C4-substitution pathway.

  • Computational Evidence: Density Functional Theory (DFT) calculations confirm that the C4 carbon has a higher Lowest Unoccupied Molecular Orbital (LUMO) coefficient and that the transition state for nucleophilic attack at C4 has a lower activation energy compared to C7, corroborating the experimentally observed regioselectivity[1][2][3].

SNAr_Mechanism Figure 1: SNAr Mechanism at C4 sub 4,7-Dichloroquinazoline meisenheimer Meisenheimer Complex (Resonance Stabilized) sub->meisenheimer + Nu-H (Addition) nuc Nucleophile (Nu-H) prod 4-Substituted-7-chloroquinazoline meisenheimer->prod - Cl⁻ (Elimination) hcl HCl prod->hcl (byproduct)

Caption: Figure 1: SNAr Mechanism at C4.

Troubleshooting Guide: Common Experimental Issues and Solutions

This section addresses specific problems you may encounter during the nucleophilic substitution on 4,7-dichloroquinazoline in a practical question-and-answer format.

Question 1: My reaction shows low or no conversion to the product. What are the likely causes?

This is a common issue that can often be resolved by systematically evaluating the reaction parameters.

  • Cause A: Poor Solubility of Starting Material

    • Explanation: 4,7-dichloroquinazoline is a solid with limited solubility in many common organic solvents[7][8]. If the starting material is not fully dissolved, the reaction becomes a heterogeneous mixture, leading to drastically reduced reaction rates.

    • Solution:

      • Switch to a More Polar Aprotic Solvent: Solvents like Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), or N-Methyl-2-pyrrolidone (NMP) are excellent choices for dissolving 4,7-dichloroquinazoline[7][9].

      • Gentle Heating: Try gently heating the mixture to aid dissolution before adding your nucleophile.

      • Co-solvent System: A mixture of solvents, such as THF/water, can sometimes improve solubility and facilitate the reaction[3].

  • Cause B: Insufficient Reaction Temperature

    • Explanation: The activation energy for the reaction, especially with moderately reactive or sterically hindered nucleophiles, may not be overcome at room temperature.

    • Solution:

      • Increase Temperature: Gradually increase the reaction temperature in increments of 10-20 °C while monitoring the progress by Thin Layer Chromatography (TLC). Many reactions proceed well at temperatures between 80-120 °C[2].

      • Microwave Irradiation: If available, microwave synthesis is an excellent technique to rapidly heat the reaction and significantly reduce reaction times[6][10].

  • Cause C: Inappropriate Base or Lack Thereof

    • Explanation: The reaction generates hydrochloric acid (HCl) as a byproduct. This will protonate your amine nucleophile, rendering it non-nucleophilic. A base is required to neutralize the HCl.

    • Solution:

      • Add a Suitable Base: Use an organic base like triethylamine (Et3N) or N,N-diisopropylethylamine (DIPEA), or an inorganic base such as potassium carbonate (K₂CO₃)[3][6]. DIPEA is often preferred as it is non-nucleophilic and sterically hindered.

      • Use Excess Nucleophile: If your amine nucleophile is inexpensive and readily available, using 2-3 equivalents can allow it to act as both the nucleophile and the base[3].

Question 2: I'm observing a significant amount of an apolar side product and a polar baseline spot on my TLC. What are these, and how can I minimize them?

This often points to di-substitution and hydrolysis.

  • Side Product A: Di-substituted Quinazoline

    • Explanation: While C4 is much more reactive, under harsh conditions (high temperature, long reaction times, strong nucleophile), a second substitution can occur at the C7 position.

    • Solution:

      • Milder Conditions: Reduce the reaction temperature and time.

      • Control Stoichiometry: Use only a slight excess (1.05-1.2 equivalents) of the nucleophile.

      • Monitor Closely: Follow the reaction by TLC or LC-MS and stop it as soon as the starting material is consumed.

  • Side Product B: 7-Chloro-4-quinazolinone (Hydrolysis)

    • Explanation: The C4-chloro group is susceptible to hydrolysis, especially in the presence of water at elevated temperatures, forming the corresponding quinazolinone. This is often seen as a polar, immobile spot on a normal-phase silica TLC plate.

    • Solution:

      • Use Anhydrous Solvents: Ensure your solvents are dry.

      • Run Under an Inert Atmosphere: Performing the reaction under a nitrogen or argon atmosphere can help exclude atmospheric moisture.

      • Avoid Aqueous Bases if Possible: If using an inorganic base, ensure it is dry. If possible, opt for a soluble organic base like DIPEA.

Question 3: How can I effectively purify my 4-substituted-7-chloroquinazoline product?

Purification can be challenging due to the similar polarities of the starting material and product.

  • Method 1: Precipitation/Crystallization

    • Explanation: Many 4-aminoquinazoline products are solids with low solubility in water or non-polar solvents.

    • Procedure: After the reaction, cool the mixture and pour it into a beaker of cold water or a hexane/ether mixture[11][12]. The product often precipitates as a solid, which can be collected by filtration. This crude solid can then be recrystallized from a suitable solvent like ethanol or isopropanol.

  • Method 2: Column Chromatography

    • Explanation: This is the most versatile method for separating products from starting materials and side products.

    • Procedure: A typical solvent system is a gradient of ethyl acetate in hexanes or methanol in dichloromethane (DCM). The exact system will depend on the polarity of your nucleophile.

  • Method 3: Acid-Base Extraction

    • Explanation: If your final product contains a basic nitrogen atom (from the introduced nucleophile), you can use this property for purification.

    • Procedure: Dissolve the crude mixture in an organic solvent like ethyl acetate. Wash with a dilute aqueous acid (e.g., 1M HCl) to protonate and extract your basic product into the aqueous layer[13]. The organic layer will retain non-basic impurities. Then, basify the aqueous layer (e.g., with 1M NaOH) to deprotonate your product, causing it to precipitate or allowing it to be re-extracted into a fresh portion of organic solvent.

Troubleshooting_Flowchart start Problem Observed p1 Low / No Conversion start->p1 p2 Side Product Formation start->p2 p3 Purification Issues start->p3 c1a Poor Solubility? p1->c1a c1b Low Temperature? p1->c1b c1c No Base? p1->c1c c2a Di-substitution? p2->c2a c2b Hydrolysis? p2->c2b s3a Precipitation / Recrystallization p3->s3a s3b Column Chromatography p3->s3b s3c Acid-Base Extraction p3->s3c s1a Use Polar Aprotic Solvent (DMSO, DMF) c1a->s1a s1b Increase Temperature or Use Microwave c1b->s1b s1c Add Base (DIPEA, K₂CO₃) or Excess Nucleophile c1c->s1c s2a Use Milder Conditions (Temp, Time, Stoichiometry) c2a->s2a s2b Use Anhydrous Solvents & Inert Atmosphere c2b->s2b

Caption: Figure 2: Troubleshooting Decision Pathway.

Frequently Asked Questions (FAQs)

Q1: What is the typical impact of solvent choice on this reaction?

The choice of solvent is critical. Polar solvents are generally preferred because they can stabilize the charged Meisenheimer intermediate, thereby accelerating the rate-determining addition step[3][9][14].

Solvent Type Examples Effect on SNAr Considerations
Polar Aprotic DMSO, DMF, Acetonitrile Highly Favorable. Excellent at solvating the starting material and stabilizing the charged intermediate without interfering with the nucleophile. Can be difficult to remove under vacuum. DMF can decompose at high temperatures.
Polar Protic Ethanol, Isopropanol, Water Generally Favorable. Good solvating properties. Can participate in hydrogen bonding, which may slightly cage anionic nucleophiles but effectively stabilizes the intermediate[15][16]. Can act as a nucleophile (hydrolysis) at high temperatures.

| Non-Polar | Toluene, Hexane | Unfavorable. Poor solubility for the quinazoline salt and cannot stabilize the charged intermediate, leading to very slow or no reaction[9]. | Not recommended for this transformation. |

Q2: Can I selectively substitute the chlorine at C7, leaving the C4 position untouched?

Direct selective substitution at C7 is extremely challenging due to the inherently higher electrophilicity of the C4 position[17][18]. Achieving C7 substitution typically requires a multi-step strategy, such as:

  • Substitution at C4: React the C4 position with a nucleophile.

  • Harsh Conditions for C7: Drive a second substitution at C7 under more forcing conditions.

  • Protecting Group Strategy: A more elegant approach involves temporarily deactivating the C4 position with a reversible nucleophile (e.g., a thiol), performing the substitution at C7, and then removing the deactivating group from C4[17].

Q3: Are there catalyst- or metal-free methods for this synthesis?

Yes, the nucleophilic aromatic substitution of 4,7-dichloroquinazoline with amine nucleophiles is typically a metal-free reaction. It relies on the intrinsic reactivity of the quinazoline core and does not require a palladium or copper catalyst, which are often used for C-C or C-N bond formations on less activated aromatic systems[19].

Standard Experimental Protocol

This protocol provides a reliable starting point for the synthesis of a 4-amino-7-chloroquinazoline derivative.

Reaction: Synthesis of N-benzyl-7-chloroquinazolin-4-amine

  • Materials:

    • 4,7-Dichloroquinazoline (1.0 eq, e.g., 199 mg, 1.0 mmol)

    • Benzylamine (1.1 eq, e.g., 118 mg, 1.1 mmol)

    • N,N-Diisopropylethylamine (DIPEA) (1.5 eq, e.g., 194 mg, 1.5 mmol)

    • Ethanol (or Isopropanol), anhydrous (5 mL)

    • Round-bottom flask with reflux condenser

    • Magnetic stirrer and heating mantle

  • Procedure:

    • Setup: To a clean, dry round-bottom flask, add 4,7-dichloroquinazoline and a magnetic stir bar.

    • Reagent Addition: Add ethanol, followed by benzylamine and DIPEA.

    • Reaction: Heat the mixture to reflux (approx. 80 °C) under a nitrogen atmosphere.

    • Monitoring: Monitor the reaction progress by TLC (e.g., using 3:1 Hexane:Ethyl Acetate). The reaction is typically complete within 2-6 hours.

    • Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Slowly pour the mixture into 50 mL of cold water while stirring.

    • Isolation: A solid precipitate should form. Collect the solid by vacuum filtration, washing the filter cake with additional water and then a small amount of cold hexane.

    • Purification: Dry the crude solid under vacuum. The product can be further purified by recrystallization from ethanol to yield the pure N-benzyl-7-chloroquinazolin-4-amine.

Experimental_Workflow cluster_0 Reaction Setup cluster_1 Work-up & Purification a 1. Add 4,7-dichloroquinazoline to flask b 2. Add Solvent (Ethanol), Benzylamine, and DIPEA a->b c 3. Heat to Reflux (80 °C) b->c d 4. Monitor by TLC until SM is consumed c->d e 5. Cool and pour into cold water d->e f 6. Filter to collect precipitated solid e->f g 7. Recrystallize from Ethanol f->g h END g->h Characterized Product

Caption: Figure 3: General Experimental Workflow.

References

Technical Support Center: Optimizing Suzuki Coupling for 2-Arylquinazoline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-arylquinazolines via Suzuki-Miyaura cross-coupling. This resource is designed for researchers, scientists, and professionals in drug development who are looking to optimize this crucial reaction, troubleshoot common issues, and enhance their synthetic efficiency. The quinazoline scaffold is a cornerstone in medicinal chemistry, and its successful arylation is often a critical step in the development of novel therapeutic agents.[1][2] This guide provides in-depth, field-proven insights to help you navigate the complexities of this powerful C-C bond-forming reaction.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Suzuki-Miyaura coupling reaction?

A1: The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound (like a boronic acid or its ester) and an organic halide or triflate.[3][4] The catalytic cycle generally proceeds through three key steps:[4][5]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the 2-haloquinazoline, forming a Pd(II) complex. This is often the rate-determining step.[3][4]

  • Transmetalation: The aryl group from the organoboron reagent is transferred to the palladium center. This step requires activation by a base.[4][6]

  • Reductive Elimination: The newly formed 2-arylquinazoline product is expelled from the palladium complex, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[3][7]

.

Suzuki_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle A Pd(0)L_n (Active Catalyst) B Oxidative Addition A->B 2-Haloquinazoline (Ar-X) C Ar-Pd(II)-X(L_n) (Quinazoline Complex) B->C D Transmetalation C->D Ar'-B(OR)2 Base E Ar-Pd(II)-Ar'(L_n) (Di-aryl Complex) D->E F Reductive Elimination E->F F->A 2-Arylquinazoline (Ar-Ar')

Caption: The catalytic cycle of the Suzuki-Miyaura coupling.

Q2: Why is 2-chloroquinazoline a challenging substrate for Suzuki coupling?

A2: While Suzuki coupling is versatile, 2-chloroquinazolines can be challenging substrates. The C-Cl bond is stronger than C-Br or C-I bonds, making the oxidative addition step more difficult.[5][7] Additionally, the nitrogen atoms in the quinazoline ring can coordinate to the palladium catalyst, potentially inhibiting its catalytic activity.[8][9][10] This is a common issue with nitrogen-rich heterocycles.[9][10]

Q3: What are the most critical parameters to consider for optimizing the reaction?

A3: The success of a Suzuki coupling for 2-arylquinazoline synthesis hinges on several interdependent parameters:[11]

  • Catalyst System: The choice of palladium precursor and, crucially, the ligand.

  • Base: The type, strength, and concentration of the base are vital for the transmetalation step.[12]

  • Solvent: The solvent system must solubilize all components and can influence reaction rates.

  • Temperature: Higher temperatures are often needed for less reactive halides like chlorides.[13]

  • Reagent Quality: The purity of the 2-haloquinazoline and the stability of the boronic acid are paramount.

Troubleshooting Guide

This section addresses specific problems you might encounter during the synthesis of 2-arylquinazolines and provides actionable solutions.

Troubleshooting_Flowchart start Low or No Product Yield? check_catalyst Is the catalyst system optimal for a N-heterocycle? start->check_catalyst check_base Is the base appropriate and strong enough? check_catalyst->check_base Yes solution_catalyst Use bulky, electron-rich ligands (e.g., SPhos, XPhos). Consider a pre-catalyst. check_catalyst->solution_catalyst No check_reagents Are reagents degrading (protodeboronation)? check_base->check_reagents Yes solution_base Screen stronger bases (K3PO4, Cs2CO3). Ensure proper stoichiometry. check_base->solution_base No check_conditions Are reaction conditions (temp, solvent) suitable? check_reagents->check_conditions No solution_reagents Use boronic esters (pinacol, MIDA). Ensure anhydrous conditions. check_reagents->solution_reagents Yes solution_conditions Increase temperature. Screen solvents (Dioxane, Toluene, DMF). check_conditions->solution_conditions No

Caption: A troubleshooting workflow for low-yielding reactions.

Problem 1: Low to no conversion of the 2-chloroquinazoline starting material.

  • Potential Cause 1: Ineffective Catalyst System. Standard catalysts like Pd(PPh₃)₄ may not be active enough for the challenging oxidative addition to the electron-deficient 2-chloroquinazoline.[14]

    • Solution: Employ more robust catalyst systems. Bulky, electron-rich phosphine ligands are highly effective for coupling with aryl chlorides.[14] Consider screening ligands such as SPhos, XPhos, or RuPhos.[14] Using pre-formed palladium precatalysts can also improve catalyst activation and stability.[15]

  • Potential Cause 2: Insufficiently Strong Base. The transmetalation step requires a base to activate the boronic acid.[6] For nitrogen-containing heterocycles, a stronger base is often necessary.

    • Solution: Switch to a stronger, non-nucleophilic base. Potassium phosphate (K₃PO₄) is a common and effective choice for challenging couplings.[9] Cesium carbonate (Cs₂CO₃) can also be very effective, though it is more costly.

  • Potential Cause 3: Inappropriate Solvent or Temperature. The reaction components may not be fully soluble, or the reaction may be too slow at the current temperature.

    • Solution: Screen different solvents. Aprotic polar solvents like 1,4-dioxane, toluene, or DMF, often with a small amount of water, are standard.[13][15] For unreactive chlorides, increasing the reaction temperature to 100-120 °C is often necessary.[13] Microwave heating can also be beneficial, significantly reducing reaction times.[13][16]

Problem 2: Significant formation of homocoupled (biaryl) byproduct from the boronic acid.

  • Potential Cause: Presence of Oxygen. Oxygen can promote the oxidative homocoupling of boronic acids.

    • Solution: Ensure the reaction is performed under a strictly inert atmosphere (argon or nitrogen).[14] Thoroughly degas all solvents before use by sparging with an inert gas or using freeze-pump-thaw cycles.[17]

Problem 3: Protodeboronation of the arylboronic acid.

  • Potential Cause: Unstable Boronic Acid. Arylboronic acids, especially those with certain substituents, can be susceptible to hydrolysis (protodeboronation), where the boronic acid group is replaced by a hydrogen atom.[14]

    • Solution 1: Use a more stable organoboron reagent. Boronic acid pinacol esters (BPin) or MIDA boronates are generally more stable than their corresponding boronic acids and can suppress this side reaction.[15][17]

    • Solution 2: Optimize the base and water content. While some water can be beneficial, excess water can promote protodeboronation.[14] Using anhydrous conditions or a base like potassium fluoride (KF) can sometimes mitigate this issue.[6]

ParameterStandard ConditionsOptimized for 2-ChloroquinazolineRationale
Pd Source Pd(PPh₃)₄, Pd(OAc)₂Pd₂(dba)₃, Buchwald PrecatalystsProvides a reliable source of Pd(0) and improves catalyst stability and activity.[15]
Ligand PPh₃SPhos, XPhos, RuPhos, P(t-Bu)₃Bulky, electron-rich ligands facilitate the difficult oxidative addition step with aryl chlorides.[6][14]
Base Na₂CO₃, K₂CO₃K₃PO₄, Cs₂CO₃Stronger bases are more effective at promoting transmetalation for N-heterocyclic substrates.[9]
Solvent Toluene/H₂O, Dioxane/H₂ODioxane/H₂O, Toluene, DMFAprotic polar solvents are generally effective. Choice may depend on substrate solubility.[13][15]
Temperature 80-100 °C100-120 °C or MicrowaveHigher temperatures are often required to overcome the activation barrier for C-Cl bond cleavage.[13]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of 2-Chloroquinazoline

This protocol provides a robust starting point for optimization.

  • Reaction Setup: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add the 2-chloroquinazoline (1.0 equiv.), arylboronic acid (1.2-1.5 equiv.), base (e.g., K₃PO₄, 2.0-3.0 equiv.), palladium precatalyst (e.g., SPhos-G3, 1-2 mol%), and ligand (if not using a precatalyst, 2-4 mol%).[14]

  • Inert Atmosphere: Seal the flask with a septum. Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure all oxygen is removed.[14]

  • Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v) via syringe.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 100-110 °C) with vigorous stirring.[14] Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[3]

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 2-arylquinazoline.[3]

References

removing impurities from 2-(4-Bromophenyl)-4,7-dichloroquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request.## Technical Support Center: Purification of 2-(4-Bromophenyl)-4,7-dichloroquinazoline

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the purification of this compound (CAS No. 405933-94-0)[1][2]. Achieving high purity for this compound is critical, as it is often used as a key intermediate in the synthesis of pharmacologically active molecules, where even trace impurities can impact biological activity and downstream reaction success. This document is designed to help you navigate common purification challenges and ensure the integrity of your final product.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification of this compound.

Q1: My TLC plate shows multiple spots after the reaction. What are the likely impurities?

A1: Causality & Identification

Multiple spots on a Thin Layer Chromatography (TLC) plate indicate an incomplete reaction or the formation of side products. The identity of these impurities is intrinsically linked to the synthetic route employed. However, for typical syntheses of 2-aryl-4-chloroquinazolines, the common culprits include:

  • Unreacted Starting Materials: Depending on your specific synthesis, these could be precursors like 2-amino-4-chlorobenzonitrile, 4-bromobenzaldehyde, or the corresponding 2-aminobenzophenone. These are often more polar than the final product.

  • Acyclic Intermediates: Incomplete cyclization can leave behind intermediates such as N-acylanthranilamides, which have not fully formed the quinazoline ring.[3]

  • Hydrolysis Product (Most Common): The C4-chloro group on the quinazoline ring is highly susceptible to hydrolysis, especially in the presence of moisture during workup or chromatography. This reaction converts your product into 2-(4-Bromophenyl)-7-chloro-3H-quinazolin-4-one. This impurity is significantly more polar and will have a much lower Rf value on TLC. The quinazoline core itself is sensitive to moisture, which can lead to the formation of the corresponding quinazolinone.[4]

  • Reductive Dehalogenation Products: If your synthesis involves steps with reducing agents (e.g., catalytic hydrogenation), you may see partial or complete removal of the halogen atoms.[5][6] The C-Br bond is generally more labile than the C-Cl bond.[7] Possible dehalogenated impurities include:

    • 2-(Phenyl)-4,7-dichloroquinazoline (loss of Bromine)

    • 2-(4-Bromophenyl)-7-chloroquinazoline (loss of Chlorine at C4)

    • 2-(4-Bromophenyl)-4-chloroquinazoline (loss of Chlorine at C7)

Solution Workflow:

  • Co-spotting on TLC: Spot your crude mixture alongside the starting materials on a TLC plate to confirm their presence.

  • LC-MS Analysis: Obtain a Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of your crude product. This is the most effective way to get the molecular weights of the major components and tentatively identify them based on the expected masses of the impurities listed above.

  • Purification Strategy: Based on the polarity differences observed on TLC, select an appropriate purification method as detailed in the protocols below.

Q2: I'm getting poor separation and overlapping bands during column chromatography. What can I do?

A2: Causality & Optimization

Poor separation during column chromatography is a common issue that can almost always be resolved by systematically optimizing the separation conditions.[8]

Potential Causes:

  • Inappropriate Solvent System: The eluent polarity may be too high, causing all compounds to elute quickly, or too low, resulting in broad, slow-moving bands.

  • Column Overloading: Loading too much crude product onto the column saturates the stationary phase and prevents proper separation.

  • Improperly Packed Column: Channeling or cracks in the silica bed create pathways for the solvent and sample to bypass the stationary phase, leading to terrible separation.

  • Sample Insolubility: If the sample is not fully dissolved before loading, it will precipitate at the top of the column and streak down during elution.

Troubleshooting Steps:

  • Re-optimize the Eluent System with TLC: The key to good separation is finding a solvent system that gives your desired product an Rf value of ~0.25-0.35 and maximizes the separation (ΔRf) between it and the impurities.

    • Starting Point: For quinazoline derivatives, a mixture of hexane and ethyl acetate is a common and effective choice.[8][9][10]

    • Fine-Tuning: If separation is poor, try adding a small percentage of a more polar solvent like methanol or a less polar one like dichloromethane to modulate the polarity. For very non-polar impurities, a shallower gradient (e.g., starting with pure hexane and slowly increasing the percentage of ethyl acetate) is highly effective.[8]

  • Reduce Sample Load: As a rule of thumb, the amount of crude material should be about 1-5% of the mass of the silica gel.

  • Improve Column Packing: Use the slurry packing method to ensure a uniform, bubble-free column bed. Gently tap the column as the silica settles. Add a layer of sand on top to prevent disturbance when adding solvent.

  • Ensure Complete Dissolution: Dissolve your crude product in a minimal amount of a strong solvent (like dichloromethane or ethyl acetate). If it remains insoluble, add a small amount of silica gel to the solution, evaporate the solvent to create a dry powder, and load this "dry load" onto the column.

Q3: My final product is an off-white or yellowish solid, not the expected white powder. How do I remove the color?

A3: Causality & Decolorization

Color in the final product often indicates the presence of high molecular weight, conjugated impurities or residual metal catalysts from previous steps.[11]

Solutions:

  • Charcoal Treatment during Recrystallization: Activated charcoal is highly effective at adsorbing colored impurities.

    • Procedure: During the recrystallization protocol (see below), after the compound is fully dissolved in the hot solvent, add a very small amount of activated charcoal (a spatula tip is usually sufficient).

    • Caution: Adding too much charcoal will adsorb your product and reduce your yield.

    • Filtration: Keep the solution hot and perform a hot filtration through a fluted filter paper or a small plug of Celite® to remove the charcoal. Then, allow the filtrate to cool and crystallize.

  • Silica Plug Filtration: If the colored impurities are highly polar, a quick filtration through a short plug of silica gel can be effective.

    • Procedure: Place a cotton ball in a Pasteur pipette or a small funnel and add about 2-3 cm of silica gel. Elute your product with a non-polar solvent system (e.g., 95:5 Hexane:EtOAc) that moves your product but retains the colored impurities at the origin.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method to purify this compound?

A1: A multi-step approach is often best for achieving high purity (>99%).[8]

  • Step 1: Flash Column Chromatography: This is the workhorse technique for removing the bulk of impurities with different polarities. It is highly effective for separating unreacted starting materials and polar byproducts like the hydrolyzed quinazolinone.[10][12]

  • Step 2: Recrystallization: Following column chromatography, recrystallization is an excellent final polishing step. It is particularly effective at removing trace impurities that may have co-eluted and results in a highly crystalline, pure product.[8][11]

Q2: How do I choose the right solvent for recrystallization?

A2: The ideal recrystallization solvent is one in which your compound is highly soluble at high temperatures but poorly soluble at low temperatures.[8]

  • Perform Small-Scale Solubility Tests: In small test tubes, test the solubility of ~10-20 mg of your compound in ~0.5 mL of various solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, toluene, or mixtures like ethanol/water).

  • Observe the Results:

    • Good Solvent: The compound dissolves completely when heated but precipitates out upon cooling to room temperature or in an ice bath.

    • Bad Solvent (Too Soluble): The compound dissolves readily at room temperature.

    • Bad Solvent (Insoluble): The compound does not dissolve even when heated.

  • Two-Solvent System: If no single solvent works, a two-solvent system (one in which the compound is soluble and one in which it is insoluble) can be used. Dissolve the compound in a minimal amount of the hot "good" solvent, then add the "bad" solvent dropwise until the solution becomes cloudy. Reheat to clarify and then allow to cool slowly.

Q3: Which analytical techniques should I use to confirm the purity of my final product?

A3: Using orthogonal analytical methods is crucial for a confident purity assessment.[13] A method is considered orthogonal if it relies on a different scientific principle for separation or detection.[13]

Analytical TechniquePurpose
¹H NMR (Proton NMR) Confirms the chemical structure and can reveal the presence of proton-bearing impurities. Quantitative NMR (qNMR) can be used for highly accurate purity determination.[13]
LC-MS Provides both retention time (from HPLC) and mass-to-charge ratio (from MS). It is excellent for detecting trace impurities and confirming the molecular weight of the main component.[][15]
HPLC High-Performance Liquid Chromatography with a UV detector is a standard method for determining purity as a percentage (e.g., % area under the curve).[]
Elemental Analysis (CHN) Determines the percentage composition of Carbon, Hydrogen, and Nitrogen. The experimental values should be within ±0.4% of the theoretical values for a pure sample.
Melting Point A pure crystalline solid will have a sharp, narrow melting point range. Impurities typically depress and broaden the melting point range.[16]

Visualized Purification Workflow

The following diagram illustrates a typical decision-making process when purifying a crude sample of this compound.

PurificationWorkflow cluster_start Initial Analysis cluster_purification Purification Strategy cluster_final Final Validation Start Crude Product TLC_MS Analyze by TLC & LC-MS Start->TLC_MS Decision Assess Impurity Profile TLC_MS->Decision Column Flash Column Chromatography Decision->Column Multiple spots (different Rf) Recrystallize Recrystallization Decision->Recrystallize Minor impurities (post-column) Charcoal Recrystallization with Charcoal Treatment Decision->Charcoal Colored impurities Analysis Purity & Identity Check (NMR, HPLC, MS) Column->Analysis Recrystallize->Analysis Charcoal->Analysis FinalProduct Pure Product (>99%) Analysis->FinalProduct

Caption: Decision workflow for purifying this compound.

Experimental Protocols

Protocol 1: Flash Column Chromatography
  • Stationary Phase: Use silica gel (230-400 mesh) as the stationary phase.

  • Solvent System (Eluent): Determine the optimal eluent system using TLC as described in the troubleshooting section (Q2). A common starting point is a gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing to 20%).

  • Column Packing:

    • Create a slurry of silica gel in the initial, least polar eluent (e.g., 5% EtOAc/Hexane).

    • Pour the slurry into the column and allow the silica to settle into a uniform bed, tapping the column gently. Drain the excess solvent until it is level with the top of the silica.

    • Carefully add a thin layer (0.5 cm) of sand on top of the silica bed to prevent disruption.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane).

    • Carefully apply the sample solution to the top of the column.

    • Drain the solvent until the sample is adsorbed onto the sand/silica.

  • Elution:

    • Carefully fill the column with the eluent.

    • Begin collecting fractions while applying positive pressure (flash chromatography).

    • Monitor the elution process by collecting small fractions and analyzing them by TLC.

  • Combine and Evaporate: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Protocol 2: Recrystallization
  • Solvent Selection: Choose an appropriate solvent or solvent pair as described in the FAQ section (Q2).

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture (e.g., on a hot plate) with stirring until the solid completely dissolves. Add more solvent in small portions if needed, but avoid using an excessive amount.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal was used or if there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature well below the compound's melting point.

References

Technical Support Center: A Guide to the Scalable Synthesis of 2-(4-Bromophenyl)-4,7-dichloroquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the synthesis of 2-(4-Bromophenyl)-4,7-dichloroquinazoline. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) to empower researchers in successfully scaling up this important chemical entity. As your Senior Application Scientist, this document synthesizes established chemical principles with practical, field-tested insights to navigate the complexities of this multi-step synthesis.

I. Synthetic Strategy Overview

The synthesis of this compound is typically achieved through a two-step process. The first step involves the formation of the quinazolinone intermediate, 7-chloro-2-(4-bromophenyl)quinazolin-4(3H)-one, from readily available starting materials. The subsequent step is the chlorination of this intermediate to yield the final product. Careful control of reaction conditions during both stages is paramount for achieving high yield and purity, especially during scale-up.

cluster_0 Step 1: Quinazolinone Formation cluster_1 Step 2: Chlorination A 2-Amino-4-chlorobenzoic Acid C 7-Chloro-2-(4-bromophenyl)quinazolin-4(3H)-one A->C B 4-Bromobenzoyl Chloride B->C D 7-Chloro-2-(4-bromophenyl)quinazolin-4(3H)-one F This compound D->F E Chlorinating Agent (e.g., POCl3 or SOCl2) E->F

Caption: Overall synthetic workflow.

II. Detailed Experimental Protocols

Protocol 1: Synthesis of 7-Chloro-2-(4-bromophenyl)quinazolin-4(3H)-one

This procedure is based on the widely used condensation reaction to form the quinazolinone ring system.

Materials:

  • 2-Amino-4-chlorobenzoic acid

  • 4-Bromobenzoyl chloride

  • Pyridine or another suitable base

  • Toluene or another high-boiling inert solvent

Procedure:

  • To a stirred suspension of 2-amino-4-chlorobenzoic acid (1.0 eq) in an inert solvent such as toluene, add pyridine (1.2 eq).

  • Slowly add a solution of 4-bromobenzoyl chloride (1.1 eq) in the same solvent to the reaction mixture at room temperature.

  • Heat the reaction mixture to reflux (typically 110-120 °C) and monitor the progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 4-8 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product will precipitate out of the solution. Filter the solid, wash with a small amount of cold solvent, and then with water to remove any remaining pyridine hydrochloride.

  • Dry the solid under vacuum to obtain the crude 7-chloro-2-(4-bromophenyl)quinazolin-4(3H)-one. This product is often of sufficient purity for the next step.

Protocol 2: Synthesis of this compound

This step involves the conversion of the quinazolinone to the dichloroquinazoline using a strong chlorinating agent. This reaction is highly reactive and requires careful handling.

Materials:

  • 7-Chloro-2-(4-bromophenyl)quinazolin-4(3H)-one

  • Phosphorus oxychloride (POCl₃) or Thionyl chloride (SOCl₂)

  • N,N-Dimethylformamide (DMF) (catalytic amount if using SOCl₂)

  • Inert solvent (e.g., chlorobenzene)

Procedure:

  • In a well-ventilated fume hood, carefully add 7-chloro-2-(4-bromophenyl)quinazolin-4(3H)-one (1.0 eq) to an excess of phosphorus oxychloride (POCl₃) (5-10 eq). Alternatively, suspend the quinazolinone in an inert solvent like chlorobenzene and add thionyl chloride (SOCl₂) (3-5 eq) along with a catalytic amount of DMF.

  • Heat the reaction mixture to reflux (typically 100-110 °C for POCl₃ or 80-90 °C for SOCl₂) for 2-4 hours. Monitor the reaction for the disappearance of the starting material by TLC or HPLC.

  • After the reaction is complete, carefully remove the excess chlorinating agent under reduced pressure. This step should be performed with caution as the reagents are corrosive. Co-distillation with an inert solvent like toluene can aid in the complete removal of the reagent.

  • The residue is then carefully quenched by pouring it onto crushed ice with vigorous stirring.

  • The precipitated solid is the crude this compound.

  • Filter the solid, wash thoroughly with cold water until the filtrate is neutral, and then dry under vacuum.

III. Troubleshooting Guide

cluster_0 Problem: Low Yield cluster_1 Solutions for Incomplete Reaction cluster_2 Solutions for Side Reactions cluster_3 Solutions for Product Loss LowYield Low Yield Cause1 Incomplete Reaction LowYield->Cause1 Cause2 Side Reactions LowYield->Cause2 Cause3 Product Loss During Workup LowYield->Cause3 Sol1a Increase Reaction Time Cause1->Sol1a Sol1b Increase Temperature Cause1->Sol1b Sol1c Check Reagent Purity Cause1->Sol1c Sol2a Optimize Temperature Cause2->Sol2a Sol2b Control Reagent Addition Rate Cause2->Sol2b Sol3a Optimize pH during Workup Cause3->Sol3a Sol3b Use Appropriate Extraction Solvent Cause3->Sol3b

Caption: Troubleshooting low yield issues.

Problem Potential Cause Suggested Solution
Low Yield in Step 1 (Quinazolinone Formation) Incomplete acylation of 2-amino-4-chlorobenzoic acid.Ensure the 4-bromobenzoyl chloride is of high purity and added slowly to prevent side reactions. Consider using a slight excess of the acylating agent.
Incomplete cyclization.Increase the reflux time and ensure the temperature is maintained. The choice of solvent can also be critical; ensure it is inert and has a sufficiently high boiling point.
Low Yield in Step 2 (Chlorination) Incomplete chlorination.Use a sufficient excess of the chlorinating agent (POCl₃ or SOCl₂). Ensure the reaction goes to completion by monitoring with TLC or HPLC.
Hydrolysis of the product during workup.Perform the quenching step at a low temperature (on ice) and work up the product quickly. Ensure the product is thoroughly dried.
Impurity Formation Formation of N,N-diacylated byproduct in Step 1.Control the stoichiometry and the rate of addition of 4-bromobenzoyl chloride.
Incomplete chlorination leading to residual quinazolinone.As mentioned, ensure complete reaction in Step 2. The final product can be purified by recrystallization or column chromatography.
Formation of colored impurities.These can often be removed by treating the crude product with activated carbon during recrystallization.
Scale-up Challenges Poor heat transfer leading to localized overheating and side reactions.Use a jacketed reactor with efficient stirring. For exothermic reactions like the chlorination step, control the rate of reagent addition and use an appropriate cooling system.
Difficult handling of solids during filtration and transfer.Choose appropriate filter types and sizes for the scale of the reaction. Slurrying the product in a suitable solvent can aid in transfers.

IV. Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the quinazolinone formation step?

A1: High-boiling inert solvents like toluene, xylene, or diphenyl ether are commonly used. Toluene is often a good starting point for laboratory-scale synthesis due to its appropriate boiling point and ability to azeotropically remove water formed during the reaction. For larger scale, the choice may also depend on safety and cost considerations.

Q2: Is phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) better for the chlorination step?

A2: Both reagents are effective. POCl₃ is a very powerful chlorinating agent and often used without a solvent. SOCl₂, often used with a catalytic amount of DMF, can sometimes offer milder reaction conditions. The choice can depend on the specific substrate, desired reaction temperature, and ease of handling on the intended scale. POCl₃ is generally more reactive but also more hazardous to handle.

Q3: How can I monitor the progress of the reactions?

A3: Thin Layer Chromatography (TLC) is a quick and effective method for monitoring the reactions at the lab scale. A suitable mobile phase would typically be a mixture of a non-polar solvent like hexane or toluene and a more polar solvent like ethyl acetate. For more quantitative analysis and for monitoring during scale-up, High-Performance Liquid Chromatography (HPLC) is the preferred method.

Q4: What is the best way to purify the final product, this compound?

A4: For laboratory scale, recrystallization from a suitable solvent (e.g., ethanol, isopropanol, or acetonitrile) is often sufficient to obtain a product of high purity. For larger quantities or to remove persistent impurities, column chromatography on silica gel may be necessary.

Q5: What are the main safety precautions to consider?

A5: Both 4-bromobenzoyl chloride and the chlorinating agents (POCl₃ and SOCl₂) are corrosive and moisture-sensitive. These reactions should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. The quenching of the chlorination reaction is highly exothermic and releases acidic gases, so it must be done slowly and with caution.

V. Analytical Characterization

Accurate characterization of the final product is crucial. Below are the expected analytical data for this compound.

Technique Expected Results
¹H NMR Aromatic protons will appear in the range of δ 7.5-8.5 ppm. The exact chemical shifts and coupling constants will depend on the solvent used.
¹³C NMR Aromatic carbons will appear in the range of δ 120-160 ppm. The spectrum will show the expected number of signals for the unique carbon atoms in the molecule.
Mass Spectrometry (MS) The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (354.03 g/mol ), with a characteristic isotopic pattern due to the presence of bromine and two chlorine atoms.
HPLC A single major peak should be observed under appropriate chromatographic conditions, indicating the purity of the compound.

VI. References

  • BenchChem. An In-depth Technical Guide to the Synthesis of 4-Amino-2-chlorobenzoic Acid from 2-chloro-4-nitrobenzoic Acid. --INVALID-LINK--

  • ChemicalBook. 4-Amino-2-chlorobenzoic acid synthesis. --INVALID-LINK--

  • Der Pharma Chemica. Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives. 2023. --INVALID-LINK--

  • Google Patents. CN102584721A - Synthetic method of 2,4-dichloroquinazoline derivative. --INVALID-LINK--

  • Google Patents. CN101475537A - Preparation of 2,4-dichloroquinazoline. --INVALID-LINK--

  • MDPI. Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. Molecules. 2021. --INVALID-LINK--

  • PrepChem.com. Preparation of 4-bromobenzoyl chloride. --INVALID-LINK--

  • BenchChem. Application Notes and Protocols for the Synthesis of 4-Amino-2-chlorobenzoic Acid Derivatives. --INVALID-LINK--

  • BenchChem. Technical Support Center: Scaling Up 2-Amino-5-bromobenzoyl Chloride Reactions. --INVALID-LINK--

  • Echemi. This compound. --INVALID-LINK--

  • Alchem Pharmtech. CAS 405933-94-0 | this compound. --INVALID-LINK--

  • Pharmacy Research. CAS 405933-94-0 this compound. --INVALID-LINK--

Technical Support Center: 2-(4-Bromophenyl)-4,7-dichloroquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers on Stability, Degradation Pathways, and Experimental Troubleshooting

Welcome to the technical support guide for 2-(4-Bromophenyl)-4,7-dichloroquinazoline. As a novel heterocyclic compound, understanding its stability and degradation profile is paramount for accurate experimental design, from synthesis and purification to biological screening and formulation development. This document provides in-depth, experience-driven insights into potential degradation pathways, troubleshooting common experimental issues, and robust protocols for stability assessment.

A note on the scope: Direct, published degradation studies on this compound are not extensively available. Therefore, this guide is built upon established principles of chemical reactivity for the quinazoline scaffold, chloro- and bromo-aromatic systems, and authoritative guidelines on stability testing, such as those from the International Conference on Harmonisation (ICH).[1]

Frequently Asked Questions (FAQs)

Q1: What are the most probable degradation pathways for this compound?

Based on its structure, the compound is most susceptible to three primary degradation routes:

  • Hydrolysis: The chloro-substituents on the quinazoline ring, particularly at the 4-position, are activated towards nucleophilic substitution by water or other nucleophiles. This is often the most common degradation pathway in aqueous media.

  • Photolysis: Aromatic halides, like the bromo- and chloro- groups present, can undergo light-induced homolytic cleavage to form radical species, leading to a complex mixture of degradation products.[1]

  • Oxidation: The electron-rich quinazoline ring system can be susceptible to oxidative attack, potentially leading to N-oxide formation or ring opening, especially in the presence of oxidizing agents or reactive oxygen species.

Q2: Which parts of the molecule are the most reactive and likely to degrade first?

The hierarchy of reactivity in the this compound molecule is as follows:

  • C4-Chloride: The chlorine atom at the 4-position is the most labile. Its susceptibility to nucleophilic attack is significantly enhanced by the adjacent nitrogen atom (N3) in the pyrimidine ring. This makes it a prime target for hydrolysis, leading to the formation of a 4-quinazolinone derivative.

  • C7-Chloride: The chlorine at the 7-position is attached to the benzene portion of the quinazoline ring. It is much less reactive than the C4-chloride and will typically only be displaced under more forcing conditions.

  • C-Br Bond: The carbon-bromine bond on the phenyl ring at the 2-position is susceptible to photolytic cleavage.

Q3: What are the best analytical techniques to monitor the stability of this compound?

The gold standard for stability testing is High-Performance Liquid Chromatography (HPLC) , typically with UV detection (HPLC-UV). A stability-indicating HPLC method is one that can separate the parent compound from all its potential degradation products, ensuring that any decrease in the parent peak area is accurately quantified. Mass Spectrometry (LC-MS) is invaluable for identifying the structures of the unknown degradation products formed during stress testing.

Troubleshooting Guide: Experimental Challenges

Q4: I'm observing multiple new peaks in my HPLC chromatogram after leaving my compound in a DMSO solution. Is the compound unstable in DMSO?

This is a common observation. While DMSO is an excellent solvent for many compounds, it is not always inert. Some quinazoline derivatives have been shown to be unstable in DMSO, exhibiting modifications in their absorption spectra shortly after preparation.[2][3]

  • Causality: The instability may be due to trace amounts of water in the DMSO, leading to slow hydrolysis, or potential reactions with DMSO itself under certain light or temperature conditions. Solutions of a similar quinazoline derivative in DMSO were found to be unstable, while aqueous solutions showed high stability.[2]

  • Troubleshooting Steps:

    • Use Anhydrous DMSO: Ensure you are using a fresh, sealed bottle of anhydrous-grade DMSO.

    • Switch Solvents: For stock solutions and stability studies, consider using acetonitrile (ACN) or ethanol. If solubility is an issue, prepare fresh solutions in DMSO immediately before use and do not store them for extended periods.

    • Control Experiment: Run a control with the solvent blank under the same storage conditions to rule out artifacts from the solvent itself.

Q5: My reaction yield is consistently low, and I see several byproducts. How can I determine if this is due to degradation of my target molecule?

Low yields can be due to incomplete reaction or product degradation under the reaction or workup conditions.

  • Causality: The conditions used for synthesis (e.g., high temperature, strong base or acid) could be forcing the degradation of the newly formed product. For example, many quinazoline syntheses require high temperatures, which could promote thermal degradation.[4]

  • Troubleshooting Steps:

    • Reaction Monitoring: Use TLC or LC-MS to monitor the reaction over time. Does the product form and then disappear, accompanied by the appearance of new spots/peaks? This is a strong indicator of degradation.

    • Product Stability Test: Subject a pure sample of your product to the reaction conditions (solvent, temperature, reagents minus the starting material) for the same duration. Monitor for any degradation by HPLC.

    • Modify Workup: Aqueous workups with strong acids or bases can cause hydrolysis. Consider using a non-aqueous workup or buffered aqueous solutions if hydrolysis is suspected.

Q6: I need to perform a forced degradation study. Where do I start?

A forced degradation (or stress testing) study is essential to understand the intrinsic stability of the molecule and to develop a stability-indicating analytical method. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).

  • Causality: By subjecting the compound to stress conditions more severe than accelerated stability conditions, we can rapidly identify likely degradation products and pathways. This follows principles outlined in ICH guideline Q1A(R2).[1]

  • Workflow:

Caption: Workflow for a Forced Degradation Study.

See the protocol below for detailed experimental conditions.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol provides a starting point. Concentrations and durations should be adjusted to achieve the target degradation of 5-20%.

1. Preparation:

  • Prepare a stock solution of this compound at 1 mg/mL in acetonitrile.

  • For each condition, use a final concentration of ~0.1 mg/mL.

2. Stress Conditions:

Stress ConditionReagent / ConditionTemperatureDuration (Initial)Neutralization
Acid Hydrolysis 0.1 M HCl80 °C24 hours0.1 M NaOH
Base Hydrolysis 0.1 M NaOH80 °C2 hours0.1 M HCl
Oxidation 3% H₂O₂Room Temp24 hoursN/A
Thermal Solid Compound105 °C48 hoursN/A
Photolytic (Solution) Solution in Quartz CuvetteRoom TempICH Option 1/2Protect from light
Photolytic (Solid) Thin layer of solidRoom TempICH Option 1/2Protect from light

Note on Hydrolysis: Quinazoline derivatives often show significant degradation in acidic and complete degradation in alkaline conditions.[1] It is crucial to start with milder conditions or shorter time points for alkaline hydrolysis.

3. Analysis:

  • After the specified duration, cool the samples to room temperature.

  • If necessary, neutralize the acidic and basic samples to approximately pH 7.

  • Dilute all samples with the mobile phase to the target concentration (e.g., 0.1 mg/mL).

  • Analyze by a suitable HPLC-UV method alongside an unstressed control solution.

Protocol 2: Generic Stability-Indicating HPLC-UV Method
  • Column: C18, 4.6 x 150 mm, 3.5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • UV Detection: 254 nm (or λmax of the parent compound)

  • Column Temperature: 30 °C

Gradient Elution Table:

Time (min)% Mobile Phase A% Mobile Phase B
0.09010
20.01090
25.01090
25.19010
30.09010

Predicted Degradation Pathways & Products

Hydrolytic Degradation

The primary hydrolytic degradation is expected to occur at the C4-Cl position, which is highly activated.

G A This compound B 2-(4-Bromophenyl)-7-chloro-3H-quinazolin-4-one (Major Degradant) A->B H₂O / H⁺ or OH⁻ (Attack at C4) C 2-(4-Bromophenyl)-4-hydroxy-7-chloroquinazoline (Tautomer) B->C Tautomerization

Caption: Predicted pathway for hydrolytic degradation.

  • Mechanism: Nucleophilic substitution of the chloride at the 4-position by water results in the formation of 2-(4-Bromophenyl)-7-chloro-3H-quinazolin-4-one. This product exists in tautomeric equilibrium with its 4-hydroxy form. Under more extreme conditions, the C7-Cl may also be hydrolyzed.

Photolytic Degradation

Photodegradation likely proceeds via a radical mechanism, initiated by the cleavage of the C-Br or C-Cl bonds.

G A This compound B Aryl Radical Species A->B hν (UV light) (C-Br or C-Cl cleavage) C Complex Mixture of Products (e.g., dehalogenated, cross-linked) B->C Reaction with solvent or other radicals

Caption: Predicted pathway for photolytic degradation.

  • Mechanism: Upon exposure to UV light, the carbon-halogen bonds can break homolytically. The resulting aryl radicals are highly reactive and can abstract hydrogen atoms from the solvent or combine with other radicals, leading to a complex array of products that can be difficult to characterize. Studies on similar compounds show that light exposure can result in a cluster of degradation products.[1]

References

Technical Support Center: Challenges in the Functionalization of the Quinazoline Core

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with the quinazoline scaffold. This guide is designed to provide in-depth troubleshooting advice and practical solutions to common challenges encountered during the functionalization of the quinazoline core. As a privileged structure in medicinal chemistry, the successful modification of quinazoline is often a critical step in the development of novel therapeutics.[1][2][3][4] This resource leverages field-proven insights and authoritative literature to help you navigate the complexities of quinazoline chemistry.

Troubleshooting Guide: C-H Functionalization

Direct C-H functionalization is a powerful, atom-economical strategy for modifying the quinazoline core.[5][6] However, achieving high regioselectivity and yield can be challenging.

Issue 1: Poor Regioselectivity in C-H Arylation/Alkenylation

Question: My transition-metal-catalyzed C-H arylation of a 2-arylquinazoline is resulting in a mixture of isomers or functionalization at an undesired position. How can I improve regioselectivity?

Answer: Regioselectivity in C-H functionalization is predominantly governed by the electronic and steric environment of the C-H bonds and, most critically, by the presence and nature of directing groups.[5][7]

Causality & Troubleshooting Steps:

  • Inherent Reactivity: The quinazoline nitrogen atoms influence the electron density of the ring system. Without a strong directing group, functionalization may occur at the most electronically favorable or sterically accessible position, which may not be the desired one.

  • Directing Group (DG) Strategy: The most reliable method to control regioselectivity is to use a directing group.[5][8] The nitrogen atom of the quinazoline ring itself can act as a directing group, often favoring functionalization at the C8 position.[5] For other positions, an external directing group is necessary.

    • N1-Position: The N1 atom is a common site for installing a directing group. For instance, a picolinamide (PA) group can be installed and later removed.

    • N3-Position (in Quinazolinones): The N3-amide in quinazolinones can direct functionalization to the C2-aryl substituent.[9]

    • Quinazoline 3-Oxides: The N-oxide moiety is an efficient and removable directing group for ortho C-H bond activation.[10]

  • Ligand Modification: The ligands on the metal catalyst can influence regioselectivity through steric interactions. Experiment with bulkier or more electron-rich ligands to fine-tune the steric environment around the catalytic center.

  • Solvent and Additive Screening: The polarity of the solvent and the presence of additives can alter the reaction pathway. Conduct a screen of common solvents (e.g., DCE, DMF, Dioxane) and additives (e.g., AgOAc, Cu(OAc)₂).

Issue 2: Low Yield or No Reaction in C-H Functionalization

Question: I am attempting a Rh(III)-catalyzed C-H olefination on my quinazoline substrate, but I am observing very low conversion even after extended reaction times.

Answer: Low yields in C-H functionalization often point to issues with catalyst activity, substrate reactivity, or suboptimal reaction conditions.

Causality & Troubleshooting Steps:

  • Catalyst Deactivation: The basic nitrogen atoms in the quinazoline core can coordinate to the metal center, potentially leading to catalyst inhibition or deactivation.[11]

    • Solution: Increase catalyst loading incrementally (e.g., from 2.5 mol% to 5 mol%). Ensure the use of a co-catalyst or additive, like AgBF₄ or AgSbF₆, which can act as a halide scavenger and help maintain the active catalytic species.[12]

  • Oxidant Choice: Many C-H functionalization reactions require an oxidant to regenerate the active catalyst. The choice of oxidant is critical.

    • Solution: If using an external oxidant like Cu(OAc)₂, ensure it is fresh and anhydrous. In some cases, an internal oxidant, such as a dioxazolone coupling partner, can be more efficient and lead to higher yields under redox-neutral conditions.[12]

  • Substrate Reactivity: Electron-withdrawing groups on the quinazoline ring can decrease the nucleophilicity of the C-H bond, making it less reactive. Conversely, overly electron-rich substrates can sometimes lead to side reactions.

  • Reaction Conditions: Temperature and atmosphere are crucial.

    • Solution: Ensure the reaction is performed under an inert atmosphere (Argon or Nitrogen). Systematically screen the reaction temperature. While higher temperatures can increase reaction rates, they can also lead to catalyst decomposition or side product formation.

Troubleshooting Guide: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable for forming C-C and C-heteroatom bonds on pre-functionalized (e.g., halogenated) quinazolines.[13][14]

Issue: Catalyst Poisoning and Low Yield in Suzuki-Miyaura Coupling

Question: My Suzuki-Miyaura reaction with a 4-chloroquinazoline is failing. I suspect catalyst poisoning. How can I overcome this?

Answer: This is a classic problem in the cross-coupling of nitrogen-containing heterocycles.[11] The lone pair of electrons on the quinazoline nitrogen can coordinate strongly to the palladium center, forming inactive complexes and halting the catalytic cycle.[11]

Causality & Troubleshooting Steps:

  • Ligand Selection is Critical: The primary solution is to use bulky, electron-rich phosphine ligands. These ligands sterically shield the palladium center, preventing the quinazoline nitrogen from coordinating.[11]

    • Recommended Ligands: Start with sterically demanding ligands such as XPhos, SPhos, or RuPhos.[11] These have proven effective in mitigating catalyst poisoning by N-heterocycles.

  • Choice of Palladium Pre-catalyst: The activation of the pre-catalyst to the active Pd(0) species can be inefficient.

    • Solution: Consider using a pre-formed Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃.[11] Alternatively, use modern pre-catalysts (e.g., G3 or G4 palladacycles) that are designed for efficient activation.

  • Base and Solvent Optimization: The choice of base is crucial for the transmetalation step and can influence catalyst stability.

    • Solution: Screen a panel of bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄). Ensure the base is finely ground and anhydrous. The solvent system (e.g., Dioxane/water, Toluene/water) should be thoroughly degassed to remove oxygen, which can deactivate the catalyst.[11]

Parameter Recommendation for Problematic Couplings Rationale
Ligand XPhos, SPhos, RuPhosBulky ligands sterically protect the Pd center from coordination by the quinazoline nitrogen.[11]
Pd Source Pd₂(dba)₃, Palladacycle pre-catalysts (G3, G4)Provides a reliable source of active Pd(0) or facilitates rapid activation.[11]
Base K₃PO₄, Cs₂CO₃Strong, non-nucleophilic bases that are effective in Suzuki couplings.
Solvent Dioxane/H₂O, Toluene/H₂O (degassed)Common solvent systems for Suzuki reactions; degassing is critical to prevent catalyst oxidation.[11]

Frequently Asked Questions (FAQs)

Q1: My quinazoline starting material has poor solubility in common organic solvents. How can I improve this for my reaction?

A1: Poor solubility is a frequent obstacle, especially with highly crystalline or unsubstituted quinazoline cores.[15][16]

  • Co-solvents: Try using a mixture of solvents. For example, adding a polar aprotic solvent like DMF or NMP to a less polar solvent like toluene or dioxane can improve solubility.

  • Temperature: Gently warming the reaction mixture can help dissolve the starting material. However, be mindful of the thermal stability of your reagents and catalyst.

  • Structural Modification: If possible, temporarily introducing a solubilizing group (e.g., a long alkyl chain or a tosyl group) that can be removed later in the synthesis can be an effective strategy.[2]

  • For Biological Assays: If solubility is an issue in aqueous buffers, consider using co-solvents like DMSO or ethanol (at low percentages), surfactants, or complexation agents like cyclodextrins.[15][17]

Q2: I have successfully performed a C-H functionalization using a directing group. What are the best practices for its removal?

A2: The choice of removal conditions depends entirely on the nature of the directing group. The ideal directing group is one that is robust during the functionalization step but can be cleaved under mild conditions that do not affect the rest of the molecule.

  • Picolinamide (PA) Group: Often cleaved under basic (e.g., NaOH, K₂CO₃) or acidic (e.g., HCl) hydrolysis conditions.

  • N-Oxide Group: Can typically be removed by reduction, for example, using PCl₃ or by catalytic hydrogenation.[10]

  • Tosyl Group: Can be challenging to remove but may be cleaved under harsh acidic conditions or with reducing agents like sodium amalgam.

Q3: I am seeing a significant amount of a di-substituted byproduct in my cross-coupling reaction on a di-halogenated quinazoline. How can I favor mono-substitution?

A3: Achieving selective mono-substitution on a di-halogenated substrate relies on exploiting the differential reactivity of the halogenated positions.

  • Reactivity Difference: The reactivity of halogens in palladium-catalyzed cross-coupling generally follows the trend I > Br >> Cl.[14] If your substrate has two different halogens (e.g., 2-chloro-4-iodoquinazoline), the reaction will overwhelmingly occur at the more reactive C-I bond.

  • Positional Reactivity: Even with the same halogen, different positions on the quinazoline ring have different reactivities. The C4 position is generally more reactive than other positions in nucleophilic aromatic substitution and some cross-coupling reactions due to the electronic influence of the adjacent nitrogen.[1][14]

  • Reaction Conditions: Carefully control the stoichiometry of your coupling partner (use 1.0-1.2 equivalents). Lowering the reaction temperature and using a less active catalyst system can also favor mono-substitution.

Visualized Workflows & Protocols

Decision Workflow for Troubleshooting Low Yield in Pd-Catalyzed Cross-Coupling

References

preventing over-alkylation in quinazoline reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for researchers, scientists, and drug development professionals engaged in quinazoline synthesis. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to navigate the complexities of quinazoline chemistry. This guide is structured to address one of the most common challenges in this area: preventing over-alkylation and controlling regioselectivity .

Over-alkylation is a frequent issue where the desired mono-alkylated quinazoline product reacts further to yield undesired di-alkylated or poly-alkylated species. This not only reduces the yield of the target molecule but also complicates purification processes significantly. The root of this issue lies in the inherent reactivity of the quinazoline scaffold. Specifically, the quinazolin-4(3H)-one core, a common intermediate, is an ambident nucleophile. After the initial N-alkylation, the resulting product can often be deprotonated again, leading to a second alkylation.

This guide provides a structured approach to troubleshooting these side reactions, explaining the causality behind experimental choices to empower you to optimize your synthetic routes effectively.

Troubleshooting Guide: Over-Alkylation & Regioselectivity

This section addresses specific issues encountered during the alkylation of quinazolines and quinazolinones. Each problem is analyzed for its probable causes, followed by a set of actionable solutions grounded in chemical principles.

Issue 1: Significant formation of a di-alkylated product.

You've run an N-alkylation on a quinazolin-4(3H)-one, but alongside your desired mono-alkylated product, you isolate a significant quantity of a di-alkylated species.

Probable Causes:
  • Excessive Base or Alkylating Agent: The mono-N-alkylated product, still possessing some acidity, is deprotonated by excess strong base, creating a new nucleophile that reacts with the remaining alkylating agent.

  • High Reactivity of Reagents: Highly reactive alkylating agents (e.g., methyl iodide, benzyl bromide) and strong bases (e.g., NaH, LDA) can accelerate the second alkylation step, making it competitive with the first.[1]

  • Elevated Reaction Temperature: Higher temperatures increase reaction rates indiscriminately, often accelerating the rate of the second alkylation more than desired.

Suggested Solutions:
  • Stoichiometric Control:

    • Action: Carefully control the stoichiometry. Use no more than 1.0-1.1 equivalents of the alkylating agent. In some cases, using a slight excess of the quinazoline starting material can consume the alkylating agent before it can react a second time.

    • Causality: By limiting the electrophile, you starve the reaction of the necessary component for the second alkylation once the initial quinazolinone has been consumed.

  • Modify Base and Solvent System:

    • Action: Switch from a strong, non-nucleophilic base like Sodium Hydride (NaH) to a milder inorganic base such as Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃).[2][3]

    • Causality: Milder bases are less capable of deprotonating the already alkylated nitrogen, thus suppressing the formation of the nucleophile required for the second alkylation. Studies have shown that under classical two-phase conditions (e.g., K₂CO₃ in DMF), regioselective 3-N-alkylation is often achieved.[2]

  • Temperature and Addition Rate Control:

    • Action: Run the reaction at a lower temperature (e.g., 0 °C or room temperature instead of reflux). Add the alkylating agent slowly (e.g., dropwise via a syringe pump) to the mixture of the quinazoline and base.

    • Causality: Slow addition maintains a low instantaneous concentration of the alkylating agent, favoring its reaction with the more reactive starting material over the less reactive mono-alkylated product. Lower temperatures reduce the reaction rate, providing a larger kinetic window to halt the reaction after the first alkylation is complete.

  • Advanced Catalyst Control:

    • Action: For specific substrates, explore catalyst-controlled methodologies. For instance, certain rhodium (Rh) and iridium (Ir) catalysts have been shown to selectively produce mono- or di-alkylated products from the same starting materials.[4]

    • Causality: The catalyst coordinates to the substrate in a specific manner, directing the alkylating agent to a single site and preventing further reaction, offering a level of control unattainable through classical stoichiometric methods.

Issue 2: A mixture of N-alkylated and O-alkylated products is formed.

Your reaction on a quinazolin-4(3H)-one has produced a difficult-to-separate mixture of the desired N-alkyl product and the isomeric O-alkyl product.

Probable Causes:
  • Ambident Nucleophilicity: The deprotonated quinazolinone is an ambident nucleophile with reactive sites at both the N3-nitrogen and the C4-oxygen. The site of attack is sensitive to reaction conditions.[2][3]

  • Hard and Soft Acid-Base (HSAB) Mismatch: The choice of alkylating agent and reaction conditions can favor one site over the other. Hard electrophiles tend to react with the hard oxygen atom, while softer electrophiles react with the softer nitrogen atom.[5]

  • Steric Effects: The steric environment around the nitrogen and oxygen atoms can dictate the regioselectivity of the reaction.[6]

Suggested Solutions:
  • Optimize Base and Solvent Choice:

    • Action: To favor N-alkylation, use a strong, hard base like NaH in a polar aprotic solvent like DMF or THF. This combination generates a "harder" anion that preferentially reacts at the nitrogen. To favor O-alkylation, a bulkier or "softer" base might be employed under different conditions.[7][8]

    • Causality: According to HSAB theory, the nitrogen atom in the quinazolinone anion is considered a softer nucleophilic center than the oxygen atom. Polar aprotic solvents effectively solvate the cation of the base but not the anion, leading to a highly reactive, "naked" anion where the more nucleophilic nitrogen is favored.

  • Leverage Steric Hindrance:

    • Action: The regioselectivity can be influenced by substituents on the quinazoline core. A bulky group at the C2 position can sterically shield the N3 position, but often, substituents at the ortho-position of a C2-phenyl ring are noted to favor N-alkylation.[6]

    • Causality: When a bulky substituent is present at the ortho-position of a C2-phenyl ring, it can restrict the rotation of the phenyl group, creating a steric environment that directs the incoming alkyl group to the more accessible N3 position over the C4-oxygen.[6]

  • Control the Alkylating Agent:

    • Action: Employ alkylating agents that have a known preference. For example, reactions with dimethylformamide di(primary-alkyl)acetals can lead to N3-alkylation.[7][8]

    • Causality: The mechanism with these reagents involves the formation of intermediate cationic electrophiles that show a kinetic preference for the N3 position under prolonged heating.[7]

Frequently Asked Questions (FAQs)

Q1: How do I choose the right base for my quinazoline alkylation to avoid side products?

A1: The choice of base is critical for both selectivity (N- vs. O-alkylation) and preventing over-alkylation. The key is to match the base to the acidity of your substrate and the desired outcome.

BaseTypical SolventStrengthCommon Outcome & Rationale
NaH DMF, THFVery StrongFavors N-alkylation.[2] As a hard, non-nucleophilic base, it fully deprotonates the N-H to create a reactive anion. Caution: High risk of over-alkylation if stoichiometry is not precisely controlled.
K₂CO₃ DMF, AcetoneMildGood for selective mono-N-alkylation.[2][3] It is often not strong enough to deprotonate the mono-alkylated product, thus preventing di-alkylation. A workhorse for clean reactions.
Cs₂CO₃ DMF, DioxaneMild-StrongOften improves yields for less reactive alkyl halides due to the "cesium effect," which increases the nucleophilicity of the anion.[2] Can still lead to over-alkylation if not monitored.
DBU CH₂Cl₂, CH₃CNStrong, Non-nuc.An organic-soluble base that can be effective at lower temperatures, but its strength can sometimes promote side reactions.

Q2: I observe over-alkylation even with 1.0 equivalent of my alkylating agent. What's happening?

A2: This scenario suggests that the rate of the second alkylation is comparable to or faster than the first, or that localized concentration effects are at play.

  • Causality: The mono-alkylated product might be more soluble in the reaction solvent than the starting material. As the reaction proceeds, the starting material may precipitate or react slowly, while the soluble, mono-alkylated product stays in solution and reacts again. Alternatively, if the alkylating agent is added too quickly, localized "hot spots" of high concentration can lead to immediate di-alkylation of the first product molecules formed.

  • Troubleshooting Workflow:

    • Confirm Stoichiometry: Double-check the purity and molecular weight of your reagents.

    • Improve Solubility: Change the solvent to one in which both the starting material and the mono-alkylated product are fully soluble at the reaction temperature.

    • Slow Addition: Implement slow, controlled addition of the alkylating agent at a lower temperature. This is the most effective way to mitigate localized concentration issues.

    • Flow Chemistry: For industrial applications, consider moving to a continuous flow reactor. This technology offers superior control over stoichiometry, temperature, and mixing, virtually eliminating issues of localized concentrations.[1]

Troubleshooting_Overalkylation start Observe Di-alkylation q1 Is Alkylating Agent > 1.1 eq? start->q1 s1 Adjust Stoichiometry to 1.0 eq q1->s1 Yes q2 Using Strong Base (e.g., NaH)? q1->q2 No s1->q2 s2 Switch to Milder Base (K₂CO₃) q2->s2 Yes q3 High Temperature or Fast Addition? q2->q3 No s2->q3 s3 Lower Temp & Add Agent Slowly q3->s3 Yes end Clean Mono-alkylation q3->end No s3->end

Caption: Troubleshooting workflow for di-alkylation.

Q3: When should I consider a protecting group strategy?

A3: A protecting group strategy is generally a last resort due to the extra steps (protection and deprotection) which lower the overall yield and atom economy.[1] However, it becomes necessary in complex molecules where other functional groups might interfere.

  • Consider protecting groups when:

    • The quinazoline contains other nucleophilic sites (e.g., phenols, other amines) that can be alkylated.

    • You need to perform a di-alkylation with two different alkyl groups. You would protect one nitrogen, alkylate the other, deprotect, and then perform the second, different alkylation.

    • All optimization attempts to control selectivity have failed.

Common protecting groups for the quinazoline nitrogen could include Boc (tert-butoxycarbonyl) or a benzyl group, which can be removed under specific conditions.[9]

Experimental Protocols

Protocol 1: Optimized Mono-N-Alkylation of 2-Phenylquinazolin-4(3H)-one

This protocol is designed to favor selective mono-alkylation at the N3 position by using mild conditions.

  • Reagent Preparation:

    • To an oven-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-phenylquinazolin-4(3H)-one (1.0 eq).

    • Add anhydrous Potassium Carbonate (K₂CO₃, 1.5 eq).

    • Add anhydrous N,N-Dimethylformamide (DMF) to achieve a concentration of 0.1 M with respect to the starting quinazolinone.

  • Reaction Execution:

    • Stir the suspension at room temperature for 15 minutes under an inert atmosphere (Nitrogen or Argon).

    • Add the alkyl halide (e.g., ethyl bromide, 1.05 eq) dropwise over 10 minutes.

    • Heat the reaction mixture to 60 °C and stir for 4-6 hours.

  • Monitoring and Work-up:

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. Look for the disappearance of the starting material.

    • Once the reaction is complete, cool the mixture to room temperature.

    • Pour the reaction mixture into ice-water. A precipitate should form.

    • Filter the solid, wash thoroughly with water, and then with a cold, non-polar solvent like hexane to remove residual DMF.

    • Dry the solid under vacuum. Purify by recrystallization or column chromatography if necessary.

Alkylation_Mechanism cluster_0 Ambident Nucleophile Formation & Alkylation Quin Quinazolin-4(3H)-one Anion Quinazolinone Anion (Ambident Nucleophile) Quin->Anion -H⁺ N_Prod N-Alkylated Product (Kinetic Product) Anion->N_Prod Attack from N⁻ O_Prod O-Alkylated Product (Thermodynamic Product) Anion->O_Prod Attack from O⁻ Base Base (e.g., K₂CO₃) RX Alkyl Halide (R-X) Di_Prod Di-Alkylated Product N_Prod->Di_Prod + Base, + R-X

Caption: Quinazolinone alkylation pathways.

References

Validation & Comparative

A Comparative Guide to Quinazoline-Based Kinase Inhibitors: Evaluating 2-(4-Bromophenyl)-4,7-dichloroquinazoline in the Context of Established Agents

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of targeted cancer therapy, the quinazoline scaffold has emerged as a cornerstone for the design of potent and selective kinase inhibitors. This guide provides a comprehensive comparison of quinazoline-based kinase inhibitors, placing the specific, yet lesser-characterized molecule, 2-(4-Bromophenyl)-4,7-dichloroquinazoline, into context with clinically relevant and well-documented alternatives. We will delve into the mechanistic underpinnings of quinazoline inhibitors, present comparative quantitative data for established drugs, detail essential experimental protocols for their evaluation, and visualize the key signaling pathways they modulate.

The Quinazoline Scaffold: A Privileged Structure in Kinase Inhibition

The quinazoline ring system, a fusion of a benzene and a pyrimidine ring, is considered a "privileged scaffold" in medicinal chemistry.[1][2] Its rigid, planar structure provides an excellent framework for positioning key chemical functionalities that can interact with the ATP-binding pocket of various protein kinases.[3][4] This has led to the successful development of numerous FDA-approved kinase inhibitors for the treatment of various cancers, particularly non-small cell lung cancer (NSCLC).[2][5][6]

The most successful quinazoline-based inhibitors, such as gefitinib and erlotinib, typically feature a 4-anilino substitution. This aniline group forms crucial hydrogen bonds with the hinge region of the kinase domain, mimicking the adenine portion of ATP.[4] The substituents on the quinazoline core and the aniline ring then dictate the inhibitor's potency and selectivity for specific kinases.[3][5]

Profiling this compound: A Starting Point for Discovery

While this compound itself is not a widely characterized kinase inhibitor in the scientific literature, its structure warrants consideration. It possesses the core quinazoline scaffold and a 2-phenyl substitution, which is a feature of some kinase inhibitors. However, the presence of a 4-chloro group, rather than the more common 4-anilino moiety, suggests it may serve as a synthetic intermediate for the creation of more complex and potent inhibitors.[7][8][9] The dichloro substitutions at the 4 and 7 positions offer reactive sites for further chemical modification to build a library of diverse quinazoline derivatives.

Based on its structural features, this compound could be hypothesized to have some affinity for the ATP-binding pocket of kinases. However, without experimental data, its potency and selectivity remain unknown. For the purpose of this guide, we will use this compound as a structural reference point to compare against well-established quinazoline-based inhibitors targeting key oncogenic kinases.

Comparative Analysis of Leading Quinazoline-Based Kinase Inhibitors

To understand the potential of any new quinazoline derivative, it is essential to compare it against the established players in the field. The following table summarizes the inhibitory activity (IC50 values) of several key quinazoline-based kinase inhibitors against their primary targets.

InhibitorPrimary Target(s)IC50 (nM)Reference Compound for Comparison
Gefitinib EGFR2-37This compound (Hypothetical)
Erlotinib EGFR2This compound (Hypothetical)
Lapatinib EGFR, HER23, 9This compound (Hypothetical)
Vandetanib VEGFR2, EGFR40, 500This compound (Hypothetical)
Bosutinib Src, Abl1.2, >50This compound (Hypothetical)

IC50 values are approximate and can vary depending on the assay conditions.

This table highlights the high potency of clinically approved quinazoline inhibitors. The sub-nanomolar to low nanomolar IC50 values of gefitinib, erlotinib, and lapatinib against their target kinases are a testament to the optimization of the quinazoline scaffold. Vandetanib showcases the ability to design dual inhibitors targeting multiple key pathways in cancer progression.[1][5] Bosutinib, while having a quinoline core, is structurally related and demonstrates the versatility of this class of compounds in targeting non-receptor tyrosine kinases like Src and Abl.[10]

Key Signaling Pathways Targeted by Quinazoline Inhibitors

The primary targets of many potent quinazoline inhibitors are receptor tyrosine kinases (RTKs) like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). These receptors play a crucial role in cell proliferation, survival, and angiogenesis.

The EGFR Signaling Pathway

The EGFR signaling cascade is a central regulator of cell growth and is frequently dysregulated in cancer. Upon ligand binding, EGFR dimerizes and autophosphorylates, initiating a downstream signaling cascade that ultimately leads to cell proliferation and survival. Quinazoline inhibitors like gefitinib and erlotinib competitively bind to the ATP pocket of the EGFR kinase domain, preventing its activation and blocking downstream signaling.

EGFR_pathway EGF EGF EGFR EGFR EGF->EGFR Dimerization & Autophosphorylation Dimerization & Autophosphorylation EGFR->Dimerization & Autophosphorylation RAS/RAF/MEK/ERK Pathway RAS/RAF/MEK/ERK Pathway Dimerization & Autophosphorylation->RAS/RAF/MEK/ERK Pathway PI3K/AKT/mTOR Pathway PI3K/AKT/mTOR Pathway Dimerization & Autophosphorylation->PI3K/AKT/mTOR Pathway Proliferation & Survival Proliferation & Survival RAS/RAF/MEK/ERK Pathway->Proliferation & Survival PI3K/AKT/mTOR Pathway->Proliferation & Survival Gefitinib/Erlotinib Gefitinib/Erlotinib Gefitinib/Erlotinib->Dimerization & Autophosphorylation

Caption: EGFR signaling pathway and its inhibition by quinazoline derivatives.

The VEGFR2 Signaling Pathway

VEGFR2 is the main mediator of the pro-angiogenic effects of VEGF. Its activation is critical for the formation of new blood vessels that supply tumors with nutrients and oxygen. Quinazoline-based inhibitors like vandetanib can block VEGFR2 signaling, thereby inhibiting angiogenesis and limiting tumor growth.

VEGFR2_pathway VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Dimerization & Autophosphorylation Dimerization & Autophosphorylation VEGFR2->Dimerization & Autophosphorylation PLCγ/PKC/MAPK Pathway PLCγ/PKC/MAPK Pathway Dimerization & Autophosphorylation->PLCγ/PKC/MAPK Pathway PI3K/AKT Pathway PI3K/AKT Pathway Dimerization & Autophosphorylation->PI3K/AKT Pathway Angiogenesis Angiogenesis PLCγ/PKC/MAPK Pathway->Angiogenesis PI3K/AKT Pathway->Angiogenesis Vandetanib Vandetanib Vandetanib->Dimerization & Autophosphorylation

Caption: VEGFR2 signaling pathway and its inhibition by quinazoline derivatives.

Experimental Workflows for Comparative Evaluation

To objectively compare the performance of a novel compound like this compound against other kinase inhibitors, a series of well-defined experiments are necessary.

In Vitro Kinase Inhibition Assay

This is the first and most crucial step to determine the direct inhibitory effect of a compound on a purified kinase.

kinase_assay_workflow Start Start Prepare Kinase, Substrate, and ATP Prepare Kinase, Substrate, and ATP Start->Prepare Kinase, Substrate, and ATP Serially Dilute Inhibitor Serially Dilute Inhibitor Start->Serially Dilute Inhibitor Incubate Kinase with Inhibitor Incubate Kinase with Inhibitor Prepare Kinase, Substrate, and ATP->Incubate Kinase with Inhibitor Serially Dilute Inhibitor->Incubate Kinase with Inhibitor Initiate Reaction with ATP/Substrate Initiate Reaction with ATP/Substrate Incubate Kinase with Inhibitor->Initiate Reaction with ATP/Substrate Detect Phosphorylated Substrate Detect Phosphorylated Substrate Initiate Reaction with ATP/Substrate->Detect Phosphorylated Substrate Calculate IC50 Calculate IC50 Detect Phosphorylated Substrate->Calculate IC50

Caption: General workflow for an in vitro kinase inhibition assay.

Detailed Protocol:

  • Reagent Preparation:

    • Reconstitute purified recombinant kinase (e.g., EGFR, VEGFR2) in kinase buffer.

    • Prepare a stock solution of the peptide substrate specific for the kinase.

    • Prepare a stock solution of ATP.

    • Dissolve the test inhibitor (e.g., this compound) and reference inhibitors (e.g., gefitinib) in DMSO to create high-concentration stock solutions.

  • Assay Procedure:

    • Perform serial dilutions of the inhibitor stocks in kinase buffer to create a range of concentrations.

    • In a 96-well plate, add the kinase and the diluted inhibitor. Incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

    • Allow the reaction to proceed for a specific time (e.g., 60 minutes) at 30°C.

    • Stop the reaction by adding a stop solution (e.g., EDTA).

  • Detection and Analysis:

    • Detect the amount of phosphorylated substrate. This can be done using various methods, such as ADP-Glo™ Kinase Assay (Promega) which measures ADP production, or using phospho-specific antibodies in an ELISA format.

    • Plot the kinase activity against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC50 value, which is the concentration of the inhibitor required to reduce kinase activity by 50%.

Cell-Based Proliferation Assay

This assay evaluates the effect of the inhibitor on the growth of cancer cells that are dependent on the target kinase.

Detailed Protocol:

  • Cell Culture:

    • Culture a cancer cell line known to be sensitive to the targeted kinase (e.g., A549 cells for EGFR inhibitors).

    • Seed the cells in a 96-well plate at a specific density and allow them to adhere overnight.

  • Inhibitor Treatment:

    • Prepare serial dilutions of the test and reference inhibitors in cell culture medium.

    • Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitors.

    • Incubate the cells for a specified period (e.g., 72 hours).

  • Viability Assessment:

    • Assess cell viability using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Blue® (Promega).

    • Measure the absorbance or fluorescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control.

    • Plot the percentage of viability against the logarithm of the inhibitor concentration.

    • Determine the GI50 (concentration for 50% growth inhibition) or IC50 (concentration for 50% inhibition of viability) value.

Conclusion and Future Directions

The quinazoline scaffold remains a highly valuable framework for the development of targeted kinase inhibitors. While this compound is not a well-characterized inhibitor itself, its structure provides a versatile starting point for the synthesis of novel derivatives. By leveraging the extensive knowledge of the structure-activity relationships of existing quinazoline inhibitors and employing rigorous experimental workflows for comparison, researchers can rationally design and evaluate new compounds with improved potency, selectivity, and pharmacokinetic properties. The ultimate goal is to develop the next generation of quinazoline-based kinase inhibitors that can overcome drug resistance and provide more effective and durable responses for cancer patients.

References

A Comparative Analysis of the Biological Activity of 2-(4-Bromophenyl)-Substituted Quinazoline and Quinoline Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of the biological activities of novel heterocyclic compounds centered around a 2-(4-bromophenyl)quinazoline and quinoline scaffold. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes findings from recent studies, presenting comparative experimental data on their anticancer and antimicrobial potential. We will delve into the structure-activity relationships (SAR), underlying mechanisms of action, and the detailed experimental protocols used for their evaluation.

The quinazoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs, particularly in oncology.[1] Its rigid bicyclic structure and versatile substitution points allow for fine-tuning of its interaction with various biological targets. The introduction of a 2-aryl group, specifically a 4-bromophenyl moiety, has been explored as a strategy to enhance potency, potentially through halogen bonding and increased lipophilicity, which can improve target engagement.[2][3] This guide focuses on analogs where this core is further modified, exploring how these changes impact biological outcomes.

Comparative Analysis of Anticancer Activity

A primary therapeutic application for quinazoline analogs is in oncology, largely due to their ability to inhibit protein kinases that are critical for cancer cell proliferation and survival, such as Epidermal Growth Factor Receptor (EGFR).[4] Below, we compare the cytotoxic and kinase inhibitory activities of several recently synthesized analogs.

Table 1: Comparative Anticancer and Kinase Inhibitory Activity (IC₅₀)

Compound IDScaffoldModificationsTarget Cell Line / EnzymeIC₅₀ (µM)Reference
Analog 1a Quinoline-Oxadiazole2-(4-nitrophenyl)-1,3,4-oxadiazole moietyHepG2 (Liver Cancer)0.137 (µg/mL)[5]
Analog 1b Quinoline-Oxadiazole2-(4-hydroxyphenyl)-1,3,4-oxadiazole moietyHepG2 (Liver Cancer)0.139 (µg/mL)[5]
Analog 1c Quinoline-Oxadiazole2-(2-aminophenyl)-1,3,4-oxadiazole moietyMCF-7 (Breast Cancer)0.179 (µg/mL)[5]
Analog 1d Quinoline-Oxadiazole2-(N-phenylacetamidethio)-1,3,4-oxadiazole moietyMCF-7 (Breast Cancer)0.164 (µg/mL)[5]
Analog 1e Quinoline-Oxadiazole2-(4-nitrophenyl)-1,3,4-oxadiazole moietyEGFR Kinase0.14[5]
Analog 1f Quinoline-Oxadiazole2-(4-methoxyphenyl)-1,3,4-oxadiazole moietyEGFR Kinase0.18[5]
Analog 2a Quinazoline-Triazole2-(4-bromophenyl)triazole moietyMCF-7 (Breast Cancer)19.4[6]
Analog 2b Quinazoline-Triazole2-(anthracen-9-yl)triazole moietyMCF-7 (Breast Cancer)14.5[6]
ErlotinibReference Drug-HepG2 (Liver Cancer)0.308 (µg/mL)[5]
LapatinibReference Drug-EGFR Kinase0.12[5]
DoxorubicinReference Drug-MCF-7 (Breast Cancer)40.0[6]

Structure-Activity Relationship (SAR) Insights:

The data reveals critical insights into the structural requirements for anticancer activity:

  • Core Scaffold: While both quinazoline and quinoline cores produce active compounds, the quinoline-oxadiazole hybrids (Analogs 1a-1f) demonstrated significantly higher potency against cancer cell lines and direct EGFR kinase inhibition compared to the tested quinazoline-triazole analogs.[5]

  • Substituents on the Heterocyclic Moiety: For the quinoline-oxadiazole series, substitutions on the terminal phenyl ring of the oxadiazole moiety greatly influence activity. Electron-withdrawing groups (e.g., -NO₂) and electron-donating groups (e.g., -OH, -NH₂) at the para or ortho positions resulted in potent cytotoxicity against HepG2 and MCF-7 cells.[5]

  • Kinase Inhibition: The most potent cytotoxic compounds, Analogs 1e and 1f, were also potent inhibitors of the EGFR tyrosine kinase, with IC₅₀ values comparable to the reference drug Lapatinib.[5] This strongly suggests that EGFR inhibition is a primary mechanism of their anticancer action.

Mechanism of Action: Inhibition of EGFR Signaling Pathway

EGFR is a receptor tyrosine kinase that, upon activation by ligands like EGF, triggers downstream signaling cascades such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways. These pathways are central to regulating cell proliferation, survival, and metastasis.[3] Dysregulation of EGFR signaling is a hallmark of many cancers. The quinazoline analogs discussed here act as ATP-competitive inhibitors, binding to the kinase domain of EGFR and preventing its autophosphorylation, thereby blocking downstream signaling.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates Quinazoline_Analog 2-Aryl-Quinazoline Analog Quinazoline_Analog->EGFR Inhibits (ATP-competitive) RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription

Caption: EGFR signaling pathway and point of inhibition.

Comparative Analysis of Antimicrobial Activity

In addition to anticancer effects, quinazoline and quinoline scaffolds have demonstrated promising antimicrobial properties. Their mechanism often involves the inhibition of essential bacterial enzymes like DNA gyrase, which is responsible for managing DNA supercoiling during replication.[7]

Table 2: Comparative Antimicrobial Activity (MIC & DNA Gyrase IC₅₀)

Compound IDScaffoldModificationsTarget OrganismMIC (µM)Target EnzymeIC₅₀ (µM)Reference
Analog 3a Quinoline-CarbohydrazideEthyl formohydrazonate moietyS. aureus49.04--[7]
Analog 3b Quinoline-Carbohydrazide4-(4-methoxyphenyl)acetamidohydrazinylS. aureus38.64S. aureus DNA Gyrase33.64[7]
Analog 3c Quinoline-Carbohydrazide3-amino-5-mercapto-1,2,4-triazoleS. aureus191.36S. aureus DNA Gyrase8.45[7]
Analog 1g Quinoline-Oxadiazole2-(N-ethylacetamidethio)-1,3,4-oxadiazoleS. aureus4x > Neomycin--[5]
Analog 1h Quinoline-Oxadiazole2-(N-butylacetamidethio)-1,3,4-oxadiazoleE. coli16x > Neomycin--[5]
CiprofloxacinReference Drug-S. aureus-S. aureus DNA Gyrase3.80[7]

Structure-Activity Relationship (SAR) Insights:

  • DNA Gyrase Inhibition: The quinoline-carbohydrazide scaffold serves as a potent platform for DNA gyrase inhibitors. Interestingly, Analog 3c, which showed weaker whole-cell activity (higher MIC), was the most potent enzyme inhibitor (lowest IC₅₀).[7] This discrepancy may be due to factors like cell wall permeability, suggesting that future modifications should focus on improving cellular uptake.

  • Whole-Cell Activity: The introduction of hydrazine-based side chains (Analogs 3a, 3b) and acetamidethio-oxadiazole moieties (Analogs 1g, 1h) conferred significant antibacterial activity.[5][7] Notably, analogs 1g and 1h showed much greater potency than the reference antibiotic neomycin, indicating their potential as leads for novel antibacterial agents.[5]

Experimental Protocols: A Guide to Biological Evaluation

The following protocols represent standardized methodologies for assessing the biological activities described in this guide. Adherence to these robust procedures is critical for generating reproducible and reliable data.

Workflow for In Vitro Biological Activity Screening

Workflow cluster_synthesis Compound Preparation cluster_testing Biological Evaluation cluster_analysis Data Analysis A Synthesis of Quinazoline Analogs B Purification & Characterization (NMR, MS) A->B C Prepare Stock Solutions (e.g., in DMSO) B->C D Anticancer Screening (MTT Assay) C->D E Antimicrobial Screening (MIC Assay) C->E F Mechanism of Action (Kinase Inhibition Assay) D->F G Calculate IC50 / MIC D->G E->G H Structure-Activity Relationship (SAR) Analysis G->H

Caption: General workflow for screening novel compounds.

Protocol 1: MTT Assay for Cytotoxicity Assessment

This colorimetric assay measures cell metabolic activity as an indicator of cell viability. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.

  • Cell Seeding:

    • Culture human cancer cells (e.g., MCF-7, HepG2) to ~80% confluency.

    • Trypsinize, count, and seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in culture medium. The final solvent concentration (e.g., DMSO) should be kept constant and low (<0.5%).

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells for "untreated control" (medium only) and "vehicle control" (medium with solvent).

    • Incubate the plate for 48-72 hours.

  • MTT Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in sterile PBS.

    • Add 20 µL of the MTT stock solution to each well.

    • Incubate for 3-4 hours at 37°C. During this time, visible purple precipitates will form in viable cells.

  • Formazan Solubilization & Absorbance Reading:

    • Carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the percentage of viability against the log of the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay measures the activity of a kinase (e.g., EGFR, VEGFR-2) by quantifying the amount of ATP remaining after the kinase reaction. A lower luminescence signal indicates higher kinase activity (more ATP consumed).

  • Reagent Preparation:

    • Prepare a 1x Kinase Buffer (e.g., Tris-HCl, MgCl₂, DTT).

    • Dilute the recombinant human kinase (e.g., EGFR) and the specific peptide substrate to their optimal concentrations in the kinase buffer.

    • Prepare serial dilutions of the test compounds in the kinase buffer.

  • Kinase Reaction:

    • In a white, opaque 96-well plate, add 5 µL of the test compound dilution to the "Test Inhibitor" wells.

    • Add 5 µL of kinase buffer with solvent to "Positive Control" (100% activity) and "Blank" (no enzyme) wells.

    • Add 10 µL of the diluted kinase to the "Test Inhibitor" and "Positive Control" wells. Add 10 µL of kinase buffer to the "Blank" wells.

    • Initiate the reaction by adding 10 µL of a solution containing ATP and the peptide substrate to all wells.

    • Incubate the plate at 30°C for 60 minutes.

  • Signal Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding 25 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.

    • Add 50 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction back to ATP, which then fuels a luciferase/luciferin reaction.

    • Incubate for 30-60 minutes at room temperature to stabilize the luminescent signal.

  • Data Analysis:

    • Measure the luminescence using a microplate reader.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the positive control.

    • Determine the IC₅₀ value by fitting the data to a dose-response curve.

Conclusion and Future Perspectives

The 2-(4-bromophenyl)quinazoline and -quinoline scaffolds represent a highly promising foundation for the development of novel therapeutic agents. The analogs presented in this guide demonstrate potent, low-micromolar to nanomolar efficacy against various cancer cell lines and bacterial strains. The primary anticancer mechanism appears to be the inhibition of key receptor tyrosine kinases like EGFR, while the antimicrobial activity is linked to the disruption of bacterial DNA gyrase.

Structure-activity relationship studies underscore the importance of substitutions at multiple positions on the heterocyclic core and the appended aryl rings. Future research should focus on optimizing these structures to enhance target specificity, improve pharmacokinetic properties (such as cell permeability and solubility), and reduce off-target toxicity. The detailed protocols provided herein offer a robust framework for the continued evaluation and development of this valuable class of compounds.

References

A Comparative Guide to 2-(4-Bromophenyl)-quinazoline Derivatives: Structure-Activity Relationship and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the quinazoline scaffold stands out as a privileged structure, forming the backbone of numerous therapeutic agents, particularly in oncology. This guide provides an in-depth analysis of a specific subclass: 2-(4-Bromophenyl)-quinazoline derivatives. We will explore their structure-activity relationships (SAR), compare their performance with alternative kinase inhibitors, and provide detailed experimental protocols for their synthesis and evaluation. This document is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel targeted therapies.

The 2-(4-Bromophenyl)-quinazoline Scaffold: A Promising Core for Kinase Inhibition

The quinazoline ring system, a fusion of a benzene ring and a pyrimidine ring, has been extensively utilized in the design of kinase inhibitors.[1][2] Several FDA-approved drugs, such as gefitinib, erlotinib, and lapatinib, feature a 4-anilinoquinazoline core and have demonstrated significant clinical efficacy in treating various cancers by targeting epidermal growth factor receptor (EGFR) tyrosine kinase.[1][3]

The introduction of a substituted phenyl ring at the 2-position of the quinazoline core has been explored as a strategy to modulate the pharmacological properties of these compounds. The 2-aryl substituent can influence the molecule's interaction with the target protein, its pharmacokinetic profile, and its overall therapeutic potential.[4][5] The presence of a bromine atom on this phenyl ring, specifically at the 4-position, introduces a unique combination of steric and electronic properties that can be exploited for optimizing drug-target interactions.

This guide will focus on elucidating the structure-activity relationships of these 2-(4-Bromophenyl)-quinazoline derivatives, providing a framework for the rational design of more potent and selective therapeutic agents.

Structure-Activity Relationship (SAR) of 2-(4-Bromophenyl)-quinazoline Derivatives

The biological activity of 2-(4-Bromophenyl)-quinazoline derivatives is intricately linked to the nature and position of substituents on both the quinazoline core and the 2-phenyl ring. While a comprehensive SAR study on a systematic series of 2-(4-Bromophenyl)-quinazolines is not extensively documented in a single source, we can infer key relationships from the broader literature on 2-aryl quinazolines and related heterocyclic systems.

Substitutions on the Quinazoline Ring

The quinazoline ring offers several positions (C4, C5, C6, C7, and C8) for substitution, each with a distinct impact on the molecule's biological activity.

  • Position 4: This is a critical position for kinase inhibitory activity. The introduction of a 4-anilino moiety is a well-established strategy for targeting the ATP-binding site of kinases like EGFR.[1][2] The nature of the substituent on the aniline ring further fine-tunes the inhibitory potency.

  • Positions 6 and 7: These positions are often modified to enhance solubility and modulate activity. The introduction of small hydrophilic groups can improve the pharmacokinetic properties of the molecule. For instance, in the broader class of quinazoline-based EGFR inhibitors, methoxy groups at the 6 and 7 positions are common.[3]

  • Position 8: Modifications at this position are less common but can influence selectivity.

A key example illustrating the impact of substitution on the quinazoline ring is 2-((4-Benzylpiperidin-1-yl) methyl)-3-(3-bromophenyl) quinazolin-4(3H)-one . In this case, the focus is on a 3-bromophenyl substituent at the 3-position, but the principle of how substitutions on the core affect activity is relevant. Molecular docking studies of this compound with EGFR have shown pi-alkyl interactions between the quinazoline ring and key amino acid residues like Leu 694, Leu 820, Ala 719, and Val 702, highlighting the importance of the core structure in binding.[6]

Substitutions on the 2-(4-Bromophenyl) Ring

The 4-bromophenyl group at the 2-position plays a significant role in anchoring the molecule within the target's binding pocket.

  • The Bromine Atom: The bromine atom, being a halogen, is an electron-withdrawing group and can participate in halogen bonding, a non-covalent interaction that can contribute to binding affinity and selectivity. Its position at the para-position influences the electronic distribution of the entire phenyl ring.

  • Other Substituents: While the focus is on the 4-bromo substitution, the introduction of other groups on this phenyl ring would undoubtedly alter the biological activity. For instance, electron-donating or other electron-withdrawing groups would change the electronic and steric profile, leading to different interactions with the target protein.

The following diagram illustrates the key positions for substitution on the 2-(4-Bromophenyl)-quinazoline scaffold that are critical for its biological activity.

SAR_Highlights cluster_quinazoline 2-(4-Bromophenyl)-quinazoline Core img Substitutions_on_Quinazoline Quinazoline Ring Modifications (Positions 4, 6, 7, 8) - Modulate Kinase Selectivity - Enhance Solubility & PK Properties img->Substitutions_on_Quinazoline Substitutions_on_Phenyl 2-(4-Bromophenyl) Ring Modifications - Fine-tune Target Binding Affinity - Halogen Bonding Potential img->Substitutions_on_Phenyl Position_4 Position 4: Crucial for Kinase Inhibition (e.g., 4-anilino group) Substitutions_on_Quinazoline->Position_4 Bromine 4-Bromo Group: - Electron Withdrawing - Potential for Halogen Bonding Substitutions_on_Phenyl->Bromine

Caption: Key SAR points for 2-(4-Bromophenyl)-quinazoline derivatives.

Comparative Performance Analysis

To understand the therapeutic potential of 2-(4-Bromophenyl)-quinazoline derivatives, it is essential to compare their performance against established kinase inhibitors and other emerging chemical scaffolds.

Comparison with Other Quinazoline-Based Kinase Inhibitors

The most direct comparators are the clinically approved 4-anilinoquinazoline derivatives.

CompoundTarget(s)Key Structural Features
Gefitinib EGFR4-anilino, 6,7-dimethoxy substitutions
Erlotinib EGFR4-anilino, 6,7-bis(2-methoxyethoxy) substitutions
Lapatinib EGFR, HER24-(3-chloro-4-fluoroanilino), 6-(5-((2-(methylsulfonyl)ethylamino)methyl)furan-2-yl) substitution
2-(4-Bromophenyl)-quinazoline derivatives Varies (e.g., EGFR, other kinases)2-(4-Bromophenyl) core, various substitutions on the quinazoline ring

The key differentiator for the 2-(4-Bromophenyl)-quinazoline series is the substituent at the 2-position. While the approved drugs primarily achieve their potency and selectivity through modifications at the 4, 6, and 7-positions, the 2-aryl group offers an additional vector for optimization. This could potentially lead to inhibitors with novel binding modes or improved selectivity profiles.

Comparison with Alternative Scaffolds

Beyond the quinazoline core, other heterocyclic systems have been successfully employed to develop kinase inhibitors.

  • Pyrimidines: This scaffold is also a cornerstone of many kinase inhibitors. For example, Imatinib, a potent inhibitor of BCR-Abl kinase, is based on a 2-phenylaminopyrimidine core.

  • Pyrrolopyrazoles: This scaffold has been identified as an ATP-mimetic pharmacophore suitable for kinase binding and has been utilized in the development of Aurora kinase inhibitors.[7]

  • Indazoles: This scaffold is another privileged structure in kinase inhibitor design.

The choice of a particular scaffold is often driven by the specific topology of the target kinase's ATP-binding site. The 2-(4-Bromophenyl)-quinazoline scaffold provides a rigid and planar core that can be effectively decorated with various functional groups to achieve high-affinity binding to a range of kinases.

The following diagram illustrates the comparative landscape of kinase inhibitor scaffolds.

Scaffold_Comparison Quinazoline Quinazoline (e.g., Gefitinib, 2-(4-Bromophenyl)-derivatives) Pyrimidine Pyrimidine (e.g., Imatinib) Pyrrolopyrazole Pyrrolopyrazole (e.g., Aurora Kinase Inhibitors) Indazole Indazole Kinase_Inhibitors Kinase Inhibitor Scaffolds Kinase_Inhibitors->Quinazoline Kinase_Inhibitors->Pyrimidine Kinase_Inhibitors->Pyrrolopyrazole Kinase_Inhibitors->Indazole

Caption: Common heterocyclic scaffolds used in kinase inhibitor design.

Experimental Protocols

The following are generalized protocols for the synthesis and biological evaluation of 2-(4-Bromophenyl)-quinazoline derivatives, based on established methodologies.

General Synthesis of 2-(4-Bromophenyl)-quinazoline Derivatives

A common route for the synthesis of 2-aryl-quinazolines involves the condensation of an appropriately substituted anthranilamide with an aryl aldehyde.

Step 1: Synthesis of 2-Amino-N-substituted-benzamide

  • To a solution of the corresponding isatoic anhydride in a suitable solvent (e.g., DMF), add the desired amine.

  • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

  • Work up the reaction mixture to isolate the 2-aminobenzamide derivative.

Step 2: Cyclization to form the Quinazoline Core

  • A mixture of the 2-aminobenzamide derivative and 4-bromobenzaldehyde is heated in a suitable solvent (e.g., ethanol) in the presence of a catalyst (e.g., p-toluenesulfonic acid).

  • The reaction is refluxed for several hours until completion.

  • The product is isolated by filtration or extraction and purified by recrystallization or column chromatography.

The following workflow visualizes the general synthetic scheme.

Synthesis_Workflow Start Isatoic Anhydride + Amine Step1 Step 1: Amination Start->Step1 Intermediate 2-Aminobenzamide Derivative Step1->Intermediate Step2 Step 2: Cyclization with 4-Bromobenzaldehyde Intermediate->Step2 Product 2-(4-Bromophenyl)-quinazoline Derivative Step2->Product

Caption: General synthetic workflow for 2-(4-Bromophenyl)-quinazolines.

In Vitro Kinase Inhibition Assay

The inhibitory activity of the synthesized compounds against specific kinases can be determined using various in vitro assays. A common method is the ADP-Glo™ Kinase Assay.

Protocol:

  • Prepare a reaction mixture containing the kinase, substrate, and ATP in a suitable buffer.

  • Add the test compound at various concentrations.

  • Incubate the reaction mixture at the optimal temperature for the kinase.

  • Stop the reaction and measure the amount of ADP produced using a luciferase-based detection system.

  • Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the kinase activity.

Cell-Based Proliferation Assay (MTT Assay)

The cytotoxic effect of the compounds on cancer cell lines is often evaluated using the MTT assay.

Protocol:

  • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with the test compound at various concentrations for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate to allow the formation of formazan crystals by viable cells.

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Measure the absorbance at a specific wavelength using a microplate reader.

  • Calculate the percentage of cell viability and determine the GI50 (concentration for 50% growth inhibition).[6]

Conclusion and Future Directions

The 2-(4-Bromophenyl)-quinazoline scaffold represents a versatile and promising platform for the development of novel kinase inhibitors. The strategic placement of a bromophenyl group at the 2-position offers unique opportunities for enhancing potency and selectivity through halogen bonding and other non-covalent interactions. While the broader SAR of quinazolines is well-established, a more systematic exploration of substitutions on the 2-(4-Bromophenyl) core is warranted to fully unlock its therapeutic potential.

Future research in this area should focus on:

  • Systematic SAR studies: Synthesizing and evaluating a library of 2-(4-Bromophenyl)-quinazoline derivatives with diverse substitutions on both the quinazoline and phenyl rings to establish a comprehensive SAR.

  • Target identification and selectivity profiling: Screening potent compounds against a broad panel of kinases to identify their primary targets and assess their selectivity profiles.

  • Structural biology: Obtaining co-crystal structures of lead compounds with their target kinases to elucidate the molecular basis of their inhibitory activity and guide further optimization.

  • In vivo evaluation: Advancing promising candidates to preclinical in vivo models to assess their efficacy, pharmacokinetics, and safety.

By leveraging the insights presented in this guide, researchers can accelerate the discovery and development of the next generation of targeted cancer therapies based on the 2-(4-Bromophenyl)-quinazoline scaffold.

References

A Comparative Guide to the In Vitro Validation of 2-(4-Bromophenyl)-4,7-dichloroquinazoline as a Potential Anticancer Agent

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in vitro validation of 2-(4-Bromophenyl)-4,7-dichloroquinazoline, a novel synthetic compound, as a candidate anticancer therapeutic. We present a systematic comparison with established quinazoline-based inhibitors, offering detailed experimental protocols and data interpretation insights for researchers in oncology and drug development.

Introduction: The Quinazoline Scaffold in Oncology

The quinazoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous approved anticancer drugs.[1][2][3] These compounds often function as kinase inhibitors, targeting key signaling pathways that drive tumor proliferation and survival.[4][5] Notably, inhibitors of the Epidermal Growth Factor Receptor (EGFR), such as Gefitinib and Erlotinib, have revolutionized the treatment of certain cancers, particularly non-small cell lung cancer (NSCLC).[6][7][8]

The subject of this guide, this compound (herein referred to as BDCQ), is a synthetic quinazoline derivative.[9] Its structural features suggest potential interactions with ATP-binding pockets of kinases, a common mechanism for this class of compounds. This guide outlines a logical, multi-step in vitro validation process to ascertain its anticancer potential, benchmark its performance against relevant clinical compounds, and elucidate its preliminary mechanism of action.

Rationale for Comparison and Compound Selection

To contextualize the anticancer activity of BDCQ, a comparative approach is essential. We have selected two well-characterized quinazoline-based EGFR inhibitors as benchmarks:

  • Gefitinib: A first-generation, selective EGFR tyrosine kinase inhibitor (TKI) that competitively blocks the ATP binding site.[7][8][10] It serves as a benchmark for potent and selective kinase inhibition.

  • Erlotinib: Another EGFR TKI with a similar mechanism to Gefitinib, providing a second point of comparison for potency and cell-line specific effects.[11][12]

By comparing BDCQ against these standards, we can assess its relative potency and potential for development as a novel anticancer agent.

Experimental Framework for In Vitro Validation

A robust in vitro evaluation follows a tiered approach, beginning with broad cytotoxicity screening and progressing to more specific mechanistic assays.[13][14][15]

Overall Experimental Workflow

The validation process is designed to systematically assess the compound's effect on cancer cell viability and uncover the underlying cellular mechanisms.

G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Mechanistic Assays cluster_2 Phase 3: Data Analysis & Comparison Cell_Seeding Select & Seed Cancer Cell Lines (A549, MCF-7, HCT116) Compound_Treatment Treat with BDCQ, Gefitinib, Erlotinib (Dose-Response) Cell_Seeding->Compound_Treatment MTT_Assay MTT Assay for Cell Viability Compound_Treatment->MTT_Assay IC50_Calc Calculate IC50 Values MTT_Assay->IC50_Calc Apoptosis_Assay Annexin V / PI Staining (Flow Cytometry) IC50_Calc->Apoptosis_Assay Select potent concentrations Cell_Cycle_Assay Propidium Iodide Staining (Flow Cytometry) IC50_Calc->Cell_Cycle_Assay Comparative_Analysis Compare IC50, Apoptosis Rates, & Cell Cycle Arrest Apoptosis_Assay->Comparative_Analysis Cell_Cycle_Assay->Comparative_Analysis Conclusion Draw Conclusions on BDCQ Potential Comparative_Analysis->Conclusion

Caption: High-level workflow for in vitro validation of BDCQ.

Cell Line Selection

The choice of cell lines is critical for evaluating the breadth and specificity of an anticancer compound. We recommend a starting panel that represents diverse cancer types:

  • A549 (Lung Carcinoma): A standard for NSCLC studies.

  • MCF-7 (Breast Adenocarcinoma): A well-characterized, estrogen-receptor-positive breast cancer line.

  • HCT116 (Colorectal Carcinoma): A common model for colon cancer research.

This panel allows for an initial assessment of whether BDCQ has broad-spectrum activity or is specific to certain cancer lineages.

Primary Assay: Cytotoxicity Screening (MTT Assay)

The initial step is to determine the concentration-dependent cytotoxic effect of BDCQ. The MTT assay is a reliable, colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[16][17][18][19]

Viable cells with active metabolism contain mitochondrial dehydrogenase enzymes that reduce the yellow tetrazolium salt (MTT) into insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.[16][19]

  • Cell Seeding: Plate cells (e.g., A549, MCF-7, HCT116) in 96-well plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[20]

  • Compound Treatment: Prepare serial dilutions of BDCQ, Gefitinib, and Erlotinib in culture medium. Replace the existing medium with 100 µL of medium containing the compounds at various concentrations (e.g., 0.1 to 100 µM). Include vehicle-only (e.g., 0.1% DMSO) controls.

  • Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for another 4 hours.[19] Purple formazan crystals should be visible under a microscope in viable cells.

  • Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.[18]

  • Absorbance Reading: Shake the plate gently for 15 minutes on an orbital shaker to ensure complete dissolution.[16] Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability against the log of the compound concentration to generate a dose-response curve and determine the half-maximal inhibitory concentration (IC₅₀).

Mechanistic Insights: Apoptosis and Cell Cycle Analysis

Once the cytotoxic potency (IC₅₀) is established, the next step is to investigate how the compound induces cell death. Key mechanisms for anticancer drugs include the induction of apoptosis (programmed cell death) and disruption of the cell cycle.[13]

Apoptosis Induction Assay (Annexin V/PI Staining)

This assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells.[21]

In early apoptosis, a cell membrane phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet.[22][23] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (e.g., FITC) and can bind to these exposed PS residues. Propidium Iodide (PI) is a fluorescent dye that intercalates with DNA but cannot cross the intact membrane of live or early apoptotic cells. It can only enter late apoptotic or necrotic cells where membrane integrity is compromised.

G cluster_0 cluster_1 Healthy Healthy Cell Annexin V: Neg PI: Neg Q_LL Lower Left (LL) Healthy Early Early Apoptotic Annexin V: Pos PI: Neg Q_LR Lower Right (LR) Early Apoptotic Late Late Apoptotic / Necrotic Annexin V: Pos PI: Pos Q_UR Upper Right (UR) Late Apoptotic

Caption: Interpretation of Annexin V/PI flow cytometry data.

  • Cell Treatment: Seed cells in 6-well plates and treat with BDCQ and comparators at their respective IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Wash the cells once with cold 1X PBS.

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5-10 µL of PI staining solution (e.g., 50 µg/mL).[24]

  • Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately using a flow cytometer.

Cell Cycle Analysis (Propidium Iodide Staining)

This assay quantifies the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M). Many anticancer drugs exert their effects by causing cell cycle arrest at a specific checkpoint, preventing cell division.

PI is a stoichiometric DNA-binding dye, meaning the amount of fluorescence it emits is directly proportional to the amount of DNA in a cell.[25] Cells in the G2/M phase have twice the DNA content (4N) of cells in the G0/G1 phase (2N), and cells in the S phase (DNA synthesis) have an intermediate amount. Flow cytometry measures the fluorescence intensity of individual cells, allowing for the generation of a DNA content histogram.[26]

  • Cell Treatment: Treat cells as described for the apoptosis assay.

  • Harvesting: Collect all cells and wash with PBS.

  • Fixation: Resuspend the cell pellet and fix the cells by adding ice-cold 70% ethanol dropwise while gently vortexing.[27] Incubate for at least 30 minutes on ice.

  • Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.[27]

  • Staining: Resuspend the cell pellet in a staining solution containing PI (e.g., 50 µg/mL) and RNase A (to prevent staining of double-stranded RNA).[27][28]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.[27]

  • Analysis: Analyze the samples on a flow cytometer. Use cell cycle analysis software to model the G0/G1, S, and G2/M populations.

Comparative Data Analysis and Interpretation

The ultimate goal is to benchmark BDCQ's performance. All quantitative data should be summarized for easy comparison.

Cytotoxicity Comparison (IC₅₀ Values)

The IC₅₀ values provide a direct measure of the potency of each compound against the tested cell lines.

Table 1: Comparative IC₅₀ Values (µM) after 48h Treatment

CompoundA549 (Lung)MCF-7 (Breast)HCT116 (Colon)
BDCQ 8.512.39.1
Gefitinib 15.2> 50> 50
Erlotinib 11.8[12]9.8[29]> 20[30]

Note: Data for BDCQ and Gefitinib are hypothetical for illustrative purposes. Erlotinib data is based on published literature.[12][29][30]

Interpretation: In this hypothetical example, BDCQ shows comparable or superior potency to the established inhibitors, particularly in the A549 and HCT116 cell lines. The high IC₅₀ values for Gefitinib in MCF-7 and HCT116 cells are consistent with its known specificity for EGFR-mutant cancers.

Mechanistic Comparison

The results from the apoptosis and cell cycle assays provide a qualitative and quantitative comparison of the cellular response to each compound.

Table 2: Mechanistic Summary in A549 Cells at IC₅₀ Concentration (24h)

Compound% Apoptotic Cells (Early + Late)Dominant Cell Cycle Phase Arrest
BDCQ 35.6%G2/M
Gefitinib 28.9%G0/G1
Erlotinib 31.2%G0/G1[29]

Note: Data for BDCQ and Gefitinib are hypothetical. Erlotinib data is supported by literature.[29]

Interpretation: This hypothetical data suggests that while all three compounds induce apoptosis, BDCQ may act through a different mechanism than Gefitinib and Erlotinib. A G2/M arrest suggests a potential effect on microtubule dynamics or DNA damage checkpoints, whereas the G0/G1 arrest caused by the EGFR inhibitors is consistent with their known mechanism of blocking growth factor signaling required for cell cycle entry.[29]

Conclusion and Future Directions

This guide outlines a foundational in vitro strategy to validate the anticancer activity of this compound. The comparative framework allows for a clear assessment of its potential relative to established drugs. Based on the hypothetical data presented, BDCQ demonstrates promising cytotoxic activity and may possess a distinct mechanism of action involving G2/M cell cycle arrest.

Future work should focus on:

  • Target Identification: Employing techniques such as kinase profiling or proteomics to identify the specific molecular target(s) of BDCQ.

  • Expanded Cell Line Screening: Testing against a broader panel of cancer cell lines, including those with known resistance mechanisms to EGFR inhibitors.

  • In Vivo Studies: If in vitro data remains promising, progressing to preclinical animal models to evaluate efficacy, pharmacokinetics, and toxicity.

References

A Senior Application Scientist's Guide to In Vivo Efficacy of Quinazoline-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive exploration of the in vivo efficacy of quinazoline-based compounds, a class of molecules that has demonstrated remarkable therapeutic potential across various disease landscapes. This guide is tailored for researchers, scientists, and drug development professionals, offering an in-depth, objective comparison of the performance of these compounds, substantiated by experimental data. We will delve into the causality behind experimental designs, ensuring a thorough understanding of how to assess the real-world potential of these promising therapeutics.

The Quinazoline Scaffold: A Privileged Structure in Drug Discovery

The quinazoline core, a bicyclic aromatic heterocycle, is considered a "privileged scaffold" in medicinal chemistry. This is due to its ability to interact with a wide array of biological targets with high affinity, leading to a diverse range of pharmacological activities. From oncology to cardiovascular and neurological disorders, quinazoline derivatives have been successfully developed into clinically approved drugs and continue to be a fertile ground for the discovery of novel therapeutic agents.[1][2][3][4][5] This guide will primarily focus on their applications in oncology, with additional insights into other significant therapeutic areas.

Comparative In Vivo Efficacy of Clinically Relevant Quinazoline-Based Kinase Inhibitors in Oncology

A significant number of quinazoline-based compounds have been developed as kinase inhibitors, particularly targeting the epidermal growth factor receptor (EGFR) family, which plays a crucial role in cancer cell proliferation, survival, and metastasis.[5] Below is a comparative summary of the in vivo efficacy of prominent FDA-approved quinazoline EGFR inhibitors.

Compound (Brand Name)Target(s)Cancer ModelDosing RegimenKey Efficacy FindingsReference(s)
Gefitinib (Iressa)EGFRNon-Small Cell Lung Cancer (NSCLC) Xenografts (H322, H358R)50-60 mg/kg, i.p., daily 5/7 days for 3-4 weeksSignificant tumor growth delay in sensitive NSCLC lines.[6] Enhanced anti-tumor effect in cisplatin-resistant xenografts.[7] Favorable tolerability and antitumor activity in various xenograft models.[8][6][7][8][9]
Erlotinib (Tarceva)EGFRNSCLC Xenografts (H460a, A549), Pancreatic Cancer Xenograft (BxPC-3)100 mg/kg/day, p.o.Dose-dependent tumor growth inhibition (71-93% in NSCLC models).[10] Significant tumor growth inhibition in combination with chemotherapy, even in resistant models.[10][11][12] 74.5% tumor growth inhibition in a pancreatic cancer model.[13][10][11][12][13][14]
Lapatinib (Tykerb)EGFR, HER2Breast Cancer Brain Metastasis Xenografts (231-BR-HER2)30-100 mg/kg, p.o., daily50-53% reduction in large brain metastases.[15] Reduced phosphorylation of HER2 in brain metastases.[15] Effective in trastuzumab-resistant models.[16][15][16][17][18][19]
Afatinib (Gilotrif)Pan-ErbB (EGFR, HER2, HER4)NSCLC Xenografts (H2170, H1781), NSCLC Brain Metastasis Model (PC-9.luc)15-30 mg/kg, p.o., daily for 14 daysSignificant inhibition of tumor growth in HER2-amplified and HER2-mutant models.[20] Dose-dependent tumor growth inhibition (90.2-105%) in a brain metastasis model.[21] Potent activity against EGFR T790M resistance mutation.[22][23][20][21][22][23][24]

Expert Insights: The choice of a specific quinazoline-based inhibitor is often dictated by the genetic makeup of the tumor. For instance, gefitinib and erlotinib show remarkable efficacy in NSCLC with activating EGFR mutations.[8] Afatinib, being a pan-ErbB inhibitor, offers a broader spectrum of activity and can overcome some forms of resistance to first-generation inhibitors.[22][23] Lapatinib's ability to cross the blood-brain barrier makes it a valuable option for treating HER2-positive breast cancer brain metastases.[15]

Experimental Protocol: A Guide to a Xenograft Efficacy Study

To ensure the trustworthiness and reproducibility of in vivo efficacy data, a meticulously designed and executed experimental protocol is paramount. The following is a representative step-by-step methodology for a subcutaneous xenograft study, a common model for evaluating the anti-tumor activity of quinazoline-based compounds.

Step 1: Cell Line Selection and Culture
  • Rationale: The choice of the cancer cell line is critical and should be based on the specific target of the quinazoline compound being tested. For EGFR inhibitors, cell lines with known EGFR mutation status (e.g., PC-9 with exon 19 deletion, H1975 with L858R and T790M mutations) are often used.

  • Protocol:

    • Obtain the desired human cancer cell line from a reputable cell bank (e.g., ATCC).

    • Culture the cells in the recommended medium supplemented with fetal bovine serum and antibiotics.

    • Maintain the cells in a humidified incubator at 37°C and 5% CO2.

    • Regularly passage the cells to maintain exponential growth and ensure viability for implantation.

Step 2: Animal Model and Tumor Implantation
  • Rationale: Immunocompromised mice (e.g., athymic nude or NOD-SCID) are used to prevent rejection of the human tumor xenograft.

  • Protocol:

    • Acclimate 6-8 week old female athymic nude mice for at least one week before the experiment.

    • Harvest cancer cells during their exponential growth phase and resuspend them in a sterile, serum-free medium or Matrigel.

    • Subcutaneously inject a specific number of cells (typically 1 x 10^6 to 1 x 10^7) into the flank of each mouse.

Step 3: Tumor Growth Monitoring and Randomization
  • Rationale: Regular monitoring of tumor volume is essential to determine the appropriate time to start treatment and to assess the efficacy of the compound. Randomization helps to eliminate bias in the study.

  • Protocol:

    • Once tumors become palpable, measure them two to three times a week using a caliper.

    • Calculate tumor volume using the formula: (Length x Width^2) / 2.

    • When the average tumor volume reaches a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

Step 4: Compound Formulation and Administration
  • Rationale: The formulation and route of administration should mimic the intended clinical use as closely as possible. Oral gavage is common for orally bioavailable compounds like many quinazoline inhibitors.

  • Protocol:

    • Formulate the quinazoline compound in a suitable vehicle (e.g., 0.5% methylcellulose, 0.1% Tween 80 in water).

    • Administer the compound to the treatment group at the predetermined dose and schedule (e.g., daily oral gavage).

    • Administer the vehicle alone to the control group.

Step 5: Efficacy and Toxicity Assessment
  • Rationale: The primary endpoint is typically tumor growth inhibition. Monitoring body weight and clinical signs provides an assessment of the compound's toxicity.

  • Protocol:

    • Continue to measure tumor volume and body weight regularly throughout the study.

    • At the end of the study, euthanize the mice and excise the tumors.

    • Weigh the tumors and calculate the tumor growth inhibition (TGI) using the formula: TGI (%) = [1 - (ΔT / ΔC)] x 100, where ΔT is the change in mean tumor volume of the treated group and ΔC is the change in mean tumor volume of the control group.

    • Perform histopathological analysis of tumors and major organs to assess efficacy and toxicity.

Visualizing the Mechanism: Signaling Pathways and Experimental Workflows

To better understand the biological context and the experimental design, the following diagrams, created using Graphviz, illustrate a key signaling pathway targeted by many quinazoline-based compounds and a typical in vivo efficacy study workflow.

Simplified EGFR Signaling Pathway

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates Ligand EGF/TGF-α Ligand->EGFR Binds Quinazoline Quinazoline Inhibitor Quinazoline->EGFR Inhibits (ATP-competitive) RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: Simplified EGFR signaling pathway and the inhibitory action of quinazoline-based compounds.

In Vivo Xenograft Efficacy Study Workflow

Xenograft_Workflow start Start: Select Cell Line culture Cell Culture & Expansion start->culture implant Tumor Cell Implantation (Subcutaneous) culture->implant monitor Tumor Growth Monitoring implant->monitor randomize Randomization (Tumor Volume ~100-200 mm³) monitor->randomize treatment Treatment Group: Quinazoline Compound randomize->treatment control Control Group: Vehicle randomize->control assessment Efficacy & Toxicity Assessment (Tumor Volume, Body Weight) treatment->assessment control->assessment endpoint Study Endpoint: Tumor Excision & Analysis assessment->endpoint end End: Data Analysis & Report endpoint->end

Caption: Workflow of a typical subcutaneous xenograft model for in vivo efficacy studies.

Quinazolines Beyond Cancer: A Glimpse into Other Therapeutic Arenas

While oncology dominates the landscape of quinazoline-based drug development, their therapeutic reach extends to other important areas.

  • Hypertension: Prazosin and Doxazosin are α1-adrenergic receptor antagonists used to treat high blood pressure and benign prostatic hyperplasia (BPH).[25][26][27][28][29][30][31][32][33][34] Their efficacy has been demonstrated in numerous clinical trials, showing significant improvements in blood pressure and urinary symptoms.[25][28][32]

  • Inflammation: Novel quinazoline derivatives are being investigated as potent anti-inflammatory agents.[35][36][37][38][39] For instance, some compounds have shown promising in vivo activity in carrageenan-induced paw edema models, with reduced ulcerogenic effects compared to traditional NSAIDs.[37]

  • Alzheimer's Disease: The multifactorial nature of Alzheimer's disease presents a significant challenge for drug development.[3][4] Quinazoline derivatives are being explored as multi-target agents, with some compounds showing promising in vivo efficacy in ameliorating cognitive impairments in animal models by targeting cholinesterases and reducing Aβ aggregation.[40][41][42]

Conclusion and Future Directions

The quinazoline scaffold has undeniably earned its "privileged" status in medicinal chemistry, leading to the development of life-saving drugs and continuing to inspire the design of novel therapeutics. The in vivo efficacy studies highlighted in this guide underscore the importance of rigorous experimental design and a deep understanding of the underlying biological mechanisms. As our knowledge of disease pathways expands, we can anticipate the development of next-generation quinazoline-based compounds with enhanced specificity, improved efficacy, and better safety profiles, further solidifying their role in modern medicine.

References

Validating the Mechanism of Action of 2-(4-Bromophenyl)-4,7-dichloroquinazoline: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the rigorous validation of a small molecule's mechanism of action (MoA) is a critical step in the journey from a promising hit to a viable therapeutic candidate. This guide provides an in-depth, experience-driven framework for elucidating and validating the MoA of 2-(4-Bromophenyl)-4,7-dichloroquinazoline , a compound of interest owing to its quinazoline scaffold—a privileged structure in medicinal chemistry.

While direct experimental data for this specific molecule is not extensively published, its structural motifs strongly suggest a primary role as a kinase inhibitor, with potential secondary effects on other cellular processes. This guide, therefore, presents a robust, multi-pronged strategy to test the hypothesis that this compound exerts its biological effects primarily through the inhibition of protein kinases, leading to downstream cellular consequences such as apoptosis and cell cycle arrest.

We will explore a logical series of experiments, from broad cellular screening to specific biochemical assays, providing detailed, field-tested protocols. Furthermore, we will objectively compare the anticipated results with those of well-characterized alternative compounds, offering a comprehensive toolkit for MoA validation.

Hypothesized Primary Mechanism of Action: Kinase Inhibition

The quinazoline core is a well-established pharmacophore found in numerous FDA-approved kinase inhibitors, such as Gefitinib (an EGFR inhibitor).[1][2][3][4] The 2-phenyl and 4,7-dichloro substitutions on the quinazoline ring of our target compound further support the potential for interaction with the ATP-binding pocket of various kinases.

Therefore, our central hypothesis is:

This compound functions as a competitive inhibitor of one or more protein kinases, leading to the disruption of downstream signaling pathways that control cell proliferation and survival.

To rigorously test this, we will employ a tiered approach, starting with broad cellular effects and progressively narrowing down to specific molecular targets.

Phase 1: Characterizing the Cellular Phenotype

The initial step is to understand the global impact of the compound on cancer cells. This provides the foundational data to guide more targeted mechanistic studies.

Cell Viability and Proliferation Assays

The first question to answer is whether this compound affects cell viability. The MTT assay is a reliable and widely used colorimetric method for this purpose.[5][6][7][8][9]

Experimental Protocol: MTT Assay

  • Cell Seeding: Seed cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast carcinoma, HCT116 colon carcinoma) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., from 0.01 µM to 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Staurosporine).

  • MTT Addition: Add 20 µL of a 5 mg/mL MTT solution in PBS to each well and incubate for 4 hours at 37°C.[8]

  • Formazan Solubilization: Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Comparative Analysis:

CompoundAnticipated IC50 RangePrimary Mechanism
This compoundTo be determinedHypothesized Kinase Inhibitor
Gefitinib 0.01 - 1 µM (in sensitive cells)EGFR Kinase Inhibitor[1][2][3][4]
Paclitaxel 0.001 - 0.1 µMMicrotubule Stabilizer[10][11][12][][14]
AZD1152-HQPA (Barasertib) 0.001 - 0.1 µMAurora B Kinase Inhibitor[15][16][17][18][19]

A potent IC50 value for our test compound would justify proceeding with more detailed mechanistic studies.

Apoptosis and Cell Cycle Analysis

A common consequence of kinase inhibition in cancer cells is the induction of apoptosis (programmed cell death) and/or arrest of the cell cycle. Flow cytometry is the gold standard for these analyses.

Experimental Workflow: Apoptosis and Cell Cycle Analysis

G cluster_0 Cell Treatment cluster_1 Apoptosis Assay (Annexin V/PI) cluster_2 Cell Cycle Assay (PI) cluster_3 Data Interpretation start Seed and treat cells with this compound apoptosis_harvest Harvest cells start->apoptosis_harvest cellcycle_harvest Harvest and fix cells in 70% ethanol start->cellcycle_harvest apoptosis_stain Stain with Annexin V-FITC and Propidium Iodide (PI) apoptosis_harvest->apoptosis_stain apoptosis_fcm Analyze by Flow Cytometry apoptosis_stain->apoptosis_fcm apoptosis_results Quantify early/late apoptotic and necrotic cells apoptosis_fcm->apoptosis_results cellcycle_stain Treat with RNase and stain with PI cellcycle_harvest->cellcycle_stain cellcycle_fcm Analyze by Flow Cytometry cellcycle_stain->cellcycle_fcm cellcycle_results Quantify cells in G1, S, and G2/M phases cellcycle_fcm->cellcycle_results

Caption: Workflow for apoptosis and cell cycle analysis.

Experimental Protocol: Annexin V/PI Apoptosis Assay

  • Cell Treatment: Treat cells with this compound at its IC50 and 2x IC50 concentrations for 24-48 hours.

  • Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate for 15 minutes in the dark at room temperature.[20][21][22]

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

Experimental Protocol: Cell Cycle Analysis

  • Cell Treatment: Treat cells as described for the apoptosis assay.

  • Fixation: Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a solution containing RNase A and Propidium Iodide. Incubate for 30 minutes at room temperature in the dark.[23][24][25][26]

  • Flow Cytometry: Analyze the DNA content of the cells by flow cytometry.

Comparative Analysis of Expected Outcomes:

CompoundExpected Apoptosis InductionExpected Cell Cycle Arrest
This compoundDose-dependent increase in Annexin V positive cellsArrest at G1 or G2/M phase is plausible
Gefitinib Induction of apoptosis in EGFR-dependent cells[1]G1 arrest
Paclitaxel Induction of apoptosis[10][14]G2/M arrest[11][12]
AZD1152-HQPA (Barasertib) Induction of apoptosis following polyploidy[15][17][18]G2/M arrest, leading to polyploidy[17][18]

Phase 2: Identifying the Molecular Target

If the cellular phenotype suggests a kinase inhibitor-like profile (e.g., G1 or G2/M arrest and apoptosis), the next phase is to identify the specific kinase(s) targeted by this compound.

In Vitro Kinase Panel Screening

A broad kinase panel screen is the most efficient way to identify potential targets. This is typically performed by a specialized contract research organization (CRO). The compound is tested at one or two concentrations against a large panel of purified kinases, and the percentage of inhibition is measured.

In Vitro Biochemical Kinase Assays

Based on the results of the kinase panel screen, or based on structural similarity to known inhibitors (e.g., EGFR and Aurora kinase inhibitors), focused in vitro biochemical assays should be performed to determine the IC50 of this compound against the putative target kinases.

Experimental Protocol: In Vitro EGFR Kinase Assay (Luminescence-based)

  • Reagent Preparation: Prepare serial dilutions of this compound. Prepare a master mix containing recombinant human EGFR enzyme, a suitable substrate (e.g., poly(Glu,Tyr)4:1), and ATP in a kinase assay buffer.[27][28][29][30][31]

  • Kinase Reaction: Add the test compound or controls to the wells of a 96-well plate. Initiate the kinase reaction by adding the master mix. Incubate at 30°C for a specified time (e.g., 60 minutes).

  • ADP Detection: Add a reagent that converts the ADP generated during the kinase reaction to ATP and then uses luciferase to generate a luminescent signal proportional to the amount of ADP.

  • Data Analysis: Measure the luminescence and calculate the percentage of kinase inhibition relative to the vehicle control. Determine the IC50 value.

Experimental Protocol: In Vitro Aurora A Kinase Assay

The protocol is similar to the EGFR kinase assay, but with the following modifications:

  • Use recombinant human Aurora A kinase.

  • Use a specific substrate for Aurora A (e.g., a peptide substrate).

  • Optimize the ATP concentration for the Km of Aurora A.

Comparative Analysis of Biochemical Potency:

CompoundTarget Kinase(s)Reported IC50
This compoundTo be determinedTo be determined
Gefitinib EGFR~2-80 nM[1]
AZD1152-HQPA (Barasertib) Aurora B~0.37 nM[16][17]
Western Blotting for Target Engagement

To confirm that the compound inhibits the target kinase within a cellular context, Western blotting can be used to assess the phosphorylation status of the kinase's downstream substrates.

Signaling Pathway for Target Engagement Validation

G cluster_0 Upstream cluster_1 Inhibitor Action cluster_2 Downstream Signaling cluster_3 Cellular Response ligand Growth Factor (e.g., EGF) receptor Receptor Tyrosine Kinase (e.g., EGFR) ligand->receptor downstream_protein Downstream Substrate (e.g., Akt, ERK) receptor->downstream_protein Phosphorylation inhibitor This compound inhibitor->receptor Inhibition phosphorylated_protein Phosphorylated Substrate (e.g., p-Akt, p-ERK) downstream_protein->phosphorylated_protein response Inhibition of Proliferation, Induction of Apoptosis phosphorylated_protein->response

Caption: Hypothesized signaling pathway inhibition.

Experimental Protocol: Western Blot for Phosphorylated Proteins

  • Cell Lysis: Treat cells with this compound at various concentrations and for different times. Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[32][33][34][35]

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane (e.g., with 5% BSA in TBST) and probe with primary antibodies specific for the phosphorylated form of the target substrate (e.g., anti-phospho-EGFR, anti-phospho-Histone H3 for Aurora B activity) and the total protein as a loading control.

  • Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent substrate to detect the proteins.

A dose-dependent decrease in the phosphorylated substrate would provide strong evidence of target engagement in cells.

Phase 3: Comparison with Alternative Mechanisms of Action

To ensure the specificity of the hypothesized MoA, it is crucial to investigate and rule out other plausible mechanisms for quinazoline-based compounds.

Tubulin Polymerization Assay

Some quinazoline derivatives have been reported to inhibit tubulin polymerization.[36][37][38][39]

Experimental Protocol: In Vitro Tubulin Polymerization Assay

  • Reaction Setup: In a 96-well plate, combine purified tubulin with a GTP-containing buffer. Add this compound, a positive control for inhibition (e.g., Nocodazole), a positive control for stabilization (e.g., Paclitaxel), and a vehicle control.

  • Polymerization Induction: Initiate polymerization by incubating the plate at 37°C.

  • Monitoring Polymerization: Monitor the increase in fluorescence (using a fluorescent reporter that binds to polymerized microtubules) or absorbance (turbidity) over time in a plate reader.

  • Data Analysis: Plot the fluorescence/absorbance versus time. A decrease in the rate and extent of polymerization indicates inhibition.

If this compound does not significantly affect tubulin polymerization, this provides evidence against this alternative MoA.

Wnt/β-catenin Signaling Reporter Assay

Quinazolines have also been implicated as inhibitors of the Wnt/β-catenin signaling pathway.[40][41]

Experimental Protocol: Wnt/β-catenin Luciferase Reporter Assay

  • Cell Transfection: Transfect cells (e.g., HEK293T) with a Wnt/β-catenin responsive luciferase reporter plasmid (e.g., TOPFlash) and a control plasmid (e.g., FOPFlash).

  • Compound Treatment: Treat the transfected cells with this compound, a known Wnt pathway inhibitor (e.g., IWR-1-endo), and a vehicle control. Stimulate the pathway with Wnt3a conditioned media or a GSK3β inhibitor (e.g., CHIR99021).

  • Luciferase Assay: After 24 hours, lyse the cells and measure the luciferase activity.

  • Data Analysis: Normalize the TOPFlash luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) and compare the activity in treated versus untreated cells.

A lack of significant inhibition in this assay would suggest that the compound does not primarily act through this pathway.

Conclusion: Synthesizing the Evidence for a Validated Mechanism of Action

References

Benchmarking 2-(4-Bromophenyl)-4,7-dichloroquinazoline: A Comparative Guide for Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the preclinical benchmarking of a novel quinazoline derivative, 2-(4-Bromophenyl)-4,7-dichloroquinazoline. Drawing upon established principles of kinase inhibitor evaluation, we present a series of robust experimental protocols to characterize its potential as an anticancer agent. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and evaluation of new targeted therapies.

The quinazoline scaffold is a cornerstone in the development of protein kinase inhibitors, with numerous derivatives having achieved clinical success.[1][2][3][4] The structural features of this compound suggest its potential inclusion within this class of targeted agents. While direct biological data for this specific molecule is not yet publicly available, a closely related analog, 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid, has demonstrated potent inhibitory activity against Aurora A kinase.[5][6][7][8] This precedent informs our hypothesis that this compound is likely to exhibit activity as a kinase inhibitor.

To rigorously evaluate this hypothesis, we propose a benchmarking study against well-characterized standards representing key kinase families implicated in oncogenesis:

  • Gefitinib: A selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a critical target in non-small cell lung cancer and other epithelial malignancies.[9][10][11][12]

  • Sunitinib: A multi-targeted tyrosine kinase inhibitor that potently inhibits Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs), key mediators of tumor angiogenesis.[13][14][15][16]

  • Dasatinib: An inhibitor of multiple tyrosine kinases, including the BCR-ABL fusion protein and Src family kinases, which are involved in cell proliferation, migration, and survival.[8]

This guide will detail the experimental workflows to compare the efficacy of this compound against these standards in biochemical and cell-based assays.

Experimental Design and Rationale

Our benchmarking strategy is designed to provide a comprehensive profile of the test compound's activity, from direct enzyme inhibition to its effects on cancer cell pathophysiology. The experimental workflow is as follows:

G cluster_0 Phase 1: Biochemical Profiling cluster_1 Phase 2: Cellular Activity Assessment cluster_2 Phase 3: Data Analysis and Comparison A In Vitro Kinase Assay B Determine IC50 values for EGFR, VEGFR2, and Src A->B G Comparative Analysis of IC50 and GI50 values B->G C Cell Viability Assay (MTT) D Determine GI50 values in relevant cancer cell lines (e.g., A549, HUVEC, MDA-MB-231) C->D D->G E Cell Migration Assay (Wound Healing) F Quantify inhibition of cell migration E->F F->G H Structure-Activity Relationship (SAR) Insights G->H

Caption: Proposed experimental workflow for benchmarking this compound.

Phase 1: In Vitro Kinase Inhibition Assays

The initial step is to determine the direct inhibitory effect of this compound on the activity of purified kinases. This provides a direct measure of target engagement and is essential for understanding the compound's mechanism of action.

Protocol: In Vitro Kinase Assay
  • Reagents and Materials:

    • Recombinant human kinases (EGFR, VEGFR2, Src)

    • Kinase-specific peptide substrates

    • ATP (Adenosine triphosphate)

    • Kinase assay buffer

    • This compound, Gefitinib, Sunitinib, Dasatinib (dissolved in DMSO)

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

    • 384-well assay plates

  • Procedure:

    • Prepare serial dilutions of the test compound and standard inhibitors in DMSO.

    • Add the diluted compounds to the assay plate.

    • Add the kinase and substrate mixture to each well.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at room temperature for the recommended time.

    • Stop the reaction and add the detection reagent according to the manufacturer's protocol.

    • Measure the luminescence or fluorescence signal using a plate reader.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the half-maximal inhibitory concentration (IC50) value by fitting the data to a sigmoidal dose-response curve.

Phase 2: Cell-Based Assays

Following biochemical profiling, it is crucial to assess the compound's activity in a cellular context. Cell-based assays provide insights into cell permeability, off-target effects, and the overall impact on cancer cell pathophysiology.

Protocol: Cell Viability (MTT) Assay[5][7]

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

  • Reagents and Materials:

    • Cancer cell lines (e.g., A549 for EGFR, HUVEC for VEGFR2, MDA-MB-231 for Src)

    • Cell culture medium and supplements

    • This compound and standard inhibitors

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization solution (e.g., DMSO or SDS in HCl)

    • 96-well cell culture plates

  • Procedure:

    • Seed the cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test compound and standard inhibitors for 72 hours.

    • Add MTT solution to each well and incubate for 4 hours.

    • Add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell growth inhibition for each compound concentration.

    • Determine the half-maximal growth inhibition (GI50) value from the dose-response curve.

Protocol: Cell Migration (Wound Healing) Assay

This assay evaluates the effect of the compound on the migratory capacity of cancer cells, a key process in metastasis.

  • Reagents and Materials:

    • Cancer cell lines (e.g., MDA-MB-231)

    • Cell culture medium

    • This compound and standard inhibitors

    • Sterile pipette tips or a wound healing assay tool

    • Microscope with a camera

  • Procedure:

    • Grow a confluent monolayer of cells in a multi-well plate.

    • Create a "scratch" or wound in the cell monolayer using a sterile pipette tip.

    • Wash the wells to remove detached cells.

    • Add fresh medium containing the test compound or standard inhibitors at a non-lethal concentration.

    • Capture images of the wound at time 0 and at regular intervals (e.g., 24 and 48 hours).

  • Data Analysis:

    • Measure the area of the wound at each time point using image analysis software.

    • Calculate the percentage of wound closure for each treatment group.

    • Compare the rate of wound closure between the treated and control groups.

Data Presentation and Interpretation

The quantitative data from these assays should be summarized in clear and concise tables for easy comparison.

Table 1: In Vitro Kinase Inhibition

CompoundEGFR IC50 (nM)VEGFR2 IC50 (nM)Src IC50 (nM)
This compoundExperimental ValueExperimental ValueExperimental Value
GefitinibExperimental ValueExperimental ValueExperimental Value
SunitinibExperimental ValueExperimental ValueExperimental Value
DasatinibExperimental ValueExperimental ValueExperimental Value

Table 2: Cell Viability (GI50 in µM)

CompoundA549 (EGFR-driven)HUVEC (VEGFR-driven)MDA-MB-231 (Src-driven)
This compoundExperimental ValueExperimental ValueExperimental Value
GefitinibExperimental ValueExperimental ValueExperimental Value
SunitinibExperimental ValueExperimental ValueExperimental Value
DasatinibExperimental ValueExperimental ValueExperimental Value

Table 3: Cell Migration (% Wound Closure at 24h)

Compound (at 1x GI50)MDA-MB-231
Vehicle ControlExperimental Value
This compoundExperimental Value
DasatinibExperimental Value

Signaling Pathway Context

The targeted kinases are central nodes in signaling pathways that drive cancer cell proliferation, survival, and metastasis. Understanding the position of these targets within these pathways provides a mechanistic basis for interpreting the experimental results.

G cluster_0 Cell Surface Receptors cluster_1 Cytoplasmic Kinases cluster_2 Cellular Responses EGFR EGFR PI3K PI3K/Akt EGFR->PI3K RAS RAS/MAPK EGFR->RAS VEGFR VEGFR VEGFR->PI3K VEGFR->RAS Angiogenesis Angiogenesis VEGFR->Angiogenesis Src Src Src->PI3K Src->RAS Migration Migration Src->Migration Survival Survival PI3K->Survival Proliferation Proliferation RAS->Proliferation Gefitinib Gefitinib Gefitinib->EGFR Sunitinib Sunitinib Sunitinib->VEGFR Dasatinib Dasatinib Dasatinib->Src Test_Compound Test Compound Test_Compound->EGFR Test_Compound->VEGFR Test_Compound->Src

Caption: Key oncogenic signaling pathways targeted by the benchmark inhibitors.

Conclusion

This guide outlines a systematic approach to the initial characterization and benchmarking of this compound. By comparing its performance against established kinase inhibitors with distinct target profiles, researchers can gain valuable insights into its potential mechanism of action, potency, and selectivity. The data generated from these studies will be instrumental in guiding further preclinical development and optimizing the therapeutic potential of this promising compound.

References

assessing the selectivity of 2-(4-Bromophenyl)-4,7-dichloroquinazoline for Aurora A kinase

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Selectivity in Targeting Aurora A Kinase

Aurora A kinase, a key regulator of mitotic progression, is a validated therapeutic target in oncology.[1][2] Its overexpression is a common feature in a variety of human cancers, often correlating with poor prognosis. The development of small molecule inhibitors targeting Aurora A has been an area of intense research, leading to several clinical candidates. A critical parameter in the development of any kinase inhibitor is its selectivity – the ability to inhibit the intended target without engaging other kinases, particularly those that are structurally related. For Aurora A, selectivity against the highly homologous Aurora B and C kinases is paramount to avoid off-target toxicities. Inhibition of Aurora B, for instance, can lead to endoreduplication and polyploidy, which may have different therapeutic consequences and toxicity profiles compared to selective Aurora A inhibition.[3]

This guide provides a comprehensive framework for assessing the selectivity of a novel or uncharacterized compound for Aurora A kinase. We will use the molecule 2-(4-Bromophenyl)-4,7-dichloroquinazoline as a hypothetical test compound to illustrate the experimental workflow. While the quinazoline scaffold is present in many kinase inhibitors, there is currently no publicly available data to confirm that this specific molecule has activity against Aurora A.[4][5][6][7][8][9] Therefore, this document serves as a methodological guide, outlining the necessary steps to generate the data required for a thorough selectivity assessment, rather than a review of existing data for this particular compound.

We will detail the essential in vitro and cellular assays, provide step-by-step protocols, and present examples of how to analyze and present the resulting data. Furthermore, we will compare our hypothetical findings for this compound with a panel of well-characterized Aurora kinase inhibitors with varying selectivity profiles.

The Aurora Kinase Family: A, B, and C

The Aurora kinase family consists of three highly conserved serine/threonine kinases in humans:

  • Aurora A: Primarily involved in centrosome maturation and separation, and the formation of the bipolar spindle.[2][10]

  • Aurora B: A component of the chromosomal passenger complex, it plays a crucial role in chromosome condensation, kinetochore-microtubule attachments, and cytokinesis.[11]

  • Aurora C: Its function is less well-characterized but is thought to be important in meiosis.

Given the high degree of homology in their ATP-binding pockets, achieving selectivity among the Aurora kinase isoforms is a significant challenge in drug discovery.

Experimental Workflow for Selectivity Profiling

A robust assessment of kinase inhibitor selectivity requires a multi-faceted approach, moving from biochemical assays to cellular systems, and finally to broad, unbiased screening.

G cluster_0 In Vitro Profiling cluster_1 Cellular Characterization biochem_assay Biochemical IC50 Determination (Aurora A, B, C) kinome_scan Broad Kinome Screen (e.g., KINOMEscan) biochem_assay->kinome_scan Initial Potency & Selectivity target_engagement Cellular Target Engagement (e.g., NanoBRET) biochem_assay->target_engagement Transition to Cellular Context conclusion Comprehensive Selectivity Profile kinome_scan->conclusion downstream_assay Downstream Signaling Assay (p-Histone H3) target_engagement->downstream_assay Confirming On-Target Activity phenotypic_assay Phenotypic Assessment (Mitotic Arrest, Polyploidy) downstream_assay->phenotypic_assay Linking Target to Cellular Effect phenotypic_assay->conclusion

Caption: A typical workflow for assessing the selectivity of a novel kinase inhibitor.

Comparator Compounds

To contextualize the (hypothetical) data for our test compound, we will use the following well-characterized Aurora kinase inhibitors as benchmarks:

CompoundTarget(s)Reported Selectivity
Alisertib (MLN8237) Aurora A>200-fold selective for Aurora A over Aurora B in cellular assays.
Barasertib (AZD1152) Aurora BHighly selective for Aurora B (IC50 = 0.37 nM) over Aurora A.[12][13]
Danusertib (PHA-739358) Pan-Aurora, Abl, FGFR1, Ret, TrkAPotent inhibitor of Aurora A, B, and C with additional activity against other kinases.[14][15][16][17][18]

Part 1: In Vitro Biochemical Assays

The initial step is to determine the direct inhibitory effect of the compound on the purified kinase enzymes. This is typically done by measuring the reduction in the phosphorylation of a substrate by the kinase in the presence of the inhibitor.

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™)

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

Rationale: The ADP-Glo™ assay is a robust, luminescence-based method that is well-suited for high-throughput screening and generating IC50 curves. It measures enzyme activity directly and is less prone to interference than some other methods.

Methodology:

  • Reagent Preparation:

    • Prepare a 2X kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.2 mg/mL BSA, 1 mM DTT).

    • Reconstitute recombinant human Aurora A, Aurora B, and Aurora C enzymes in kinase buffer to a working concentration (e.g., 2-5 ng/µL).

    • Prepare a solution of a suitable substrate (e.g., Kemptide for Aurora A) in kinase buffer.

    • Prepare a 2X ATP solution in kinase buffer at a concentration close to the Km for each kinase.

    • Serially dilute this compound and comparator compounds in DMSO, then further dilute in kinase buffer to create a 5X stock of each concentration.

  • Kinase Reaction:

    • In a 384-well plate, add 5 µL of the 5X compound dilution.

    • Add 10 µL of the 2.5X enzyme/substrate mix.

    • Initiate the reaction by adding 10 µL of the 2.5X ATP solution.

    • Incubate at 30°C for 60 minutes.

  • Signal Detection:

    • Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

    • Read luminescence on a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to DMSO controls.

    • Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

Hypothetical In Vitro Data
CompoundAurora A IC50 (nM)Aurora B IC50 (nM)Aurora C IC50 (nM)Selectivity (AurB/AurA)
This compound 251,25080050-fold
Alisertib (MLN8237) 1.2>400>400>333-fold
Barasertib (AZD1152) 1,3690.37170.00027-fold
Danusertib (PHA-739358) 1379616-fold

Note: Data for this compound is hypothetical for illustrative purposes.

Part 2: Cellular Target Engagement

Demonstrating that a compound can bind to its intended target in a complex cellular environment is a crucial step. The NanoBRET™ Target Engagement assay is a powerful tool for this purpose.

Protocol 2: NanoBRET™ Target Engagement Assay

This assay measures the binding of a compound to a NanoLuc® luciferase-tagged protein in living cells.

Rationale: NanoBRET™ provides quantitative data on compound affinity and target occupancy in a physiological context, accounting for cell permeability and potential efflux.

Methodology:

  • Cell Preparation:

    • Transfect HEK293 cells with a plasmid encoding for Aurora A fused to NanoLuc® luciferase.

    • Culture the transfected cells for 24 hours to allow for protein expression.

    • Harvest and resuspend the cells in Opti-MEM® I Reduced Serum Medium.

  • Assay Setup:

    • In a white 384-well plate, add the serially diluted test compound.

    • Add the NanoBRET™ tracer, a fluorescently labeled molecule that also binds to the kinase active site, at a pre-determined concentration.

    • Add the cell suspension to each well.

  • Signal Detection:

    • Add the Nano-Glo® Substrate and an extracellular NanoLuc® inhibitor.

    • Read the plate on a luminometer capable of measuring both the donor (460 nm) and acceptor (610 nm) emission wavelengths.

  • Data Analysis:

    • Calculate the NanoBRET™ ratio (acceptor emission/donor emission).

    • Plot the BRET ratio against the log of the inhibitor concentration and fit the data to determine the cellular IC50.

Part 3: Assessing Downstream Signaling and Cellular Phenotype

To confirm that target engagement translates into functional inhibition of the kinase pathway, we can measure the phosphorylation of a known downstream substrate and observe the resulting cellular phenotype.

Protocol 3: Western Blot for Phospho-Histone H3 (Ser10)

Phosphorylation of Histone H3 at Serine 10 is a well-established downstream marker of Aurora B activity. A highly selective Aurora A inhibitor should not significantly affect this marker at concentrations where it inhibits Aurora A-driven processes.

Rationale: This assay provides a functional readout of Aurora B inhibition in cells, serving as a key counter-screen for Aurora A selectivity.

Methodology:

  • Cell Treatment and Lysis:

    • Seed a suitable cancer cell line (e.g., HCT116) and treat with a dose range of the test compound for a defined period (e.g., 24 hours).

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate 20-30 µg of protein per sample on an SDS-polyacrylamide gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with a primary antibody against Phospho-Histone H3 (Ser10).[19]

    • Also probe a separate blot or strip and re-probe the same blot with an antibody for total Histone H3 as a loading control.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.[20][21]

Protocol 4: Immunofluorescence for Mitotic Phenotypes

Inhibition of Aurora A typically leads to defects in centrosome separation and spindle formation, resulting in a mitotic arrest with monopolar spindles. In contrast, Aurora B inhibition leads to cytokinesis failure and the formation of polyploid cells.

Rationale: Visualizing the cellular phenotype provides a qualitative but powerful confirmation of the inhibitor's mechanism of action and selectivity.

Methodology:

  • Cell Culture and Treatment:

    • Grow cells on glass coverslips and treat with the test compound at concentrations around the cellular IC50.

    • Fix the cells with 4% paraformaldehyde.

    • Permeabilize the cells with 0.25% Triton X-100 in PBS.

  • Immunostaining:

    • Block with 1% BSA in PBS.

    • Incubate with primary antibodies for α-tubulin (to visualize the spindle) and a marker for centrosomes (e.g., pericentrin).

    • Wash and incubate with fluorescently-labeled secondary antibodies.

    • Counterstain the DNA with DAPI.

  • Imaging:

    • Mount the coverslips on microscope slides.

    • Image the cells using a fluorescence or confocal microscope.

    • Quantify the percentage of cells with monopolar spindles versus polyploid cells.

Part 4: Broad Kinome Profiling

To assess the selectivity of a compound beyond the Aurora kinase family, a broad kinase panel screen is essential.

KINOMEscan™ Profiling

The KINOMEscan™ platform is a competition binding assay that quantitatively measures the interactions of a compound against a large panel of kinases (typically >400).

Rationale: This unbiased approach can identify potential off-targets that would be missed by hypothesis-driven assays, providing a comprehensive view of the compound's selectivity and potential for off-target toxicities.

Methodology: The assay is typically performed as a service by companies like Eurofins DiscoverX. The compound is tested at a fixed concentration (e.g., 1 µM) against the kinase panel. The results are reported as percent of control, with lower percentages indicating stronger binding. Hits are often followed up with Kd determination.

G cluster_0 Assay Principle node1 Test Compound DNA-tagged Kinase Immobilized Ligand node2 Competition for Binding Site node1:f1->node2:f0 node1:f2->node2:f0 node3 Quantification of Bound Kinase via qPCR node2->node3

References

A Senior Application Scientist's Guide to Comparative Docking Studies of 2-Arylquinazolines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to this in-depth technical guide on conducting comparative molecular docking studies of 2-arylquinazolines. This document is designed for researchers, medicinal chemists, and drug development professionals who are leveraging computational tools to accelerate the discovery of novel therapeutics. The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs, particularly in oncology.[1][2][3] Its derivatives, especially the 2-aryl substituted class, are known to target a range of biologically significant proteins.

This guide will move beyond a simple recitation of steps. We will delve into the causality behind experimental choices, focusing on two primary and mechanistically distinct anticancer targets for 2-arylquinazolines: Epidermal Growth Factor Receptor (EGFR) Kinase and Tubulin . By comparing the docking methodologies and outcomes for these two targets, we aim to provide a framework for robust, reliable, and insightful in silico analysis.

The Strategic Importance of Target Selection: EGFR vs. Tubulin

The choice of a biological target is the foundational step in any drug discovery project. For 2-arylquinazolines, EGFR and tubulin represent two of the most successful and well-validated targets.[4][5] Understanding their differences is key to designing meaningful docking studies.

  • EGFR Tyrosine Kinase: A transmembrane receptor that plays a pivotal role in cell proliferation, differentiation, and survival.[5] Its kinase domain contains a well-defined ATP-binding pocket. Many 2-arylquinazolines are designed as ATP-competitive inhibitors, mimicking the adenine moiety of ATP to block downstream signaling.[6][7] Overexpression or mutation of EGFR is a hallmark of various cancers, including non-small-cell lung cancer and breast cancer.[5] Approved drugs like Gefitinib and Erlotinib validate this strategy.[2]

  • Tubulin: The monomeric protein that polymerizes to form microtubules, essential components of the cellular cytoskeleton. Microtubules are highly dynamic and crucial for cell division (mitosis), intracellular transport, and cell shape maintenance.[8] Certain 2-arylquinazolines act as microtubule-destabilizing agents by binding to the colchicine-binding site on β-tubulin, preventing polymerization and arresting cells in the G2/M phase of the cell cycle, ultimately leading to apoptosis.[4][9]

The fundamental difference in their binding sites—a relatively constrained kinase pocket in EGFR versus a broader interface region in tubulin—necessitates distinct considerations during a docking study, from grid box definition to the interpretation of binding poses.

Pillar 1: The Self-Validating Docking Workflow

A trustworthy computational model is a self-validating one. Before screening novel compounds, it is imperative to validate that your chosen docking protocol can accurately reproduce known binding modes. This process, often called "redocking," is the bedrock of a reliable study.[10][11]

Experimental Protocol: Docking Protocol Validation (Redocking)

Objective: To validate the docking software and parameters by redocking a co-crystallized ligand into its corresponding protein active site and ensuring the predicted pose is accurate.

Instrumentation & Software:

  • Molecular Docking Software: A variety of software is available, ranging from open-source options like AutoDock Vina to commercial packages like Glide, GOLD, or MOE Dock.[12][13] This protocol will outline a general workflow applicable to most. For this guide, we will reference AutoDock Vina, a widely used and effective open-source tool.[14]

  • Visualization Software: UCSF Chimera, PyMOL, or BIOVIA Discovery Studio for visual inspection and analysis.[12]

  • Protein Data Bank (PDB): Source for crystal structures.

Methodology:

  • Protein Structure Retrieval and Preparation:

    • Download the crystal structure of the target protein complexed with a known ligand from the PDB (e.g., EGFR with Erlotinib, PDB ID: 1M17; Tubulin with a colchicine-site inhibitor, PDB ID: 1SA0).

    • Prepare the protein: Remove water molecules and any non-essential heteroatoms/co-factors. Add polar hydrogens and assign atomic charges (e.g., Gasteiger charges). This step is crucial for accurately modeling electrostatic interactions.

    • Extract the co-crystallized ligand from the complex and save it as a separate file. This will serve as our reference ("ground truth") conformation.

  • Ligand Preparation:

    • Use the extracted ligand file. Add polar hydrogens and assign charges, ensuring the protonation state is appropriate for physiological pH.

    • Define rotatable bonds. The flexibility of the ligand is a key parameter in docking simulations.

  • Defining the Binding Site (Grid Box Generation):

    • The "search space" for the docking algorithm must be defined. For validation, this is straightforward: center the grid box on the co-crystallized ligand's geometric center.

    • The size of the box should be large enough to accommodate the ligand and allow for rotational and translational sampling, but not so large that it becomes computationally inefficient and reduces the chances of finding the correct pose. A common practice is to ensure the box extends 10-15 Å beyond the ligand in each dimension.

  • Execution of Docking Simulation:

    • Run the docking algorithm using the prepared protein and ligand files, along with the grid box parameters. The software will generate multiple possible binding poses (conformations) for the ligand, each with an associated binding affinity score (e.g., in kcal/mol).

  • Analysis and Validation:

    • The primary validation metric is the Root Mean Square Deviation (RMSD) between the predicted top-scoring pose and the original co-crystallized pose.[10][15]

    • Success Criterion: An RMSD value of ≤ 2.0 Å is generally considered a successful validation, indicating that the docking protocol can accurately reproduce the experimental binding mode.[10][15]

    • Visually inspect the top-scoring pose to confirm that key interactions (e.g., hydrogen bonds, hydrophobic contacts) observed in the crystal structure are replicated.

This validation step must be performed for each target protein before proceeding. A protocol that successfully docks to EGFR may not be optimized for tubulin without adjustment.

Workflow Diagram: The Self-Validating Docking Process

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_val Validation Phase PDB 1. Retrieve PDB Structure (e.g., 1M17 for EGFR) PrepProt 2. Prepare Protein (Remove H2O, Add H) PDB->PrepProt ExtractLig 3. Extract Co-crystallized Ligand (Reference Pose) PrepProt->ExtractLig PrepLig 4. Prepare Ligand (Add H, Define Bonds) ExtractLig->PrepLig DefineGrid 5. Define Grid Box (Center on Reference Pose) PrepLig->DefineGrid RunDock 6. Execute Docking (Generate Poses & Scores) DefineGrid->RunDock CalcRMSD 7. Calculate RMSD (Predicted vs. Reference) RunDock->CalcRMSD Result 8. Validation Check CalcRMSD->Result Success Success (RMSD <= 2.0 Å) Proceed to Screening Result->Success Yes Fail Fail (RMSD > 2.0 Å) Refine Protocol Result->Fail No

Caption: Workflow for validating a molecular docking protocol via redocking.

Pillar 2: Comparative Docking of 2-Arylquinazolines

With validated protocols for both EGFR and Tubulin, we can now proceed to a comparative docking study of novel or known 2-arylquinazoline derivatives.

Experimental Protocol: Comparative Docking

Objective: To predict the binding modes and affinities of a set of 2-arylquinazoline derivatives against EGFR and Tubulin and to compare their interaction patterns.

Methodology:

  • Ligand Set Preparation:

    • Create 3D structures of the 2-arylquinazoline derivatives to be studied.

    • Perform energy minimization on each ligand using a suitable force field (e.g., MMFF94) to obtain low-energy, stable conformations.

    • Ensure correct protonation states and assign charges as in the validation step.

  • Protein Preparation:

    • Use the same prepared protein structures from the validated protocols. It is often preferable to use an "apo" (ligand-free) structure if a high-quality one is available, though using the structure from the validation step is common practice.[11]

  • Docking Execution:

    • Systematically dock each ligand from the prepared set into the active site of EGFR.

    • Separately, dock each ligand into the colchicine-binding site of Tubulin.

    • Use the exact same grid box parameters and docking settings established during the validation phase for each respective target.

  • Data Analysis and Comparison:

    • For each ligand-protein pair, record the binding affinity (or docking score) of the top-scoring pose.

    • Analyze the specific interactions (hydrogen bonds, hydrophobic interactions, pi-stacking) for the top-scoring pose of each ligand with each protein.

    • Compare the binding scores of a given ligand between the two targets. Does it show a preference for one over the other?

    • Compare the scores of different ligands for a single target. How do substitutions on the 2-aryl ring affect binding affinity?

    • Correlate docking scores with any available experimental data (e.g., IC₅₀ values) to assess the predictive power of the model.[16][17]

Data Presentation: Summarizing Docking Results

Quantitative data should be summarized in clear, comparative tables.

Table 1: Comparative Docking Scores of 2-Arylquinazoline Derivatives

Compound ID 2-Aryl Substituent EGFR Binding Affinity (kcal/mol) Tubulin Binding Affinity (kcal/mol) Experimental IC₅₀ (EGFR, µM) Experimental IC₅₀ (Tubulin, µM)
Erlotinib 3-ethynylphenyl (at 4-anilino) -9.5 to -10.5 N/A ~0.005 N/A
Compound A 4-methoxyphenyl -8.7 -7.2 0.5 >50
Compound B 3,4,5-trimethoxyphenyl -7.9 -9.1 >10 0.15

| Compound C | 4-chlorophenyl | -9.1 | -7.5 | 0.2 | >50 |

Note: Data is illustrative, based on trends reported in the literature. Actual values will vary based on the specific software, force field, and compound structures used.

Table 2: Key Residue Interactions for Lead Compounds

Target Compound Interacting Residues Type of Interaction
EGFR Compound C MET793, LEU718, VAL726, LYS745, CYS797 H-Bond, Hydrophobic

| Tubulin | Compound B | CYS241, LEU248, ALA316, VAL318, LYS352 | H-Bond, Hydrophobic |

This data is synthesized from multiple studies identifying key interaction sites.[4][7][18][19]

Pillar 3: Mechanistic Insights and Authoritative Grounding

The ultimate goal of docking is not just to generate numbers, but to understand the structural basis of activity and guide further drug design.

EGFR Inhibition Mechanism

Docking studies of 2-arylquinazolines in the EGFR kinase domain consistently show a conserved binding mode. The quinazoline core acts as a scaffold, placing the 2-aryl group in a position to make additional contacts. A critical interaction is the hydrogen bond formed between the N1 atom of the quinazoline ring and the backbone NH of a key methionine residue (MET793) in the hinge region of the kinase.[7] This interaction mimics the binding of ATP's adenine ring. The substituents on the aryl group at the 2-position can then be optimized to exploit adjacent hydrophobic pockets, enhancing binding affinity and selectivity.[6][20]

Tubulin Inhibition Mechanism

In contrast, the colchicine-binding site on tubulin is located at the interface between the α and β-tubulin subunits.[19] It is a larger, more solvent-exposed pocket. Docking studies reveal that 2-arylquinazolines that favor this site often possess specific features, such as the trimethoxyphenyl group found in combretastatin A-4, a potent natural tubulin inhibitor.[9] These groups form crucial hydrogen bonds and hydrophobic interactions with residues like CYS241 and LEU255, preventing the conformational changes needed for microtubule polymerization.[4][19] The 2-arylquinazoline scaffold serves to orient these pharmacophoric elements correctly within this broader pocket.

Signaling Pathway Visualization

Understanding the downstream effects of target engagement is crucial. The following diagram illustrates the EGFR signaling pathway and the point of inhibition.

EGFR_Pathway cluster_outside cluster_membrane cluster_inside EGF EGF Ligand EGFR EGFR EGF->EGFR P1 Dimerization & Autophosphorylation EGFR->P1 Binding RAS RAS/RAF/MEK Pathway P1->RAS PI3K PI3K/AKT Pathway P1->PI3K OUTCOME Cell Proliferation, Survival RAS->OUTCOME PI3K->OUTCOME INHIBITOR 2-Arylquinazoline (e.g., Erlotinib) INHIBITOR->P1 INHIBITS

Caption: Simplified EGFR signaling pathway and point of inhibition.

Conclusion and Future Directions

This guide has outlined a robust, validation-centric framework for the comparative docking of 2-arylquinazolines against EGFR and tubulin. By understanding the distinct structural requirements of each target and meticulously validating the computational protocol, researchers can generate reliable hypotheses to guide synthetic efforts. The comparative approach allows for the early assessment of potential target selectivity and provides a rational basis for optimizing lead compounds.

The key takeaway is that molecular docking is not a black box; it is a powerful scientific tool that, when used with rigor and a clear understanding of its underlying principles, can significantly de-risk and accelerate the drug discovery pipeline.

References

A Senior Application Scientist's Guide to Validating Hits from a High-Throughput Screen: A Case Study Featuring 2-(4-Bromophenyl)-4,7-dichloroquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a high-throughput screen (HTS) to a validated lead compound is both exhilarating and fraught with potential pitfalls. A primary screen merely identifies "hits"—compounds that exhibit activity against a target of interest. However, many of these initial hits are false positives or possess undesirable properties.[1][2] A rigorous and systematic validation process is therefore paramount to ensure that resources are focused on the most promising candidates.[3]

This guide provides a comprehensive framework for validating hits from a biochemical screen, using the hypothetical identification of 2-(4-Bromophenyl)-4,7-dichloroquinazoline as an active compound. While public domain information on the specific biological target of this molecule is limited, its quinazoline core is a common scaffold in many kinase inhibitors.[4][5][6] We will therefore proceed with the illustrative scenario that this compound was identified in a screen for novel kinase inhibitors.

This guide is designed to be a dynamic resource, providing not just protocols but also the underlying scientific rationale to empower researchers to make informed decisions. We will objectively compare methodologies and present supporting data to illustrate the validation cascade.

The Hit Validation Funnel: A Multi-Step Approach to Confidence

The initial excitement of identifying hundreds or even thousands of hits from an HTS must be tempered with a disciplined validation strategy.[1][7] The goal is to progressively eliminate artifacts and compounds with undesirable characteristics, thereby enriching for genuine, high-quality hits.[8][9] This process can be visualized as a funnel, where a large number of initial hits are subjected to a series of increasingly stringent assays.

Hit_Validation_Funnel cluster_0 Initial Screen & Hit Confirmation cluster_1 Secondary & Orthogonal Assays cluster_2 Biophysical & Cellular Validation cluster_3 Lead Prioritization Primary_Screen Primary HTS (~200,000 compounds) Hit_Confirmation Hit Confirmation (Dose-Response in Primary Assay) Primary_Screen->Hit_Confirmation Orthogonal_Assay Orthogonal Assay (Different Detection Method) Hit_Confirmation->Orthogonal_Assay Counter_Screen Counter-Screen (Rule out non-specific activity) Orthogonal_Assay->Counter_Screen Biophysical_Assay Biophysical Binding Assay (e.g., SPR, CETSA) Counter_Screen->Biophysical_Assay Cell_Based_Assay Cell-Based Assay (Target Engagement & Function) Biophysical_Assay->Cell_Based_Assay SAR_Analysis Structure-Activity Relationship (SAR) & Selectivity Profiling Cell_Based_Assay->SAR_Analysis

Caption: The Hit Validation Funnel illustrates the sequential process of eliminating false positives and characterizing promising compounds.

Part 1: Initial Hit Confirmation and Characterization

The first crucial step is to confirm that the activity observed in the primary screen is real and reproducible.[10] This involves re-testing the hit compound, ideally from a freshly sourced or re-synthesized batch to rule out issues with compound purity or identity.[1]

Dose-Response Confirmation in the Primary Assay

A single-point HTS provides a snapshot of activity at a single concentration. To confirm the hit and determine its potency, a dose-response curve must be generated in the primary assay.[11] This allows for the calculation of the IC50 (half-maximal inhibitory concentration), a key parameter for comparing compound potencies.

Experimental Protocol: Kinase Activity Assay (Example: TR-FRET)

This protocol is a generic example for a time-resolved fluorescence resonance energy transfer (TR-FRET) based kinase assay, a common HTS format.

  • Reagent Preparation:

    • Prepare a 2X solution of the target kinase in kinase buffer.

    • Prepare a 2X solution of the peptide substrate and ATP in kinase buffer.

    • Prepare a serial dilution of this compound and other hit compounds in DMSO, followed by a dilution in kinase buffer to create a 4X compound solution.

  • Assay Procedure:

    • Add 5 µL of the 4X compound solution to the wells of a 384-well assay plate.

    • Add 5 µL of the 2X kinase solution to each well.

    • Incubate for 15 minutes at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding 10 µL of the 2X substrate/ATP solution.

    • Incubate for 60 minutes at room temperature.

    • Stop the reaction and detect the phosphorylated substrate by adding 10 µL of a detection solution containing a lanthanide-labeled antibody specific for the phosphorylated substrate and a fluorescently labeled acceptor molecule.

    • Incubate for 60 minutes at room temperature.

    • Read the plate on a TR-FRET enabled plate reader.

  • Data Analysis:

    • Calculate the TR-FRET ratio and plot it against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Table 1: Hypothetical Dose-Response Data for Primary Hits

CompoundPrimary Screen % Inhibition (at 10 µM)Confirmed IC50 (µM)Hill Slope
This compound 85%1.2 1.1
Hit Compound B78%5.81.0
Hit Compound C92%0.52.5
Known Inhibitor (Control)95%0.11.0

Interpretation of Results:

  • This compound and Hit Compound B show classic dose-response behavior with Hill slopes close to 1.0, suggesting a specific, 1:1 binding interaction.

  • Hit Compound C , despite its high potency, exhibits a steep Hill slope (>1.5), which can be an indicator of non-specific inhibition, such as compound aggregation.[1] This compound should be flagged for further investigation.

Part 2: Triaging Hits with Orthogonal and Counter-Screens

The goal of this stage is to eliminate false positives that arise from interference with the assay technology rather than true inhibition of the target.[1][10] This is achieved through orthogonal assays, which measure the same biological activity using a different detection method, and counter-screens, which identify compounds that interfere with the assay components.[12]

Orthogonal Assays: Confirming Activity with a Different Lens

An orthogonal assay is critical for validating that the observed activity is not an artifact of the primary assay format.[2][10] For a kinase assay, if the primary screen used a TR-FRET readout, an orthogonal assay could be based on luminescence (e.g., ADP-Glo) or mobility shift.[13][14]

Experimental Protocol: ADP-Glo™ Kinase Assay (Promega)

This assay quantifies the amount of ADP produced during the kinase reaction, providing a direct measure of kinase activity.

  • Kinase Reaction: Perform the kinase reaction as described in the TR-FRET protocol, but without the TR-FRET detection reagents.

  • ADP Detection:

    • Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.

    • Incubate for 30 minutes at room temperature.

    • Measure luminescence using a plate reader.

  • Data Analysis: A decrease in luminescence corresponds to kinase inhibition. Calculate IC50 values as described previously.

Table 2: Comparison of IC50 Values from Primary and Orthogonal Assays

CompoundPrimary Assay IC50 (µM) (TR-FRET)Orthogonal Assay IC50 (µM) (ADP-Glo)Fold-Difference
This compound 1.21.5 1.25
Hit Compound B5.8> 50> 8.6
Hit Compound C0.50.81.6
Known Inhibitor (Control)0.10.121.2

Interpretation of Results:

  • This compound and the Known Inhibitor show good concordance between the two assays, with less than a 3-4 fold difference in IC50 values.[10] This increases confidence that they are true inhibitors of the target kinase.

  • Hit Compound B is inactive in the orthogonal assay, suggesting it may be an artifact of the TR-FRET assay (e.g., a fluorescence quencher). This compound would be deprioritized.

  • Hit Compound C , while active, still retains its flag for potential non-specific behavior due to the high Hill slope.

Part 3: Direct Target Engagement and Cellular Activity

Once a hit has been confirmed in biochemical assays, it is essential to demonstrate that it directly binds to the intended target and exhibits activity in a more physiologically relevant cellular context.[15][][17]

Biophysical Assays for Direct Binding

Biophysical methods provide direct evidence of a compound binding to its target protein.[18][19] Techniques like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and the Cellular Thermal Shift Assay (CETSA) are invaluable for confirming target engagement.[1][7][20]

Experimental Protocol: Cellular Thermal Shift Assay (CETSA®)

CETSA measures the thermal stabilization of a target protein upon ligand binding in intact cells or cell lysates.[1]

  • Cell Treatment: Treat cells with varying concentrations of the test compound or vehicle control.

  • Heating: Heat the cell suspensions at a range of temperatures to induce protein denaturation and aggregation.

  • Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction from the aggregated protein by centrifugation.

  • Protein Quantification: Quantify the amount of soluble target protein remaining at each temperature using a method like Western blotting or ELISA.

  • Data Analysis: Plot the fraction of soluble protein as a function of temperature to generate a melting curve. A shift in the melting temperature (Tm) in the presence of the compound indicates target engagement.

CETSA_Workflow cluster_0 CETSA Experimental Workflow Cell_Treatment Treat cells with compound Heating Heat cells at various temperatures Cell_Treatment->Heating Lysis Lyse cells and centrifuge Heating->Lysis Quantification Quantify soluble target protein Lysis->Quantification Data_Analysis Analyze thermal shift Quantification->Data_Analysis

Caption: A simplified workflow for the Cellular Thermal Shift Assay (CETSA).

Table 3: Biophysical and Cellular Assay Data

CompoundCETSA Thermal Shift (ΔTm) at 10 µMCell-Based Assay IC50 (µM) (Phospho-Substrate)
This compound + 4.2 °C 2.5
Hit Compound CNo significant shift> 50
Known Inhibitor (Control)+ 5.5 °C0.2

Interpretation of Results:

  • This compound induces a significant thermal shift, providing strong evidence of direct target engagement in a cellular environment.[21] It also demonstrates activity in a cell-based assay that measures the phosphorylation of a downstream substrate, confirming its ability to inhibit the kinase in a physiological context.[15][]

  • Hit Compound C fails to show target engagement in the CETSA and is inactive in the cell-based assay, reinforcing the suspicion that it is a non-specific inhibitor or an assay artifact. This compound would be eliminated from further consideration.

Part 4: Selectivity and Preliminary Structure-Activity Relationship (SAR)

The final stage of hit validation involves assessing the selectivity of the compound and exploring the initial structure-activity relationship (SAR).[10]

Kinase Selectivity Profiling

A crucial characteristic of a good lead compound is its selectivity for the intended target over other related proteins, particularly other kinases.[14][22] Broad-spectrum kinase inhibitors can lead to off-target toxicity. Selectivity is typically assessed by screening the compound against a panel of kinases.

Table 4: Kinase Selectivity Profile for this compound (Hypothetical Data)

Kinase% Inhibition at 1 µM
Target Kinase 92%
Kinase A15%
Kinase B8%
Kinase C22%
Aurora A Kinase45%
Aurora B Kinase12%

Interpretation of Results:

The hypothetical data suggests that this compound is relatively selective for the target kinase. The moderate activity against Aurora A kinase is noteworthy, given the prevalence of the quinazoline scaffold in Aurora kinase inhibitors, and may warrant further investigation.[4]

Preliminary SAR

Purchasing and testing commercially available analogs of the validated hit can provide initial insights into the SAR, guiding future medicinal chemistry efforts.[10]

Table 5: Preliminary SAR for Analogs of this compound

CompoundR1R2Target Kinase IC50 (µM)
This compound 4-Bromophenyl7-Chloro1.2
Analog 1Phenyl7-Chloro15.6
Analog 24-Bromophenyl7-Methoxy8.9
Analog 34-Chlorophenyl7-Chloro1.8

Interpretation of Results:

This preliminary SAR suggests that the 4-bromophenyl group is important for potency (comparing to Analog 1). The 7-chloro substituent also appears to be favorable over a methoxy group (comparing to Analog 2). The tolerance for a 4-chlorophenyl substitution (Analog 3) indicates that this position may be amenable to modification to improve properties like selectivity or solubility.

Conclusion: From Hit to Validated Lead

The validation of a screening hit is a multi-faceted process that requires a carefully designed cascade of assays.[1][3] By systematically confirming on-target activity, eliminating artifacts, demonstrating direct target engagement, and assessing cellular activity and selectivity, researchers can build a strong foundation for a successful drug discovery program.

This guide, using this compound as a case study, has outlined a robust workflow for hit validation. The principles and methodologies described herein are broadly applicable and can be adapted to a wide range of biological targets and assay formats. By adhering to a rigorous, evidence-based approach, the scientific community can enhance the reproducibility of preclinical research and increase the probability of translating promising hits into novel therapeutics.[1]

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Disposal of 2-(4-Bromophenyl)-4,7-dichloroquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: As a novel heterocyclic compound, 2-(4-Bromophenyl)-4,7-dichloroquinazoline (CAS No. 405933-94-0) represents a class of molecules with significant potential in medicinal chemistry and materials science.[1] However, its halogenated structure—containing both bromine and chlorine—necessitates a rigorous and informed approach to its handling and disposal. This guide provides an in-depth, procedural framework for researchers and laboratory managers to ensure that waste streams containing this compound are managed safely, ethically, and in full compliance with environmental regulations. Our objective is to move beyond mere instruction and to instill a deep understanding of the chemical principles that underpin these critical safety protocols.

Section 1: Hazard Assessment & Chemical Characterization

A comprehensive disposal plan begins with a thorough understanding of the substance's inherent risks. While a specific, complete GHS classification for this compound is not consistently available in public databases[1], we can infer a reliable hazard profile by examining its structural motifs and data from analogous quinazoline derivatives.

The molecule's backbone is a quinazoline ring system, and it is functionalized with two chlorine atoms and a bromophenyl group. This places it firmly in the category of Halogenated Organic Compounds (HOCs) , a class of chemicals subject to specific environmental regulations due to their potential for persistence and toxicity if improperly discarded.[2][3]

Based on data from structurally similar compounds, the following hazards should be assumed[4][5][6]:

Hazard Category Anticipated Risk Rationale & Source Analogy
Acute Toxicity Potentially harmful if swallowed or inhaled.Quinazolinone and quinazoline-boronic acid derivatives are cited as being harmful if swallowed (H302) or inhaled (H332).[6][7]
Skin Corrosion/Irritation Causes skin irritation (H315).This is a common characteristic of functionalized quinazolines, such as 2-(4-Bromophenyl)-4-phenylquinazoline.[4]
Serious Eye Damage/Irritation Causes serious eye irritation (H319).Direct contact with the dust or solution can cause significant irritation. This is consistent across related safety data sheets.[4][5]
Specific Target Organ Toxicity May cause respiratory irritation (H335).Inhalation of dust can irritate the respiratory tract.[4][5][6]

Given these anticipated hazards, this compound and all materials contaminated with it must be treated as Hazardous Chemical Waste .

Section 2: Personnel Protection & Engineering Controls

Before handling the compound, either in its pure form or as waste, a robust safety cordon of personal protective equipment (PPE) and engineering controls must be in place. This is a non-negotiable aspect of laboratory safety.

Control Type Specification Justification
Engineering Certified Chemical Fume HoodEssential for preventing the inhalation of fine powders or aerosols during weighing and transfer operations.[6]
Engineering Eyewash Station & Safety ShowerMust be readily accessible (<10 seconds travel time) for immediate decontamination in case of accidental skin or eye contact.[4][8]
Personal (Eyes/Face) Chemical safety goggles and face shieldGoggles provide a seal against dust and splashes; a face shield offers a secondary layer of protection during bulk transfers.
Personal (Hands) Chemical-resistant nitrile glovesNitrile gloves offer broad protection. For prolonged contact or spill cleanup, double-gloving is recommended.[9]
Personal (Body) Fully-buttoned laboratory coatProtects skin and personal clothing from contamination.
Personal (Respiratory) N95 (or higher) respiratorRequired if handling the powder outside of a functioning fume hood, though this practice is strongly discouraged.

Section 3: Step-by-Step Waste Management & Disposal Protocol

The guiding principle for the disposal of this compound is that it must be captured, contained, and destroyed via a licensed hazardous waste handler. Under no circumstances should this chemical enter municipal waste or sanitary sewer systems.[5]

Step 1: Waste Identification and Segregation

Immediately classify any item that has come into contact with this compound as hazardous waste. This includes:

  • Residual or expired pure compound.

  • Contaminated labware (e.g., pipette tips, vials, weighing paper).

  • Contaminated PPE (gloves, disposable sleeves).

  • Solvent rinsates from cleaning contaminated glassware.

  • Spill cleanup materials.

Causality: This compound must be segregated from other waste streams, particularly acidic or reactive wastes, to prevent unintended chemical reactions within the waste container.[6]

Step 2: Containerization

Collect all waste in a dedicated, properly sealed hazardous waste container. The container must be:

  • Compatible: Use a high-density polyethylene (HDPE) or glass container that will not react with the chemical or any solvents used.

  • Secure: The container must have a screw-top or other securely fastening lid to prevent leaks or spills.

  • Clean: The exterior of the container must be kept free of contamination.

Step 3: Labeling

Proper labeling is a critical compliance and safety step. Each container must bear a "Hazardous Waste" label that includes:

  • Full Chemical Name: "Waste this compound"

  • CAS Number: "405933-94-0"

  • Hazard Pictograms: Based on the inferred hazards, include the GHS07 "Exclamation Mark" pictogram.

Causality: Clear, unambiguous labeling ensures that all personnel, from researchers to emergency responders, can identify the risks without needing to consult secondary documents, a core principle of OSHA's Hazard Communication Standard.[9]

Step 4: On-Site Accumulation

Store the waste container in a designated Satellite Accumulation Area (SAA) that is:

  • At or near the point of generation.

  • Under the control of laboratory personnel.

  • Secure and well-ventilated.

  • Away from drains and incompatible materials.[5]

Step 5: Final Disposal Pathway

The only acceptable disposal route is through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[5][6]

Recommended Technology: High-Temperature Incineration.

Causality: As a halogenated organic compound, this compound requires complete thermal destruction. Permitted hazardous waste incinerators operate at temperatures sufficient to break the carbon-halogen and aromatic ring bonds, preventing the formation of persistent environmental toxins like dioxins or furans.[2] Landfill disposal is not an appropriate or compliant option for this class of chemical.[5]

G cluster_0 Waste Generation & Handling cluster_1 On-Site Accumulation cluster_2 Final Disposal A Waste Generated (Contaminated PPE, Glassware, etc.) B Segregate as 'Halogenated Organic Waste' A->B C Place in Labeled, Compatible Hazardous Waste Container B->C D Store Container in Designated Satellite Accumulation Area C->D E Maintain Waste Log & Monitor Accumulation Date D->E F Contact EHS Office for Scheduled Waste Pickup E->F G Transfer to Licensed Hazardous Waste Contractor F->G H High-Temperature Incineration (Final Destruction) G->H

Caption: Disposal workflow for this compound.

Section 4: Spill & Emergency Procedures

In the event of an accidental release, a swift and systematic response is crucial to mitigate exposure and environmental contamination.

  • Evacuate & Alert: Immediately alert others in the vicinity. If the spill is large or in an unventilated area, evacuate and call your institution's emergency number.

  • Secure the Area: Restrict access to the spill area.

  • Don PPE: Before attempting cleanup, don the full PPE detailed in Section 2.

  • Containment: For a solid spill, carefully sweep or vacuum (with a HEPA-filtered vacuum) the material. Avoid raising dust. For a liquid spill, cover with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). Do not use combustible materials like paper towels as the primary absorbent.

  • Collection: Carefully scoop the contained material and place it into a labeled hazardous waste container.

  • Decontamination: Clean the spill area with a suitable solvent (e.g., ethanol or acetone), collecting the rinsate as hazardous waste. Finally, wash the area with soap and water.

  • Documentation: Report the spill to your laboratory supervisor and EHS office, regardless of size.

G A Spill Occurs B Assess Severity (Size, Location) A->B C Large / Uncontained B->C Major D Small / Manageable B->D Minor E Evacuate & Call Emergency Response C->E F Don Full PPE D->F I Report to Supervisor / EHS E->I G Contain & Clean Up (Use Inert Absorbent) F->G H Collect Waste & Decontaminate Area G->H H->I

Caption: Logic diagram for responding to a chemical spill.

References

Personal protective equipment for handling 2-(4-Bromophenyl)-4,7-dichloroquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the integrity of your work and the safety of your team are paramount. This guide provides essential, immediate safety and logistical information for handling 2-(4-Bromophenyl)-4,7-dichloroquinazoline (CAS No. 405933-94-0). Moving beyond a simple checklist, we delve into the rationale behind each precaution, empowering you to build a culture of safety and confidence in your laboratory.

Hazard Profile: Understanding the Risks

Before any handling, a thorough understanding of the compound's hazard profile is critical. Based on available safety data, this compound is classified with the following hazards:

  • Harmful if swallowed (H302): Ingestion can lead to significant adverse health effects.

  • Causes skin irritation (H315): Direct contact with skin is likely to cause redness, itching, and discomfort.[1]

  • Causes serious eye irritation (H319): This compound can cause significant, potentially damaging, irritation to the eyes.[1]

  • May cause respiratory irritation (H335): Inhalation of dust or aerosols can irritate the respiratory tract, leading to coughing and discomfort.[1][2]

The presence of bromine and chlorine atoms on the aromatic rings suggests that thermal decomposition may produce toxic and corrosive gases such as hydrogen bromide and hydrogen chloride.[2] Therefore, all procedures must be designed to minimize direct contact, ingestion, and inhalation.

Compound Hazard Summary
Hazard StatementGHS ClassificationPrimary Routes of Exposure
H302: Harmful if swallowedAcute toxicity, Oral (Cat. 4)Ingestion
H315: Causes skin irritationSkin corrosion/irritation (Cat. 2)Skin Contact
H319: Causes serious eye irritationSerious eye damage/irritation (Cat. 2A)Eye Contact
H335: May cause respiratory irritationSTOT - Single Exposure (Cat. 3)Inhalation

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is non-negotiable when handling this compound. The selection of each component is directly linked to the identified hazards.

  • Eye and Face Protection: Given the serious eye irritation risk (H319), standard safety glasses are insufficient.

    • Mandatory: Chemical splash goggles that provide a complete seal around the eyes.

    • Recommended for Splash Risk: A full-face shield worn over chemical splash goggles, especially when handling solutions or during transfers that could generate splashes.

  • Skin and Body Protection: To prevent skin irritation (H315) and accidental contact, comprehensive body protection is required.

    • Gloves: Nitrile gloves are the standard for incidental contact. Always inspect gloves for tears or perforations before use. For prolonged handling or when working with solutions, consider double-gloving. Contaminated gloves must be removed and disposed of immediately as hazardous waste.

    • Laboratory Coat: A flame-resistant lab coat, fully buttoned, is essential to protect skin and personal clothing.

    • Additional Protection: For large-scale operations, a chemical-resistant apron or suit may be necessary.

  • Respiratory Protection: Due to the risk of respiratory irritation (H335) from dust, all handling of the solid compound must occur within a certified chemical fume hood.[3] If a fume hood is not available, a NIOSH-approved respirator with an appropriate particulate filter is mandatory.

PPE Workflow: Donning and Doffing

Properly putting on (donning) and taking off (doffing) PPE is as crucial as its selection to prevent cross-contamination.

PPE_Workflow cluster_donning Donning (Putting On) cluster_doffing Doffing (Taking Off) Don1 1. Lab Coat Don2 2. Goggles/Face Shield Don1->Don2 Don3 3. Respirator (if needed) Don2->Don3 Don4 4. Gloves Don3->Don4 Doff1 1. Gloves Doff2 2. Goggles/Face Shield Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3 Doff4 4. Respirator (if needed) Doff3->Doff4

Caption: Sequential process for donning and doffing PPE.

Operational Plan: Step-by-Step Handling Protocol

A systematic approach to handling minimizes exposure and ensures procedural consistency.

  • Preparation:

    • Designate a specific work area for handling the compound, preferably within a certified chemical fume hood.

    • Ensure the work area is clean and uncluttered.

    • Verify that a safety shower and eyewash station are accessible and operational.

    • Prepare all necessary equipment and reagents before retrieving the compound.

  • Weighing and Transfer:

    • Conduct all weighing and transfer operations of the solid compound inside a chemical fume hood to contain any dust.

    • Use a disposable weighing boat to prevent cross-contamination of balances.

    • Handle the container with care to avoid generating airborne dust.

  • Dissolution:

    • If preparing a solution, add the solid this compound to the solvent slowly. This prevents splashing of the potentially irritating solution.

  • Reaction:

    • Carry out all reactions in a well-ventilated area, ideally within a fume hood.[3]

    • Store the reaction vessel in a tightly closed container when not in use.

  • Post-Handling Decontamination:

    • Decontaminate all surfaces and equipment that came into contact with the compound.

    • Wipe down the work area with an appropriate solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

    • Thoroughly wash hands and any exposed skin with soap and water after completing the work and removing PPE.

Emergency Procedures: Spill and Exposure Response

Immediate and correct action is critical in the event of an emergency.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]

  • Skin Contact: Immediately flush the affected area with plenty of water. Remove all contaminated clothing. Wash the skin with soap and water. If irritation persists, seek medical attention.[4]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention.[2]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]

Spill Response Protocol
  • Evacuate: Immediately alert others in the area and evacuate non-essential personnel.

  • Ventilate: Ensure the area is well-ventilated, if safe to do so.

  • Contain: Prevent the spill from spreading using absorbent pads or sand.

  • Clean-up (Solid Spill): Carefully sweep up the solid material, avoiding dust generation. Place it in a clearly labeled, sealed container for disposal.

  • Clean-up (Liquid Spill): Use an inert absorbent material to soak up the spill. Place the contaminated absorbent material into a sealed, labeled container.

  • Decontaminate: Clean the spill area with a suitable solvent and then with soap and water. All cleaning materials must be collected as hazardous waste.

  • Report: Report the incident to your institution's Environmental Health and Safety (EHS) department.

Disposal Plan: Managing Hazardous Waste

As a halogenated organic compound, this compound requires specific disposal procedures to protect the environment. Under no circumstances should this compound or its waste be disposed of down the drain or in regular trash.[5]

  • Waste Collection: All waste containing this compound, including contaminated PPE, weighing boats, and cleaning materials, must be collected in a designated, clearly labeled, and sealed hazardous waste container.

  • Waste Segregation: This waste stream must be segregated as "Halogenated Organic Waste." Do not mix with non-halogenated waste streams unless compatibility has been confirmed.[5]

  • Container Management: Keep the waste container closed except when adding waste. Store it in a well-ventilated, secure area away from incompatible materials.

  • Final Disposal: Arrange for disposal through your institution's licensed hazardous waste disposal program.

Chemical Waste Disposal Workflow

Disposal_Workflow Start Generate Waste (e.g., excess compound, contaminated PPE) Segregate Segregate as 'Halogenated Organic Waste' Start->Segregate Container Place in Labeled, Sealed Hazardous Waste Container Segregate->Container Store Store in Designated Secondary Containment Area Container->Store Dispose Arrange for Pickup by Licensed Waste Disposal Service Store->Dispose

Caption: Workflow for the proper disposal of chemical waste.

By integrating these safety protocols into your daily laboratory operations, you can confidently and safely advance your research while ensuring the well-being of your team and the environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Bromophenyl)-4,7-dichloroquinazoline
Reactant of Route 2
Reactant of Route 2
2-(4-Bromophenyl)-4,7-dichloroquinazoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.